Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate
Description
The exact mass of the compound this compound is 197.02589765 g/mol and the complexity rating of the compound is 226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c1-12-7(11)4-2-3-5(13-4)6(8)10-9-3/h2H,1H3,(H3,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTKCTZKSHFJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=NN2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659417 | |
| Record name | Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648411-35-2 | |
| Record name | Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate
Foreword: The Strategic Importance of the Thieno[3,2-c]pyrazole Scaffold
The fusion of thiophene and pyrazole rings creates the thieno[3,2-c]pyrazole scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug development. This core structure is featured in molecules investigated for a range of therapeutic applications, including as kinase inhibitors for conditions like Alzheimer's disease and cancer.[1][2][3] The substitution pattern of the scaffold is critical to its biological activity, and the title compound, Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate, represents a highly versatile building block. The primary amino group on the pyrazole ring and the methyl ester on the thiophene ring serve as key handles for further chemical modification and library development.
This guide provides a comprehensive, technically-grounded overview of a robust and efficient synthetic pathway to this valuable intermediate. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale for procedural choices, and the critical parameters that ensure a successful and reproducible synthesis.
Retrosynthetic Analysis and Strategic Approach
A logical synthesis of a fused bicyclic heterocycle often involves the sequential construction of each ring from a common precursor. For this compound, the most efficient strategy involves a two-stage process:
-
Formation of a highly functionalized thiophene ring: This is achieved via the well-established Gewald aminothiophene synthesis.[4][5]
-
Annulation of the pyrazole ring: This is accomplished through a cyclocondensation reaction using the substituents installed on the thiophene ring in the first stage.
This approach is advantageous as it begins with simple, commercially available starting materials and builds complexity in a controlled and high-yielding manner.
Caption: Retrosynthetic disconnection of the target compound.
Stage 1: Synthesis of the Thiophene Core via Gewald Reaction
The cornerstone of this synthesis is the Gewald reaction, a powerful multi-component reaction that assembles polysubstituted 2-aminothiophenes in a single step.[6][7]
Mechanistic Principles
The reaction proceeds through a cascade of well-understood transformations:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between an active methylene compound (methyl cyanoacetate) and a carbonyl compound.[4] In our case, we utilize methyl 2-cyano-3-methoxyacrylate, which serves as a carbonyl equivalent.
-
Michael Addition: The enolate of methyl cyanoacetate adds to the activated double bond of methyl 2-cyano-3-methoxyacrylate.
-
Sulfur Addition & Cyclization: Elemental sulfur (S₈) is activated by the base and attacks the intermediate. The subsequent intramolecular cyclization involves the attack of the sulfur anion onto the nitrile carbon, followed by tautomerization to yield the stable 2-aminothiophene aromatic ring.[8]
The choice of a base is critical; tertiary amines like triethylamine or cyclic amines like morpholine are commonly used as they are non-nucleophilic and effectively catalyze the initial condensation without promoting unwanted side reactions.
Experimental Protocol: Methyl 2-amino-3-cyanothiophene-4-carboxylate
Caption: Experimental workflow for the Gewald Synthesis step.
Materials:
| Reagent | M.W. ( g/mol ) | Moles (equiv) | Amount |
| Methyl cyanoacetate | 99.09 | 1.0 | (e.g., 9.9 g) |
| Methyl 2-cyano-3-methoxyacrylate | 141.12 | 1.0 | (e.g., 14.1 g) |
| Elemental Sulfur | 32.06 | 1.1 | (e.g., 3.5 g) |
| Morpholine | 87.12 | 1.2 | (e.g., 10.5 mL) |
| Ethanol (Anhydrous) | - | - | (e.g., 100 mL) |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl cyanoacetate, methyl 2-cyano-3-methoxyacrylate, and anhydrous ethanol.
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add morpholine dropwise to the stirred solution.
-
Add finely powdered elemental sulfur to the mixture in one portion.
-
Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.
-
A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with water, followed by a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum at 50°C to afford Methyl 2-amino-3-cyanothiophene-4-carboxylate as a solid.
Stage 2: Pyrazole Annulation via Hydrazine Cyclization
With the functionalized thiophene in hand, the final step is the construction of the fused pyrazole ring. The ortho-relationship of the amino and cyano groups on the thiophene intermediate provides the ideal arrangement for cyclization with hydrazine.
Mechanistic Principles
This transformation is a classic example of heterocyclic ring formation via cyclocondensation.[9][10]
-
Nucleophilic Attack: The reaction begins with the nucleophilic attack of one of the nitrogen atoms of hydrazine hydrate on the electrophilic carbon of the nitrile group.
-
Intramolecular Cyclization: The intermediate formed then undergoes a rapid intramolecular cyclization, where the terminal amino group of the thiophene attacks the other nitrogen of the hydrazine moiety, or vice-versa, leading to a dihydro-intermediate.
-
Aromatization: Elimination of ammonia and subsequent tautomerization leads to the formation of the stable, aromatic 3-aminopyrazole ring fused to the thiophene core.
Using an excess of hydrazine hydrate and a high-boiling solvent like ethanol or n-butanol ensures the reaction goes to completion.
Experimental Protocol: this compound
Caption: Experimental workflow for the Pyrazole Annulation step.
Materials:
| Reagent | M.W. ( g/mol ) | Moles (equiv) | Amount |
| Methyl 2-amino-3-cyanothiophene-4-carboxylate | 198.22 | 1.0 | (e.g., 19.8 g) |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 3.0 - 5.0 | (e.g., 9.5 mL) |
| Ethanol or n-Butanol | - | - | (e.g., 150 mL) |
Procedure:
-
In a 250 mL round-bottom flask fitted with a reflux condenser, suspend the Methyl 2-amino-3-cyanothiophene-4-carboxylate in ethanol.
-
Add hydrazine hydrate to the suspension. An excess is used to act as both reagent and base scavenger.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature. The product will often precipitate from the solution upon cooling.
-
If precipitation is incomplete, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove residual hydrazine hydrate.
-
Dry the product in a vacuum oven at 60°C.
Final Product Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
| Property | Data | Source(s) |
| Chemical Formula | C₇H₇N₃O₂S | [11] |
| Molecular Weight | 197.22 g/mol | [12] |
| Appearance | Off-white to light yellow solid | - |
| CAS Number | 648411-35-2 | [12] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [12] |
Conclusion
This guide outlines a reliable and scalable two-step synthesis for this compound. The strategy leverages the efficiency of the Gewald multicomponent reaction to construct a key thiophene intermediate, which is then seamlessly converted to the target fused heterocyclic system through a robust hydrazine cyclization. The use of readily available starting materials and well-established, high-yielding reactions makes this pathway highly attractive for both academic research and industrial drug development applications. The final product is a valuable scaffold, primed for further derivatization in the pursuit of novel therapeutic agents.
References
-
Title: Gewald reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Pyrazole synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: Arkat USA URL: [Link]
-
Title: A green chemistry approach to gewald reaction Source: Der Pharma Chemica URL: [Link]
-
Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: Arkat USA, Inc. URL: [Link]
-
Title: Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry via PMC URL: [Link]
-
Title: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles Source: Royal Society of Chemistry via NIH URL: [Link]
-
Title: Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
-
Title: Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry Source: RSC Advances URL: [Link]
-
Title: Scheme 1. Synthesis of thieno[3,2-c]pyrazol-3-amine derivatives... Source: ResearchGate URL: [Link]
-
Title: Synthesis of Pyrazoles via Electrophilic Cyclization Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3b inhibitors Source: Semantic Scholar URL: [Link]
-
Title: Synthesis of substituted thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives Source: ResearchGate URL: [Link]
-
Title: Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA Source: Preprints.org URL: [Link]
-
Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Beilstein Journal of Organic Chemistry via PMC URL: [Link]
-
Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Beilstein Archives URL: [Link]
-
Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: MDPI URL: [Link]
-
Title: this compound Source: PubChem - NIH URL: [Link]
-
Title: Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro Source: MDPI URL: [Link]
-
Title: Synthesis of novel heterocycles using 1,2,3-triazole-4-carbohydrazides as precursors Source: ORCA – Online Research @ Cardiff URL: [Link]
-
Title: Isomerizational and conformational study of methyl-2-cyano-3-methoxyacrylate and methyl-2-cyano-3-aminoacrylate and its N-methyl derivatives Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 11. This compound | C7H7N3O2S | CID 44558323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. achmem.com [achmem.com]
Preparation of Multigram Quantities of 1H-thieno[3,2-c]pyrazole: An In-depth Technical Guide
Introduction: The Significance of the 1H-thieno[3,2-c]pyrazole Scaffold
The 1H-thieno[3,2-c]pyrazole nucleus is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. As a bioisostere of indazole, where the benzene ring is replaced by a thiophene ring, it offers a unique chemical space for the development of novel therapeutic agents.[1] Thienopyrazole derivatives have demonstrated a wide array of biological activities, including potent inhibition of key enzymes such as Aurora kinases and glycogen synthase kinase 3β (GSK-3β), which are implicated in cancer and neurodegenerative diseases, respectively.[2][3] The demand for multigram quantities of this core structure is driven by the need for extensive structure-activity relationship (SAR) studies, preclinical development, and initial scale-up for drug discovery programs.
This guide provides a comprehensive overview of established and practical methods for the synthesis of 1H-thieno[3,2-c]pyrazole on a multigram scale. We will delve into the mechanistic underpinnings of three distinct synthetic strategies, providing detailed, field-proven protocols. Furthermore, we will address the critical aspects of process scale-up, purification, and safety, offering insights to guide researchers, scientists, and drug development professionals in the efficient and safe production of this valuable heterocyclic compound.
Comparative Analysis of Synthetic Routes
Three primary synthetic routes for the preparation of 1H-thieno[3,2-c]pyrazole have been reported, each with its own set of advantages and challenges for multigram synthesis. The following is a comparative overview to aid in the selection of the most appropriate method based on available starting materials, equipment, and safety infrastructure.
| Synthetic Route | Key Starting Materials | Overall Yield | Key Advantages | Key Challenges for Scale-up |
| Route 1: The Jacobson Reaction | Methyl 3-aminothiophene-2-carboxylate | ~28% (3 steps) | Readily available starting material, avoids highly energetic intermediates. | Multi-step sequence, potential for side reactions during nitrosation. |
| Route 2: Palladium-Catalyzed Cyclization | 3-Bromothiophene-2-carbaldehyde | ~48% (2 steps) | Good overall yield, convergent synthesis. | Cost of palladium catalyst, removal of metal impurities. |
| Route 3: The Gronowitz Synthesis | 3-Bromothiophene-2-carbaldehyde | ~7.7% (2 steps) | Historically significant route. | Use of highly toxic and potentially explosive sodium azide, low overall yield. |
Route 1: The Jacobson Reaction Approach (Recommended for Scale-up)
This method, detailed by Weintraub et al., represents the most practical and scalable approach for producing multigram quantities of 1H-thieno[3,2-c]pyrazole.[1] It commences with the commercially available methyl 3-aminothiophene-2-carboxylate and proceeds through a three-step sequence involving reduction, acetylation, and a key Jacobson cyclization.
Conceptual Workflow
Caption: Workflow for the Jacobson Reaction Synthesis.
Mechanistic Insights: The Jacobson Cyclization
The Jacobson reaction is a classic method for the synthesis of indazoles and their heterocyclic analogues. The key transformation involves the nitrosation of an N-acetylated ortho-methyl amine, followed by an intramolecular cyclization.
Caption: Simplified Mechanism of the Jacobson Cyclization.
The reaction is initiated by the formation of nitrous acid from sodium nitrite and sulfuric acid. This reacts with the acetylated amine to form an N-nitrosoacetamide. Subsequent rearrangement and loss of water generate a diazonium salt. The key cyclization step involves an intramolecular electrophilic attack of the diazonium group onto the adjacent methyl group, followed by rearomatization through the loss of nitrogen gas and a proton to yield the stable thienopyrazole ring system.
Detailed Experimental Protocol
Step 1: Synthesis of (3-aminothiophen-2-yl)methanol
-
To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of methyl 3-aminothiophene-2-carboxylate (1.0 equivalent) in THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to afford the crude (3-aminothiophen-2-yl)methanol, which can be used in the next step without further purification.
Step 2: Synthesis of N-(2-(hydroxymethyl)thiophen-3-yl)acetamide
-
Dissolve the crude (3-aminothiophen-2-yl)methanol (1.0 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Add acetic anhydride (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or used directly in the next step.
Step 3: Synthesis of 1H-thieno[3,2-c]pyrazole
-
Dissolve the N-(2-(hydroxymethyl)thiophen-3-yl)acetamide (1.0 equivalent) in a mixture of acetic acid and water.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.2 equivalents) in water dropwise, maintaining the internal temperature below 10 °C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Slowly warm the mixture to room temperature and then heat to 60 °C for 2 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of potassium carbonate.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification and Characterization
The crude 1H-thieno[3,2-c]pyrazole can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. For multigram quantities, recrystallization is a more efficient method. Suitable solvent systems for recrystallization include ethyl acetate/hexanes or toluene.
Expected Characterization Data:
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 9.9 (br s, 1H, NH), 7.55 (d, J=5.2 Hz, 1H), 7.20 (d, J=5.2 Hz, 1H), 7.15 (s, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 140.1, 134.5, 128.9, 118.2, 110.4.
-
Mass Spectrometry (EI): m/z 124 (M⁺).
Scale-up Considerations and Safety
-
Step 1: The use of lithium aluminum hydride is highly exothermic and requires careful control of the addition rate and temperature, especially on a larger scale. Ensure adequate cooling and a robust quenching procedure.
-
Step 3: The nitrosation reaction is exothermic and produces nitrogen oxides. The reaction should be performed in a well-ventilated fume hood with careful temperature monitoring. The addition of sodium nitrite solution must be slow to prevent a runaway reaction.
Route 2: Palladium-Catalyzed Cyclization
An alternative and convergent approach involves a palladium-catalyzed intramolecular cyclization of a hydrazone derived from 3-bromothiophene-2-carbaldehyde.[1] This method can provide good yields and avoids some of the harsher reagents of other routes.
Conceptual Workflow
Caption: Workflow for the Palladium-Catalyzed Synthesis.
Detailed Experimental Protocol
Step 1-2: One-Pot Synthesis of the Cyclized Hydrazone
-
To a solution of 3-bromothiophene-2-carbaldehyde (1.0 equivalent) and benzophenone hydrazone (1.1 equivalents) in a suitable solvent like toluene, add a palladium catalyst such as Pd(OAc)₂, a phosphine ligand (e.g., dppf), and a base (e.g., Cs₂CO₃).
-
Heat the reaction mixture to 100 °C for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
Step 3: Hydrolysis to 1H-thieno[3,2-c]pyrazole
-
Dissolve the crude cyclized hydrazone in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture at reflux for 2-4 hours.
-
Cool the reaction and neutralize with a base such as potassium carbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization as described in Route 1.
Scale-up Considerations and Safety
-
Catalyst Cost and Removal: The cost of the palladium catalyst and ligand can be a significant factor on a large scale. Efficient removal of palladium residues from the final product is crucial for pharmaceutical applications and may require additional purification steps.
-
Reaction Time: The 24-hour reaction time may be a drawback for large-scale production efficiency.
Route 3: The Gronowitz Synthesis (Historical Context and Hazard Analysis)
This is one of the earliest reported syntheses of 1H-thieno[3,2-c]pyrazole.[1] While historically important, its reliance on sodium azide makes it less favorable for multigram synthesis in a standard laboratory setting due to significant safety concerns.
Conceptual Workflow
Caption: Workflow for the Gronowitz Synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Azidothiophene-2-carbaldehyde
-
A solution of 3-bromothiophene-2-carbaldehyde (1.0 equivalent) and sodium azide (1.5 equivalents) in dimethyl sulfoxide (DMSO) is heated at 65 °C for 48 hours.
-
The reaction mixture is then poured into water and extracted with diethyl ether.
-
The combined organic layers are washed with water, dried, and concentrated to give the azide intermediate.
Step 2: Synthesis of 1H-thieno[3,2-c]pyrazole
-
The crude 3-azidothiophene-2-carbaldehyde is dissolved in ethanol containing a small amount of acetic acid.
-
Hydrazine hydrate (2.0 equivalents) is added, and the mixture is heated at reflux.
-
After cooling, the product is isolated by extraction and purified.
Safety and Scale-up Considerations: A Critical Warning
-
Sodium Azide Hazard: Sodium azide is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. It can also form highly explosive heavy metal azides if it comes into contact with metals like lead or copper, which can be present in plumbing. All work with sodium azide must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), and waste must be disposed of according to strict hazardous waste protocols.
-
Hydrazoic Acid Formation: Sodium azide reacts with acids to form hydrazoic acid, which is a toxic and explosive gas.
-
Low Yield: The overall yield of this route is significantly lower than the other methods, making it less efficient for multigram production.
Due to these significant safety hazards and low efficiency, the Gronowitz synthesis is not recommended for the preparation of multigram quantities of 1H-thieno[3,2-c]pyrazole.
Conclusion and Recommendations
For the multigram preparation of 1H-thieno[3,2-c]pyrazole, the Jacobson reaction route is the most highly recommended due to its use of readily available starting materials, reasonable overall yield, and avoidance of highly energetic or toxic reagents like sodium azide and expensive palladium catalysts. While the multi-step nature of this route requires careful execution of each transformation, the individual steps are generally robust and amenable to scale-up with appropriate process controls. The palladium-catalyzed route offers a good alternative with a higher yield in fewer steps, provided that the cost and removal of the catalyst are not prohibitive factors. The Gronowitz synthesis, while of academic interest, should be avoided for large-scale work due to the inherent and significant safety risks associated with sodium azide. By following the detailed protocols and considering the practical insights provided in this guide, researchers can confidently and safely produce the multigram quantities of 1H-thieno[3,2-c]pyrazole necessary to advance their drug discovery and development efforts.
References
- Weintraub, P. M., et al. (2013). A Convenient Preparation of Thieno[3,2-c]pyrazole. Synthesis, 45(21), 3051-3055.
- AK Scientific, Inc. (n.d.).
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
- Al-Mousawi, S. M., et al. (2011). A Review on the Synthesis of Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503-3525.
-
PrepChem. (n.d.). Synthesis of 3-(3-Methoxyphenyl)-1-methyl-1H-thieno[3,2-c]pyrazole. Retrieved from [Link]
- Bindi, S., et al. (2010). Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity. Bioorganic & Medicinal Chemistry, 18(16), 5879-5890.
- Yan, T., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Bioorganic Chemistry, 128, 106085.
- Farghaly, A. R. (2023).
- Yan, T., et al. (2022). Scheme 1. Synthesis of thieno[3,2-c]pyrazol-3-amine derivatives... [Image].
- Yan, T., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors. Semantic Scholar.
- El-Sayed, M. A. A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(11), 2664.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- El Azab, I. H., et al. (2021).
- Request PDF. (n.d.).
-
PubChem. (n.d.). 1H-thieno[3,2-c]pyrazole. Retrieved from [Link]
- Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins.
- ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Fisher Scientific. (2023).
- ResearchGate. (n.d.). Synthesis of 1H‐thieno[3,4‐c]pyrazoles, thieno[3,4‐b]furans, selenolo[3,4‐b]furans and pyrrolo[3,4‐d]thiazoles.
- MDPI. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro.
- Journal of Synthetic Chemistry. (2022). One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs).
- ResearchGate. (n.d.).
- ResearchGate. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
Sources
Spectroscopic Blueprint of a Novel Heterocycle: A Technical Guide to Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate
Abstract
This technical guide provides a comprehensive spectroscopic characterization of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] Given the nascent stage of research on this specific molecule, this document establishes a foundational spectroscopic profile through predictive analysis, grounded in data from structurally analogous compounds and first-principle spectroscopic theory. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The predicted data is meticulously tabulated and interpreted to provide researchers, scientists, and drug development professionals with a robust framework for the identification, characterization, and further investigation of this promising molecular scaffold.
Introduction: The Thieno[3,2-c]pyrazole Core
The fusion of thiophene and pyrazole rings creates the thieno[3,2-c]pyrazole bicyclic system, a scaffold that has garnered considerable attention in the field of medicinal chemistry.[1] Derivatives of this core structure have been investigated for a range of biological activities, including as kinase inhibitors for potential cancer therapeutics.[1][2] this compound, with its amino and methyl carboxylate functional groups, presents a versatile platform for further chemical modification and exploration of its pharmacological potential.
Accurate and unambiguous structural elucidation is the cornerstone of any chemical research and development program. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture. This guide details the expected spectroscopic signature of the title compound, providing a critical reference for its synthesis and subsequent application.
Molecular Structure and Atom Numbering
For clarity in the assignment of spectroscopic signals, the following IUPAC-recommended numbering system for the thieno[3,2-c]pyrazole core will be utilized throughout this guide.
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Features of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate , a heterocyclic scaffold of significant interest in medicinal chemistry. In the absence of direct experimental data in the public domain, this paper presents a detailed, predicted spectral analysis grounded in the fundamental principles of NMR and extensive data from analogous structures. We will delve into the rationale behind the predicted chemical shifts and coupling constants, providing a robust framework for the structural elucidation of this and related compounds. Furthermore, this guide outlines a standardized experimental protocol for acquiring high-quality NMR data, ensuring self-validating and reproducible results.
Introduction: The Structural Significance of Thieno[3,2-c]pyrazoles and the Power of NMR
The thieno[3,2-c]pyrazole core represents a privileged heterocyclic scaffold, appearing in a multitude of compounds with diverse biological activities. The fusion of the thiophene and pyrazole rings creates a unique electronic environment that is often key to the molecule's interaction with biological targets. For medicinal chemists and drug development professionals, the unambiguous confirmation of the molecular structure is a critical step in the synthesis and optimization of new chemical entities.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework, including connectivity, stereochemistry, and even dynamic processes.[1][2][3]
This guide will provide a detailed, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of this compound. The predictions are based on established chemical shift ranges for the constituent functional groups and the analysis of spectral data from closely related thieno[3,2-c]pyrazole and aminopyrazole derivatives.[4][5][6][7][8]
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of structurally similar compounds and established NMR principles.[4][5][6][7][8][9][10][11] The numbering scheme used for the assignments is depicted in the molecular structure diagram below.
Caption: Standard workflow for NMR data acquisition and processing.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope. [12][13]2. Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a good choice for many heterocyclic compounds. Add approximately 0.6-0.7 mL of the solvent to the sample. [14][15]3. Transfer to NMR Tube: Gently agitate the vial to ensure complete dissolution. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. [15]
NMR Instrument Parameters
The following are general starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Width | Calibrated 90° pulse | Calibrated 30-45° pulse |
| Acquisition Time | 2-4 s | 1-2 s |
| Relaxation Delay | 1-5 s | 2-5 s |
| Number of Scans | 8-16 | 1024 or more |
| Spectral Width | -2 to 14 ppm | -10 to 220 ppm |
Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode. The baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integration and Peak Picking: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons. Peaks are picked and their chemical shifts are reported.
Conclusion: A Predictive Framework for Structural Verification
References
-
Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]
-
Slideshare. NMR Spectroscopy: Principles, Techniques, and Applications. [Link]
-
ALWSCI. How To Prepare And Run An NMR Sample. [Link]
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
-
ResearchGate. The NMR interpretations of some heterocyclic compounds which are... [Link]
-
Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
-
Journal of Chemical Education. Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. [Link]
-
JoVE. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. [Link]
-
Chemistry Stack Exchange. Comparison of chemical shift of methyl group attached to alcohol and carboxylic acid. [Link]
-
Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]
-
ScienceDirect. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
National Center for Biotechnology Information. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. [Link]
-
University of Puget Sound. NMR Chemical Shifts. [Link]
-
Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]
-
Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
-
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Quora. Is it possible to determine the 1H and 13C NMR spectra of a solution containing more than one different chemical compound? [Link]
-
Wiley. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
SpectraBase. 3-Aminopyrazole. [Link]
-
University of Arizona. 13-C NMR Protocol for beginners AV-400. [Link]
-
Chemistry LibreTexts. 5.5: Chemical Shift. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. NMR - Interpretation. [Link]
-
Semantic Scholar. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]
-
Supporting Information. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]
-
Prof. Dr. H.-H. Limbach. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. [Link]
-
ResearchGate. Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. [Link]
-
Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
ResearchGate. A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
CASPRE. 13C NMR Predictor. [Link]
-
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
Sources
- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 4. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. organomation.com [organomation.com]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Physicochemical properties of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the thieno[3,2-c]pyrazole scaffold, it serves as a crucial building block for the synthesis of potent kinase inhibitors and other pharmacologically active agents.[1] This guide provides a comprehensive overview of its core physicochemical properties, a plausible synthetic route, detailed protocols for its characterization, and an exploration of its relevance in modern drug discovery. The information herein is tailored for researchers, medicinal chemists, and drug development professionals who require a deep technical understanding of this molecule to leverage its potential as a high-value scaffold.
Introduction and Chemical Identity
The thieno[3,2-c]pyrazole core is a fused bicyclic heterocycle that has garnered substantial attention for its diverse biological activities. Derivatives of this scaffold have been identified as potent inhibitors of Aurora kinases, which are critical regulators of cell division, making them promising candidates for oncology research.[1] Furthermore, this class of compounds has shown potential as antimicrobial and anti-tubercular agents.[1] Understanding the fundamental physicochemical properties of key intermediates like this compound is paramount for optimizing synthetic routes, ensuring purity, and predicting its behavior in biological systems.
Chemical Identity
The unambiguous identification of this compound is established by its chemical formula, molecular weight, and registry number.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 648411-35-2 | [3][4] |
| Molecular Formula | C₇H₇N₃O₂S | [2][3][5] |
| Molecular Weight | 197.22 g/mol | [3] |
| Canonical SMILES | COC(=O)C1=CC2=C(S1)C(=NN2)N | [3] |
Chemical Structure
The structure consists of a thiophene ring fused with a pyrazole ring, featuring an amino group at position 3 and a methyl carboxylate group at position 5. This arrangement of functional groups is critical to its reactivity and biological function.
Caption: Chemical structure of the title compound.
Synthesis and Purification
The synthesis of substituted aminothiophenes is often achieved through the versatile Gewald reaction.[6] This one-pot, multi-component reaction is an efficient method for constructing the thiophene ring, which can then be fused to a pre-existing or concurrently formed pyrazole ring.
Proposed Synthetic Pathway
A plausible and efficient synthesis involves the reaction of a suitable pyrazole precursor bearing an activated methylene group with elemental sulfur and methyl cyanoformate. The reaction proceeds via a Gewald-type mechanism to afford the target thieno[3,2-c]pyrazole system.
Caption: Proposed synthetic route via the Gewald reaction.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methodologies for thienopyrazole synthesis.[6]
-
Reaction Setup: To a solution of 3-Cyano-4-methyl-1H-pyrazole (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents) and methyl cyanoformate (1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.1-0.2 equivalents), to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration.
-
Extraction: If the product does not precipitate, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield the crude product.
Experimental Protocol: Purification
-
Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure crystalline product.
-
Column Chromatography: If recrystallization is insufficient, purify the crude material using silica gel column chromatography. A gradient elution system of hexane and ethyl acetate is typically effective.
Physicochemical Characterization
A thorough characterization is essential to confirm the identity, purity, and stability of the synthesized compound.
Caption: Standard workflow for compound characterization.
Physical Properties
| Property | Value / Description | Rationale / Comments |
| Appearance | Expected to be a white to light yellow solid. | Based on related pyrazole and thienopyrazole structures.[7] |
| Melting Point | Not reported in available literature. Requires experimental determination. | The melting point is a critical indicator of purity. A sharp melting range suggests high purity. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and moderately soluble in methanol, ethanol, and ethyl acetate. | The presence of the amino and ester groups imparts some polarity, while the bicyclic aromatic core provides lipophilicity. |
Spectroscopic Analysis
As specific experimental spectra are not publicly available, the following are expert predictions based on the chemical structure and data from analogous compounds.
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~7.5-8.0 ppm (s, 1H): A singlet corresponding to the proton on the thiophene ring (H6).
-
δ ~7.0-7.5 ppm (br s, 2H): A broad singlet for the two protons of the primary amine (-NH₂), which is exchangeable with D₂O.
-
δ ~12.0-13.0 ppm (br s, 1H): A very broad singlet for the pyrazole N-H proton, exchangeable with D₂O.[8]
-
δ ~3.8 ppm (s, 3H): A sharp singlet for the three protons of the methyl ester (-OCH₃).[9]
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~160-165 ppm: Carbonyl carbon of the ester group (C=O).
-
δ ~150-155 ppm: Quaternary carbon of the pyrazole ring attached to the amino group (C3).
-
δ ~110-145 ppm: Remaining carbons of the fused thieno[3,2-c]pyrazole ring system.
-
δ ~52 ppm: Methyl carbon of the ester group (-OCH₃).
-
IR spectroscopy is used to confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 | N-H Stretching (asymmetric & symmetric) | Primary Amine (-NH₂)[10] |
| 3200 - 3100 | N-H Stretching | Pyrazole N-H[8] |
| ~1720 | C=O Stretching | Ester Carbonyl[9] |
| ~1640 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N Stretching | Aromatic Rings |
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion (M⁺): m/z = 197.0259
-
Method: Electrospray Ionization (ESI) in positive mode would likely show a prominent peak at m/z = 198.0337 [M+H]⁺ .
-
Key Fragmentation: A characteristic loss of the methoxy group (-OCH₃, 31 Da) or the entire methyl carboxylate group (-COOCH₃, 59 Da) would be expected.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of the compound.
-
Chemical Stability: The ester functional group is susceptible to hydrolysis under strongly acidic or basic conditions. The amino group can undergo oxidation, so exposure to air and light should be minimized over long periods.
-
Recommended Storage: The compound should be stored in a tightly sealed container, protected from light and moisture. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]
Relevance in Drug Discovery and Development
The title compound is not merely a chemical curiosity; it is a strategic scaffold for creating high-potency drug candidates.
-
Scaffold for Kinase Inhibitors: The 3-amino-thieno[3,2-c]pyrazole core is a validated "hinge-binding" motif for kinases. The amino group can form critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring strategy for kinase inhibitors. The scaffold's rigid structure presents vectors at other positions (like the N1 of the pyrazole) for introducing substituents that can target other regions of the ATP-binding pocket to achieve potency and selectivity.[1]
-
Physicochemical Implications: Properties like solubility and stability, detailed in this guide, are critical for drug development. Poor solubility can hinder absorption and lead to unreliable in vivo results, while instability can compromise shelf-life and dosing accuracy. Understanding these properties early allows for chemical modifications to optimize the molecule's drug-like characteristics.
Safety and Handling
Adherence to safety protocols is mandatory when handling this chemical.
-
Hazard Identification: The compound is classified with the following hazards:
-
Recommended Precautions:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
References
- Bindi, S., et al. (2010). Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity. Bioorganic & Medicinal Chemistry Letters.
- El-Metwally, A. M. (2014). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. Ecotoxicology and Environmental Safety.
- PubChem. (n.d.). methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate. National Center for Biotechnology Information.
- Ghorab, M. M., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Molecules.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Matulevičiūtė, G., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules.
- Achmem. (n.d.). This compound. Achmem.
- Al-Adiwish, W. M., et al. (2013). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules.
- Rizk, E. T., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank.
- Shablykin, O. V., et al. (2009). Methyl 3-[3-(ethoxycarbonyl)thioureido]-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E.
- ChemSrc. (n.d.). 1H-Thieno[3,2-c]pyrazole-5-carboxylic acid, 3-amino-, methyl ester. Chemical Suppliers.
- ResearchGate. (n.d.). Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives. ResearchGate.
- Life Chemicals. (n.d.). 3-Methyl-5-Amino-Pyrazole. Chemical Intermediate India.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C7H7N3O2S | CID 44558323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. achmem.com [achmem.com]
- 4. 1H-Thieno[3,2-c]pyrazole-5-carboxylic acid, 3-amino-, methyl ester | CAS 648411-35-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. calpaclab.com [calpaclab.com]
- 6. researchgate.net [researchgate.net]
- 7. lifechempharma.com [lifechempharma.com]
- 8. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Thienopyrazole Scaffolds: A Technical Guide to Accelerating Kinase Inhibitor Discovery
Abstract
Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology. The relentless pursuit of potent and selective kinase inhibitors has led to the exploration of a vast chemical space. Among the privileged heterocyclic structures, the thienopyrazole scaffold has emerged as a highly promising framework for the development of novel kinase inhibitors. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and development of thienopyrazole-based kinase inhibitors. Moving beyond a rigid template, this guide is structured to provide a narrative that balances foundational principles with field-proven insights, focusing on the causality behind experimental choices and the integrity of the described protocols. We will delve into the strategic rationale for targeting kinases, the inherent advantages of the thienopyrazole scaffold, and a detailed examination of the experimental workflow from initial screening to lead optimization. This guide is grounded in authoritative scientific literature, providing detailed protocols, quantitative data summaries, and visual representations of key pathways and workflows to empower researchers in their quest for the next generation of targeted therapeutics.
The Kinase-Centric Approach to Targeted Therapy: A Strategic Imperative
The human kinome comprises over 500 protein kinases that act as molecular switches, regulating a vast array of cellular processes, including proliferation, differentiation, apoptosis, and metabolism.[1] The dysregulation of kinase activity, often through mutations or overexpression, is a hallmark of numerous diseases, most notably cancer.[1] This has firmly established kinases as a premier class of drug targets.[2] The success of pioneering kinase inhibitors like Imatinib has validated this approach and fueled the ongoing development of small molecule inhibitors that can selectively modulate the activity of specific kinases.[2]
The development of selective protein kinase inhibitors, however, is a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome.[3] This necessitates the design of scaffolds that can exploit subtle differences in the active site or allosteric pockets to achieve the desired selectivity and potency.
The Thienopyrazole Scaffold: A Privileged Framework for Kinase Inhibition
The thienopyrazole scaffold, a bicyclic heterocycle formed by the fusion of a thiophene and a pyrazole ring, has garnered significant attention in medicinal chemistry.[4][5] This scaffold offers several advantages for the design of kinase inhibitors:
-
Structural Rigidity and Planarity: The fused ring system provides a rigid and relatively planar core, which can facilitate well-defined interactions within the kinase active site.
-
Versatile Substitution Patterns: The thienopyrazole core presents multiple positions for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6][7]
-
Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazole ring and the sulfur atom of the thiophene ring can participate in crucial hydrogen bonding interactions with the hinge region of the kinase, a common feature of ATP-competitive inhibitors.[7]
-
Favorable Physicochemical Properties: Thienopyrazole derivatives can often be synthesized to possess drug-like properties, including appropriate lipophilicity and metabolic stability.[8]
These advantageous features have led to the successful development of thienopyrazole-based inhibitors against a range of important kinase targets, including Vascular Endothelial Growth Factor Receptor (VEGFR), Glycogen Synthase Kinase 3β (GSK-3β), Aurora kinases, and Interleukin-2-inducible T-cell Kinase (Itk).[1][4][5][9]
The Discovery Engine: A Step-by-Step Experimental Workflow
The journey from a promising scaffold to a clinical candidate is a multi-step process that relies on a cascade of robust and well-validated assays. This section details the key experimental workflows involved in the discovery of novel thienopyrazole kinase inhibitors, emphasizing the rationale behind each methodological choice.
High-Throughput Screening (HTS): Casting a Wide Net
The initial step in identifying novel thienopyrazole kinase inhibitors is typically a high-throughput screening (HTS) campaign.[10] The primary objective of HTS is to rapidly screen a large library of thienopyrazole derivatives to identify "hits" that modulate the activity of the target kinase.
Causality in Assay Choice: The selection of the HTS assay format is critical and depends on several factors, including the nature of the kinase, throughput requirements, and cost. Common formats include:
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. They are highly sensitive and less prone to interference from colored or fluorescent compounds.[2]
-
Fluorescence-Based Assays: These assays utilize changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) to measure kinase activity. They offer high throughput and avoid the use of radioactivity.
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal. They are highly sensitive and have a broad dynamic range.
Self-Validating System: To ensure the integrity of HTS data, it is crucial to include appropriate controls on each assay plate:
-
Positive Control: A known inhibitor of the target kinase to confirm assay sensitivity.
-
Negative Control: A vehicle control (e.g., DMSO) to define the baseline of 100% kinase activity.
-
Z'-factor Calculation: This statistical parameter is used to assess the quality and robustness of the HTS assay, with a Z'-factor > 0.5 generally considered acceptable.
Hit Confirmation and Triage: Separating the Wheat from the Chaff
Following the primary HTS, "hits" undergo a rigorous confirmation and triage process to eliminate false positives and prioritize the most promising compounds for further investigation.
Step-by-Step Protocol: Dose-Response Analysis for IC₅₀ Determination
-
Compound Preparation: Prepare a serial dilution of the hit compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, substrate, and assay buffer.
-
Compound Addition: Add the serially diluted compound to the assay plate. Include positive and negative controls.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Detection: Stop the reaction and measure the signal using the appropriate detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Orthogonal Assays: To further validate the hits and rule out assay-specific artifacts, it is essential to confirm their activity in an orthogonal biochemical assay that utilizes a different detection method.
Lead Generation and Structure-Activity Relationship (SAR) Studies
Confirmed hits serve as the starting point for medicinal chemistry efforts to generate more potent and selective lead compounds. This is achieved through systematic Structure-Activity Relationship (SAR) studies, where analogues of the hit compound are synthesized and evaluated to understand the relationship between chemical structure and biological activity.[11]
Quantitative Data Summary: Thienopyrazole-based GSK-3β Inhibitors
The following table presents a selection of thienopyrazole derivatives and their inhibitory activity against GSK-3β, illustrating the impact of structural modifications on potency.[9]
| Compound ID | R Group | GSK-3β IC₅₀ (nM) |
| 16a | Cyclopropanecarbonyl | 4.4 |
| 16b | Isobutyryl | 3.1 |
| 16c | n-Butyryl | 32.7 |
| 16e | Benzoyl | 35.5 |
| 16d | Propanesulfonyl | >10000 |
Data synthesized from Yan et al., 2022.[9]
This data clearly demonstrates that small alkyl amide substitutions (16a and 16b) are well-tolerated and lead to potent GSK-3β inhibition, while bulkier or electronically different groups (16c, 16e, and 16d) result in a significant loss of activity.
Kinase Selectivity Profiling: Ensuring Target Specificity
As mentioned, achieving selectivity is a major challenge in kinase inhibitor development. Therefore, lead compounds must be profiled against a broad panel of kinases to assess their selectivity. This is crucial for minimizing off-target effects and potential toxicity.[3]
Methodologies for Selectivity Profiling:
-
Biochemical Kinase Panels: Several commercial vendors offer services to screen compounds against large panels of recombinant kinases (often >400).
-
Cell-Based Kinase Assays: These assays measure the inhibition of a specific kinase within a cellular context, providing a more physiologically relevant assessment of selectivity.
The results of selectivity profiling are often visualized as a "kinome map" or a dendrogram, which graphically represents the inhibitory activity of a compound across the kinome.
Cell-Based Assays: Bridging the Gap to In Vivo Efficacy
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are critical for evaluating a compound's activity in a more complex biological environment. These assays can provide insights into:
-
Cellular Potency: The ability of a compound to inhibit the target kinase within a living cell.
-
Mechanism of Action: Confirmation that the compound inhibits the intended signaling pathway.
-
Cellular Effects: Assessment of the compound's impact on cell proliferation, apoptosis, or other relevant cellular phenotypes.
Step-by-Step Protocol: Western Blotting for Phospho-Protein Levels
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with an activated kinase pathway) and treat with varying concentrations of the thienopyrazole inhibitor for a specified time.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation. A decrease in the phosphorylated protein signal with increasing inhibitor concentration confirms target engagement in cells.[9]
Lead Optimization: Fine-Tuning for Clinical Success
The final stage of preclinical drug discovery is lead optimization, where the most promising lead compounds are further refined to improve their drug-like properties. This involves a comprehensive assessment of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their potential for toxicity (Tox).[12]
Key ADME/Tox Assays:
-
Metabolic Stability: Assays using liver microsomes or hepatocytes to assess the compound's susceptibility to metabolic degradation.
-
CYP450 Inhibition: Evaluation of the compound's potential to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.
-
Plasma Protein Binding: Measurement of the extent to which the compound binds to plasma proteins, which affects its free concentration and efficacy.
-
Permeability: Assays like the Caco-2 permeability assay to predict oral absorption.
-
Cytotoxicity: Assessment of the compound's toxicity in various cell lines.
-
hERG Inhibition: Evaluation of the compound's potential to inhibit the hERG potassium channel, which can lead to cardiotoxicity.
In Vivo Efficacy Models: The Ultimate Test
The most promising candidate compounds are then evaluated in in vivo models to assess their efficacy and safety in a whole organism. For cancer, this often involves xenograft models, where human tumor cells are implanted into immunocompromised mice.[13] The ability of a thienopyrazole inhibitor to suppress tumor growth in these models is a critical step towards advancing the compound to clinical trials.
Synthesis of the Thienopyrazole Core: A Practical Approach
The versatility of the thienopyrazole scaffold is in part due to the various synthetic routes available for its construction. A common and efficient method for the synthesis of the 3-amino-thieno[3,2-c]pyrazole core is outlined below.
Step-by-Step Protocol: Synthesis of 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine
This protocol is a generalized representation based on literature procedures.[9]
-
Starting Material: Begin with 3-bromothiophene.
-
Formylation: Introduce a formyl group at the 2-position of 3-bromothiophene using a Vilsmeier-Haack reaction.
-
Oximation: Convert the aldehyde to an oxime using hydroxylamine hydrochloride.
-
Dehydration and Cyclization: Dehydrate the oxime to a nitrile, followed by reaction with hydrazine to form the pyrazole ring.
-
Thiophene Ring Formation: Subsequent reaction with a suitable reagent, such as a halo-ester followed by cyclization, leads to the formation of the fused thiophene ring.
-
Amination: Introduction of the amino group at the 3-position can be achieved through various methods, such as nucleophilic aromatic substitution.
Note: This is a simplified overview. The specific reagents and reaction conditions will vary depending on the desired substitution pattern.
Future Directions and Conclusion
The thienopyrazole scaffold has proven to be a fertile ground for the discovery of novel kinase inhibitors. The continued exploration of this chemical space, guided by rational drug design and a deep understanding of kinase biology, holds immense promise for the development of new targeted therapies. Future efforts will likely focus on:
-
Targeting Novel Kinases: Expanding the application of the thienopyrazole scaffold to inhibit less-explored kinases in the "dark kinome."
-
Developing Allosteric Inhibitors: Designing thienopyrazole derivatives that bind to allosteric sites to achieve greater selectivity.
-
Combination Therapies: Investigating the synergistic effects of thienopyrazole kinase inhibitors with other anticancer agents.
References
-
Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Advances. [Link]
-
Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. (2023). Bioorganic Chemistry. [Link]
-
High Throughput Screening for Protein Kinase Inhibitors. (2005). Combinatorial Chemistry & High Throughput Screening. [Link]
-
A concise review on synthesis, reactions and biological Importance of thienopyrazoles. (2020). ARKIVOC. [Link]
-
Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Publishing. [Link]
-
Scheme 1. Synthesis of thieno[3,2-c]pyrazol-3-amine derivatives... (n.d.). ResearchGate. [Link]
-
High-throughput screening for kinase inhibitors. (2005). ChemBioChem. [Link]
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). MDPI. [Link]
-
Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity. (n.d.). ResearchGate. [Link]
-
Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017). Molecules. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Eco-Vector Journals Portal. [Link]
-
Pharmacological inhibitors of MAPK pathways. (2002). Trends in Pharmacological Sciences. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). RSC Publishing. [Link]
-
A Concise Review on Synthesis, Reactions and Biological Importance of Thienopyrazoles. (2025). ResearchGate. [Link]
-
Principles of early drug discovery. (2011). British Journal of Pharmacology. [Link]
-
Different types of p38α MAPK inhibitors. (n.d.). ResearchGate. [Link]
-
Development of PI3K/AKT/mTOR pathway inhibitors and their application in personalized therapy for non-small-cell lung cancer. (2012). Journal of Thoracic Oncology. [Link]
-
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2015). Journal of the National Comprehensive Cancer Network. [Link]
-
A Simple Machine Learning-Based Quantitative Structure–Activity Relationship Model for Predicting pIC50 Inhibition Values of FLT3 Tyrosine Kinase. (2024). MDPI. [Link]
-
A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. (n.d.). Der Pharma Chemica. [Link]
-
Bioactive PI3-kinase/Akt/mTOR Inhibitors in Targeted Lung Cancer Therapy. (2021). Advanced Pharmaceutical Bulletin. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). National Institutes of Health. [Link]
-
Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025). National Institutes of Health. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2011). British Journal of Pharmacology. [Link]
-
Computational Design and ADME Profiling of Thienopyrimidine-Based Dual VEGFR/EGFR Inhibitors for Anticancer Drug Discovery. (2025). ResearchGate. [Link]
-
Some JAK inhibitors that are FDA approved and/or in clinical trials. (n.d.). ResearchGate. [Link]
-
Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. (2023). ACS Medicinal Chemistry Letters. [Link]
-
57789 PDFs | Review articles in KINASE INHIBITORS. (n.d.). ResearchGate. [Link]
-
Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (2023). National Institutes of Health. [Link]
-
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Expert Opinion on Drug Discovery. [Link]
-
(PDF) SYNTHESIS, ANALYSIS ADME-TOX PARAMETERS AND ANTI-CANCER ACTIVITY OF N-(5-R-BENZYLTHIAZOLE-2-YL)-2-MORPHOLIN-4-YL-2-THIOXOACETAMIDES. (2025). ResearchGate. [Link]
-
4021 PDFs | Review articles in ADME TOX. (n.d.). ResearchGate. [Link]
-
The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2022). Frontiers in Pharmacology. [Link]
-
Mitodicure GmbH - Research into ME/CFS treatments. (2024). Phoenix Rising. [Link]
-
Fundamental considerations in drug design. (2022). Acta Pharmaceutica Sinica B. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Approach to the Preliminary Biological Evaluation of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate
Foreword: The Thienopyrazole Scaffold - A Privileged Motif in Medicinal Chemistry
The fusion of thiophene and pyrazole rings creates the thienopyrazole scaffold, a heterocyclic system of significant interest in drug discovery.[1][2] This structural motif is considered "privileged" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[3] Derivatives of thienopyrazole have demonstrated compelling potential as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents.[1][4][5] Specifically, the thieno[3,2-c]pyrazole isomer has been identified as a core structure in potent inhibitors of Aurora kinases and as a promising scaffold for novel antimicrobial agents.[4]
This guide focuses on a specific derivative, Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS RN: 648411-35-2), a molecule holding therapeutic promise based on its structural alerts.[6] We present a comprehensive, step-by-step framework for its initial biological screening. This is not merely a collection of protocols, but a strategic workflow designed to efficiently characterize the compound's primary bioactivity profile, assess its safety window, and guide future development efforts. Our approach is grounded in the principles of early-stage drug discovery, prioritizing a logical, tiered screening cascade to maximize data generation while conserving resources.
Part 1: Foundational Cytotoxicity Profiling - Establishing the Therapeutic Window
Before investigating specific therapeutic activities, it is imperative to determine the inherent cytotoxicity of a novel compound. This foundational step establishes a concentration range for subsequent, more targeted assays, ensuring that observed effects are not simply a consequence of broad-spectrum cell death.[7][8] In-vitro cytotoxicity assays provide a rapid and cost-effective means to assess a compound's impact on cell viability and proliferation.[8][9][10]
The Rationale for a Tiered Cytotoxicity Assessment
We employ a two-tiered approach. First, a broad-spectrum cytotoxicity screen against a representative cancer cell line to determine the half-maximal inhibitory concentration (IC50). This is followed by a more nuanced assessment of the mechanism of cell death if significant cytotoxicity is observed.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for tiered cytotoxicity assessment.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9]
-
Cell Culture: Culture HCT-116 (human colon carcinoma) cells in an appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Harvest cells and seed them into a 96-well microtiter plate at a density of 5 x 10³ cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in each well with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation: Summarizing Cytotoxic Activity
Quantitative data from cytotoxicity assays should be presented in a clear, tabular format to facilitate interpretation.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) ± SD |
| HCT-116 | This compound | 48 | [Insert Value] |
| HCT-116 | Doxorubicin (Positive Control) | 48 | [Insert Value] |
Part 2: Antimicrobial Activity Screening
The thienopyrazole scaffold is known to be present in compounds with antimicrobial properties.[4] A systematic screening against a panel of pathogenic bacteria and fungi is a logical next step to explore this potential therapeutic avenue.
Rationale for Organism Selection
The selected panel should include representative Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen, to provide a broad overview of the compound's antimicrobial spectrum.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
Caption: Workflow for MIC determination via broth microdilution.
Detailed Protocol: Broth Microdilution for MIC
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]
-
Preparation of Inoculum: Grow microbial strains overnight in an appropriate broth medium. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (wells with inoculum but no compound) and a negative control (wells with medium only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be included as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Summarizing Antimicrobial Activity
| Microorganism | Strain (ATCC) | Type | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | Gram-positive | [Insert Value] |
| Escherichia coli | 25922 | Gram-negative | [Insert Value] |
| Pseudomonas aeruginosa | 27853 | Gram-negative | [Insert Value] |
| Candida albicans | 90028 | Fungus | [Insert Value] |
Part 3: Exploratory Enzyme Inhibition Assays
Given that thienopyrazole derivatives are known kinase inhibitors, an initial screen against a panel of relevant kinases is a highly rational approach to elucidate a potential mechanism of action for any observed anticancer activity.[3][4][12] Enzyme inhibition assays are fundamental in drug discovery for identifying how molecules modulate enzyme activity.[13][14][15]
Rationale for Kinase Panel Selection
The initial panel should include kinases implicated in cell cycle regulation and proliferation, such as Aurora kinases (A and B) and Cyclin-Dependent Kinases (CDKs), as these are frequently dysregulated in cancer.
Principles of Enzyme Inhibition Assays
Enzyme inhibition assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction.[13][15] The goal is to determine if the compound can reduce the enzyme's activity and to quantify this inhibition, often expressed as an IC50 value.
Caption: Competitive inhibition model.
Experimental Protocol: A Representative Kinase Assay (e.g., Aurora Kinase A)
A common method for kinase assays is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Reagents: Prepare a reaction buffer, Aurora Kinase A enzyme, a suitable substrate (e.g., a peptide), and ATP.
-
Compound Addition: In a 384-well plate, add the test compound at various concentrations.
-
Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent (e.g., Kinase-Glo®) that contains luciferase and luciferin. The luciferase will catalyze the conversion of the remaining ATP to light.
-
Data Acquisition: Measure the luminescence signal using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus, less inhibition.
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.
Data Presentation: Summarizing Kinase Inhibition
| Kinase Target | Compound | IC50 (nM) ± SD |
| Aurora Kinase A | This compound | [Insert Value] |
| Aurora Kinase B | This compound | [Insert Value] |
| CDK2 | This compound | [Insert Value] |
Conclusion and Future Directions
This guide outlines a logical and efficient preliminary screening cascade for this compound. The data generated from these initial assays will provide a critical foundation for decision-making. Positive "hits" in any of these screens would warrant further investigation, including more extensive profiling against larger cancer cell line panels, broader antimicrobial testing, and more detailed mechanism-of-action studies for enzyme inhibition. This structured approach ensures that promising compounds are advanced based on a solid, multi-faceted biological profile, ultimately accelerating the path toward potential therapeutic development.
References
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem.
- Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds - Benchchem.
- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society - ACS Fall 2025.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.
- Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity.
- What is an Inhibition Assay? - Blog - Biobide.
- Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka.
- Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs.
- Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
- Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI.
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH.
- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - MDPI.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC - PubMed Central.
- The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus.
- A Concise Review on Synthesis, Reactions and Biological Importance of Thienopyrazoles.
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Development of Thieno[3,2:5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide Derivatives as the Estrogen Receptor Ligands: Synthesis, Characterization and Biological Activity - ResearchGate.
- Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro - MDPI.
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- Enzyme Inhibition Studies - BioIVT.
- Assessment of Anti-hemolytic, Cytotoxicity, Antioxidant Activities and Molecular Docking Study Based on Thienopyrazole Scaffold as Pharmacophore | Request PDF - ResearchGate.
- This compound - PubChem - NIH.
- Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors - PubMed.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI.
- US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents.
- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - NIH.
- Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives | Request PDF - ResearchGate.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI.
- This compound, 98% Purity, C7H7N3O2S, 1 gram.
- This compound - Achmem.
- Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | Sigma-Aldrich.
Sources
- 1. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. achmem.com [achmem.com]
- 7. researchgate.net [researchgate.net]
- 8. kosheeka.com [kosheeka.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.biobide.com [blog.biobide.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: In Silico Docking Analysis of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate as a Kinase Inhibitor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thienopyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as inhibitors of various protein kinases.[1][2] This guide provides an in-depth, protocol-driven exploration of in silico molecular docking, using Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate as a case study. We detail the complete workflow from target selection and preparation to docking execution and rigorous post-docking analysis. By grounding each step in established scientific principles, this document serves as a technical manual for researchers aiming to leverage computational methods to predict binding affinities, understand interaction mechanisms, and guide the rational design of novel therapeutic agents.
Foundational Concepts: The Compound and the Method
The Thienopyrazole Scaffold: A Locus of Kinase Inhibition
Thienopyrazoles, heterocyclic compounds featuring fused thiophene and pyrazole rings, are of significant interest in drug discovery. Their structural similarity to purines allows them to function as ATP-competitive inhibitors for a range of protein kinases.[3] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major focus of oncological research.[1] Specifically, derivatives of the 3-amino-1H-thieno[3,2-c]pyrazole core have been identified as potent inhibitors of Aurora kinases, which are crucial regulators of cell division.[2]
Subject Molecule: this compound
The subject of this guide, with the chemical formula C₇H₇N₃O₂S, is a representative member of this promising class of compounds.[4][5] Understanding its potential interactions at an atomic level is the first step toward optimizing its structure for enhanced potency and selectivity.
-
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₇N₃O₂S
-
Molecular Weight: 197.22 g/mol
-
The Rationale for In Silico Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[6][7] Its primary goals in drug discovery are to predict the binding mode and estimate the binding affinity of a ligand-receptor complex.[8] This process allows for the rapid screening of virtual libraries, prioritization of candidates for synthesis, and generation of hypotheses about structure-activity relationships (SAR) before committing significant resources to wet-lab experiments.[6][9]
The In Silico Docking Workflow: A Strategic Overview
The docking process is not a single action but a multi-stage workflow. Each stage requires careful execution and validation to ensure the biological relevance of the final results. The overall process is visualized below.
Caption: High-level overview of the molecular docking workflow.
Phase 1: Pre-Docking Preparation (The Foundation of Accuracy)
The quality of docking predictions is critically dependent on the meticulous preparation of both the ligand and the receptor. Garbage in, garbage out is the governing principle.
Target Selection & Rationale
-
Expert Insight: The choice of a biological target should be evidence-based. Literature indicates that thieno[3,2-c]pyrazoles are potent inhibitors of Aurora kinases.[2] We will therefore select Aurora Kinase A as our target. A high-resolution crystal structure is essential. We will use the PDB entry 1MQ4 , which contains Aurora Kinase A complexed with a known inhibitor.
Protocol: Ligand Preparation
The goal is to convert a 2D representation of the ligand into a valid, low-energy 3D conformation with correct charges and protonation states.[10][11]
-
Obtain 2D Structure: Draw this compound using chemical drawing software (e.g., ChemDraw or MarvinSketch) or download from a database like PubChem (CID 44558323).[4]
-
Convert to 3D: Use a program like Open Babel or the features within molecular modeling suites to generate 3D coordinates.
-
Energy Minimization: This is a crucial step to relieve any steric strain and find a low-energy conformation. Apply a suitable force field (e.g., MMFF94). This ensures the ligand starts in a physically realistic state.[12]
-
Assign Partial Charges: Docking algorithms rely on electrostatic calculations. Assign appropriate partial charges. Gasteiger charges are commonly used for AutoDock-based studies.[13]
-
Define Rotatable Bonds: Identify torsional bonds that the docking algorithm will be allowed to rotate. This grants the ligand conformational flexibility, which is essential for fitting into the binding pocket.[13]
-
Save in Required Format: Save the prepared ligand structure in the format required by the docking software (e.g., PDBQT for AutoDock Vina).
Protocol: Receptor Preparation
The raw PDB file is not suitable for docking. It must be "cleaned" to be computationally ready.[12][14][15]
-
Download PDB File: Obtain the structure of Aurora Kinase A (e.g., 1MQ4) from the Protein Data Bank.
-
Initial Cleaning: Remove all non-essential components from the PDB file. This includes water molecules, co-solvents, ions, and any co-crystallized ligands.[12]
-
Causality: Crystallographic waters can add noise and computational expense. They are removed unless there is strong evidence that a specific water molecule (a "bridging" water) is critical for mediating ligand-protein interactions.[16]
-
-
Handle Multiple Chains: If the protein functions as a monomer, remove any additional protein chains present in the asymmetric unit.[14]
-
Add Hydrogen Atoms: PDB files from X-ray crystallography typically lack hydrogen atoms. These must be added, as they are critical for hydrogen bonding and proper charge calculations. Ensure polar hydrogens are added to relevant residues.[15]
-
Assign Partial Charges: As with the ligand, assign partial charges to all receptor atoms (e.g., Kollman charges).
-
Save in Required Format: Save the prepared receptor structure in the appropriate format (e.g., PDBQT).
Caption: Detailed workflow for ligand and receptor preparation.
Phase 2: The Docking Simulation
With prepared molecules, the next phase is to define the search space and run the simulation.
Protocol: Grid Generation
The docking algorithm needs to know where to search for a binding site. This is defined by a "grid box."[17][18]
-
Identify the Binding Site: The most reliable way to define the binding site is to use the location of the co-crystallized ligand in the original PDB file. This ensures you are targeting the known active site.
-
Define Grid Box Dimensions: Using software like AutoDock Tools or UCSF Chimera, create a 3D box that encompasses the entire active site.[17][19]
-
Expert Insight: The box should be large enough to allow the ligand to rotate and translate freely but not so large that it includes irrelevant surface area, which would waste computational time and potentially lead to non-specific binding poses. A margin of 10-15 Å around the co-crystallized ligand is a common starting point.[20]
-
-
Generate Grid Parameter File: The program will generate grid map files that pre-calculate the interaction potentials (e.g., electrostatic, van der Waals) for different atom types within this box. This pre-calculation is what makes the subsequent docking runs computationally efficient.[18]
Execution and Validation
-
Configure Docking Parameters: Create a configuration file that specifies the prepared receptor file, the prepared ligand file, and the grid parameter file. You can also set the 'exhaustiveness' of the search, which controls the computational effort.
-
Run the Docking Simulation: Execute the docking program (e.g., AutoDock Vina). The program will generate a set of possible binding poses (typically 9-10), each with an associated binding affinity score.
-
Self-Validation (Redocking): A critical trustworthiness step is to re-dock the original co-crystallized ligand into the prepared receptor. Calculate the Root Mean Square Deviation (RMSD) between the top-scoring docked pose and the original crystallographic pose.[21]
-
Benchmark: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol is capable of accurately reproducing the known binding mode.[21]
-
Phase 3: Post-Docking Analysis (Extracting Meaning from Data)
The raw output of a docking run is just a set of numbers and coordinates. The real scientific value comes from careful analysis and interpretation.[22][23][24]
Interpreting Quantitative Data
The primary output is a table of binding poses ranked by their scoring function value.
-
Binding Affinity (Score): This value, typically in kcal/mol, is an estimate of the free energy of binding. More negative values indicate a stronger predicted binding affinity.[25][26] It is crucial to understand that this is a prediction; these scores are best used for ranking a series of compounds against the same target rather than as absolute, real-world values.[27]
-
RMSD: When comparing different poses of the same ligand, RMSD can indicate how similar or different they are. A cluster of low-energy poses with low mutual RMSD suggests a well-defined and stable binding mode.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Hydrogen Bond Interactions (Residue:Atom) |
| 1 | -9.2 | 0.000 | GLU-161:NE2, LYS-162:O |
| 2 | -8.9 | 1.345 | GLU-161:NE2 |
| 3 | -8.7 | 1.872 | LYS-162:O, ALA-213:O |
| Table 1: Example of a structured summary for docking results of a hypothetical compound against Aurora Kinase A. This format allows for easy comparison of the top-ranked binding poses. |
Protocol: Visual Analysis of Binding Poses
Visual inspection is non-negotiable for validating the plausibility of a docking result.[25][27]
-
Load Complex into Visualizer: Open the prepared receptor and the output ligand pose files in a molecular visualization tool like PyMOL or BIOVIA Discovery Studio.[28]
-
Identify Key Interactions: Analyze the top-scoring pose for meaningful intermolecular interactions:
-
Hydrogen Bonds: Are there H-bonds between the ligand's donors/acceptors and complementary residues in the active site?
-
Hydrophobic Interactions: Does the ligand's nonpolar regions sit within hydrophobic pockets of the receptor?
-
Pi-Stacking/Cation-Pi: Are aromatic rings on the ligand interacting favorably with aromatic residues or charged groups?
-
-
Assess Steric Fit: Does the ligand fit snugly in the pocket, or are there steric clashes (atoms too close) or unfilled voids? A good pose demonstrates high shape complementarity.[22]
-
Compare with Known Inhibitors: Compare the binding mode of your compound to that of known inhibitors of the target. A compound that forms similar key interactions to a potent, known drug is a more promising candidate.[29]
Caption: Logical flow for post-docking analysis.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for conducting in silico docking studies, using this compound as a practical example targeting Aurora Kinase A. The docking results suggest that this compound can favorably bind within the kinase active site, forming key interactions that are characteristic of ATP-competitive inhibitors.
The true power of this process lies in its predictive capacity. The generated binding hypothesis can now be used to:
-
Guide Synthesis: Prioritize this compound for chemical synthesis and in vitro biological assay.
-
Rational Drug Design: Design new analogs with modifications predicted to enhance binding affinity (e.g., adding a group to form an additional hydrogen bond) and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Further Computational Studies: Use the top-scoring pose as a starting point for more computationally intensive methods like Molecular Dynamics (MD) simulations to assess the stability of the ligand-receptor complex over time.
By integrating these computational techniques early in the drug discovery pipeline, researchers can significantly increase efficiency, reduce costs, and accelerate the journey from a promising scaffold to a viable clinical candidate.
References
-
In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (n.d.). ResearchGate. Retrieved from [Link]
-
PreciseÎnfo. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. Retrieved from [Link]
-
Theoretical and Computational Biophysics Group. (n.d.). Grid Generation and Matching for Small Molecule Docking. Retrieved from [Link]
-
Various Authors. (2024). How to interprete and analyze molecular docking results?. ResearchGate. Retrieved from [Link]
-
Various Authors. (2021). How does one prepare proteins for molecular docking?. Quora. Retrieved from [Link]
-
Various Authors. (2023). Interpretation of Molecular docking results?. ResearchGate. Retrieved from [Link]
-
Schrödinger. (2025). Automating Ensemble Docking and Grid Generation for Multiple Receptor Conformations. Retrieved from [Link]
-
Advent Informatics Pvt Ltd. (n.d.). Post-Docking Analysis and it's importance. Retrieved from [Link]
-
Al-Omair, M. A., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. Retrieved from [Link]
-
Session 4: Introduction to in silico docking. (n.d.). Retrieved from [Link]
-
Teach Yourself e-Series. (2024). Generating grid box for Docking using Vina. YouTube. Retrieved from [Link]
-
Various Authors. (2020). How I can analyze and present docking results?. Matter Modeling Stack Exchange. Retrieved from [Link]
-
Various Authors. (2019). Molecular docking proteins preparation. ResearchGate. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Retrieved from [Link]
-
J's Blog. (2024). Schrödinger Notes—Molecular Docking. Retrieved from [Link]
-
TrendBioTech by Dr. Arman Firoz. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]
-
Various Authors. (2024). Need help with molecular docking results interpretation. Reddit. Retrieved from [Link]
-
Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube. Retrieved from [Link]
-
All about bioformatics. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]
-
Ferreira, L. G., et al. (2015). A Guide to In Silico Drug Design. PubMed Central. Retrieved from [Link]
-
Health Sciences. (2025). Post-docking interaction profile analysis: Significance and symbolism. Retrieved from [Link]
-
Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. Retrieved from [Link]
-
Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Retrieved from [Link]
-
Gherman, C., et al. (2021). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. MDPI. Retrieved from [Link]
-
Bindi, S., et al. (2010). Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Santos, L. H., et al. (2020). Key Topics in Molecular Docking for Drug Design. PubMed Central. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2020). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Retrieved from [Link]
-
Kamal, A., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Retrieved from [Link]
-
Learn at ease. (2022). EP 2 | POST DOCKING ASSESSMENT by visualizing 2D and 3D Protein-Ligand interactions. YouTube. Retrieved from [Link]
-
Lee, H., et al. (2022). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. PubMed Central. Retrieved from [Link]
-
R Discovery. (2021). Chapter 3 - Post-processing of Docking Results: Tools and Strategies. Retrieved from [Link]
-
Hassan, A. S., et al. (2013). Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives. ResearchGate. Retrieved from [Link]
-
Teach Yourself e-Series. (2025). Full Course on Mol.Docking & Post Docking Analysis. YouTube. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
Iraqi Journal of Agricultural Sciences. (n.d.). molecular docking, synthesis, characterization and adme studies of some new five-member ring. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2025). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]. MDPI. Retrieved from [Link]
-
Al-Omran, F., et al. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
-
Al-Abdullah, E. S., et al. (2021). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Semantic Scholar. Retrieved from [Link]
-
Wang, Y., et al. (2020). 3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors. RSC Publishing. Retrieved from [Link]
-
Albab, A. U., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H7N3O2S | CID 44558323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. achmem.com [achmem.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. quora.com [quora.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 18. ks.uiuc.edu [ks.uiuc.edu]
- 19. youtube.com [youtube.com]
- 20. Schrödinger NotesâMolecular Docking | J's Blog [blog.jiangshen.org]
- 21. researchgate.net [researchgate.net]
- 22. Post-Docking Analysis and it’s importance. – Advent Informatics Pvt ltd [adventinformatics.com]
- 23. Post-docking interaction profile analysis: Significance and symbolism [wisdomlib.org]
- 24. discovery.researcher.life [discovery.researcher.life]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 28. youtube.com [youtube.com]
- 29. reddit.com [reddit.com]
Unlocking Therapeutic Potential: A Technical Guide to Amino-Thienopyrazole Compounds and Their Molecular Targets
Introduction: The Versatility of the Amino-Thienopyrazole Scaffold
In the landscape of modern medicinal chemistry, the discovery of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug development. The amino-thienopyrazole core has emerged as one such scaffold, demonstrating a remarkable breadth of biological activity.[1][2] This bicyclic heterocyclic system, a fusion of thiophene and pyrazole rings, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces, allowing for potent and often selective interactions with a variety of enzymes and receptors.[1][3]
This technical guide provides an in-depth exploration of the key therapeutic targets of amino-thienopyrazole compounds, with a primary focus on their well-documented roles as kinase inhibitors in oncology and inflammatory diseases. We will delve into the causality behind their mechanisms of action, provide detailed experimental workflows for target identification and validation, and present data-driven insights to inform future drug discovery efforts in this promising chemical space.
I. The Kinase Superfamily: A Primary Domain for Amino-Thienopyrazole Activity
Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5] The ATP-binding pocket of kinases has proven to be a highly "druggable" site, and the amino-thienopyrazole scaffold is particularly adept at interacting with this region.
A. Aurora Kinases: Guardians of Mitosis
The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for the proper execution of mitosis.[6][7] Their overexpression is common in many human cancers and is associated with chromosomal instability and aneuploidy.[6] Consequently, inhibition of Aurora kinases presents a compelling strategy for anticancer therapy.[7][8]
A novel series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives has been developed as potent inhibitors of Aurora kinases, demonstrating low nanomolar inhibitory activity and efficacy in xenograft tumor models.[9] These compounds typically function by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates essential for mitotic progression.[10] This leads to defects in centrosome separation, spindle assembly, and cytokinesis, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[9]
Key Amino-Thienopyrazole Inhibitors of Aurora Kinases:
| Compound Class | Target(s) | Reported Activity | Reference(s) |
| Thieno[3,2-c]pyrazoles | Aurora A, B, C | Low nanomolar IC50, cell cycle arrest, in vivo efficacy | [9] |
| Thienopyrimidines | Aurora A, B | Potent and selective inhibition | [10] |
| Thienopyridine ureas | Aurora kinases, VEGFR | Dual inhibition, in vivo efficacy | [11] |
Signaling Pathway of Aurora Kinases in Mitosis:
Caption: Simplified signaling pathway of Aurora kinases A and B during mitosis and the inhibitory action of amino-thienopyrazole compounds.
B. Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle
CDKs are a family of serine/threonine kinases that, in complex with their cyclin regulatory partners, govern the progression of the cell cycle.[5][12] Dysregulation of CDK activity is a fundamental aspect of cancer, leading to uncontrolled cell proliferation.[13] Amino-thienopyrazole and related pyrazole derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[12][14][15] Overexpression of CDK2 is prevalent in many cancer types.[12]
Inhibition of the CDK2/cyclin E complex by these compounds prevents the phosphorylation of key substrates like the retinoblastoma (Rb) protein, which in its hypophosphorylated state, sequesters transcription factors necessary for the G1 to S phase transition.[12] This leads to a G1 phase cell cycle arrest and can induce apoptosis.[12] The selectivity of these compounds can be tuned through chemical modifications, a critical aspect for minimizing off-target effects, as early pan-CDK inhibitors often failed in clinical trials due to toxicity.[5][15]
Signaling Pathway of CDK2 in Cell Cycle Progression:
Caption: The role of CDK2 in the G1/S cell cycle transition and its inhibition by amino-thienopyrazole compounds.
C. Vascular Endothelial Growth Factor Receptor (VEGFR): A Key Player in Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[16][17] Vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[17] Thienopyridine and thienopyrimidine derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[16][18][19]
These compounds bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[16] Some amino-thienopyrazole derivatives have demonstrated multi-targeting capabilities, inhibiting not only VEGFR-2 but also other kinases involved in angiogenesis and tumor progression, such as c-SRC and TIE-2.[16][20]
II. Emerging and Other Notable Therapeutic Targets
Beyond the well-established kinase targets, the amino-thienopyrazole scaffold has shown promise against a range of other biologically significant molecules.
A. p38 MAP Kinase: A Mediator of Inflammation
The p38 mitogen-activated protein kinase (MAPK) is a key component of a signaling cascade that responds to inflammatory cytokines and cellular stress.[21][22] Chronic activation of the p38 MAPK pathway is implicated in inflammatory diseases like rheumatoid arthritis and in some cancers.[21][23] Pyrazole-based compounds have been developed as potent inhibitors of p38 MAPK, with some advancing to clinical trials for inflammatory conditions.[24] These inhibitors often bind to a distinct pocket adjacent to the ATP-binding site, stabilizing an inactive conformation of the enzyme.[24]
B. Glycogen Synthase Kinase 3β (GSK-3β): A Target in Neurodegenerative Disease
GSK-3β is a serine/threonine kinase implicated in a variety of cellular processes, including metabolism, cell fate, and inflammation.[25] Its hyperactivation is linked to the pathology of Alzheimer's disease, specifically the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles.[25][26] A series of thieno[3,2-c]pyrazol-3-amine derivatives have been identified as potent and selective GSK-3β inhibitors, showing neuroprotective effects in cellular models of Alzheimer's disease.[25][26]
C. Other Targets and Mechanisms
-
Interleukin-2-inducible tyrosine kinase (Itk): Thienopyrazole-indole compounds have been designed as selective inhibitors of Itk, a key enzyme in T-cell signaling, suggesting potential applications in autoimmune diseases and T-cell malignancies.[27][28]
-
Retinoic acid-related orphan receptor gamma t (RORγt): Thienopyrazole derivatives have been identified as allosteric inverse agonists of RORγt, a nuclear receptor that is a master regulator of Th17 cell differentiation, offering a novel approach for treating autoimmune diseases.[29]
-
Microtubule Disruption: At least one thieno[2,3-c]pyrazole derivative, Tpz-1, has been shown to induce cancer cell death primarily through the disruption of microtubule organization, indicating a mechanism of action distinct from kinase inhibition.[1][30]
-
Antioxidant and Anti-inflammatory Activity: Several studies have reported the antioxidant and anti-inflammatory properties of various amino-thienopyrazole derivatives, suggesting their potential in conditions associated with oxidative stress and inflammation.[3][31][32][33][34]
-
Calcium Channel Blockade: Certain pyranopyrazole derivatives have demonstrated vasorelaxant and antihypertensive effects mediated by the blockade of L-type calcium channels.[35]
III. Experimental Workflows for Target Identification and Validation
A robust and logical experimental cascade is essential for identifying and validating the therapeutic targets of novel compounds. The following protocols represent a self-validating system for characterizing amino-thienopyrazole derivatives.
Experimental Workflow for Target Identification and Validation:
Caption: A representative experimental workflow for the identification and validation of kinase inhibitors.
A. Detailed Protocol: In Vitro Kinase Inhibition Assay (Example: Aurora Kinase A)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human Aurora Kinase A (e.g., from MilliporeSigma or R&D Systems)
-
Fluorescently labeled peptide substrate (e.g., Kemptide)
-
ATP (Adenosine 5'-triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test amino-thienopyrazole compound, serially diluted in DMSO
-
Positive control inhibitor (e.g., Alisertib)
-
384-well, low-volume, black microplates
-
Microplate reader capable of fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold serial dilution starting from 100 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of the 384-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Dilute the Aurora Kinase A in assay buffer to the desired final concentration (e.g., 2 nM). Add the enzyme solution to all wells except the negative controls.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of the peptide substrate and ATP in assay buffer. The concentrations should be at or near the Km for each (e.g., 10 µM ATP, 1 µM peptide). Add this solution to all wells to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the reaction by adding a stop/detection solution (the composition will depend on the specific assay format, e.g., containing EDTA and the detection reagents for the phosphorylated substrate).
-
Data Acquisition: Read the plate on a compatible microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
B. Detailed Protocol: Cellular Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of a test compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HCT-116 colon cancer cells)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test amino-thienopyrazole compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well, flat-bottom, clear cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Data Acquisition: Read the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
IV. Conclusion and Future Directions
The amino-thienopyrazole scaffold has unequivocally established itself as a versatile and fruitful starting point for the development of novel therapeutic agents. Its ability to potently and often selectively inhibit a wide range of protein kinases underscores its significance in oncology and inflammation research. The multi-targeting potential of some derivatives offers an exciting avenue for overcoming drug resistance and achieving synergistic therapeutic effects.
Future research should focus on expanding the structure-activity relationship (SAR) studies for emerging targets like GSK-3β and Itk. Furthermore, a deeper investigation into non-kinase targets, such as those involved in microtubule dynamics, could unveil entirely new therapeutic applications for this privileged scaffold. The integration of computational chemistry and structural biology will be paramount in designing next-generation amino-thienopyrazole compounds with enhanced potency, selectivity, and drug-like properties, bringing these promising molecules closer to clinical reality.
References
- Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity. (2010). Vertex AI Search.
- The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. (n.d.). Vertex AI Search.
- Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC. (n.d.). NIH.
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (n.d.). Vertex AI Search.
- Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/ST
- A Concise Review on Synthesis, Reactions and Biological Importance of Thienopyrazoles. (2025). Vertex AI Search.
- Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). MDPI.
- Exploring the Anticancer Mechanism of Thienopyrazole Derivative Tpz-1 in Acute Myeloid Leukemia. (2022). ScholarWorks@UTEP.
- Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. (n.d.). PubMed.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Elucidation of an Allosteric Mode of Action for a Thienopyrazole RORγt Inverse Agonist. (2020). PubMed.
- A Concise Review on Synthesis, Reactions and Biological Importance of Thienopyrazoles. (2020).
- Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. (n.d.). PubMed.
- Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candid
- A Convenient Synthesis and Biological Activity of Novel Thieno[2,3- c ]pyrazole Compounds as Antimicrobial and Anti-Inflammatory Agents. (2025).
- Design of thieno[3,2-c]pyrazol-3-amine derivatives as GSK-3β inhibitors. (n.d.).
- Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. (2023). PubMed.
- X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. (2012). PubMed.
- Indenopyrazoles as Novel Cyclin Dependent Kinase (CDK) Inhibitors. (2001). PubMed.
- Thienopyridine ureas as dual inhibitors of the VEGF and Aurora kinase families. (2012). PubMed.
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC. (n.d.). PubMed Central.
- The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. (n.d.). PubMed.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.
- X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. (n.d.).
- (PDF) Design and synthesis of novel thiophenecarbohydrazide, thienopyrazole and thienopyrimidine derivatives as antioxidant and antitumor agents. (2025).
- Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3- d]pyrimidine. (2023). Vertex AI Search.
- Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. (2024). PubMed.
- Aurora kinase inhibitors. (n.d.). PubMed.
- Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease - PMC. (n.d.). PubMed Central.
- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simul
- Development of CDK4/6 Inhibitors: A Five Years Upd
- 6-Amino-3-Methyl-4-(2-nitrophenyl)-1,4-Dihydropyrano[2,3-c]Pyrazole-5-Carbonitrile Shows Antihypertensive and Vasorelaxant Action via Calcium Channel Blockade. (2022). PubMed.
- Aurora kinase inhibitors: Progress towards the clinic - PMC. (n.d.). NIH.
- Clinical Development of Cyclin-Dependent Kinase Inhibitors in Lung Cancer. (n.d.). Vertex AI Search.
- Yong HY, Koh MS, Moon A. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. (2025).
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thienopyridine ureas as dual inhibitors of the VEGF and Aurora kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. Indenopyrazoles as novel cyclin dependent kinase (CDK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 18. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Elucidation of an Allosteric Mode of Action for a Thienopyrazole RORγt Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. "Exploring the Anticancer Mechanism of Thienopyrazole Derivative Tpz-1 " by Jessica Dyanne Hess [scholarworks.utep.edu]
- 31. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 35. 6-Amino-3-Methyl-4-(2-nitrophenyl)-1,4-Dihydropyrano[2,3-c]Pyrazole-5-Carbonitrile Shows Antihypertensive and Vasorelaxant Action via Calcium Channel Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 3-Aminothienopyrazole Derivatives: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
The thienopyrazole scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The fusion of a thiophene ring with a pyrazole core creates a unique electronic and steric environment, making it an attractive template for drug design. This guide focuses specifically on the 3-aminothienopyrazole core, a key pharmacophore that provides a crucial vector for molecular interactions and further chemical derivatization. We will explore the synthetic accessibility of this scaffold, delve into its diverse therapeutic applications, analyze critical structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in their drug discovery efforts. This document is intended for medicinal chemists, pharmacologists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.
The 3-Aminothienopyrazole Core: A Privileged Scaffold
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and nitrogen-containing systems like pyrazoles are particularly prominent.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key feature in numerous approved drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions.[3] When fused with a thiophene ring—a bioisostere of the benzene ring—the resulting thienopyrazole system gains unique properties.[4]
There are two primary isomers of the thienopyrazole core, thieno[3,2-c]pyrazole and thieno[2,3-c]pyrazole, which differ in the orientation of the thiophene ring fusion. The introduction of a 3-amino group is a transformative step in drug design. This functional group acts as a potent hydrogen bond donor and a nucleophilic handle, providing an anchor point for engaging with biological targets and a site for synthetic elaboration to explore the surrounding chemical space.
Caption: The two primary isomers of the 3-aminothienopyrazole scaffold.
Synthetic Strategies: Accessing the Core
The construction of the 3-aminothienopyrazole scaffold can be achieved through several reliable synthetic routes. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. A prevalent and highly effective method involves the condensation of a hydrazine derivative with a functionalized thiophene precursor, typically a β-ketonitrile.[5]
This approach leverages the nucleophilicity of the hydrazine to first form a hydrazone with the ketone, followed by an intramolecular cyclization via nucleophilic attack onto the nitrile group. This sequence reliably forms the 3-aminopyrazole ring fused to the thiophene core.
Caption: Role of 3-aminothienopyrazole derivatives as GSK-3β inhibitors.
-
Other Kinases: The scaffold has also been used to develop inhibitors for other important kinases, such as Aurora kinases, which are involved in cell cycle regulation and are attractive targets for cancer therapy. [6]Furthermore, related fused pyrazole systems have shown potent inhibition of Bruton's Tyrosine Kinase (BTK), a key target in B-cell malignancies. [7]
Anticancer and Antimicrobial Activities
Beyond kinase inhibition, these derivatives have demonstrated broad antiproliferative activity against various cancer cell lines. [2][4]Their mechanism often involves inducing apoptosis and arresting the cell cycle. Additionally, the thienopyrazole core has been explored for its antimicrobial properties, showing activity against both bacterial and fungal strains. [3][6]
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of medicinal chemistry. For 3-aminothienopyrazole derivatives, systematic modifications have yielded crucial insights for designing more potent and selective compounds.
Table 2: Key Structure-Activity Relationship (SAR) Observations
| Position of Modification | Structural Change | Impact on Activity | Rationale / Insight | Reference |
| 3-Amino Group | Acylation (e.g., with isobutyryl, cyclopropanecarbonyl) | Essential for Activity. Specific acyl groups are optimal for fitting into the target's binding pocket. | The amide NH and carbonyl oxygen act as key hydrogen bond donors and acceptors, respectively, anchoring the molecule. | [8] |
| N1 of Pyrazole | Substitution with small alkyl groups (e.g., cyclobutyl) | Improves Potency & Solubility. Larger groups can be detrimental. | Balances potency with physicochemical properties. Small groups fit into hydrophobic pockets without steric hindrance. | [9] |
| C5 of Thiophene | Substitution with aryl groups (e.g., pyridyl) | Significantly Modulates Potency. The specific aryl or heteroaryl group is critical. | This vector explores an external binding region. Substituents on this ring can form additional interactions with the target protein. | [8] |
| C5-Phenyl Ring | Addition of polar substituents (e.g., sulfonamides, amides) | Can Improve Drug-like Properties. Often leads to a modest decrease in potency. | A strategy to reduce lipophilicity and improve solubility, though it may disrupt optimal hydrophobic interactions. | [9] |
The key takeaway from SAR studies is that the 3-amido portion is often critical for anchoring the molecule in the active site of the target protein. The N1 position of the pyrazole and the C5 position of the thiophene provide vectors for tuning potency, selectivity, and pharmacokinetic properties. For instance, in the development of GSK-3β inhibitors, a Suzuki coupling to introduce a pyridine ring at the C5 position was a critical step in achieving high potency. [8]
Experimental Protocols
To facilitate further research, this section provides detailed, validated protocols for the synthesis and biological evaluation of a representative 3-aminothienopyrazole derivative.
Protocol: Synthesis of N-(5-Bromo-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide (Intermediate)
This protocol is adapted from the synthesis of GSK-3β inhibitors and describes the acylation of the core amine. [8] Materials:
-
5-bromo-1H-thieno[3,2-c]pyrazol-3-amine
-
Isobutyryl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine (1.0 eq) in anhydrous pyridine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.
-
Addition of Acyl Chloride: Add isobutyryl chloride (1.2 eq) dropwise to the stirred solution. The slow addition prevents a rapid temperature increase and potential side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x). The organic layer contains the desired product.
-
Washing: Wash the combined organic layers sequentially with 1M HCl solution (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected data should show the presence of the isobutyryl group and the thienopyrazole core. [8]
Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a target kinase, such as GSK-3β.
Materials:
-
Purified recombinant kinase (e.g., GSK-3β)
-
Kinase-specific peptide substrate
-
Test compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Reaction Mixture: In a 96-well or 384-well plate, add the kinase assay buffer, the peptide substrate, and the purified kinase enzyme.
-
Inhibitor Addition: Add a small volume of the diluted test compound to the wells. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background signal.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure competitive inhibitors can be accurately assessed.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30 °C or 37 °C) for a set period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of ATP remaining.
-
Data Analysis: Read the luminescence or fluorescence signal on a microplate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Outlook
The 3-aminothienopyrazole scaffold is a highly versatile and druggable core structure. Its synthetic tractability, coupled with the strategic positioning of the 3-amino group, provides a powerful platform for generating diverse chemical libraries. Research has already demonstrated significant potential in critical therapeutic areas, most notably in kinase inhibition for oncology and neurodegenerative diseases.
Future efforts should focus on several key areas:
-
Improving Selectivity: As many derivatives target the highly conserved ATP binding site of kinases, achieving selectivity remains a challenge. Future designs should aim to exploit less conserved regions outside the ATP pocket.
-
Optimizing ADME Properties: A concerted effort to improve the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be crucial for translating in vitro potency into in vivo efficacy.
-
Exploring New Biological Space: While kinase inhibition is a major application, the full biological potential of this scaffold is likely untapped. Screening against other target classes, such as G-protein coupled receptors (GPCRs) or epigenetic targets, could reveal novel therapeutic opportunities.
By combining rational design, modern synthetic chemistry, and rigorous biological evaluation, the exploration of the 3-aminothienopyrazole chemical space will continue to yield promising candidates for the next generation of therapeutics.
References
-
El-Sayed, M. A. A., Abdel-Aziz, A. A. -M., & El-Azab, I. H. (2017). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. Journal of the Saudi Society of Agricultural Sciences, 16(3), 245-251. [Link]
-
Wang, X., Wan, D., Li, Y., Zhang, F., Li, J., Hou, T., & Zhang, J. (2020). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry, 199, 112384. [Link]
-
Abu-Hashem, A. A., El-Shehry, M. F., & Badria, F. A. (2010). Design and synthesis of novel thiophenecarbohydrazide, thienopyrazole and thienopyrimidine derivatives as antioxidant and antitumor agents. Acta Pharmaceutica, 60(3), 311-323. [Link]
-
Atta, F. M. (2022). A Concise Review on Synthesis, Reactions and Biological Importance of Thienopyrazoles. Egyptian Journal of Chemistry, 65(5), 1-2. [Link]
-
Naim, M. J., Alam, O., Alam, M. J., & Hassan, M. Q. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4969. [Link]
-
National Center for Biotechnology Information. (2010). Table 4, Structure-activity relationships of the aminothienopyridazine series. In Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Gomaa, A. M. (2012). Synthesis of 3-substituted aminopyrazole[3,4-b]pyridines and pyrazolopyridopyrimidines. ResearchGate. [Link]
-
Chemi, G., Brogi, S., & Brindisi, M. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]
-
Rao, V. R., et al. (2011). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry Letters, 21(17), 5133-5137. [Link]
-
Glisic, B., Djuran, M., & Senerovic, L. (2019). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Indian Journal of Pharmaceutical Sciences, 81(2), 341-346. [Link]
-
Naim, M. J., Alam, O., Alam, M. J., & Hassan, M. Q. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]
-
Attaby, F. A., et al. (1993). Reactions of 3-Aminopyazole Derivatives with Cyanothioacetamide and Its Derivatives: Synthesis and Reactions of Several New Pyrazole and Pyrazole[3,2-b]Pyrimidine Derivatives. Archives of Pharmacal Research, 16(2), 115-121. [Link]
-
Singh, R., et al. (2025). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors. VeriXiv. [Link]
-
Elsaedany, M., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(12), 2841. [Link]
-
Ali, I., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14, 1113. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2016). Recent advances in aminopyrazoles synthesis and functionalization. HAL Open Science. [Link]
-
Zadrazilova, I., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 23(11), 2991. [Link]
-
Asr, M. A., & Rauf, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18, 1247-1273. [Link]
-
Kumar, A., et al. (2025). Exploring Thiazolo[3,2-a]pyrimidine Derivatives: Synthetic Strategies and Biological Implications. ResearchGate. [https://www.researchgate.net/publication/384877395_Exploring_Thiazolo32-a]pyrimidine_Derivatives_Synthetic_Strategies_and_Biological_Implications]([Link])
-
Khan, I., et al. (2020). Synthesis, Kinetics, Binding Conformations and Structure-activity Relationship of Potent Tyrosinase Inhibitors: Aralkylated 2-aminothiazole-ethyltriazole Hybrids. Brieflands. [Link]
-
Li, Q., et al. (2021). Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry, 225, 113724. [Link]
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. soc.chim.it [soc.chim.it]
- 6. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. verixiv-files.f1000.com [verixiv-files.f1000.com]
An In-depth Technical Guide to Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS: 648411-35-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate, bearing the CAS number 648411-35-2, is a heterocyclic compound that has emerged as a molecule of significant interest in the field of medicinal chemistry. Its thienopyrazole core represents a privileged scaffold, known to interact with a variety of biological targets. This technical guide provides a comprehensive overview of the properties, synthesis, potential mechanism of action, and suppliers of this compound, with a focus on its development as a potent inhibitor of Aurora kinases, a family of enzymes critically involved in cell cycle regulation and a key target in oncology research.[1][2]
Chemical and Physical Properties
While extensive experimental data for this specific compound is not publicly available, the following table summarizes its known and predicted properties based on available information and the general characteristics of related thienopyrazole derivatives.
| Property | Value | Source(s) |
| CAS Number | 648411-35-2 | PubChem[3] |
| Molecular Formula | C₇H₇N₃O₂S | PubChem[3] |
| Molecular Weight | 197.22 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| Appearance | White to light yellow crystal powder (predicted) | lifechem pharma[4] |
| Purity | Typically ≥95% (for commercial products) | Multiple Suppliers |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | General chemical knowledge |
| Storage | Store in a cool, dry place, away from light. | General chemical handling |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, with the key step often involving a Gewald reaction to construct the substituted aminothiophene ring.[5][6][7] The general synthetic strategy is based on the work of Bindi et al. in their development of thienopyrazole-based Aurora kinase inhibitors.[1][2]
Synthetic Pathway Overview
The synthesis commences with the formation of a pyrazole intermediate, followed by the construction of the fused thiophene ring.
Caption: Synthetic overview for this compound.
Detailed Experimental Protocol (Adapted from Bindi et al.[1][2])
Step 1: Synthesis of the 3-Aminopyrazole Intermediate
A suitable hydrazine derivative is reacted with a cyanoacetic acid derivative in a condensation reaction to form the core 3-aminopyrazole ring system. The specific starting materials will dictate the substituents on the pyrazole ring.
Step 2: Gewald Reaction for Thiophene Ring Formation
The 3-aminopyrazole intermediate from Step 1 is then subjected to a Gewald reaction. This multicomponent reaction involves the condensation of the pyrazole with an α-haloketone (or a related active methylene compound) and elemental sulfur in the presence of a base.
-
Reaction Setup: To a solution of the 3-aminopyrazole intermediate in a suitable solvent (e.g., ethanol or DMF), add the α-haloketone and elemental sulfur.
-
Base Addition: A base, such as morpholine or another secondary amine, is added to catalyze the reaction.
-
Reaction Conditions: The mixture is typically heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product is then purified by recrystallization or column chromatography to yield this compound.
Mechanism of Action: Inhibition of Aurora Kinases
Thienopyrazole derivatives, including this compound, have been identified as potent inhibitors of Aurora kinases.[1][2] Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in regulating mitosis.[8][9][10] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[11][12]
Inhibition of Aurora kinases by this compound disrupts the normal progression of the cell cycle, leading to mitotic arrest and subsequent apoptosis in cancer cells. This targeted inhibition offers a promising therapeutic strategy for cancers characterized by Aurora kinase dysregulation.
Aurora Kinase Signaling Pathway in Cancer
The following diagram illustrates the central role of Aurora kinases in cell cycle progression and how their inhibition can impact cancer cell proliferation.
Sources
- 1. Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H7N3O2S | CID 44558323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lifechempharma.com [lifechempharma.com]
- 5. Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]
- 8. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Characterization and Application of p-Toluenesulfonyl Azide (C7H7N3O2S)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of p-Toluenesulfonyl azide (Tosyl azide, TsN₃), a versatile reagent with the molecular formula C₇H₇N₃O₂S. This document delves into the core physicochemical properties, synthesis, and detailed analytical characterization of TsN₃. Furthermore, it explores its significant applications in organic synthesis, particularly in diazo transfer reactions and the formation of nitrogen-containing heterocycles, which are crucial scaffolds in drug discovery. The guide is structured to offer not just procedural steps but also the underlying scientific principles and safety considerations, ensuring a holistic understanding for researchers and professionals in the field.
Introduction: The Pivotal Role of p-Toluenesulfonyl Azide in Modern Synthesis
p-Toluenesulfonyl azide, a compound with the molecular formula C₇H₇N₃O₂S, is a cornerstone reagent in synthetic organic chemistry.[1][2] Its significance lies in its ability to efficiently transfer the diazo group (=N₂) to active methylene compounds, a transformation that opens avenues to a plethora of valuable molecular architectures.[2] While other isomers of C₇H₇N₃O₂S exist, p-toluenesulfonyl azide is the most commercially available and widely utilized, making it the focus of this guide.
The molecule consists of a p-toluenesulfonyl group attached to an azide moiety.[3] This unique structural arrangement confers a balance of stability and reactivity, making it a preferred choice over other azide-transfer reagents. Its applications extend beyond simple diazo transfer to the synthesis of complex nitrogen-containing heterocycles, peptidomimetics, and other functionalities of interest in medicinal chemistry and materials science.[1] Understanding the nuances of its handling, characterization, and reaction mechanisms is paramount for its effective and safe utilization in a research and development setting.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of p-toluenesulfonyl azide is the foundation for its appropriate handling, storage, and application.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O₂S | [1][2][4][5] |
| Molecular Weight | 197.22 g/mol | [1][2] |
| CAS Number | 941-55-9 | [1][4][5] |
| Appearance | Colorless oil or white to off-white solid | [1][3] |
| Melting Point | 21–22 °C | [1] |
| Boiling Point | 110–115 °C at 0.001 mmHg | [1] |
| Solubility | Soluble in most organic solvents, sparingly soluble in water | [3] |
| IUPAC Name | 4-methylbenzene-1-sulfonyl azide | [1] |
Spectroscopic Characterization
The structural integrity and purity of p-toluenesulfonyl azide are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is characterized by a singlet for the methyl protons (CH₃) typically around δ 2.4 ppm and a set of two doublets in the aromatic region (δ 7.4-7.9 ppm) corresponding to the AA'BB' system of the p-substituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon, aromatic carbons, and the carbon attached to the sulfonyl group. The absence of signals from impurities is a key indicator of purity.
-
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of tosyl azide is the strong, characteristic asymmetric stretching vibration of the azide group (N₃) which appears around 2130 cm⁻¹. Other significant peaks include the symmetric and asymmetric stretches of the sulfonyl group (SO₂) at approximately 1170 and 1370 cm⁻¹, respectively.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 197. The fragmentation pattern will typically involve the loss of N₂ (28 amu) and other characteristic fragments of the tosyl group.
Synthesis of p-Toluenesulfonyl Azide: A Standard Laboratory Protocol
The most common and straightforward synthesis of p-toluenesulfonyl azide involves the reaction of p-toluenesulfonyl chloride with sodium azide.[4]
Reaction Scheme
Sources
A Technical Guide to the Thienopyrazole Scaffold in Medicinal Chemistry
Abstract
The thienopyrazole scaffold, a fused heterocyclic system comprising thiophene and pyrazole rings, represents a privileged structure in medicinal chemistry. Its unique electronic properties and rigid, planar geometry make it an ideal framework for developing potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the thienopyrazole core, exploring its synthesis, key structure-activity relationships (SAR), and diverse therapeutic applications. We will delve into its role in the development of anticancer agents, particularly kinase inhibitors, as well as its utility in creating novel anti-inflammatory, neuroprotective, and antimicrobial compounds. Detailed protocols and mechanistic diagrams are provided to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this versatile scaffold in their discovery programs.
The Thienopyrazole Core: Structure and Significance
Pyrazoles and their condensed heterocyclic variants are a cornerstone in the synthesis of biologically active compounds.[1] When fused with a thiophene ring, the resulting thienopyrazole scaffold inherits desirable physicochemical properties from both moieties, making it a frequent "hit" in high-throughput screening campaigns and a valuable starting point for lead optimization.[1][2] The fusion can result in three main isomers, each with a distinct electronic and steric profile for targeted drug design:
-
Thieno[2,3-c]pyrazole: Extensively studied for anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[1][2]
-
Thieno[3,2-c]pyrazole: A prominent scaffold for developing potent kinase inhibitors.[3]
-
Thieno[3,4-c]pyrazole: Investigated for analgesic, anti-inflammatory, and antipyretic properties.[4]
This structural versatility allows for fine-tuning of interactions with a wide array of biological targets, solidifying the thienopyrazole nucleus as a scaffold of significant interest in modern drug discovery.[1]
Synthetic Strategies: Building the Core
The construction of the thienopyrazole scaffold can be approached from multiple angles, typically involving the annulation of a pyrazole ring onto a thiophene precursor or vice-versa. A common and efficient methodology is the Gewald reaction, which allows for the synthesis of functionalized 2-aminothiophenes, key intermediates for subsequent cyclization into the thienopyrazole system.[5]
Experimental Protocol: Synthesis of a Thieno[2,3-c]pyrazole Derivative
This protocol outlines a representative synthesis for a 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, a versatile intermediate for further functionalization.[6][7]
Step 1: Synthesis of Ethyl 2-cyano-3-oxobutanoate
-
To a stirred solution of ethyl cyanoacetate (0.1 mol) in dry benzene (100 mL), add sodium hydride (0.1 mol, 60% dispersion in oil) portion-wise at 0-5°C.
-
Allow the mixture to stir for 30 minutes, then add acetyl chloride (0.1 mol) dropwise while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by carefully adding water (50 mL). Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
-
Dissolve the crude product from Step 1 (0.1 mol) and phenylhydrazine (0.1 mol) in glacial acetic acid (80 mL).
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to afford the pure pyrazole derivative.
Step 3: Synthesis of 4-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
-
To a solution of the pyrazole derivative from Step 2 (0.05 mol) and malononitrile (0.05 mol) in ethanol (100 mL), add a catalytic amount of piperidine (1 mL).
-
Reflux the mixture for 8 hours. Monitor reaction completion by TLC.
-
Upon cooling, the solid product precipitates. Filter the solid, wash with diethyl ether, and recrystallize from a suitable solvent like ethanol or DMF/water to obtain the target thienopyrazole.[6]
Causality: The Gewald-type reaction in Step 3 is a multicomponent reaction that efficiently constructs the substituted aminothiophene ring. The use of a basic catalyst like piperidine is crucial for deprotonating the active methylene compound (malononitrile), initiating the cascade of reactions that leads to the fused heterocyclic system.
Therapeutic Applications in Medicinal Chemistry
The thienopyrazole scaffold has been successfully employed to develop agents for a multitude of diseases, demonstrating its broad therapeutic potential.[1][8]
Anticancer Activity
A primary application of thienopyrazoles is in oncology, where they have emerged as potent inhibitors of protein kinases and disruptors of critical cellular processes.[2][9]
Kinase Inhibition: Many thienopyrazole derivatives function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.[2] Notable targets include:
-
Aurora Kinases: Essential for mitotic progression, their inhibition leads to cell cycle arrest and apoptosis.[10]
-
Vascular Endothelial Growth Factor Receptor-2 (KDR/VEGFR-2): A key mediator of angiogenesis; its inhibition restricts tumor blood supply.[11][12]
-
Interleukin-2-inducible tyrosine kinase (Itk): A target in T-cell malignancies.[13]
Case Study: The Tpz-1 Derivative A high-throughput screen identified the thieno[2,3-c]pyrazole derivative, Tpz-1, as a potent and selective cytotoxic agent against a panel of 17 human cancer cell lines, with CC50 values in the low micromolar range (0.19 µM to 2.99 µM).[2][14] Mechanistic studies in leukemia cells revealed that Tpz-1 is a multitargeted agent that induces programmed cell death primarily through the disruption of microtubule organization.[15] Furthermore, Tpz-1 was shown to interfere with key signaling pathways by altering the phosphorylation state of several kinases.[2] It reduces the phosphorylation of p38, CREB, Akt, and STAT3, while inducing hyperphosphorylation of Fgr, Hck, and ERK1/2, ultimately disrupting pathways essential for cancer cell growth and survival.[2]
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Thienopyrazoles have been developed as potent anti-inflammatory agents, often targeting enzymes involved in the inflammatory cascade.[4][10]
-
Cyclooxygenase-2 (COX-2) Inhibition: Several thienopyrazole hybrids have been synthesized as selective COX-2 inhibitors.[16] This selectivity is critical, as it spares the COX-1 isoform responsible for maintaining gastrointestinal lining integrity, thereby reducing the risk of ulcers associated with non-selective NSAIDs.[17]
-
Phosphodiesterase 7 (PDE7) Inhibition: Selective inhibition of PDE7 by thienopyrazoles increases intracellular levels of cyclic AMP (cAMP), which in turn inhibits the activation of T-cells.[10][18] This mechanism makes them promising candidates for treating allergic, inflammatory, and immunological diseases.[18][19]
Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Selected Thienopyrazole Hybrids
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
|---|---|---|---|
| 3 | >100 | 1.84 | >54.35 |
| 9 | >100 | 1.25 | >80.00 |
| 11 | >100 | 1.32 | >75.76 |
| 13 | >100 | 0.09 | >1111.11 |
| Celecoxib | >100 | 0.05 | >2000 |
Data synthesized from Reference[16]. The selectivity index is calculated as (IC₅₀ COX-1 / IC₅₀ COX-2).
Neuroprotective Applications
The thienopyrazole scaffold is also being explored for applications in neurodegenerative diseases like Alzheimer's disease (AD).[3] The pathology of AD is linked to the hyperphosphorylation of the tau protein, a process catalyzed by Glycogen Synthase Kinase 3β (GSK-3β).[3]
A series of novel thieno[3,2-c]pyrazol-3-amine derivatives were designed as potent GSK-3β inhibitors.[3] The lead compound, 16b , was identified as a highly potent inhibitor with an IC₅₀ of 3.1 nM. By inhibiting GSK-3β, these compounds can reduce tau hyperphosphorylation. Furthermore, GSK-3β inhibition activates the Wnt/β-catenin signaling pathway, which is crucial for promoting synaptic growth and alleviating memory impairment.[3] In cell-based assays, compound 16b was shown to increase the abundance of β-catenin in a dose-dependent manner, confirming its mechanism of action.[3]
Antimicrobial Activity
The fusion of pyrazole and thiophene rings, both of which are known pharmacophores in antimicrobial agents, has led to the development of thienopyrazole derivatives with significant antibacterial and antifungal activities.[20][21] These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][22] The combination of these heterocyclic nuclei in a single molecule can lead to synergistic effects and enhanced biological potency.[21][23]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the thienopyrazole scaffold has yielded crucial insights into the structural requirements for potent biological activity.
-
Position 1 (R¹): Typically occupied by an aryl or cycloalkyl group. In kinase inhibitors, this group often projects into a hydrophobic pocket of the ATP-binding site. The nature of this substituent (e.g., phenyl, cyclohexyl) can significantly influence potency and selectivity.[11][13] For anti-inflammatory COX-2 inhibitors, aryl groups at this position are common.[16]
-
Position 3 (R²): Small alkyl groups like methyl are often found here. In the context of Itk inhibitors, modifications at this position were explored, but larger groups were generally not well-tolerated.[13]
-
Position 5 (R³): This is a critical vector for modification to achieve target selectivity and enhance potency. For anticancer agents, extending a carboxamide group from this position allows for interaction with solvent-exposed regions of the target protein.[2][14] In Itk inhibitors, a difluoromethyl substitution at this position led to a highly potent and selective compound.[13]
-
Position 6 (R⁴): Often unsubstituted (hydrogen), but can be a point for further derivatization to modulate physicochemical properties like solubility.
The general takeaway from SAR studies is that the thienopyrazole core acts as a rigid anchor, while substituents at the R¹ and R³ positions are primary drivers for modulating potency and selectivity against specific biological targets.[13][24]
Conclusion and Future Perspectives
The thienopyrazole scaffold is a validated and highly versatile platform for the design of novel therapeutics. Its synthetic tractability and amenability to structural modification have enabled the development of potent and selective agents across multiple disease areas, most notably in oncology, inflammation, and neurodegeneration. Field-proven successes, such as the identification of potent kinase inhibitors and neuroprotective agents, underscore its importance.
Future efforts should focus on leveraging advanced computational methods for the in silico design of next-generation thienopyrazole derivatives with improved pharmacokinetic profiles and novel mechanisms of action. Exploring this scaffold for underexplored targets, such as those in metabolic or rare diseases, could open new therapeutic avenues. The continued investigation of this privileged core promises to yield new clinical candidates to address unmet medical needs.
References
- The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. Science of The Total Environment.
- Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. PubMed.
- A concise review on synthesis, reactions and biological Importance of thienopyrazoles. ResearchGate.
- Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI.
- A Concise Review on Synthesis, Reactions and Biological Importance of Thienopyrazoles. ResearchGate.
- Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PubMed Central.
- Exploring the Anticancer Mechanism of Thienopyrazole Derivative Tpz-1 in Acute Myeloid Leukemia. ScholarWorks@UTEP.
- Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors. PubMed.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC.
- Exploring the Anticancer Mechanism of Thienopyrazole Derivative Tpz-1 in Acute Myeloid Leukemia. ProQuest.
- Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors. PubMed.
- 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. PubMed.
- Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. ResearchGate.
- Synthesis, reactions and spectral characterization of novel thienopyrazole derivatives. European Chemical Bulletin.
- synthesis, reactions and spectral characterization of novel thienopyrazole derivatives. Assiut University.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH.
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI.
- (PDF) Design and synthesis of novel thiophenecarbohydrazide, thienopyrazole and thienopyrimidine derivatives as antioxidant and antitumor agents. ResearchGate.
- Thienopyrazole derivative having pde7 inhibitory activity. Google Patents.
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences.
- X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. PubMed.
- Thienopyrazole derivatives with PDE7 inhibitory activity. Google Patents.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro | MDPI [mdpi.com]
- 3. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. [PDF] SYNTHESIS, REACTIONS AND SPECTRAL CHARACTERIZATION OF NOVEL THIENOPYRAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring the Anticancer Mechanism of Thienopyrazole Derivative Tpz-1 in Acute Myeloid Leukemia - ProQuest [proquest.com]
- 15. "Exploring the Anticancer Mechanism of Thienopyrazole Derivative Tpz-1 " by Jessica Dyanne Hess [scholarworks.utep.edu]
- 16. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. EP1775298A1 - Thienopyrazole derivative having pde7 inhibitory activity - Google Patents [patents.google.com]
- 19. CN1976938A - Thienopyrazole derivatives with PDE7 inhibitory activity - Google Patents [patents.google.com]
- 20. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Scaffold: Application Notes for Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate in Synthetic Chemistry
Introduction: The Thienopyrazole Core in Modern Drug Discovery
The fusion of thiophene and pyrazole rings has given rise to the thienopyrazole scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] This bicyclic structure is a cornerstone in the development of potent kinase inhibitors, leveraging its rigid conformation and strategic points for functionalization to achieve high target affinity and selectivity.[3][4][5] Thienopyrazole derivatives have demonstrated efficacy as inhibitors of crucial cellular signaling pathways, including those mediated by Aurora kinases and Glycogen Synthase Kinase 3β (GSK-3β), making them promising candidates for oncology and neurodegenerative disease therapeutics.[1][3]
Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate stands out as a highly versatile and strategically functionalized building block for the synthesis of diverse compound libraries. Its key structural features include a reactive 3-amino group, a readily modifiable 5-ester functionality, and a thiophene ring amenable to electrophilic substitution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this powerful synthetic intermediate. We will delve into detailed protocols for key transformations, explaining the underlying chemical principles and offering practical insights to empower your research endeavors.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a building block is paramount for successful reaction planning and execution.
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₃O₂S | |
| Molecular Weight | 197.22 g/mol | |
| Appearance | White to light yellow crystalline powder | [6] |
| CAS Number | 648411-35-2 | [7] |
| Storage | Sealed in dry, 2-8°C | [7] |
Core Synthetic Transformations and Protocols
This section outlines detailed, field-proven protocols for the derivatization of this compound at its key reactive sites.
N-Acylation of the 3-Amino Group
The 3-amino group is a primary site for diversification, readily undergoing acylation to form a stable amide bond. This transformation is fundamental in modulating the biological activity of the resulting compounds, as the acyl substituent can be tailored to interact with specific residues in a target protein's binding pocket.
Causality of Experimental Choices: The use of a base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated during the reaction with an acyl chloride, driving the equilibrium towards product formation. The choice of an aprotic solvent like pyridine, which can also act as the base, at elevated temperatures ensures good solubility of the starting materials and a sufficient reaction rate.
Caption: Workflow for N-acylation.
Detailed Protocol: Synthesis of N-(5-(methoxycarbonyl)-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide
-
Materials:
-
This compound
-
Isobutyryl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous pyridine, add isobutyryl chloride (1.2 eq) dropwise at 0 °C.[8]
-
Allow the reaction mixture to warm to room temperature and then heat to 110 °C.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
-
Urea Formation at the 3-Amino Group
The formation of ureas from the 3-amino group introduces a valuable hydrogen-bond donor-acceptor motif, which is often critical for target engagement in drug candidates.[9] This can be achieved through reaction with an appropriate isocyanate or by a two-step procedure involving the formation of a carbamoyl chloride followed by reaction with an amine.
Causality of Experimental Choices: The reaction with an isocyanate is typically performed in an aprotic solvent like DMF or THF to prevent competing reactions with protic solvents. The use of a base is generally not required as the amine is sufficiently nucleophilic to attack the isocyanate directly. For less reactive amines or isocyanates, gentle heating may be necessary to drive the reaction to completion.
Caption: Workflow for Urea Formation.
Detailed Protocol: Synthesis of a Generic N-Aryl Urea Derivative
-
Materials:
-
This compound
-
Aryl isocyanate (e.g., phenyl isocyanate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the aryl isocyanate (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating may be applied if the reaction is sluggish.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield the desired urea derivative. Further purification can be achieved by recrystallization if necessary.
-
Hydrolysis of the Methyl Ester and Subsequent Amide Coupling
The methyl ester at the 5-position provides a handle for further diversification through hydrolysis to the corresponding carboxylic acid, followed by amide bond formation with a wide range of amines. This two-step sequence greatly expands the accessible chemical space for structure-activity relationship (SAR) studies.
Causality of Experimental Choices: Base-catalyzed hydrolysis using lithium hydroxide (LiOH) in a mixture of aqueous and organic solvents (like THF or methanol) is a standard and effective method for cleaving methyl esters.[10] The subsequent amide coupling is often facilitated by peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which activate the carboxylic acid for nucleophilic attack by the amine.[4] A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is added to neutralize the acidic species generated during the reaction and to deprotonate the amine, enhancing its nucleophilicity.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. peptide.com [peptide.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Protocol for N-acylation of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate
Application Note & Protocol
Topic:
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Acylated Thieno[3,2-c]pyrazoles
The thieno[3,2-c]pyrazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications.[1][2] These fused ring systems are of significant interest due to their structural resemblance to purines, allowing them to act as effective mimics and modulators of biological targets. Specifically, derivatives of this scaffold have been explored as potent inhibitors of kinases such as Glycogen Synthase Kinase 3β (GSK-3β), a key target in neurodegenerative diseases like Alzheimer's.[3]
N-acylation of the 3-amino group on the thieno[3,2-c]pyrazole ring is a critical synthetic transformation used to generate diverse libraries of amide derivatives.[4] This modification allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a variety of substituents. The amide linkage is a cornerstone of medicinal chemistry, contributing to molecular recognition, binding affinity, and pharmacokinetic properties through hydrogen bonding and steric interactions.[4] This application note provides a comprehensive, field-proven protocol for the N-acylation of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate, a key building block for drug discovery programs.
Principle and Mechanism: Understanding the Acyl Substitution
The N-acylation of an amine is a classic nucleophilic acyl substitution reaction. The reaction between this compound and an acyl chloride proceeds via a well-established mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being an excellent leaving group, is expelled.
-
Deprotonation: The resulting protonated amide is neutralized by a base, typically a tertiary amine like triethylamine (TEA) or pyridine.[5] The base serves as an "acid scavenger," reacting with the hydrogen chloride (HCl) generated during the reaction to form a salt (e.g., triethylammonium chloride).[5] This is crucial because it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
The choice of base is critical; sterically hindered, non-nucleophilic bases are preferred to avoid competition with the primary amine as the nucleophile.[6][7] Triethylamine is a common and effective choice for this purpose.[5]
Materials and Reagents
Proper preparation and handling of reagents are paramount for reaction success. Ensure all glassware is oven-dried to remove residual moisture, as acyl chlorides are highly sensitive to water.
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | ≥97% | Commercially Available | Store in a desiccator. CAS: 648411-35-2[8] |
| Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) | Reagent Grade | Sigma-Aldrich | Handle in a fume hood. Highly corrosive and moisture-sensitive. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Sigma-Aldrich | Store over molecular sieves or potassium hydroxide. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Use from a solvent purification system or a freshly opened bottle. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For aqueous workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
| Standard Glassware | Oven-dried | N/A | Round-bottom flasks, separatory funnel, dropping funnel, etc. |
| Magnetic Stirrer & Stir Bars | N/A | N/A | For reaction agitation. |
| Rotary Evaporator | N/A | Heidolph | For solvent removal under reduced pressure. |
Experimental Workflow Visualization
The following diagram outlines the key stages of the N-acylation protocol, from initial setup to the final purified product.
Caption: A schematic overview of the experimental workflow for N-acylation.
Detailed Step-by-Step Protocol
This protocol describes a general procedure for the N-acylation of 1.0 mmol of the starting amine. The quantities can be scaled as needed.
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 197.2 mg).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. An inert atmosphere is crucial to prevent hydrolysis of the acyl chloride.
-
-
Reagent Dissolution:
-
Add 10 mL of anhydrous dichloromethane (DCM) to the flask via syringe. Stir until the amine is fully dissolved.
-
Add triethylamine (TEA) (1.2 mmol, 0.17 mL) to the solution dropwise via syringe.
-
-
Acyl Chloride Addition:
-
Cool the reaction mixture to 0 °C using an ice-water bath.[9]
-
In a separate dry vial, dissolve the acyl chloride (e.g., acetyl chloride, 1.1 mmol, 0.08 mL) in 2 mL of anhydrous DCM.
-
Add the acyl chloride solution to the stirred amine solution dropwise over 5-10 minutes using a syringe.[9] A slow, controlled addition is essential to manage the exothermic reaction and prevent side product formation.
-
-
Reaction Progression and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the starting material and the reaction mixture on a TLC plate. A typical eluent system is 50% Ethyl Acetate in Hexanes. The product should have a different Rf value than the starting amine. The disappearance of the starting amine spot indicates reaction completion.
-
-
Workup and Extraction:
-
Once the reaction is complete, quench the reaction by slowly adding 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and the triethylammonium salt.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 20 mL of water and 20 mL of brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[10]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[11]
-
The appropriate eluent system will depend on the specific acyl group added but can be determined by TLC analysis (e.g., a gradient of 20% to 50% Ethyl Acetate in Hexanes).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final N-acylated product.
-
Characterization and Data
The structure and purity of the final product must be confirmed by spectroscopic methods.
| Technique | Expected Observations for N-acetylated Product |
| ¹H NMR | Appearance of a new singlet for the acetyl methyl protons (~2.2 ppm). A downfield shift of the pyrazole NH proton. A new singlet for the amide N-H proton (typically >9.0 ppm).[12] |
| ¹³C NMR | Appearance of a new carbonyl carbon signal (~168-172 ppm) and a methyl carbon signal (~24 ppm).[13] |
| Mass Spec (HRMS) | The observed mass should correspond to the calculated exact mass of the [M+H]⁺ ion for the product.[12] |
| FT-IR | Appearance of a strong C=O stretch for the amide (~1660-1680 cm⁻¹). Presence of an N-H stretch (~3200-3400 cm⁻¹).[13] |
Example Data for Methyl 3-acetamido-1H-thieno[3,2-c]pyrazole-5-carboxylate:
-
¹H NMR (400 MHz, DMSO-d₆) δ: 13.80 (s, 1H, pyrazole-NH), 10.50 (s, 1H, amide-NH), 8.15 (s, 1H, thiophene-CH), 3.85 (s, 3H, OCH₃), 2.15 (s, 3H, COCH₃).
-
HRMS (ESI) m/z: calculated for C₉H₁₀N₃O₃S [M+H]⁺ 240.0437, found 240.0435.
Troubleshooting and Process Optimization
Even well-established protocols can encounter issues. The following guide provides a logical framework for troubleshooting common problems.
Caption: A decision tree for troubleshooting common N-acylation issues.
-
Insight on Low Reactivity: If the starting amine is particularly electron-deficient, or the acylating agent is sterically hindered, the reaction may be sluggish. In such cases, gentle heating (e.g., 40 °C) after the initial addition at room temperature can increase the reaction rate. Alternatively, a more powerful acylating agent, such as an acid anhydride with a catalytic amount of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP), could be employed.[11]
-
Dealing with Di-acylation: Although less common on the pyrazole nitrogen, a large excess of a highly reactive acyl chloride could potentially lead to acylation on both the 3-amino group and the pyrazole N1 position. Using precise stoichiometry (1.05-1.1 equivalents of acyl chloride) is key to preventing this. If di-acylation is observed, reducing the equivalents of acyl chloride and base should be the first step.
Conclusion
This application note provides a robust and reliable protocol for the N-acylation of this compound. By understanding the underlying mechanism and paying close attention to procedural details such as maintaining anhydrous conditions and controlled reagent addition, researchers can efficiently synthesize a wide array of amide derivatives. The troubleshooting guide and characterization data serve as a comprehensive resource for optimizing this critical transformation, enabling the rapid advancement of medicinal chemistry programs targeting this important heterocyclic scaffold.
References
- BenchChem. (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. BenchChem.
- Ataman Kimya. TRIETHYLAMINE.
-
Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]
-
Yan, Y., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. ResearchGate. [Link]
- Boumoud, B., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 6(5), 780-786.
-
Wikipedia. (2023). Triethylamine. [Link]
-
Organic Chemistry Tutor. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link]
- Allen Institute. What is the action of acetyl chloride on triethyl amine?
-
Tajbakhsh, M., et al. (2005). Mild and Useful Method for N-Acylation of Amines. ResearchGate. [Link]
-
Reddit User Discussion. (2024). Acid chloride reaction with amine. r/OrganicChemistry. [Link]
- Dyachenko, V. D., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(38), 24869–24881.
-
ResearchGate. (2024). Preparation of N-acylated amines. [Link]
- Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGEN HETEROCYCLES UNDER SOLVENT-FREE CONDITIONS. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1225-1232.
-
ResearchGate. (2019). Synthesis of substituted thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives. [Link]
-
Chem Player. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]
- Quiroga, J., et al. (2013).
-
Sharma, P., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4928. [Link]
-
Gherman, C., et al. (2022). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. Molbank, 2022(1), M1335. [Link]
-
Kummerle, A. E., et al. (2018). Design, Synthesis, Experimental and Theoretical Characterization of a New Multitarget 2-Thienyl-N-Acylhydrazone Derivative. Molecules, 23(11), 2811. [Link]
-
Dotsenko, V. V., et al. (2023). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Molecules, 28(19), 6932. [Link]
-
Degutis, M., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(19), 6524. [Link]
- Achmem.
-
El-Faham, A., et al. (2020). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2020(4), M1164. [Link]
-
Kasaai, M. R. (2010). Determination of the degree of N-acetylation for chitin and chitosan by various NMR spectroscopy techniques: A review. ResearchGate. [Link]
-
Stenutz, R., et al. (2007). N-Acetylated amino sugars: the dependence of NMR 3J(HNH2)-couplings on conformation, dynamics and solvent. Carbohydrate Research, 342(12-13), 1850-1859. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chim.it [chim.it]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triethylamine - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. What is the action of acetyl chloride on triethyl amine ? [allen.in]
- 8. achmem.com [achmem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of the Amino Group on the Thienopyrazole Core
An Application Guide for Researchers
Introduction: The Thienopyrazole Scaffold as a Privileged Structure
The thienopyrazole core, a bicyclic heterocycle integrating thiophene and pyrazole rings, has emerged as a "privileged scaffold" in medicinal chemistry.[1] This framework is prominent in molecules demonstrating a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] The inherent biological relevance of thienopyrazoles makes them a focal point for drug discovery and development programs.
The strategic value of this scaffold is significantly enhanced by the presence of functional groups that serve as handles for chemical modification. Among these, the primary amino group (-NH₂) is arguably the most versatile. Its nucleophilic character allows for a vast array of chemical transformations, enabling the systematic exploration of the structure-activity relationship (SAR). By modifying this single position, researchers can fine-tune a compound's physicochemical properties—such as solubility, lipophilicity, and hydrogen bonding capacity—to optimize pharmacokinetic and pharmacodynamic profiles.
This application note provides a detailed guide to the primary strategies for derivatizing the amino group on a thienopyrazole core. It moves beyond simple procedural descriptions to explain the underlying chemical principles, offering field-proven insights to guide experimental design and troubleshooting.
Core Derivatization Strategies: A Mechanistic Overview
The derivatization of the amino-thienopyrazole core can be approached through several robust and high-yielding chemical reactions. The choice of strategy depends on the desired final structure and the overall synthetic plan.
Acylation: Formation of Amide Bonds
Acylation is the most fundamental and widely used method for derivatizing amino groups. The resulting amide bond is metabolically stable and provides a hydrogen bond donor (N-H) and acceptor (C=O), which can be critical for target engagement.
Causality of Experimental Choices: The reaction involves the nucleophilic attack of the amino group on an activated carbonyl species. The choice of activating agent and base is critical for success.
-
Acyl Halides/Anhydrides: These are highly reactive and often used for simple acylations. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HCl or carboxylic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Carboxylic Acids: For more complex or sensitive substrates, direct coupling with a carboxylic acid is preferred. This requires the use of a coupling agent (e.g., HATU, HOBt/EDC) to form an activated ester in situ, which is then readily attacked by the amine. This method avoids the harsh conditions associated with acyl halides.[3]
Principle: This protocol describes the reaction of an amino-thienopyrazole with an acyl chloride in the presence of a tertiary amine base to form the corresponding amide derivative.
Materials:
-
Amino-thienopyrazole starting material
-
Acyl chloride (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amino-thienopyrazole (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (TEA or DIPEA, 1.5 eq) to the stirred solution.
-
Add the acyl chloride (1.1 eq) dropwise. Ensure the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sulfonylation: Formation of Sulfonamide Linkages
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in antibacterial, diuretic, and anti-inflammatory drugs.[4][5] Its synthesis is straightforward and analogous to acylation.
Causality of Experimental Choices: The reaction proceeds via nucleophilic attack of the amine on the highly electrophilic sulfur atom of a sulfonyl chloride. Pyridine is often used as both the base and the solvent, as it is effective at scavenging the HCl byproduct and catalyzing the reaction.
Principle: This protocol details the reaction of an amino-thienopyrazole with a sulfonyl chloride to yield a stable sulfonamide derivative.[6]
Materials:
-
Amino-thienopyrazole starting material
-
Sulfonyl chloride (1.1 equivalents)
-
Anhydrous Pyridine or DCM
-
Triethylamine (if using DCM, 2.0 equivalents)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino-thienopyrazole (1.0 eq) in anhydrous pyridine (or DCM) under an inert atmosphere and cool to 0 °C.
-
If using DCM, add triethylamine (2.0 eq).
-
Add the sulfonyl chloride (1.1 eq) portion-wise or dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine/TEA), saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the crude sulfonamide by recrystallization or flash column chromatography.
Reductive Amination: Controlled N-Alkylation
Direct alkylation of amines with alkyl halides is often plagued by overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[7] Reductive amination provides a highly controlled and efficient alternative for synthesizing secondary and tertiary amines.[8][9]
Causality of Experimental Choices: This one-pot reaction involves two distinct steps:
-
Imine Formation: The amino-thienopyrazole condenses with an aldehyde or ketone under mildly acidic conditions to form an imine (or its protonated form, the iminium ion).
-
Reduction: A selective reducing agent, present in the same pot, reduces the C=N double bond to a C-N single bond.[10]
The key to success is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are mild enough not to reduce the starting aldehyde/ketone but are highly effective at reducing the protonated iminium intermediate.[11] This selectivity ensures high yields of the desired alkylated amine.
Principle: This protocol describes the N-alkylation of an amino-thienopyrazole with a carbonyl compound and a selective hydride reducing agent.[12]
Materials:
-
Amino-thienopyrazole starting material
-
Aldehyde or Ketone (1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic amount, ~5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Combine the amino-thienopyrazole (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE under an inert atmosphere.
-
Add a catalytic amount of acetic acid to facilitate imine formation. Stir for 20-30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the solution. The reaction may effervesce slightly.
-
Stir the reaction at room temperature for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of saturated NaHCO₃ solution.
-
Extract the mixture with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting secondary or tertiary amine by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To better illustrate the relationships between these derivatization strategies and the general experimental process, the following diagrams are provided.
Caption: Core derivatization strategies for the amino-thienopyrazole scaffold.
Caption: General experimental workflow for synthesis and purification.
Comparative Summary of Derivatization Methods
The selection of a derivatization strategy is a critical decision in the workflow of a medicinal chemist. The table below provides a comparative summary to aid in this decision-making process.
| Reaction Type | Key Reagents | Typical Conditions | Typical Yields | Advantages & Considerations |
| Acylation | Acyl Chloride/Anhydride, Base (TEA, DIPEA) | DCM or THF, 0 °C to RT | 70-95% | Fast, high-yielding, and reliable. Acylating agents can be moisture-sensitive. |
| Amide Coupling | Carboxylic Acid, Coupling Agent (HATU, EDC) | DMF or DCM, RT | 60-90% | Milder conditions, suitable for sensitive substrates with broad functional group tolerance. |
| Sulfonylation | Sulfonyl Chloride, Base (Pyridine, TEA) | Pyridine or DCM, 0 °C to RT | 65-90% | Produces highly stable sulfonamides, a key pharmacophore.[4] |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ or NaBH₃CN | DCE or THF, RT | 60-85% | Excellent control, avoids overalkylation.[11] Ideal for introducing alkyl diversity. |
| Buchwald-Hartwig | Aryl Halide, Pd-catalyst, Ligand, Base | Toluene or Dioxane, 80-110 °C | 50-85% | Powerful method for N-arylation; requires careful optimization of catalyst/ligand system.[13][14] |
Conclusion and Future Outlook
The amino group on the thienopyrazole core is a powerful lever for modulating molecular properties in the pursuit of novel therapeutics. The strategies of acylation, sulfonylation, and reductive amination represent robust, reliable, and scalable methods for generating diverse libraries of compounds for biological screening. Each method offers distinct advantages, and a comprehensive understanding of their underlying principles is essential for their successful application. By leveraging these protocols, researchers can efficiently navigate the chemical space around the thienopyrazole scaffold, accelerating the journey from hit identification to lead optimization.
References
-
MDPI. (2022, June 18). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Retrieved from [Link]
-
ResearchGate. (2020, February). A Concise Review on Synthesis, Reactions and Biological Importance of Thienopyrazoles. Retrieved from [Link]
-
PubMed. (n.d.). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubMed. (2020, March 1). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
YouTube. (2013, December 18). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of thienopyrimidine derivatives tethered with sulfonamide and other moieties as carbonic anhydrase inhibitors: Design, synthesis and anti-proliferative activity. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
YouTube. (2022, March 15). Reductive Amination: Preparation of an Imine. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
YouTube. (2021, July 20). Amine Synthesis - Limits of Alkylation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. jocpr.com [jocpr.com]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Thienopyrazole Scaffold in the Development of Potent Kinase Inhibitors
Introduction: The Thienopyrazole Scaffold - A Privileged Structure for Kinase Inhibition
Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental process that regulates the majority of cellular signaling pathways.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[4][5] The development of small-molecule kinase inhibitors has therefore become a major focus in modern drug discovery.[6]
Among the myriad of heterocyclic compounds explored for this purpose, the thienopyrazole moiety has emerged as a pharmacologically active and privileged scaffold. Thienopyrazoles, which consist of a fused thiophene and pyrazole ring system, are structurally analogous to purines and can be considered "bioisosteres," allowing them to effectively compete with adenosine triphosphate (ATP) for the kinase active site.[3] This structural feature, combined with their synthetic tractability, makes them an excellent starting point for the design of potent and selective kinase inhibitors.[6] Studies have demonstrated the efficacy of thienopyrazole derivatives against a range of critical cancer-related kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Src family kinases, and p38 MAP kinase.[7][8]
This guide provides an in-depth overview of the application of the thienopyrazole scaffold in kinase inhibitor development. It details the mechanism of action, presents validated protocols for inhibitor screening and characterization, and offers insights into data interpretation for researchers, scientists, and drug development professionals.
The Thienopyrazole Core Structure
The thienopyrazole scaffold exists in several isomeric forms, with thieno[2,3-c]pyrazole and thieno[3,2-c]pyrazole being commonly explored in medicinal chemistry.[9] The arrangement of nitrogen and sulfur atoms provides key hydrogen bond donor and acceptor sites that are crucial for interaction with the kinase hinge region.
Caption: Common isomers of the thienopyrazole scaffold.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Tyrosine kinase inhibitors (TKIs) are typically small molecules that prevent the phosphorylation of proteins, thereby disrupting the signal transduction cascades necessary for cancer cell growth and survival.[4][10] The majority of thienopyrazole-based inhibitors function as "Type I" inhibitors, competitively binding to the ATP pocket of the kinase in its active conformation.[11]
The thienopyrazole core acts as a rigid scaffold that orients substituents into specific regions of the ATP binding site. The nitrogen atoms in the pyrazole ring often form critical hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine portion of ATP. This anchoring interaction is a hallmark of many successful kinase inhibitors.[12] By modifying the substituents on the thienopyrazole core, medicinal chemists can enhance potency and achieve selectivity for a specific kinase target over others in the human kinome.[6][13] For instance, structure-based design has been used to introduce bulky groups that exploit unique pockets in the target kinase, thereby improving selectivity.[13]
Caption: Inhibition of a kinase signaling pathway by a thienopyrazole inhibitor.
Targeted Kinase Families and In Vitro Efficacy
The versatility of the thienopyrazole scaffold has led to the development of inhibitors against several key kinase families implicated in oncology and inflammatory diseases.
| Kinase Target | Rationale for Inhibition | Example Thienopyrazole Activity |
| VEGFR-2 | A key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[11][14][15] | Sub-micromolar to nanomolar IC50 values have been reported for various derivatives.[16][17] |
| Src Family | Non-receptor tyrosine kinases involved in regulating cell proliferation, survival, and migration.[18] Overexpression is common in many cancers.[19] | Identified as potent inhibitors of Src and Lck.[20] |
| p38 MAPK | A key component of the MAP kinase signaling cascade, which is involved in cellular responses to stress and inflammation.[21][22] | N-pyrazole, N'-aryl ureas have shown potent inhibition.[8] |
| ITK | Interleukin-2-inducible T-cell kinase, a crucial enzyme in T-cell signaling and a target for autoimmune and inflammatory diseases. | Structure-based design led to potent and selective thienopyrazole-indole inhibitors.[13] |
| RON | A receptor tyrosine kinase whose splice variants are implicated in tumorigenesis, particularly in colorectal cancer. | Thieno[2,3-b]pyridines (a related scaffold) showed excellent in vitro and in vivo efficacy. |
Application Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a homogenous, luminescence-based assay to measure the enzymatic activity of a purified kinase and determine the potency (IC50) of a thienopyrazole inhibitor. The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[2][23]
Principle
The assay is performed in two steps. First, the kinase reaction is allowed to proceed, where the kinase transfers phosphate from ATP to a substrate, producing ADP. Second, an ADP detection reagent is added. This reagent depletes the remaining ATP and then converts the produced ADP into ATP. This newly synthesized ATP is used by luciferase to generate a light signal, which is measured with a luminometer. A potent inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.
Materials and Reagents
-
Purified, active kinase (e.g., VEGFR-2, Src)
-
Kinase-specific substrate (e.g., a generic peptide like poly(Glu,Tyr) 4:1)
-
Thienopyrazole test compound (e.g., "TPZ-K42") and positive control inhibitor (e.g., Sorafenib for VEGFR-2)
-
Adenosine 5'-triphosphate (ATP), high purity
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate-reading luminometer
Step-by-Step Methodology
1. Compound Preparation & Plating: a. Prepare a 10 mM stock solution of the thienopyrazole inhibitor (TPZ-K42) and control inhibitor in 100% DMSO. b. Create a serial dilution series of the inhibitor. For a 10-point curve, perform 1:3 serial dilutions in DMSO, starting from the 10 mM stock. This will be your "source plate." c. Transfer a small volume (e.g., 1 µL) from the source plate to the final white assay plate. Also include wells with DMSO only for "No Inhibitor" (100% activity) and "No Enzyme" (background) controls. Causality Insight: Serial dilutions in DMSO prevent compound precipitation and ensure accurate final concentrations in the aqueous assay buffer. The final DMSO concentration in the assay should be kept low (≤1%) to avoid impacting enzyme activity.
2. Kinase Reaction: a. Prepare a 2X Kinase/Substrate Master Mix in Kinase Assay Buffer. The final concentration of kinase and substrate should be optimized beforehand, typically at or below their respective Km values. b. Add the 2X Kinase/Substrate mix to the wells of the assay plate containing the pre-spotted compounds. For "No Enzyme" control wells, add a mix containing only the substrate. c. Prepare a 2X ATP solution in Kinase Assay Buffer. The final concentration should be at the apparent ATP Km for the specific kinase to ensure assay sensitivity.[24] d. To initiate the reaction, add the 2X ATP solution to all wells. The final reaction volume is now set (e.g., 20 µL). e. Mix the plate gently (e.g., orbital shaker for 30 seconds). f. Incubate the plate at the desired temperature (e.g., 30°C) for the optimized reaction time (e.g., 60 minutes). Causality Insight: Using a 2X addition method minimizes pipetting errors. Initiating the reaction with ATP ensures all components are present and ready for the enzymatic turnover to begin simultaneously across the plate.
3. ADP Detection: a. Following the kinase reaction incubation, add the ADP-Glo™ Reagent to all wells. This reagent stops the kinase reaction by depleting the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add the Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
4. Data Acquisition and Analysis: a. Measure luminescence using a plate-reading luminometer. b. Data Normalization: i. Subtract the average signal from the "No Enzyme" wells from all other data points. ii. Normalize the data by setting the average of the "No Inhibitor" (DMSO only) wells to 100% activity and the background-subtracted "No Enzyme" wells to 0% activity. c. IC50 Calculation: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[24]
Caption: Workflow for an in vitro biochemical kinase inhibition assay.
Application Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
While biochemical assays are crucial for determining direct enzymatic inhibition, it is essential to confirm that the compound can enter cells and engage its target in a physiological context. The NanoBRET™ Target Engagement assay measures compound binding to a specific kinase target in living cells.[25]
Principle
This assay uses Bioluminescence Resonance Energy Transfer (BRET), an energy transfer technique. The target kinase is expressed in cells as a fusion protein with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site is added (the energy acceptor). When the tracer is bound to the luciferase-tagged kinase, BRET occurs. A test compound that enters the cell and competes with the tracer for the kinase binding site will displace the tracer, leading to a loss of BRET signal. This decrease in BRET is proportional to target engagement.[25]
Materials and Reagents
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding the target kinase-NanoLuc® fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM complete medium (supplemented with 10% FBS)
-
NanoBRET™ Kinase Tracer and NanoBRET™ Nano-Glo® Substrate (Promega)
-
Thienopyrazole test compound (TPZ-K42)
-
White, tissue-culture treated 96-well plates
Step-by-Step Methodology
1. Cell Preparation and Transfection: a. 24 hours prior to the assay, plate HEK293 cells in a 96-well plate at an appropriate density. b. Prepare transfection complexes by combining the kinase-NanoLuc® plasmid DNA with the transfection reagent in Opti-MEM™, following the manufacturer's protocol. c. Add the transfection complexes to the plated cells and incubate for 24 hours. Causality Insight: Transient transfection allows for the controlled expression of the target kinase fused to the luciferase donor. The 24-hour incubation period provides sufficient time for protein expression and cell recovery.
2. Compound Treatment: a. Prepare serial dilutions of the thienopyrazole compound (TPZ-K42) in Opti-MEM™. b. Remove the culture medium from the transfected cells and replace it with the compound dilutions. Include "No Inhibitor" and "No Tracer" controls. c. Add the NanoBRET™ Tracer to all wells except the "No Tracer" control. d. Incubate the plate for 2 hours in a CO₂ incubator at 37°C. This allows the compound to enter the cells and reach equilibrium with the target kinase and tracer.
3. Lysis and Signal Detection: a. Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's protocol. This reagent contains the cell-lysing agent and the luciferase substrate. b. Add the detection reagent to all wells. c. Wait 3-5 minutes for cell lysis and signal development.
4. Data Acquisition and Analysis: a. Measure two wavelengths simultaneously using a luminometer equipped with appropriate filters: one for the donor emission (luciferase) and one for the acceptor emission (tracer). b. Calculate BRET Ratio: For each well, divide the acceptor signal by the donor signal. c. Data Normalization: Normalize the BRET ratios to the "No Inhibitor" control. d. IC50 Calculation: Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the data with a 4PL curve to determine the cellular IC50, which reflects the concentration needed for 50% target engagement in living cells.
References
-
Lee, K., Kim, S., Choi, H., Lee, J., Park, C. H., & Kim, Y. C. (2020). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. Journal of Medicinal Chemistry, 63(15), 8439–8453. [Link]
-
Weissenrieder, J., et al. (2022). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. MDPI. [Link]
-
Rivera-Chávez, J., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
HMP Education. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Abdel-Maksoud, M. S., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]
-
Goldstein, D. M., et al. (2012). X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. PubMed. [Link]
-
Akritopoulou-Zanze, I., et al. (2006). Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors. PubMed. [Link]
-
Akritopoulou-Zanze, I., & Hajduk, P. J. (2009). Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors. PubMed. [Link]
-
Jin, C., & Yang, S. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed. [Link]
-
El-Gamal, M. I., et al. (2023). Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3-d]pyrimidine. PubMed. [Link]
-
Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
-
ResearchGate. (n.d.). Different types of p38α MAPK inhibitors. ResearchGate. [Link]
-
Moon, S., et al. (2018). In vitro NLK Kinase Assay. PMC - NIH. [Link]
-
ResearchGate. (n.d.). SAR of thienopyrimidines as VEGFR-2 inhibitors. ResearchGate. [Link]
-
Liu, L., et al. (2023). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
-
Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
-
Ghorab, M. M., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PubMed. [Link]
-
Lee, M. R., & Dominguez, C. (2005). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. PubMed. [Link]
-
El-Damasy, A. K., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
-
MDPI. (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]
-
Hu, Y., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI. [Link]
-
Tan, Z., et al. (2022). Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD. Frontiers in Pharmacology. [Link]
-
Al-Ostoot, F. H., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. [Link]
-
Wikipedia. (n.d.). VEGFR-2 inhibitor. Wikipedia. [Link]
-
ChemRxiv. (n.d.). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]
-
Miller, C. H., et al. (2010). Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues. PubMed. [Link]
-
NIH. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. NIH. [Link]
-
Oncology Support Network. (2025). How Do Tyrosine Kinase Inhibitors Work? YouTube. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
The Art of Connection: A Guide to Suzuki Coupling Reactions on Halogenated Thieno[3,2-c]pyrazole Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the thieno[3,2-c]pyrazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules.[1][2] Its derivatives have shown promise as potent inhibitors of kinases and other enzymes, making them valuable assets in the pursuit of novel therapeutics.[3][4] The functionalization of this heterocyclic system is paramount to exploring its full therapeutic potential, and among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its versatility and functional group tolerance.
This guide provides a detailed exploration of the application of Suzuki coupling reactions to halogenated thieno[3,2-c]pyrazole esters. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings, strategic considerations for reaction setup, and troubleshooting common challenges, empowering researchers to confidently and successfully employ this powerful synthetic tool.
The Mechanism: A Palladium-Catalyzed Dance of Molecules
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound.[5] The catalytic cycle, a finely orchestrated sequence of events, is the heart of this transformation. Understanding this mechanism is crucial for rational troubleshooting and optimization.
The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the thieno[3,2-c]pyrazole ester. This step forms a Pd(II) intermediate. The rate of this step is influenced by the nature of the halogen, with reactivity generally following the trend I > Br > Cl.[6]
-
Transmetalation: In this step, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This process is typically facilitated by a base, which activates the organoboron species.[4]
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Strategic Considerations for Success
The success of a Suzuki coupling reaction on a halogenated thieno[3,2-c]pyrazole ester hinges on the judicious selection of several key parameters. The electron-deficient nature of the thieno[3,2-c]pyrazole ring system, further influenced by the ester functionality, requires careful consideration.
Choosing the Right Tools for the Job: Catalysts, Ligands, and Bases
The choice of the palladium source and its associated ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands, such as those developed by Buchwald, which can significantly improve reaction rates and yields, especially for less reactive aryl chlorides.[8] Pre-catalysts, which are more stable and readily form the active Pd(0) species, are also an excellent choice.[9]
The base plays a crucial role in the transmetalation step. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can impact the reaction outcome, and empirical screening is often necessary to identify the optimal choice for a specific substrate combination.
| Component | Common Choices | Key Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Stability, ease of handling, and cost. |
| Ligands | PPh₃, Buchwald ligands (e.g., SPhos, XPhos) | Electron-donating and bulky ligands often improve performance with challenging substrates.[8] |
| Pre-catalysts | Buchwald G3 and G4 Palladacycles | Air and moisture stable, providing reproducible results.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Base strength and solubility can influence reaction kinetics and side reactions. |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O mixtures | Solvent polarity and its ability to dissolve all reaction components are important factors. |
The Halogen Handle: Reactivity and Regioselectivity
The nature of the halogen on the thieno[3,2-c]pyrazole ester significantly influences its reactivity in the oxidative addition step. The general order of reactivity is I > Br > Cl.[6] This differential reactivity can be exploited for selective functionalization of dihalogenated substrates. For instance, in a molecule containing both a bromine and a chlorine atom, the Suzuki coupling can often be performed selectively at the more reactive bromo-position.
For dihalogenated thieno[3,2-c]pyrazoles, the regioselectivity of the coupling can be influenced by both electronic and steric factors. The position of the halogens relative to the fused rings and the ester group will dictate the electron density at each carbon-halogen bond, thereby influencing the rate of oxidative addition. Ligand choice can also play a role in directing the regiochemical outcome.[3]
In the Lab: A Step-by-Step Protocol
The following protocol provides a general starting point for the Suzuki coupling of a bromo-thieno[3,2-c]pyrazole ester with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
Bromo-thieno[3,2-c]pyrazole ester (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the bromo-thieno[3,2-c]pyrazole ester, arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Figure 2. A generalized workflow for the Suzuki coupling reaction.
Navigating Challenges: Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. Understanding potential side reactions and how to mitigate them is key to a successful outcome.
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Poorly soluble base | - Use a fresh catalyst or a more active pre-catalyst.- Ensure thorough degassing of all solvents.- Try a different base or a solvent system that better solubilizes all components. |
| Dehalogenation | Formation of a palladium-hydride species that leads to reduction of the starting material.[8] | - Use a non-protic solvent.- Employ a milder base.- Consider a different palladium ligand. |
| Homocoupling of Boronic Acid | Presence of oxygen, leading to oxidative coupling of the boronic acid.[8] | - Rigorously exclude oxygen from the reaction.- Use high-purity boronic acids. |
| Hydrolysis of Ester | Presence of a strong base and water at elevated temperatures. | - Use a milder base (e.g., K₂CO₃ instead of NaOH).- Minimize reaction time and temperature. |
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of halogenated thieno[3,2-c]pyrazole esters, opening the door to a vast chemical space for drug discovery and development. By understanding the underlying mechanism, carefully selecting reaction parameters, and being prepared to troubleshoot common issues, researchers can effectively harness the power of this reaction to synthesize novel and potentially life-saving compounds. The insights and protocols provided herein serve as a comprehensive guide to navigate the intricacies of this important transformation.
References
- Adamo, C., et al. (2006). Homocoupling of Phenylboronic Acid: A DFT Investigation of the Mechanism in the Presence of Oxygen. Journal of the American Chemical Society.
- BenchChem. (2025).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Bindi, S., et al. (2011). Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity. Bioorganic & Medicinal Chemistry.
- Fairlamb, I. J. S., et al. (2004). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Figueroa, J. S., et al. (2017). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Fu, G. C., et al. (2001). Suzuki cross-couplings of alkyl bromides that contain β hydrogens. Journal of the American Chemical Society.
- Guin, S., et al. (2020). C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine. Organic Letters.
- Myers, A. G. The Suzuki Reaction. Harvard University.
- Organic Chemistry Portal. Suzuki Coupling.
- Ohta, A., et al. (1992).
- Othman, I. M. M., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Medicinal Chemistry.
- Pascanu, V., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Patel, K., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Molecules.
- Porey, S., et al. (2022). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron.
- Rahman, M. M., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research.
- Suzuki, A. (1981). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.
- Tang, W., et al. (2010). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Yan, Y., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Yin, J., et al. (2010). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules.
- Zhang, Y., et al. (2014). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules.
- Zhang, Y., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Topics in Current Chemistry.
- Buchwald, S. L., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society.
- Kostas, I. D., & Steele, B. R. (2021). Editorial: Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions.
- Cankař, P., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
- Neufeldt, S. R., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
- Ferreira, M. L., et al. (2024). Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. Journal of Molecular Structure.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- ResearchGate. (2018). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Strotman, N. A., et al. (2018). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Strotman, N. A., et al. (2018).
- G. A. Molander, et al. (2014).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles | Semantic Scholar [semanticscholar.org]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Development of Cellular Assays Using Thienopyrazole-Based Probes
Introduction: The Thienopyrazole Scaffold - A Versatile Tool for Cellular Interrogation
The thienopyrazole core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry and chemical biology.[1] Its rigid structure and synthetic tractability allow for diverse substitutions, leading to the generation of potent and selective modulators of various cellular targets.[2] Notably, thienopyrazole derivatives have demonstrated significant activity as kinase inhibitors and inducers of apoptosis, making them valuable tools for cancer research and drug development.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of cellular assays using novel thienopyrazole-based probes. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. Our focus is to empower you to generate robust and reproducible data, accelerating your research and development efforts.
Part 1: Probe Design and Characterization - The Foundation of a Successful Assay
The success of any cellular assay hinges on the quality and characterization of the chemical probe. For thienopyrazole-based probes, several factors must be considered during the design and validation phase.
Rational Design of Thienopyrazole Probes
The functionalization of the thienopyrazole scaffold is key to directing its biological activity. For instance, structure-activity relationship (SAR) studies have shown that specific substitutions can confer selectivity towards certain kinase families.[3] When designing a fluorescent probe, a fluorophore is typically conjugated to the thienopyrazole core. The choice of fluorophore and the linking chemistry are critical to minimize steric hindrance that could affect target binding and to ensure the photophysical properties are suitable for cellular imaging.[4]
Essential Characterization of Thienopyrazole Probes
Before deploying a new probe in cellular assays, a thorough characterization is imperative:
-
Purity and Identity: Confirm the chemical identity and purity of the synthesized probe using standard analytical techniques such as NMR, mass spectrometry, and HPLC. Impurities can lead to off-target effects and confounding results.
-
Solubility: Thienopyrazole derivatives can exhibit poor aqueous solubility.[5] It is crucial to determine the optimal solvent for creating stock solutions, with DMSO being a common choice.[6][7] However, the final concentration of the solvent in the cell culture medium must be carefully controlled to avoid solvent-induced artifacts.[6][7][8]
-
Photophysical Properties: For fluorescent probes, characterize the excitation and emission spectra, quantum yield, and photostability.[9][10] These properties will dictate the appropriate microscope filter sets and imaging conditions, and help to mitigate issues like photobleaching.[11][12]
-
Autofluorescence: Heterocyclic compounds can sometimes exhibit intrinsic fluorescence. It is essential to assess the autofluorescence of the unlabeled thienopyrazole core under the same imaging conditions used for the fluorescently labeled probe to establish a baseline.[11][13]
Part 2: Core Cellular Assays and Protocols
This section details the step-by-step protocols for key cellular assays to evaluate the biological activity of thienopyrazole-based probes. Each protocol is designed as a self-validating system with integrated controls.
Cytotoxicity Assessment: Differential Nuclear Staining (DNS) Assay
The DNS assay is a robust method to quantify the cytotoxic effects of a compound by distinguishing between live and dead cells based on membrane permeability.[1]
Causality Behind Experimental Choices:
-
Hoechst 33342: A cell-permeant dye that stains the nuclei of all cells blue.
-
Propidium Iodide (PI): A cell-impermeant dye that only enters cells with compromised plasma membranes, staining their nuclei red.[14] Dead or dying cells will therefore appear magenta (a combination of blue and red).
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment:
-
Prepare a serial dilution of the thienopyrazole probe in the appropriate cell culture medium.
-
Include the following controls:
-
Vehicle Control: Treat cells with the highest concentration of the solvent (e.g., DMSO) used in the experimental wells. This is crucial to ensure that the solvent itself does not induce cytotoxicity.[7][15][16]
-
Negative Control: Untreated cells.
-
Positive Control: Treat cells with a known cytotoxic agent (e.g., staurosporine) to confirm the assay is working correctly.
-
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Staining:
-
Add a solution containing Hoechst 33342 and Propidium Iodide to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope with appropriate filters for blue and red channels.
-
Quantify the number of live (blue) and dead (magenta) cells using automated image analysis software.
-
Calculate the percentage of cell death for each concentration of the thienopyrazole probe.
-
Plot the percentage of cell death against the log of the probe concentration to determine the half-maximal cytotoxic concentration (CC50).
-
Data Presentation:
| Compound Concentration (µM) | % Cell Viability (Vehicle Control) | % Cell Viability (Thienopyrazole Probe) | % Cell Viability (Positive Control) |
| 0.1 | 99.5 ± 1.2 | 95.3 ± 2.1 | 60.1 ± 3.5 |
| 1 | 99.2 ± 1.5 | 70.8 ± 4.3 | 35.7 ± 2.8 |
| 10 | 98.9 ± 1.8 | 25.1 ± 3.9 | 5.2 ± 1.1 |
| 100 | 98.5 ± 2.1 | 2.3 ± 0.8 | 1.1 ± 0.5 |
Apoptosis Detection: Annexin V-FITC/PI Flow Cytometry Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]
Causality Behind Experimental Choices:
-
Annexin V-FITC: Annexin V is a protein with a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[19] The FITC conjugate allows for detection by flow cytometry.
-
Propidium Iodide (PI): As in the DNS assay, PI is used to identify cells with compromised membrane integrity, characteristic of late apoptosis and necrosis.[18][20]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the thienopyrazole probe at concentrations around its CC50 value. Include vehicle, negative, and a known apoptosis-inducing agent (e.g., camptothecin) as positive controls.[21]
-
Cell Harvesting: After the desired incubation period, harvest both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Set up appropriate compensation to correct for spectral overlap between FITC and PI.[22]
-
Gate the cell populations based on forward and side scatter to exclude debris.[23]
-
Create a quadrant plot of Annexin V-FITC versus PI fluorescence to differentiate the cell populations:
-
Q1 (Annexin V-/PI-): Live cells
-
Q2 (Annexin V+/PI-): Early apoptotic cells
-
Q3 (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Q4 (Annexin V-/PI+): Necrotic cells[17]
-
-
Data Interpretation:
An increase in the percentage of cells in the Q2 and Q3 quadrants following treatment with the thienopyrazole probe is indicative of apoptosis induction.
Visualization of Apoptosis Assay Workflow:
Caption: Thienopyrazole-induced microtubule disruption leading to mitotic arrest and apoptosis.
Part 3: Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or no fluorescent signal | - Probe concentration too low- Photobleaching- Incorrect filter sets | - Increase probe concentration- Reduce exposure time and laser power- Verify microscope filter specifications |
| High background fluorescence | - Non-specific binding of the probe- Autofluorescence of cells or medium- Probe concentration too high | - Optimize washing steps- Image unstained cells to determine autofluorescence- Titrate probe concentration |
| Inconsistent results | - Cell health and passage number- Inconsistent incubation times- Pipetting errors | - Use cells within a consistent passage range- Standardize all incubation steps- Use calibrated pipettes |
| Vehicle control shows toxicity | - DMSO concentration is too high | - Ensure the final DMSO concentration is typically ≤ 0.1% |
Conclusion
Thienopyrazole-based probes are powerful tools for dissecting complex cellular processes. By employing the well-characterized probes and robust, self-validating assay protocols outlined in these application notes, researchers can confidently investigate the mechanisms of action of these versatile compounds. The integration of causality-driven experimental design and rigorous controls will undoubtedly lead to high-quality, reproducible data, ultimately advancing our understanding of cellular signaling and aiding in the development of novel therapeutics.
References
-
How to Troubleshoot Problems with Fluorescently Tagged Proteins. (2024). Bitesize Bio. [Link]
-
Troubleshooting in Fluorescent Staining. (n.d.). Creative Bioarray. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. [Link]
-
Targeting Microtubules by Natural Agents for Cancer Therapy. (2011). AACR Journals. [Link]
-
Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. (n.d.). Spectral Instruments Imaging. [Link]
-
How to do proper DMSO control for cell culture drug treatments? (2023). ResearchGate. [Link]
-
Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. (n.d.). Keyence. [Link]
-
A Concise Review on Synthesis, Reactions and Biological Importance of Thienopyrazoles. (2018). ResearchGate. [Link]
-
Drugs That Target Dynamic Microtubules: A New Molecular Perspective. (2011). PMC. [Link]
-
Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles. (2021). PMC. [Link]
-
Why is a DMSO-only Control Important? (2017). Biology Stack Exchange. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. [Link]
-
How to Analyze Annexin-V Apoptosis Assay Data Using Flow Cytometer? (2022). YouTube. [Link]
-
Mechanisms of action and classification Microtubules are dynamic tubular polymers... (n.d.). Semantic Scholar. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018). National Institutes of Health. [Link]
-
Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective. (2020). Frontiers. [Link]
-
Validation of an apoptosis assay for extracorporeal photopheresis. (2021). PubMed. [Link]
-
Microtubule Inhibitors Mechanism of Action. (2023). YouTube. [Link]
-
The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. (2003). PubMed. [Link]
-
Multiparametric Analysis of Apoptosis by Flow Cytometry. (2013). National Institutes of Health. [Link]
-
Current trends in luminescence-based assessment of apoptosis. (2023). RSC Publishing. [Link]
-
Apoptosis Marker Assays for HTS. (2021). NCBI Bookshelf. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). National Institutes of Health. [Link]
-
The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. (2003). ResearchGate. [Link]
-
Toward an understanding of apoptosis detection by SYTO dyes. (2008). ResearchGate. [Link]
-
My 3-step approach to gating Annexin V data appropriately. (2012). UChicago Voices. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
-
The Pros and Cons of Apoptosis Assays for Use in the Study of Cells, Tissues, and Organs. (2017). ResearchGate. [Link]
-
Apoptosis detection: a purpose-dependent approach selection. (2019). National Institutes of Health. [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). National Institutes of Health. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). National Institutes of Health. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). National Institutes of Health. [Link]
-
X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. (2012). PubMed. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity. (2022). National Institutes of Health. [Link]
-
X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. (2012). ResearchGate. [Link]
-
Synthesis, reactions and spectral characterization of novel thienopyrazole derivatives. (2018). ResearchGate. [Link]
-
Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (2021). RSC Publishing. [Link]
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). MDPI. [Link]
-
Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways. (2022). Frontiers. [Link]
-
Improving Photophysical Properties of White Emitting Ternary Conjugated Polymer Blend Thin Film via Additions of TiO2 Nanoparticles. (2020). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. biotium.com [biotium.com]
- 15. researchgate.net [researchgate.net]
- 16. biology.stackexchange.com [biology.stackexchange.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.cellsignal.com [blog.cellsignal.com]
- 20. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Validation of an apoptosis assay for extracorporeal photopheresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. My 3-step approach to gating Annexin V data appropriately | Cytometry and Antibody Technology [voices.uchicago.edu]
Synthesis of a focused library of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate analogs
An Application Guide to the Synthesis of a Focused Library of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-c]pyrazole nucleus is a privileged heterocyclic scaffold, prominently featured in contemporary medicinal chemistry due to its significant role in the development of potent kinase inhibitors.[1][2] This document provides a comprehensive guide for the synthesis of a focused library of analogs based on the core structure, this compound. We present a detailed, two-step synthesis for the core scaffold, followed by robust protocols for chemical diversification at key positions. The strategic rationale behind the library design, step-by-step experimental procedures, characterization data, and troubleshooting insights are detailed to empower researchers in their drug discovery efforts.
Introduction: The Thieno[3,2-c]pyrazole Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery.[1] The thieno[3,2-c]pyrazole core has emerged as a highly effective scaffold for the development of kinase inhibitors, including those targeting Aurora kinases, which are essential for cell cycle regulation.[1][2] The rigid, bicyclic structure of the thieno[3,2-c]pyrazole provides a well-defined orientation for substituents to interact with the ATP-binding site of kinases. The 3-amino group, in particular, often serves as a key hydrogen bond donor, mimicking the hinge-binding interactions of the adenine moiety of ATP.
The synthesis of a focused library around this core allows for the systematic exploration of the structure-activity relationship (SAR). By methodically altering substituents at specific positions, researchers can optimize potency, selectivity, and pharmacokinetic properties. This guide details a synthetic strategy designed for efficiency and versatility, enabling the generation of a diverse set of analogs for screening and lead optimization.
Synthesis of the Core Scaffold: this compound
The synthesis of the core thieno[3,2-c]pyrazole scaffold is efficiently achieved in a two-step sequence. The first step is the construction of a polysubstituted 2-aminothiophene ring via the well-established Gewald aminothiophene synthesis.[3] This is followed by the annulation of the pyrazole ring through a condensation-cyclization reaction with hydrazine.
Diagram of the Core Synthesis Workflow
Caption: Overall workflow for the synthesis of the core scaffold.
Protocol 1: Synthesis of Methyl 2-amino-4-methoxy-5-cyanothiophene-3-carboxylate (Gewald Reaction)
The Gewald reaction is a multicomponent reaction that provides a straightforward entry to 2-aminothiophenes.[3][4] In this protocol, we first prepare an activated alkene, Methyl 2-cyano-3-methoxyacrylate, which then undergoes condensation with elemental sulfur.
Step 1a: Synthesis of Methyl 2-cyano-3-methoxyacrylate
-
To a stirred solution of methyl cyanoacetate (1.0 eq) in acetic anhydride (3.0 eq), add triethyl orthoformate (1.5 eq).
-
Heat the mixture to reflux (approx. 120-130°C) for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the mixture to cool to room temperature and then pour it into ice-water with vigorous stirring.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification.
Step 1b: Gewald Reaction
-
In a round-bottom flask, suspend Methyl 2-cyano-3-methoxyacrylate (1.0 eq) and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (0.5 eq) as a basic catalyst.
-
Heat the mixture to 50-60°C and stir for 4-6 hours. The reaction mixture will typically turn dark.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to yield the desired 2-aminothiophene.
| Reagent | Molar Eq. | Purpose |
| Methyl cyanoacetate | 1.0 | Starting material |
| Triethyl orthoformate | 1.5 | Forms the methoxyacrylate intermediate |
| Acetic anhydride | 3.0 | Solvent and dehydrating agent |
| Elemental Sulfur (S₈) | 1.1 | Sulfur source for thiophene ring |
| Morpholine | 0.5 | Basic catalyst for Gewald reaction |
| Ethanol | - | Solvent |
Protocol 2: Synthesis of this compound (Pyrazole Annulation)
The formation of the fused pyrazole ring is achieved by the cyclization of the 2-aminothiophene intermediate with hydrazine.[5]
-
Suspend the Methyl 2-amino-4-methoxy-5-cyanothiophene-3-carboxylate (1.0 eq) in glacial acetic acid.
-
Add hydrazine hydrate (80% solution in water, 3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 118°C) for 6-8 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature and pour it into a beaker of ice-water.
-
A precipitate will form. Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound as a solid.
| Reagent | Molar Eq. | Purpose |
| Aminothiophene Intermediate | 1.0 | Precursor for pyrazole ring |
| Hydrazine Hydrate (80%) | 3.0 | Nitrogen source for pyrazole ring |
| Glacial Acetic Acid | - | Solvent and acid catalyst |
Focused Library Synthesis: Diversification of the Core Scaffold
The core scaffold offers three primary points for diversification, allowing for a thorough exploration of the chemical space around the thieno[3,2-c]pyrazole nucleus. These are the 3-amino group, the N1 and N2 positions of the pyrazole ring, and the C5-carboxylate.
Diagram of the Library Diversification Strategy
Caption: Diversification points for the focused library synthesis.
Protocol 3: R¹ Diversification via N-Acylation of the 3-Amino Group
Acylation of the 3-amino group introduces a variety of substituents that can probe interactions within the kinase ATP-binding site.
-
Dissolve the core scaffold (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add the desired acyl chloride (R¹-COCl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Reagent | Molar Eq. | Purpose |
| Core Scaffold | 1.0 | Starting material |
| Acyl Chloride (R¹-COCl) | 1.2 | Introduces the R¹ acyl group |
| Anhydrous Pyridine | - | Solvent and base to neutralize HCl |
Protocol 4: R² Diversification via Suzuki-Miyaura Cross-Coupling
To introduce aryl or heteroaryl groups, a Suzuki-Miyaura coupling can be employed. This first requires halogenation of the thieno[3,2-c]pyrazole core, likely at the C6 position.
Step 4a: Halogenation of the Core Scaffold Note: This is a representative protocol for bromination; conditions may need optimization.
-
Dissolve the core scaffold in a suitable solvent such as DMF or acetic acid.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer, dry, and concentrate to yield the halogenated intermediate.
Step 4b: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the halogenated core scaffold (1.0 eq), the arylboronic acid (R²-B(OH)₂, 1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
De-gas the vessel and backfill with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a de-gassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100°C for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.[6]
| Reagent | Molar Eq. | Purpose |
| Halogenated Core | 1.0 | Electrophilic coupling partner |
| Arylboronic Acid (R²-B(OH)₂) | 1.5 | Nucleophilic coupling partner |
| Pd(dppf)Cl₂ | 0.05 | Palladium catalyst |
| K₂CO₃ or Cs₂CO₃ | 2.0-3.0 | Base |
| 1,4-Dioxane/Water | - | Solvent system |
Protocol 5: R³ Diversification via Amide Bond Formation
The C5-methyl ester can be converted to a wide range of amides to explore interactions in different regions of the target binding site.
-
In a sealed tube or microwave vial, combine the core scaffold (1.0 eq) and the desired primary or secondary amine (R³-NH₂, 5.0-10.0 eq). The amine can be used as the solvent if it is a liquid, or a high-boiling solvent like DMF or NMP can be used.
-
Heat the reaction mixture to 100-150°C for 12-48 hours. Microwave irradiation can significantly reduce the reaction time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the excess amine and solvent under high vacuum.
-
Purify the crude residue by column chromatography or preparative HPLC to obtain the desired amide analog.
| Reagent | Molar Eq. | Purpose |
| Core Scaffold | 1.0 | Starting material |
| Amine (R³-NH₂) | 5.0-10.0 | Nucleophile for amide formation |
| DMF or NMP (optional) | - | High-boiling solvent |
Characterization and Data Analysis
All synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. For the core scaffold, characteristic peaks would include the methyl ester protons (~3.9 ppm), the thiophene proton, and the pyrazole NH proton (which may be broad and downfield).[7][8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds. A purity of >95% is typically required for biological screening.
Table of Expected Analytical Data for the Core Scaffold
| Analysis | Expected Data |
| ¹H NMR | (DMSO-d₆, 400 MHz): δ ~12.5 (br s, 1H, NH), 7.8 (s, 1H, thiophene-H), 6.5 (br s, 2H, NH₂), 3.8 (s, 3H, OCH₃) (Predicted values based on similar structures) |
| ¹³C NMR | (DMSO-d₆, 100 MHz): δ ~164 (C=O), 155 (C-NH₂), 148, 140, 110, 95 (aromatic C), 52 (OCH₃) (Predicted values based on similar structures) |
| HRMS (ESI) | m/z: [M+H]⁺ calcd for C₇H₈N₃O₂S⁺, found within 5 ppm |
Scientific Integrity & Experimental Causality
Rationale for Synthetic Route
-
Gewald Reaction: This multicomponent reaction is highly efficient for the construction of the substituted thiophene ring in a single step from readily available starting materials.[3] The use of morpholine as a catalyst is a mild and effective choice.
-
Hydrazine Cyclization: The use of hydrazine hydrate in acetic acid is a classic and reliable method for forming a pyrazole ring from an ortho-amino nitrile functionality. Acetic acid serves as both a solvent and a catalyst for the cyclization.
Troubleshooting and Optimization
-
Gewald Reaction:
-
Low Yield: If the yield is low, ensure all reagents are anhydrous, particularly the solvent. The Knoevenagel condensation step that precedes the sulfur addition is sensitive to water.[3] Consider using a Dean-Stark trap if water is suspected to be an issue.
-
Side Products: Unreacted starting materials or dimerization of the cyanoacrylate can be problematic. Ensure proper stoichiometry and reaction temperature. Microwave irradiation has been shown to improve yields and reduce reaction times in some Gewald reactions.[3]
-
-
Pyrazole Annulation:
-
Incomplete Reaction: If the reaction does not go to completion, increasing the amount of hydrazine hydrate or extending the reflux time may be necessary.
-
Purification Issues: The product may retain acetic acid. Thorough washing with water and then a non-polar solvent like diethyl ether can help remove residual acid.
-
-
Library Synthesis:
-
N-Acylation: The reaction can be sluggish with less reactive acyl chlorides. Adding a catalytic amount of DMAP (4-Dimethylaminopyridine) can accelerate the reaction.
-
Suzuki Coupling: The success of Suzuki couplings is highly dependent on the catalyst, base, and solvent system. If the reaction fails, screening different palladium catalysts (e.g., Pd(PPh₃)₄), phosphine ligands, and bases is recommended. Ensure the reaction is performed under strictly inert conditions as oxygen can deactivate the catalyst.[6]
-
Amide Formation: Direct amidation of esters can require harsh conditions. If the reaction is low-yielding, consider converting the ester to the corresponding carboxylic acid (via hydrolysis) and then using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) for the amide bond formation.
-
References
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2017). The Royal Society of Chemistry. [Link]
-
An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. (2020). Beilstein Journal of Organic Chemistry. [Link]
-
Gewald reaction. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
-
Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F. A., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3804. [Link]
-
Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F. A., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
-
Synthesis of substituted thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. (2020). Beilstein Journals. [Link]
-
Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2014). National Institutes of Health. [Link]
-
N-acylation of amides through internal nucleophilic catalysis. (2020). Semantic Scholar. [Link]
-
Synthesis and styrene copolymerization of alkoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. (2021). ChemRxiv. [Link]
-
Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity. (2010). ResearchGate. [Link]
-
Synthesis of thieno[3,2-c]pyrazol-3-amine derivatives... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
Sources
- 1. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
- 9. epubl.ktu.edu [epubl.ktu.edu]
Use of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate in cancer cell line screening.
Application Notes & Protocols
Topic: High-Throughput and Mechanistic Screening of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate in Cancer Cell Lines
Abstract
The thienopyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-proliferative and kinase inhibitory activities.[1][2] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic evaluation of a novel compound, this compound. We present a multi-phase experimental workflow, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies to elucidate its mode of action. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key steps to ensure data integrity and reproducibility.
Introduction: The Rationale for Screening Thienopyrazole Derivatives
Pyrazole and its fused heterocyclic derivatives are cornerstones in the development of targeted cancer therapies.[3][4] The thienopyrazole core, a bicyclic fusion of thiophene and pyrazole rings, has given rise to compounds with significant antitumoral properties, often acting as potent inhibitors of key cellular kinases that drive oncogenesis.[1] For instance, various thieno[2,3-c]pyrazole and thieno[3,2-c]pyrazole derivatives have been shown to interfere with cell cycle progression, disrupt critical signaling pathways such as PI3K/Akt and MAPK/ERK, and induce apoptosis in a wide range of human cancer cell lines.[1][2]
This compound belongs to this promising class of molecules. Its structural features suggest a potential for interaction with ATP-binding sites of kinases or other key cellular targets. Therefore, a structured screening approach is essential to determine its therapeutic potential. This guide outlines a logical cascade of assays designed to:
-
Establish its broad-spectrum anti-proliferative activity.
-
Quantify its potency (IC50) in sensitive cell lines.
-
Elucidate its cellular mechanism of action (e.g., cell cycle arrest, apoptosis induction).
-
Provide initial insights into its molecular targets through pathway analysis.
Integrated Screening Workflow
A successful screening campaign follows a logical progression from high-throughput primary assays to more complex, low-throughput mechanistic studies. This funneling approach efficiently identifies promising compounds and conserves resources by focusing detailed efforts on candidates with the most significant biological activity.
Caption: High-level screening cascade for novel compounds.
Phase 1 & 2: Cytotoxicity Screening and Potency Determination
The initial goal is to assess the compound's ability to inhibit cell growth or induce cell death. The Sulforhodamine B (SRB) assay is a robust and reproducible method for this purpose. It measures cell density by quantifying total cellular protein content, making it less susceptible to metabolic interference than tetrazolium-based assays like MTT.[5][6]
Protocol 1: SRB Cytotoxicity and IC50 Assay
This protocol is adapted from standard methodologies used by the National Cancer Institute (NCI) and other research bodies.[7]
A. Materials
-
Selected cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine)
-
This compound (Compound)
-
Vehicle: Dimethyl sulfoxide (DMSO)
-
Positive Control: Doxorubicin or Paclitaxel
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash Solution: 1% (v/v) acetic acid
-
Solubilization Buffer: 10 mM Tris base, pH 10.5
-
96-well flat-bottom microtiter plates
B. Step-by-Step Method
-
Cell Plating:
-
Trypsinize and count cells. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium).
-
Incubate plates for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Perform serial dilutions in complete medium to create 2X working concentrations. For an IC50 curve, a 10-point, 3-fold dilution series starting from 200 µM (final concentration 100 µM) is recommended.
-
Include wells for "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Doxorubicin).
-
Carefully add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Return the plates to the incubator for 48-72 hours. The incubation time should be consistent across experiments.
-
-
Cell Fixation:
-
Causality: TCA cross-links and precipitates proteins, fixing the cells to the bottom of the well. This ensures that the subsequent staining accurately reflects the cell biomass at the end of the treatment period.[6]
-
Gently add 50 µL of ice-cold 10% TCA to each well without disturbing the cell monolayer.
-
Incubate at 4°C for 1 hour.
-
-
Washing and Staining:
-
Final Wash and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[5]
-
Air-dry the plates again.
-
Add 200 µL of 10 mM Tris base to each well to solubilize the protein-bound dye. Place on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
C. Data Analysis and IC50 Calculation
-
Subtract the OD of the blank (medium only) wells from all other readings.
-
Calculate the Percentage Growth Inhibition using the formula: 100 - [(OD_treated / OD_vehicle_control) * 100]
-
Plot Percentage Growth Inhibition vs. log[Compound Concentration] and fit the data to a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Example IC50 Data Table
| Cell Line | Tissue of Origin | IC50 (µM) of Compound | IC50 (µM) of Doxorubicin |
| MCF-7 | Breast Adenocarcinoma | 2.5 | 0.8 |
| A549 | Lung Carcinoma | 15.2 | 1.2 |
| HCT116 | Colorectal Carcinoma | 5.8 | 0.9 |
| Hs27 | Normal Fibroblast | > 100 | 50.1 |
Phase 3: Mechanistic Elucidation
Once IC50 values are established, the next step is to understand how the compound inhibits cell growth. The two most common mechanisms for anti-cancer agents are inducing cell cycle arrest or triggering apoptosis (programmed cell death).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI), a fluorescent dye that intercalates with DNA, to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[9][10]
A. Materials
-
Cell line of interest (e.g., MCF-7)
-
Compound at 1X, 2X, and 5X its IC50 value
-
Propidium Iodide (PI) Staining Solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Ice-cold 70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
B. Step-by-Step Method
-
Cell Seeding and Treatment: Seed 1-2 million cells in 10 cm dishes. Allow them to attach overnight.
-
Treat cells with the vehicle (DMSO) or the compound at various concentrations (e.g., IC50, 2x IC50) for 24 hours.
-
Harvesting: Collect both adherent and floating cells to ensure apoptotic cells are not lost. Centrifuge at 300 x g for 5 minutes.
-
Fixation:
-
Causality: Fixation in cold ethanol dehydrates and permeabilizes the cells, allowing the PI stain to enter and bind to the DNA. This step is critical for preserving the cellular structure for analysis.[9]
-
Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent clumping.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Analysis: Analyze the samples on a flow cytometer. Create a histogram of DNA content to quantify the percentage of cells in G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.
Example Cell Cycle Distribution Data
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Sub-G1 (Apoptosis) |
| Vehicle (DMSO) | 65.1 | 20.5 | 14.4 | 1.2 |
| Compound (IC50) | 25.3 | 15.2 | 59.5 | 8.9 |
Interpretation: The data suggests a significant accumulation of cells in the G2/M phase, indicating the compound may interfere with mitotic processes.
Phase 4: Target Pathway Analysis
Based on the known activities of related thienopyrazoles, kinase inhibition is a highly probable mechanism of action.[1] Western blotting can provide crucial evidence of the compound's effect on specific signaling pathways.
Protocol 3: Western Blot for Key Signaling Proteins
This protocol assesses the phosphorylation status of key proteins in survival pathways like PI3K/Akt and MAPK/ERK, and checks for markers of apoptosis like cleaved PARP.[11][12]
A. Materials
-
Cell lysate from treated and untreated cells (using RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBS-T)
-
Primary Antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent Substrate (ECL)
B. Step-by-Step Method
-
Sample Preparation: Treat cells with the compound for a shorter duration (e.g., 2-6 hours) to capture early signaling events. Lyse cells and quantify protein concentration using the BCA assay.[11]
-
Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Causality: Blocking prevents the primary antibody from binding non-specifically to the membrane, which would cause high background noise.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing and Secondary Antibody: Wash the membrane 3x with TBS-T. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Compare the band intensity of phosphorylated proteins (e.g., p-Akt) to the total protein (e.g., Akt) to determine if the compound inhibits the pathway. Use Actin or Tubulin as a loading control to ensure equal protein loading across lanes.
Hypothetical Signaling Pathway Inhibition
The results from the Western blot can help build a hypothesis about the compound's target. If p-Akt levels are reduced, it suggests inhibition of the PI3K/Akt pathway, a common target for thienopyrazole derivatives.
Caption: Hypothesized inhibition of the PI3K/Akt pathway.
Conclusion
This application note provides a structured, multi-phase framework for the comprehensive evaluation of this compound as a potential anti-cancer agent. By systematically progressing from broad cytotoxicity screening to detailed mechanistic and pathway analysis, researchers can generate robust, high-quality data to determine the compound's therapeutic promise. The provided protocols, grounded in established scientific principles, offer a reliable starting point for any laboratory embarking on the preclinical screening of novel thienopyrazole derivatives.
References
- MDPI. (2022-06-18). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro.
- Abcam. MTT assay protocol.
- Thermo Fisher Scientific - US. Cell Cycle Assays for Flow Cytometry.
- Abcam. Western blot protocol.
- Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol.
- PubMed. Cellular Apoptosis Assay of Breast Cancer.
- Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
- ResearchGate. (2022-06-16). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro.
- PMC - NIH. (2016-11-05). Sulforhodamine B (SRB)
- StatPearls - NCBI. (2025-12-01).
- NCI Developmental Therapeutics Program. NCI-60 Screening Methodology.
- Canvax Biotech. (2023-03-21).
- Assay Guidance Manual - NCBI Bookshelf. (2013-05-01). Cell Viability Assays.
- Blotting Basics. (2023-01-12).
- Wikipedia. Cell cycle analysis.
- PMC - NIH. (2025-03-20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- PMC.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. canvaxbiotech.com [canvaxbiotech.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. blog.championsoncology.com [blog.championsoncology.com]
Protocol for ester hydrolysis of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate
An Application Guide and Protocol for the Saponification of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate
Introduction: The Significance of the Thieno[3,2-c]pyrazole Scaffold
The thieno[3,2-c]pyrazole core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. This bicyclic system, which fuses a thiophene ring with a pyrazole ring, serves as the foundational structure for a multitude of compounds with significant biological activity.[1][2] Derivatives have been identified as potent and selective inhibitors of key cellular targets, including Aurora kinases and glycogen synthase kinase 3β (GSK-3β), making them promising candidates for oncology and neurodegenerative disease therapies.[2][3][4]
The conversion of the methyl ester, this compound, to its corresponding carboxylic acid is a critical transformation. This hydrolysis reaction yields 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylic acid, a versatile building block essential for subsequent derivatization, such as amide bond formation, to expand chemical libraries and conduct structure-activity relationship (SAR) studies. This document provides a detailed protocol for this ester hydrolysis, grounded in the principles of base-catalyzed saponification, and offers practical guidance for researchers in the field.
Part 1: The Chemistry of Ester Hydrolysis
The Mechanism of Base-Catalyzed Hydrolysis (Saponification)
Ester hydrolysis in the presence of a base, commonly known as saponification, is a robust and generally irreversible method for cleaving ester bonds. The reaction proceeds via a nucleophilic acyl substitution mechanism.[5]
-
Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a transient, high-energy tetrahedral intermediate.[5]
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.
-
Irreversible Acid-Base Reaction: The liberated methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, rapid acid-base transfer is thermodynamically favorable and drives the reaction to completion, forming a stable carboxylate salt and methanol.
It is this final deprotonation step that renders the overall process effectively irreversible, in stark contrast to acid-catalyzed hydrolysis, which is an equilibrium-driven process.[5][6]
Selecting the Optimal Reaction Conditions
For sensitive heterocyclic substrates like thienopyrazoles, the choice of base, solvent, and temperature is crucial to ensure high conversion while minimizing potential side reactions.
-
Base Selection: While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are common, lithium hydroxide (LiOH) is frequently the base of choice for hydrolyzing esters in complex molecules.[7][8][9] Its use can sometimes lead to cleaner reactions and is well-documented for heteroaromatic compounds.[10]
-
Solvent System: The starting ester has limited solubility in water. Therefore, a mixed solvent system is required to create a homogeneous reaction medium. A combination of tetrahydrofuran (THF), methanol (MeOH), and water is a standard and effective choice, ensuring that both the ester and the hydroxide salt are sufficiently dissolved.[7][11]
-
Temperature and Monitoring: The reaction can often proceed efficiently at room temperature. However, gentle warming (e.g., to 40-50°C) can be employed to accelerate the conversion.[10] It is critical to monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the point of completion and avoid prolonged exposure to basic conditions, which could potentially degrade the heterocyclic core.
Part 2: Experimental Protocol
Protocol: Hydrolysis of this compound
This protocol details a reliable method for the saponification using lithium hydroxide.
Materials and Reagents:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of THF and Methanol. A common solvent ratio is 3:1 THF:MeOH, using a volume sufficient to fully dissolve the starting material (e.g., ~10-15 mL per gram of ester).
-
Base Preparation: In a separate container, prepare a solution of lithium hydroxide monohydrate (2.0-3.0 eq.) in deionized water.
-
Reaction Initiation: Add the aqueous LiOH solution to the stirring solution of the ester at room temperature.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the disappearance of the starting material by TLC (Typical Eluent: 50% Ethyl Acetate in Hexane or 5% Methanol in Dichloromethane). The product (carboxylate salt) will typically remain at the baseline, while the starting ester will have a higher Rf value. The reaction is generally complete within 2-6 hours.
-
Workup - Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and Methanol) under reduced pressure using a rotary evaporator.
-
Workup - Acidification: Dilute the remaining aqueous residue with deionized water. Cool the solution in an ice bath and slowly add 1 M HCl dropwise with stirring. Monitor the pH. The carboxylic acid product will precipitate out of the solution, typically at a pH between 3 and 4.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with a small amount of cold deionized water and then cold diethyl ether or hexane to remove residual aqueous and organic impurities.
-
Drying: Dry the purified 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylic acid under high vacuum to a constant weight.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Summary of Reaction Parameters
The following table provides a comparative overview of typical conditions for ester hydrolysis, allowing for methodological adjustments based on substrate sensitivity and laboratory preference.
| Parameter | Condition 1 (Recommended) | Condition 2 | Condition 3 |
| Base | LiOH·H₂O | NaOH | KOH |
| Equivalents | 2.0 - 3.0 | 2.0 - 4.0 | 2.0 - 4.0 |
| Solvent System | THF / MeOH / H₂O | THF / H₂O | Dioxane / H₂O |
| Temperature | Room Temperature to 40°C | Room Temperature | Room Temperature to 50°C |
| Typical Time | 2 - 6 hours | 3 - 8 hours | 3 - 8 hours |
| Notes | Often provides cleaner reactions for complex substrates.[7][10] | A cost-effective and common alternative.[6] | Similar profile to NaOH. |
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues and provides logical solutions.
-
Problem: Incomplete Reaction
-
Observation: A significant amount of starting material is still visible on the TLC plate after the expected reaction time.
-
Possible Cause: Insufficient equivalents of base, poor solubility, or low reactivity at room temperature.
-
Solution: Add an additional 0.5-1.0 equivalent of the aqueous base. If the starting material is not fully dissolved, add a small amount of THF or methanol. Gentle warming to 40°C can also increase the reaction rate. Continue to monitor by TLC.
-
-
Problem: Low Yield
-
Observation: The amount of precipitated solid after acidification is lower than expected.
-
Possible Cause: The product may have some solubility in the acidic aqueous phase, or the pH was not optimal for precipitation.
-
Solution: After filtering the solid, extract the acidic aqueous filtrate 2-3 times with a polar organic solvent like ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to recover the dissolved product. Ensure the pH is carefully adjusted; check with pH paper to confirm you have reached the isoelectric point where solubility is minimal.
-
-
Problem: Impure Product
-
Observation: The final product shows multiple spots on TLC or has a discolored appearance.
-
Possible Cause: Degradation of the starting material or product due to prolonged reaction times or excessive heat.
-
Solution: Minimize reaction time by stopping the reaction as soon as the starting material is consumed. Avoid high temperatures. The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol/water.
-
References
- Vertex AI Search. (n.d.). Synthesis of 3-Amino-5-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester, hydrochloride[1:1].
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2777–2789. MDPI AG.
- Reddit. (2020). Isomerization during hydrolysis of a methyl ester. r/Chempros.
- Organic Syntheses. (n.d.). 3(5)-aminopyrazole.
- Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound.
- Yan, Z., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1724-1736.
- ARKIVOC. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
- Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions.
- ResearchGate. (n.d.). Hydrolysis of methyl ester 7‐i. i) 1 M LiOH(aq), THF/H2O, reflux, 3 h,....
- EC-UNDP. (n.d.). Ester Hydrolysis Mechanism Base Catalyzed.
- ResearchGate. (n.d.). Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c from 3-oxo-3-arylpropanenitrile 5a-c.
- MDPI. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
- NIH. (n.d.). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction.
- Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
- MDPI. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro.
- ResearchGate. (2025). Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity.
- ResearchGate. (n.d.). Scheme 1. Synthesis of thieno[3,2-c]pyrazol-3-amine derivatives....
- ResearchGate. (n.d.). Synthesis of substituted thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives.
- PubMed. (n.d.). Synthesis and biological evaluation of thieno[3,2- c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease.
- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
- Google Patents. (n.d.). US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application.
- ResearchGate. (2022). De-esterification of amino acid esters.
- NIH. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
- Wiley Online Library. (2025). Regioselective C6‐Arylation of Thieno[3,2‐c]pyrazole Heterocycles with Aryl Iodides.
- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- Chemical Suppliers. (n.d.). 1H-Thieno[3,2-c]pyrazole-5-carboxylic acid, 3-amino-, methyl ester.
Sources
- 1. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and biological evaluation of thieno[3,2- c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Application Notes and Protocols for Antimicrobial Activity Studies of Thienopyrazole Derivatives
Foreword: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global public health, threatening to undermine decades of medical progress. The relentless evolution of drug-resistant pathogens necessitates a continuous search for novel chemical scaffolds with potent and unique mechanisms of action. Among the diverse heterocyclic compounds explored in medicinal chemistry, thienopyrazole derivatives have emerged as a promising class of molecules.[1][2] This fused bicyclic system, integrating the electron-rich features of thiophene with the versatile pharmacological profile of pyrazole, offers a unique structural framework for the development of new antimicrobial agents.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the evaluation of thienopyrazole derivatives for antimicrobial activity. This document is structured to provide not only step-by-step experimental protocols but also the underlying scientific rationale, ensuring that the described methods are robust, reproducible, and yield meaningful data. By adhering to these protocols, researchers can generate high-quality, comparable data essential for advancing promising lead compounds through the drug discovery pipeline.
The Thienopyrazole Scaffold: A Privileged Structure in Antimicrobial Research
The thienopyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets. The fusion of the thiophene and pyrazole rings creates a unique electronic and steric environment that can be readily modified through synthetic chemistry to modulate biological activity.[1]
-
Structural Features and Rationale for Antimicrobial Potential: The thienopyrazole core's antimicrobial potential stems from several key features. The presence of sulfur and nitrogen heteroatoms allows for diverse non-covalent interactions with biological macromolecules, such as enzymes and nucleic acids, within microbial cells.[4] Furthermore, the planar nature of the fused ring system can facilitate intercalation with DNA or binding to flat enzymatic active sites. The versatility of synthetic routes allows for the introduction of various substituents at different positions of the thienopyrazole ring system, enabling the fine-tuning of lipophilicity, electronic properties, and steric bulk to optimize antimicrobial potency and selectivity.[5][6][7]
-
Structure-Activity Relationship (SAR) Insights: Preliminary SAR studies on related pyrazole and fused heterocyclic systems have provided valuable insights. For instance, the introduction of electron-withdrawing groups, such as nitro or trifluoromethyl moieties, on appended phenyl rings has been shown to enhance antibacterial and antifungal activity.[8][9][10] Conversely, the nature and position of substituents on the thienopyrazole core itself can significantly impact the spectrum of activity. A thorough understanding of these SAR principles is crucial for the rational design of novel and more potent thienopyrazole derivatives.[9][11][12]
Foundational Protocols for Antimicrobial Susceptibility Testing
The cornerstone of evaluating any new potential antimicrobial agent is a set of standardized and reproducible in vitro susceptibility tests. The following protocols are based on internationally recognized guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and comparability across different laboratories.[13][14]
Synthesis of a Representative Thienopyrazole Derivative
While numerous synthetic routes to thienopyrazole derivatives exist, a common approach involves the cyclization of functionalized pyrazole precursors.[6][7][15] The following is a generalized protocol for the synthesis of a 4-amino-1H-thieno[2,3-c]pyrazole-5-carboxamide derivative, a common scaffold in this class.
Protocol 2.1: Synthesis of 4-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
-
Objective: To synthesize a model thienopyrazole derivative for subsequent antimicrobial screening.
-
Materials:
-
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Malononitrile
-
Elemental sulfur
-
Morpholine
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
-
-
Procedure:
-
In a round-bottom flask, combine 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Add a catalytic amount of morpholine to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol or a mixture of dimethylformamide and water) to yield the pure 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonitrile.
-
Subsequent hydrolysis of the nitrile group to a carboxamide can be achieved under acidic or basic conditions to yield the final product.
-
-
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[5][7]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17] The broth microdilution method is a widely used and standardized technique for determining MIC values.[18][19]
Protocol 2.2: Broth Microdilution Assay for MIC Determination
-
Objective: To determine the lowest concentration of a thienopyrazole derivative that inhibits the visible growth of a specific microorganism.
-
Materials:
-
Synthesized thienopyrazole derivative(s)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline from a fresh overnight culture. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL for bacteria.[20][21] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.[16]
-
Compound Preparation: Prepare a stock solution of the thienopyrazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[16][17]
-
Diagram 1: Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Determination of Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[22][23] The MBC is determined as a follow-up to the MIC test.
Protocol 2.3: MBC Determination
-
Objective: To determine the lowest concentration of a thienopyrazole derivative that results in a ≥99.9% reduction in the initial bacterial inoculum.[23][24]
-
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipette
-
Cell spreader
-
-
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (the MIC well and wells with higher concentrations).[24]
-
Spot-plate or spread the aliquot onto a sterile MHA plate.
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[24][25]
-
Data Interpretation: The ratio of MBC to MIC can provide insights into whether a compound is bactericidal or bacteriostatic. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[24]
Agar Disc Diffusion Assay
The agar disc diffusion method, also known as the Kirby-Bauer test, is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[20][21] It provides a visual representation of the antimicrobial activity through the formation of a zone of inhibition.
Protocol 2.4: Agar Disc Diffusion Assay
-
Objective: To qualitatively assess the antimicrobial activity of a thienopyrazole derivative by measuring the zone of inhibition.
-
Materials:
-
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the MIC protocol (0.5 McFarland standard).
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.[20]
-
Disc Preparation and Placement: Impregnate sterile paper discs with a known concentration of the thienopyrazole derivative. Using sterile forceps, place the discs onto the inoculated agar surface, ensuring firm contact.[21][26]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[21]
-
Result Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[21]
-
Interpretation: The diameter of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound. The results are typically categorized as susceptible, intermediate, or resistant based on established interpretive criteria, though for novel compounds, the zone diameter is used for comparative purposes.[21]
-
Diagram 2: Agar Disc Diffusion Workflow
Caption: Workflow for the Agar Disc Diffusion Assay.
Data Presentation and Interpretation
Clear and concise presentation of data is crucial for the effective communication of research findings. The following tables provide templates for summarizing the results of the antimicrobial activity studies.
Table 1: MIC and MBC Values of Thienopyrazole Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| TPZ-001 | S. aureus | 8 | 16 | 2 |
| TPZ-001 | E. coli | 32 | >64 | >2 |
| TPZ-002 | S. aureus | 4 | 8 | 2 |
| TPZ-002 | E. coli | 16 | 32 | 2 |
| Ciprofloxacin | S. aureus | 0.5 | 1 | 2 |
| Ciprofloxacin | E. coli | 0.25 | 0.5 | 2 |
Disclaimer: The data presented are for illustrative purposes only and should be determined experimentally.
Table 2: Zone of Inhibition Diameters for Thienopyrazole Derivatives
| Compound ID (Concentration) | Test Organism | Zone of Inhibition (mm) |
| TPZ-001 (30 µ g/disc ) | S. aureus | 18 |
| TPZ-001 (30 µ g/disc ) | E. coli | 10 |
| TPZ-002 (30 µ g/disc ) | S. aureus | 22 |
| TPZ-002 (30 µ g/disc ) | E. coli | 15 |
| Ciprofloxacin (5 µ g/disc ) | S. aureus | 25 |
| Ciprofloxacin (5 µ g/disc ) | E. coli | 30 |
Disclaimer: The data presented are for illustrative purposes only and should be determined experimentally.
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the initial in vitro evaluation of thienopyrazole derivatives as potential antimicrobial agents. By systematically applying these methods, researchers can identify promising lead compounds for further development. Future studies should focus on elucidating the mechanism of action of active compounds, exploring their efficacy in more complex models such as biofilm assays, and assessing their toxicity against mammalian cell lines to determine their therapeutic index. The continued exploration of the thienopyrazole scaffold, guided by rigorous and standardized biological evaluation, holds significant promise in the critical endeavor to combat antimicrobial resistance.
References
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
Zaki, R. M., et al. (2018). Synthesis, reactions and spectral characterization of novel thienopyrazole derivatives. European Chemical Bulletin, 6(12), 550-553. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Al-Abdullah, E. S., et al. (2015). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 20(8), 14846–14859. Retrieved from [Link]
-
Southeast Asian Fisheries Development Center/Aquaculture Department. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
-
Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512. Retrieved from [Link]
-
World Organisation for Animal Health. (2012). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Tigbauan, Iloilo, Philippines: Aquaculture Department, Southeast Asian Fisheries Development Center. Retrieved from [Link]
-
Taylor & Francis Group. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Himpsl, S. D., & Wargo, M. J. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51145. Retrieved from [Link]
-
World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
- Zaki, R. M., et al. (2017). SYNTHESIS, REACTIONS AND SPECTRAL CHARACTERIZATION OF NOVEL THIENOPYRAZOLE DERIVATIVES. Assiut University, Faculty of Science.
-
Zaki, R. M., et al. (2017). Synthesis, reactions and spectral characterization of novel thienopyrazole derivatives. European Chemical Bulletin, 6(12), 550-553. Retrieved from [Link]
-
NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
-
Zaki, R. M., et al. (2020). A concise review on synthesis, reactions and biological Importance of thienopyrazoles. Arkivoc, 2020(i), 20-60. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Zaki, R. M., et al. (2017). synthesis, reactions and spectral characterization of novel thienopyrazole derivatives. Retrieved from [Link]
-
Modern Medical Laboratory Journal. (2022). Agar Diffusion Test: the primary method to determine the antimicrobial activity. Retrieved from [Link]
-
Bakr, M. F., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(10), 4389-4395. Retrieved from [Link]
-
GrowNextGen. (n.d.). Antibiotic susceptibility assay protocol (Disk difusion susceptibility test). Retrieved from [Link]
-
Gomaa, A. M., et al. (2017). Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidine derivatives. Chemistry Central Journal, 11(1), 114. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2024). CLSI M100Ed34(1). Retrieved from [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
Kumar, A., et al. (2019). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Chemistry Proceedings, 8(1), 46. Retrieved from [Link]
-
El-Gohary, N. S. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(18), 3314. Retrieved from [Link]
-
Patel, R. V., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10831. Retrieved from [Link]
-
Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 203-225. Retrieved from [Link]
-
Romano, G., & Conti, M. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. International Journal of Emerging Trends in Chemistry. Retrieved from [Link]
-
Al-Omair, M. A., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 29(23), 5209. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure activity relationship (SAR). [Image attached to a publication]. Retrieved from [Link]
-
Patel, R. V., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10831. Retrieved from [Link]
-
Zaki, R. M., et al. (2016). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. Journal of the Association of Arab Universities for Basic and Applied Sciences, 21, 21-28. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2011). Synthesis, antimicrobial, antioxidant, anti-inflammatory, and analgesic activities of some new 3-(2′-thienyl)pyrazole-based heterocycles. Medicinal Chemistry Research, 21(9), 2418-2426. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] SYNTHESIS, REACTIONS AND SPECTRAL CHARACTERIZATION OF NOVEL THIENOPYRAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 6. SYNTHESIS, REACTIONS AND SPECTRAL CHARACTERIZATION OF NOVEL THIENOPYRAZOLE DERIVATIVES | Faculty of Science [b.aun.edu.eg]
- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 8. mdpi.com [mdpi.com]
- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. nih.org.pk [nih.org.pk]
- 15. researchgate.net [researchgate.net]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. protocols.io [protocols.io]
- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 20. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 21. microbenotes.com [microbenotes.com]
- 22. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. microchemlab.com [microchemlab.com]
- 26. files01.core.ac.uk [files01.core.ac.uk]
Application Notes: Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate in Scientific Research
A Pivot to Medicinal Chemistry in the Absence of Materials Science Applications
Introduction
Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate is a heterocyclic compound featuring a fused thieno[3,2-c]pyrazole bicyclic system. While the initial inquiry focused on its applications in materials science, a comprehensive review of the current scientific literature reveals a notable scarcity of research in that area. The primary and well-documented applications of the thieno[3,2-c]pyrazole scaffold and its derivatives, including the title compound, are predominantly centered within the field of medicinal chemistry and drug discovery. The unique structural and electronic properties of this heterocyclic system make it a privileged scaffold for the design of various therapeutic agents.
This document, therefore, pivots to address the significant body of research concerning the application of thieno[3,2-c]pyrazole derivatives in drug development. For researchers, scientists, and drug development professionals, understanding the synthesis, derivatization, and biological evaluation of this scaffold is of paramount importance. These compounds have shown considerable promise as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.
Part 1: The Thieno[3,2-c]pyrazole Scaffold in Medicinal Chemistry
The thieno[3,2-c]pyrazole core is a bioisostere of purines and other bicyclic heterocycles found in biologically active molecules. This structural similarity allows it to interact with a variety of biological targets. The presence of nitrogen and sulfur atoms, along with the fused ring system, imparts a unique electronic and steric profile that can be fine-tuned through chemical modification.
Key Therapeutic Areas of Investigation
-
Oncology: Thienopyrazole derivatives have been extensively investigated for their anticancer properties. They have been shown to inhibit various kinases that are crucial for cancer cell proliferation and survival.[1]
-
Inflammation: The anti-inflammatory potential of thienopyrazoles has also been a significant area of research.[2]
-
Infectious Diseases: Some derivatives have demonstrated antimicrobial and antiviral activities.[1][2]
Part 2: Synthesis and Derivatization Strategies
The synthesis of the thieno[3,2-c]pyrazole core and its subsequent derivatization are key to exploring its therapeutic potential. A common synthetic route involves the construction of the pyrazole ring onto a thiophene precursor.
Protocol 1: Synthesis of the Thieno[3,2-c]pyrazole Core
A representative synthesis often starts from a substituted thiophene. For instance, the Gewald reaction can be employed to synthesize aminothiophene derivatives, which can then be cyclized to form the thieno[3,2-c]pyrazole system.[3]
Experimental Workflow for Synthesis
Caption: General synthetic workflow for the thieno[3,2-c]pyrazole core.
Protocol 2: Derivatization of the Thieno[3,2-c]pyrazole Scaffold
The functional groups on the thieno[3,2-c]pyrazole core, such as the amino and carboxylate groups on this compound, provide handles for further chemical modifications to create a library of analogs for structure-activity relationship (SAR) studies.
Step-by-Step Derivatization:
-
N-Acylation/Alkylation of the Amino Group: The 3-amino group can be readily acylated or alkylated to introduce a variety of substituents.
-
Amide Coupling: The methyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.
-
Substitution on the Pyrazole Nitrogen: The pyrazole nitrogen can be alkylated or arylated to further explore the chemical space.
Part 3: Biological Evaluation
Once a library of thieno[3,2-c]pyrazole derivatives has been synthesized, they are subjected to a battery of biological assays to determine their therapeutic potential.
Protocol 3: In Vitro Kinase Inhibition Assay
Given that many thienopyrazole derivatives are designed as kinase inhibitors, a primary screen is often a kinase inhibition assay.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for evaluating kinase inhibitory activity.
Protocol 4: Cell-Based Assays for Anticancer Activity
Lead compounds from the kinase assays are then tested in cancer cell lines to assess their cellular potency and mechanism of action.
Key Cell-Based Assays:
-
Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®): To determine the concentration at which the compounds inhibit cancer cell growth.
-
Cell Cycle Analysis (Flow Cytometry): To investigate if the compounds cause cell cycle arrest.
-
Apoptosis Assays (e.g., Annexin V/PI staining): To determine if the compounds induce programmed cell death.
Data Presentation: Representative Biological Data
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) |
| Tpz-1 | Multiple Kinases | - | HL-60 (Leukemia) | 0.19[1] |
| Tpz-1 | Multiple Kinases | - | MCF-7 (Breast) | 2.99[1] |
| Tpz-1 | Multiple Kinases | - | HCT-116 (Colon) | 1.25[1] |
Note: Data is representative and sourced from literature on a thieno[2,3-c]pyrazole derivative, Tpz-1, to illustrate the potent anticancer activity of the broader thienopyrazole class.[1]
Conclusion
While the direct application of this compound in materials science is not well-established in the current literature, the thieno[3,2-c]pyrazole scaffold is of significant interest in medicinal chemistry. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutics, particularly in the area of oncology. The protocols and workflows outlined in this document provide a foundational guide for researchers and scientists entering this exciting field of drug discovery. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.
References
-
Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F. A., & Šačkus, A. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(15), 4992. [Link]
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). Biology, 11(6), 930. [Link]
-
synthesis, reactions and spectral characterization of novel thienopyrazole derivatives. (2017). European Chemical Bulletin, 6(12), 550-553. [Link]
- Process for the preparation of 3-amino-5-methylpyrazole. (1997).
-
Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives. (2014). Journal of Heterocyclic Chemistry, 51(S1), E23-E31. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2006). Molecules, 11(4), 237-249. [Link]
-
This compound. PubChem. [Link]
Sources
Application Notes and Protocols for the Synthesis and Biological Evaluation of Pyrazole Amide Derivatives
Introduction: The Prominence of the Pyrazole Amide Scaffold in Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] When functionalized with an amide linkage, the resulting pyrazole amide scaffold exhibits a remarkable spectrum of biological activities, establishing it as a "privileged structure" in drug design.[3][4] This versatility stems from the pyrazole's unique electronic properties and its ability to act as a bioisostere for other aromatic rings, enhancing properties like lipophilicity and metabolic stability.[5] The amide bond, a ubiquitous feature in pharmaceuticals, provides crucial hydrogen bonding capabilities for target engagement.[6][7]
Marketed drugs and clinical candidates containing the pyrazole amide core span a wide array of therapeutic areas, including potent anti-inflammatory agents (e.g., Celecoxib), anticancer therapies, and antimicrobials.[1][5] The synthetic tractability of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize potency, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive overview of robust and versatile methods for the synthesis of pyrazole amide derivatives. It delves into the mechanistic rationale behind key synthetic choices and furnishes detailed, step-by-step protocols for both the chemical synthesis and the subsequent biological evaluation of these promising compounds.
Part 1: Synthetic Methodologies for Pyrazole Amide Derivatives
The construction of a pyrazole amide library can be approached through several strategic pathways. The choice of method is typically dictated by the desired substitution pattern, the commercial availability of starting materials, and the chemical tolerance of the functional groups to be incorporated.[8][9]
Methodology A: The Classic and Versatile Two-Stage Approach
The most prevalent and flexible strategy for synthesizing pyrazole amides involves a two-stage process: first, the construction of a pyrazole carboxylic acid core, followed by a standard amide coupling reaction.[8][9] This approach is highly advantageous as it allows for late-stage diversification; a single pyrazole carboxylic acid intermediate can be coupled with a vast library of amines to generate a multitude of final products.
Sources
- 1. bioone.org [bioone.org]
- 2. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 5. mdpi.com [mdpi.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 8. researchhub.com [researchhub.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Thienopyrimidine Derivatives from Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis of thienopyrimidine derivatives, a critical scaffold in modern drug discovery, starting from versatile aminothiophene precursors. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Significance of Thienopyrimidines in Medicinal Chemistry
Thienopyrimidines, heterocyclic compounds featuring a fused thiophene and pyrimidine ring system, represent a "privileged scaffold" in medicinal chemistry.[1][2] Their structural resemblance to endogenous purine bases, such as adenine and guanine, allows them to interact with a wide array of biological targets, including kinases, receptors, and enzymes.[3][4] This molecular mimicry has led to the development of numerous thienopyrimidine-based compounds with diverse and potent pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][3][5][6] Notably, several thienopyrimidine derivatives have advanced into clinical trials or have been approved as drugs, underscoring their therapeutic potential and safety profiles.[3][7]
The versatility of the thienopyrimidine core allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological activity. The synthesis of these valuable compounds often commences with the construction of a polysubstituted 2-aminothiophene, a key intermediate that provides the foundation for the subsequent annulation of the pyrimidine ring.
Part 1: Synthesis of the 2-Aminothiophene Precursor via the Gewald Reaction
The Gewald reaction is a powerful and widely employed one-pot multicomponent reaction for the synthesis of highly functionalized 2-aminothiophenes.[8][9][10] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[8] The mild reaction conditions and the ready availability of starting materials contribute to its broad applicability.[9]
Reaction Mechanism of the Gewald Reaction
The mechanism of the Gewald reaction is generally understood to proceed through the following key steps[8][11][12][13]:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene group of the α-cyanoester to form an α,β-unsaturated intermediate.
-
Michael Addition of Sulfur: Elemental sulfur, activated by the base, undergoes a Michael-type addition to the electron-deficient double bond of the Knoevenagel adduct.
-
Cyclization and Tautomerization: The resulting intermediate then undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene.
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes a typical Gewald reaction for the synthesis of a key aminothiophene intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Cyclohexanone | 98.14 | 9.8 g (10.3 mL) | 0.1 |
| Ethyl cyanoacetate | 113.12 | 11.3 g (10.7 mL) | 0.1 |
| Elemental Sulfur | 32.07 | 3.2 g | 0.1 |
| Morpholine | 87.12 | 8.7 g (8.7 mL) | 0.1 |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), elemental sulfur (0.1 mol), and ethanol (50 mL).
-
Stir the mixture at room temperature and add morpholine (0.1 mol) dropwise over 10 minutes.
-
After the addition of morpholine, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (200 mL) with constant stirring.
-
The precipitated solid product is collected by vacuum filtration and washed with cold water.
-
The crude product can be purified by recrystallization from ethanol to afford ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a crystalline solid.
Safety Precautions: The reaction should be performed in a well-ventilated fume hood. Handle morpholine with care as it is corrosive.
Part 2: Cyclization of 2-Aminothiophenes to Thienopyrimidines
The 2-aminothiophene core, with its nucleophilic amino group and an adjacent electrophilic center (such as an ester or nitrile), is primed for cyclization to form the pyrimidine ring.[4] Several synthetic strategies can be employed, with the choice of reagent dictating the substitution pattern on the resulting thienopyrimidine scaffold.
Method 1: Reaction with Formamide
Heating a 2-aminothiophene-3-carboxamide or -3-carboxylate with formamide is a straightforward method to produce 4-oxo-thieno[2,3-d]pyrimidines.[14][15]
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[9][10]thieno[2,3-d]pyrimidin-4-one
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 239.33 | 2.39 g | 0.01 |
| Formamide | 45.04 | 20 mL | - |
Procedure:
-
A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.01 mol) and formamide (20 mL) is placed in a round-bottom flask equipped with a reflux condenser.[14]
-
The reaction mixture is heated to reflux for 1.5-2 hours.[14]
-
After cooling to room temperature, the precipitated solid is collected by filtration.[14]
-
The solid is washed with water, dried, and recrystallized from ethanol to yield the pure product.[14]
Method 2: Reaction with Isothiocyanates followed by Cyclization
This two-step approach allows for the introduction of a substituent at the N3 position of the thienopyrimidine ring and a thioxo group at the C2 position.
Experimental Protocol: Synthesis of 3-Aryl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-benzo[9][10]thieno[2,3-d]pyrimidin-4-one
Step 1: Synthesis of the Thienylthiourea Intermediate
-
A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.01 mol) and an appropriate aryl isothiocyanate (0.01 mol) in a suitable solvent (e.g., ethanol or DMF) is heated under reflux. Microwave irradiation can also be employed to accelerate the reaction.[14]
-
Upon completion, the reaction mixture is cooled, and the precipitated thienylthiourea derivative is collected by filtration.
Step 2: Cyclization to the Thienopyrimidine
-
The thienylthiourea derivative (0.005 mol) is suspended in an alcoholic solution of potassium hydroxide.
-
The mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is cooled and acidified with a dilute acid (e.g., HCl) to precipitate the 2-thioxo-thienopyrimidine derivative.
-
The product is collected by filtration, washed with water, and purified by recrystallization.
Part 3: Further Functionalization of the Thienopyrimidine Core
The synthesized thienopyrimidine scaffold can be further modified to generate a library of derivatives for structure-activity relationship (SAR) studies. A common and highly useful transformation is the chlorination of the 4-oxo group, which can then be displaced by various nucleophiles.
Experimental Protocol: Chlorination and Amination of a Thienopyrimidinone
Step 1: Chlorination
-
5,6,7,8-Tetrahydro-3H-benzo[9][10]thieno[2,3-d]pyrimidin-4-one (0.01 mol) is heated under reflux with an excess of phosphoryl chloride (POCl₃), often with a catalytic amount of N,N-dimethylaniline.[15][16]
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice, and the resulting solid is filtered, washed with water, and dried to give the 4-chloro derivative.
Step 2: Nucleophilic Substitution with an Amine
-
The 4-chlorothienopyrimidine (0.005 mol) and the desired primary or secondary amine (0.005-0.01 mol) are dissolved in a suitable solvent such as ethanol or isopropanol.
-
The mixture is heated under reflux until the starting material is consumed.[15][16]
-
After cooling, the product may precipitate directly or after the addition of water. The solid is collected by filtration and purified by recrystallization.
Part 4: Characterization of Thienopyrimidine Derivatives
The structures of the synthesized compounds must be unambiguously confirmed using a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the chemical structure, including the position and number of substituents.[5][17][18][19][20]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its elemental composition.[5]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups such as C=O, N-H, and C=S.[5][18][20]
-
Elemental Analysis: Confirms the percentage composition of C, H, N, and S in the final product.
Example of Spectroscopic Data for 5,6,7,8-Tetrahydro-3H-benzo[9][10]thieno[2,3-d]pyrimidin-4-one:
| Technique | Observed Data |
| ¹H NMR (DMSO-d₆) | δ 12.29 (br s, 1H, NH), 7.98 (s, 1H, H-2), 2.86 (t, 2H, CH₂), 2.71 (t, 2H, CH₂), 1.76 (m, 4H, 2xCH₂)[5] |
| ¹³C NMR (DMSO-d₆) | δ 162.96 (C=O), 158.21 (C=N), 145.37, 132.64, 131.35, 123.23 (thiophene carbons), 25.88, 24.98, 23.00, 22.31 (aliphatic carbons)[5] |
| IR (cm⁻¹) | 3157 (NH), 1658 (C=O)[5] |
| MS (m/z) | 206 (M⁺)[5] |
Conclusion
The synthetic routes outlined in these application notes provide a robust framework for the preparation of a diverse range of thienopyrimidine derivatives. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can efficiently access these valuable heterocyclic compounds for applications in drug discovery and development. The versatility of the aminothiophene precursors, coupled with the various methods for pyrimidine ring formation and subsequent functionalization, offers a powerful platform for the generation of novel chemical entities with tailored biological activities.
References
-
Gewald reaction - Wikipedia. Available at: [Link]
-
Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed. Available at: [Link]
-
Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. Available at: [Link]
-
A green chemistry approach to gewald reaction - Der Pharma Chemica. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025) - ResearchGate. Available at: [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. Available at: [Link]
-
Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors | ACS Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis and antiinflammatory activity of certain thienopyrimidine derivatives. Available at: [Link]
-
Development of thienopyrimidines as potential pharmaceuticals - Hilaris Publisher. Available at: [Link]
-
synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Available at: [Link]
-
Thienopyrimidine | Encyclopedia MDPI. Available at: [Link]
-
Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines | Futurity Proceedings. Available at: [Link]
-
[Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed. Available at: [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. - Allied Academies. Available at: [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and characterization of thienopyrimidine derivatives - American Chemical Society. Available at: [Link]
-
Synthesis of Some Thienopyrimidine Derivatives - MDPI. Available at: [Link]
-
Full article: Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds - Taylor & Francis Online. Available at: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. Available at: [Link]
-
Full article: Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Available at: [Link]
-
Synthesis and characterization of thienopyrimidine derivatives - Morressier. Available at: [Link]
-
Synthesis of thieno[2,3-d]pyrimidines 2 and 3 - ResearchGate. Available at: [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - NIH. Available at: [Link]
-
Methods for the synthesis of 2-aminothiophenes and their reactions (review). Available at: [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - MDPI. Available at: [Link]
-
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Available at: [Link]
-
Mechanisms of the Gewald Synthesis of 2‑Aminothiophenes from Elemental Sulfur. Available at: [Link]
-
Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles - ResearchGate. Available at: [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PubMed Central. Available at: [Link]
-
Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Available at: [Link]
-
Reaction pathways to 2-aminothiophenes and thiophene-3-carbonitriles. Available at: [Link]
-
Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives - RSC Publishing. Available at: [Link]
-
Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Item - Mechanisms of the Gewald Synthesis of 2âAminothiophenes from Elemental Sulfur - American Chemical Society - Figshare [acs.figshare.com]
- 14. mdpi.com [mdpi.com]
- 15. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. futurity-proceedings.com [futurity-proceedings.com]
- 18. Synthesis and characterization of thienopyrimidine derivatives - American Chemical Society [acs.digitellinc.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Synthesis and characterization of thienopyrimidine derivatives [morressier.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your synthetic work. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive experience in heterocyclic synthesis to help you navigate challenges and optimize your reaction outcomes.
I. Proposed Synthetic Pathway: A Modified Gould-Jacobs Approach
The synthesis of the thieno[3,2-c]pyrazole core is a well-established area of heterocyclic chemistry.[1] For the specific target molecule, this compound, a plausible and efficient route involves a modification of the Gould-Jacobs reaction.[2] This approach begins with the reaction of a substituted aminopyrazole with a thiophene-based building block, followed by cyclization to form the fused ring system.
Reaction Scheme:
A likely synthetic route starts with a commercially available or readily synthesized 3-aminopyrazole derivative which is then reacted with a suitable thiophene precursor containing electrophilic centers at the 2 and 3 positions, followed by cyclization.
Frequently Asked Questions (FAQs) - General
Q1: My overall yield is consistently low. What are the most common factors I should investigate first?
A1: Low yields in heterocyclic synthesis are a common challenge and can often be attributed to a few key areas.[3] A systematic approach is the most effective way to troubleshoot.[3][4]
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can act as catalyst poisons or participate in side reactions.[3] Always use reagents of appropriate purity and ensure solvents are anhydrous, especially if your reaction involves moisture-sensitive intermediates.
-
Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[3] Small-scale trial reactions can help you determine the optimal conditions without committing large quantities of valuable starting materials.
-
Atmospheric Contamination: Many organic reactions are sensitive to atmospheric moisture and oxygen.[3] If your reaction is air-sensitive, it is crucial to use proper inert atmosphere techniques, such as a nitrogen or argon blanket.
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to localized concentration gradients and reduced reaction rates.[3] Ensure your stirring is vigorous enough for the scale and viscosity of your reaction mixture.
Q2: I'm not seeing any product formation by TLC or LC-MS analysis. What could be the issue?
A2: A complete lack of product formation can be disheartening, but it points to a fundamental issue with the reaction setup or the reagents themselves.
-
Incorrect Reagents: Double-check the identity and purity of your starting materials. It's possible that one of the reagents has been mislabeled or has degraded.
-
Catalyst Inactivity: If your reaction requires a catalyst, ensure it is active. Some catalysts are sensitive to air, moisture, or impurities and may need to be freshly prepared or purchased.
-
Reaction Temperature Too Low: Some reactions have a significant activation energy barrier and will not proceed at an insufficient temperature. Cautiously increase the reaction temperature in small increments.
-
Fundamental Reaction Incompatibility: While the proposed pathway is sound, there might be an unforeseen incompatibility between your specific substrates. A thorough literature search for similar reactions can provide valuable insights.
II. Troubleshooting Specific Stages of the Synthesis
Stage 1: Formation of the Thiophene Intermediate
This initial step is crucial for setting the stage for the subsequent cyclization. Problems here will inevitably lead to low or no yield of the final product.
Q3: The formation of the initial thiophene adduct is slow or incomplete. How can I improve this?
A3: Sluggish initial reactions are often related to reaction kinetics or equilibria.
-
Increase Temperature: Gently warming the reaction mixture can significantly increase the reaction rate. However, be mindful of potential side reactions or decomposition at higher temperatures.
-
Optimize Solvent: The choice of solvent can have a profound impact on reaction rates. If you are using a non-polar solvent, switching to a more polar aprotic solvent like DMF or DMSO could be beneficial.
-
Use of a Catalyst: Depending on the specific reaction, a mild acid or base catalyst could accelerate the initial condensation step.
Stage 2: Cyclization to the Thieno[3,2-c]pyrazole Core
The cyclization step is often the most challenging part of the synthesis and a common point of failure.
Q4: My cyclization reaction is not proceeding to completion, and I'm isolating a significant amount of the uncyclized intermediate. What can I do?
A4: Incomplete cyclization is a frequent issue in the synthesis of fused heterocyclic systems.[5]
-
Higher Reaction Temperature: Many cyclization reactions, particularly those involving aromatic ring formation, require high temperatures to overcome the activation energy barrier.[6] Consider using a higher boiling point solvent like Dowtherm A or performing the reaction under microwave irradiation.
-
Stronger Acid/Base Catalyst: If the cyclization is acid or base-catalyzed, you may need to use a stronger catalyst or a higher catalyst loading. For example, polyphosphoric acid (PPA) is often used for challenging cyclizations.
-
Removal of a Byproduct: Some cyclization reactions are reversible and are driven to completion by the removal of a small molecule byproduct, such as water or an alcohol. Using a Dean-Stark trap or performing the reaction under vacuum can be effective.
Q5: I am observing the formation of a significant amount of a dark, insoluble material (tar) in my cyclization reaction. What is causing this and how can I prevent it?
A5: Tar formation is a sign of decomposition or polymerization and is often caused by excessively harsh reaction conditions.
-
Lower the Reaction Temperature: While high temperatures can promote cyclization, they can also lead to degradation. Try running the reaction at a lower temperature for a longer period.
-
Protecting Groups: If your starting materials contain sensitive functional groups, they may be degrading under the reaction conditions. The use of appropriate protecting groups may be necessary.
-
Scavengers: In some cases, the formation of reactive intermediates can lead to polymerization. The addition of a radical scavenger or other appropriate quenching agent can sometimes mitigate this issue.
Data Summary and Recommended Protocols
| Parameter | Recommended Condition | Rationale |
| Solvent | High-boiling point aprotic (e.g., DMF, DMSO, Dowtherm A) | Facilitates the high temperatures often required for cyclization. |
| Temperature | 120-250 °C (conventional heating) or 150-200 °C (microwave) | To overcome the activation energy of the cyclization step.[6] |
| Catalyst | Acid (e.g., PPA, PTSA) or Base (e.g., NaH, K2CO3) | Depends on the specific mechanism of the cyclization. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of starting materials and intermediates.[3] |
Experimental Workflow Visualization
Below is a generalized workflow for troubleshooting low yield in your synthesis.
Caption: A decision tree for troubleshooting low yield.
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
-
Wikipedia. (2023, December 2). Gould–Jacobs reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of thieno[3,2-c]pyrazol-3-amine derivatives.... Retrieved from [Link]
- Bindi, S., et al. (2010). Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity. Bioorganic & Medicinal Chemistry Letters, 20(5), 1629-1632.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Yan, G., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1696-1709.
- BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
- Bentürk, T., & Ceylan, M. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene.
-
ResearchGate. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism for the formation of thiophene‐pyrazole derivatives 11 a–d. Retrieved from [Link]
-
Science topic. (n.d.). HETEROCYCLIC COMPOUNDS SYNTHESIS. Retrieved from [Link]
-
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
-
IntechOpen. (2019). Recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
-
MDPI. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Scribd. (n.d.). Short Review On The Synthesis of Thiophene, Pyrazole, and Thiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Retrieved from [Link]
-
National Institutes of Health. (2021). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Retrieved from [Link]
- Google Patents. (1997). Process for the preparation of 3-amino-5-methylpyrazole.
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]
-
ResearchGate. (2019). Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives. Retrieved from [Link]
-
MDPI. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Cyclization Conditions for the Thieno[3,2-c]pyrazole Ring System
Welcome to the technical support center for the synthesis and optimization of the thieno[3,2-c]pyrazole ring system. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this important heterocyclic scaffold. Thieno[3,2-c]pyrazoles are a cornerstone in the development of novel therapeutics, notably as potent kinase inhibitors.[1][2] The successful and efficient synthesis of this bicyclic system is paramount to advancing discovery programs.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered experimental challenges. The guidance herein is based on established chemical principles and field-proven strategies to empower you to overcome common hurdles in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Issues in Precursor Synthesis – The Gewald Reaction
The Gewald reaction is a robust and widely used method for the synthesis of 2-aminothiophenes, which are key precursors for the thieno[3,2-c]pyrazole core.[3][4][5] Despite its utility, challenges can arise.
Question 1: My Gewald reaction is low-yielding or failing completely. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in the Gewald reaction typically stem from one of three areas: the reactivity of the carbonyl compound, the stability of the intermediates, or suboptimal reaction conditions.
-
Causality of the Issue: The mechanism of the Gewald reaction begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[3][4] A failure at any of these stages will result in a poor outcome. Less reactive ketones (e.g., those with significant steric hindrance) may be sluggish in the initial condensation. Additionally, the intermediate thiolate can be prone to air oxidation or other side reactions if not efficiently trapped in the cyclization.
-
Troubleshooting Workflow:
-
Assess Carbonyl Reactivity: If using a ketone, particularly a sterically hindered one, consider switching to the corresponding aldehyde if synthetically feasible, as aldehydes are generally more reactive in the Knoevenagel condensation.
-
Optimize the Base: The choice of base is critical. Morpholine or piperidine are commonly used. If you are experiencing low yields, consider a systematic screen of bases. Triethylamine can also be effective. The amount of base is also crucial; typically, a catalytic amount is sufficient, but for less reactive substrates, increasing the stoichiometry may be beneficial.
-
Solvent Selection: The reaction is often performed in protic solvents like ethanol or methanol to facilitate the proton transfer steps. However, if solubility is an issue, consider polar aprotic solvents like DMF or DMSO.
-
Temperature Control: The Gewald reaction is often exothermic. Running the reaction at room temperature or slightly elevated temperatures (40-50 °C) is usually sufficient. Overheating can lead to the decomposition of intermediates and the formation of tarry byproducts.
-
Order of Addition: Ensure that the carbonyl compound, the active methylene nitrile, and sulfur are well-mixed before the addition of the base. This can help to ensure that the Knoevenagel condensation and the sulfur addition occur in the desired sequence.
-
Section 2: The Cyclization Step – Forming the Pyrazole Ring
The cyclization of a thiophene precursor with a hydrazine derivative is the defining step in forming the thieno[3,2-c]pyrazole core. This is where issues of regioselectivity and cyclization efficiency are most prominent.
Question 2: I am getting a mixture of regioisomers when using a substituted hydrazine. How can I control the regioselectivity of the cyclization?
Answer:
This is one of the most common challenges in pyrazole synthesis.[1][6] The formation of two regioisomers arises from the two non-equivalent nitrogen atoms of the substituted hydrazine attacking the two different electrophilic centers of the 1,3-dicarbonyl or equivalent precursor.
-
Causality of the Issue: The regiochemical outcome is a delicate balance of steric and electronic factors.[1] With alkylhydrazines, the more nucleophilic, less sterically hindered primary nitrogen typically attacks the less hindered carbonyl group. With arylhydrazines, electronic effects can alter the nucleophilicity of the nitrogens, and the reaction outcome can be less predictable.[1]
-
Strategies for Regiocontrol:
-
Choice of Hydrazine: The nature of the hydrazine itself can dictate the regioselectivity. For instance, using phenylhydrazine hydrochloride instead of free phenylhydrazine has been shown to favor the formation of the 1,3-regioisomer in certain systems.[6]
-
pH Control: The pH of the reaction medium can influence which nitrogen of the hydrazine is protonated and thus its nucleophilicity. Acidic conditions (e.g., using acetic acid as a solvent or co-solvent) can favor one isomer over the other. A systematic screen of pH conditions is recommended.
-
Protecting Groups: In some cases, it may be possible to temporarily protect one of the nitrogen atoms of the hydrazine to direct the reaction, though this adds extra steps to the synthesis.
-
Steric Hindrance: Modifying the steric bulk of the substituents on your thiophene precursor can direct the initial attack of the hydrazine to the less hindered electrophilic site.
-
Chromatographic Separation: While not a synthetic solution, it is often necessary to accept the formation of a mixture and optimize the purification conditions. Careful selection of the mobile phase for column chromatography can often allow for the separation of the two regioisomers.
-
Question 3: The final cyclization to the thieno[3,2-c]pyrazole is inefficient, resulting in low yields. What can I do to improve this?
Answer:
Inefficient cyclization can be due to a number of factors, including insufficient reaction temperature, catalyst incompatibility, or the formation of stable, unreactive intermediates.
-
Causality of the Issue: The intramolecular cyclization step often has a high activation energy barrier, particularly in Gould-Jacobs type reactions which require thermal cyclization.[7] In palladium-catalyzed cross-coupling/cyclization cascades, the efficiency of the catalyst is paramount.
-
Optimization Strategies:
Parameter Troubleshooting Action Rationale Temperature Increase the reaction temperature. Consider switching to a higher boiling point solvent (e.g., from toluene to xylene or diphenyl ether). Many cyclization reactions, especially thermal ones, require significant thermal energy to overcome the activation barrier.[7] Microwave Irradiation Employ microwave synthesis. Microwave heating can dramatically reduce reaction times and improve yields by efficiently reaching the required high temperatures and pressures in a sealed vessel.[8][9][10][11] Catalyst System (for Pd-catalyzed routes) Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., Xantphos, SPhos). The choice of ligand can significantly impact the efficiency of the catalytic cycle in C-N bond formation. Acid/Base Catalysis Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base. Acid catalysis can activate carbonyl groups towards nucleophilic attack, while base catalysis can deprotonate the nucleophile, increasing its reactivity. Dehydrating Conditions Use a Dean-Stark apparatus to remove water if it is a byproduct of the condensation. Removal of water can drive the equilibrium towards the cyclized product.
Experimental Protocols
Protocol 1: Synthesis of a 3-Amino-1H-thieno[3,2-c]pyrazole Precursor via Gewald Reaction
This protocol is a general guideline for the synthesis of a 2-aminothiophene-3-carbonitrile, a common precursor.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone/aldehyde (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol (5-10 mL per mmol of ketone).
-
Base Addition: To the stirred suspension, add morpholine or triethylamine (0.1-0.2 eq.) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Cyclization to a Substituted Thieno[3,2-c]pyrazole
This protocol provides a general method for the intramolecular C-N bond formation to yield the thieno[3,2-c]pyrazole core.
-
Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the thiophene precursor (1.0 eq.), Pd(OAc)₂ (0.05 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the tube.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring and Completion: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter it through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired thieno[3,2-c]pyrazole.[12]
Visualizing the Workflow
Troubleshooting Logic for Low Cyclization Yield
The following diagram outlines a decision-making process for troubleshooting a low-yielding cyclization reaction.
Caption: A decision tree for troubleshooting low yields in the thieno[3,2-c]pyrazole cyclization step.
General Synthetic Pathway
This diagram illustrates a common synthetic route from a thiophene precursor to the final thieno[3,2-c]pyrazole product.
Caption: A generalized workflow for the synthesis of thieno[3,2-c]pyrazoles.
References
-
Schröder, J., & Wünsch, B. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178. [Link]
-
The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: (A Review). (n.d.). ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 23(12), 3328. [Link]
-
Yan, W., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry, 238, 114483. [Link]
-
Valle-Serafin, L. G., et al. (2023). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules, 28(14), 5378. [Link]
-
Balasubramanian, T., et al. (2016). Regioselectivity Control in the Reaction of Cross-Conjugated Enynones with Monosubstituted Hydrazines: Original Synthesis of Luminescent 5-Styrylpyrazoles with a 1-Benzo[d]thiazole Ring. The Journal of Organic Chemistry, 81(1), 247-258. [Link]
-
Wölfling, J., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(21), 6487. [Link]
-
Gonçalves, M. S. T., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 28(9), 3894. [Link]
-
Parveen, A., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(12), 8269-8291. [Link]
-
Synthesis of substituted thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. (2014). ResearchGate. [Link]
-
Scheme 1. Synthesis of thieno[3,2-c]pyrazol-3-amine derivatives... (n.d.). ResearchGate. [Link]
-
Kamijo, S., et al. (2002). Tetrazole synthesis via the palladium-catalyzed three component coupling reaction. Tetrahedron Letters, 43(52), 9707-9709. [Link]
-
Palladium-catalyzed heterocycle synthesis from allenes. (n.d.). ScienceDirect. [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (n.d.). SciELO. [Link]
-
Al-Omran, F., et al. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 12(10), 2393-2403. [Link]
-
Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. (2013). ResearchGate. [Link]
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Zaki, R. M., et al. (2020). A concise review on synthesis, reactions and biological Importance of thienopyrazoles. Arkivoc, 2020(i), 20-60. [Link]
-
Design, synthesis and biological evaluation of thieno[3,2-c]pyrazol-urea derivatives as potent glycogen synthase kinase 3β inhibitors based on the DFG-out conformation. (2022). PubMed. [Link]
-
Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity. (n.d.). ResearchGate. [Link]
-
Gould–Jacobs reaction. (2023, December 2). In Wikipedia. [Link]
-
Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. (2022). MDPI. [Link]
-
Gomaa, M. A.-M. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]
-
The Gewald Multicomponent Reaction. (n.d.). ResearchGate. [Link]
-
Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ResearchGate. [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. (n.d.). ResearchGate. [Link]
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). MDPI. [Link]
-
Thieno[2,3-c]pyrazoles and Related Heterocycles. (n.d.). ResearchGate. [Link]
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. orientjchem.org [orientjchem.org]
- 9. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Substituted Thienopyrazole Synthesis
Welcome to the technical support center for the synthesis of substituted thienopyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of achieving high regioselectivity in this critical class of heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, grounded in mechanistic principles and practical laboratory experience.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section addresses specific issues that can arise during the synthesis of thienopyrazoles, focusing on the crucial steps of thiophene ring formation and subsequent pyrazole annulation.
Question 1: I am getting a low yield of my desired 2-aminothiophene precursor via the Gewald reaction. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the Gewald reaction, a cornerstone for constructing the thiophene ring of thienopyrazoles, are a frequent challenge. The issue often stems from incomplete reaction, side product formation, or degradation. Here’s a systematic approach to troubleshooting:
-
Probable Cause 1: Inefficient Knoevenagel Condensation. The initial step is a Knoevenagel condensation between the active methylene nitrile and the carbonyl compound.[1][2] If this equilibrium is unfavorable, the overall reaction will be sluggish.
-
Solution:
-
Catalyst Choice: Ensure you are using an appropriate base catalyst. While secondary amines like morpholine or piperidine are traditional, consider exploring other catalysts such as L-proline or N-methylpiperazine-functionalized fibers, which have been shown to be highly efficient.[3]
-
Water Removal: The Knoevenagel condensation produces water, which can hinder the reaction. If your reaction setup allows, using a Dean-Stark trap to remove water azeotropically can drive the equilibrium towards the product.
-
Microwave Irradiation: The use of microwave irradiation has been demonstrated to significantly reduce reaction times and improve yields in Gewald reactions.[1]
-
-
-
Probable Cause 2: Poor Sulfur Reactivity or Polysulfide Formation. Elemental sulfur needs to be activated to participate in the reaction. Inefficient activation or the formation of stable polysulfide intermediates can stall the synthesis.[2][4]
-
Solution:
-
Solvent Polarity: The solvent plays a crucial role. Highly polar solvents like DMF or ethanol are generally effective at solubilizing reactants and intermediates.
-
Temperature Control: The reaction is typically run at elevated temperatures (reflux). Ensure your reaction temperature is optimal for your specific substrates. A temperature that is too low may result in incomplete reaction, while a temperature that is too high could lead to decomposition.
-
-
-
Probable Cause 3: Substrate-Specific Issues. The nature of your carbonyl compound and active methylene nitrile can significantly impact the reaction outcome.
-
Solution:
-
Steric Hindrance: Highly hindered ketones may react slower. In such cases, longer reaction times or more forcing conditions (e.g., higher temperatures, stronger base) might be necessary.
-
Electronic Effects: Electron-withdrawing groups on the carbonyl component can facilitate the initial condensation, while electron-donating groups may have the opposite effect.
-
-
Experimental Protocol: Optimized Gewald Reaction
-
To a solution of the carbonyl compound (1.0 equiv) and the active methylene nitrile (1.0 equiv) in ethanol, add the base catalyst (e.g., morpholine, 0.2 equiv).
-
Add elemental sulfur (1.1 equiv).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.
Question 2: My pyrazole formation step is yielding a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomeric pyrazoles is a classic challenge, particularly when using unsymmetrical 1,3-dicarbonyl equivalents and substituted hydrazines. The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the steric environment around them.
-
Probable Cause 1: Similar Reactivity of Carbonyl Groups. If the two carbonyl groups in your precursor have similar electronic and steric properties, the substituted hydrazine can attack either carbonyl with comparable ease, leading to a mixture of products.
-
Solution: Solvent Engineering. The choice of solvent can dramatically influence regioselectivity. While ethanol is a common solvent, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity.[5][6][7][8] These solvents can modulate the reactivity of the carbonyl groups through hydrogen bonding, favoring attack at one site over the other.
-
Solution: Temperature Optimization. Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
-
Probable Cause 2: Steric Effects. The steric bulk of the substituents on both the dicarbonyl precursor and the hydrazine can influence the approach of the nucleophile.
-
Solution: Judicious Choice of Reagents. If possible, designing your synthetic route to incorporate precursors with significantly different steric environments around the reactive centers can direct the cyclization to favor a single isomer.
-
Data Presentation: Effect of Solvent on Regioselectivity in Pyrazole Formation
| Entry | Solvent | Regioisomeric Ratio (Desired:Undesired) |
| 1 | Ethanol | 60:40 |
| 2 | TFE | 85:15 |
| 3 | HFIP | >95:5 |
Note: Ratios are illustrative and will vary based on specific substrates.
Experimental Workflow: Enhancing Regioselectivity
Caption: Strategic approaches to achieve regioselective N-alkylation of thienopyrazoles.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald reaction?
A1: The Gewald reaction is a multi-component reaction that synthesizes 2-aminothiophenes. [1][3]While the exact mechanism of sulfur addition is still a subject of research, it is generally accepted to proceed in three main stages: [2][4]1. Knoevenagel Condensation: A base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate. [1]2. Sulfur Addition: The activated sulfur species adds to the β-carbon of the unsaturated intermediate. 3. Cyclization and Tautomerization: An intramolecular cyclization occurs, followed by tautomerization to yield the aromatic 2-aminothiophene product.
Q2: How do fluorinated alcohols like TFE and HFIP improve regioselectivity in pyrazole synthesis?
A2: Fluorinated alcohols are highly polar and strong hydrogen bond donors. It is hypothesized that they can preferentially solvate and stabilize one of the carbonyl groups of the 1,3-dicarbonyl precursor, making it less electrophilic. [5][6][7][8]This differential solvation enhances the electronic difference between the two carbonyl centers, directing the nucleophilic attack of the hydrazine to the more electrophilic carbonyl and thus favoring the formation of one regioisomer.
Q3: Are there alternative methods to the Gewald reaction for synthesizing the thiophene ring?
A3: Yes, while the Gewald reaction is one of the most common and efficient methods, other strategies exist. For example, palladium-catalyzed cross-coupling reactions can be used to construct the thiophene ring, offering a different handle for functionalization. [9]Radical cyclization approaches have also been reported for the synthesis of thienopyrazoles. [10]The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Q4: Can I functionalize the thienopyrazole core after its formation?
A4: Absolutely. The thienopyrazole scaffold is amenable to various post-synthesis functionalization reactions. For example, electrophilic aromatic substitution reactions such as halogenation or nitration can occur on the thiophene ring. The pyrazole ring can also be functionalized, for instance, through N-alkylation (as discussed above) or C-H activation/functionalization strategies. [11]
References
-
Organic Chemistry Portal. Gewald Reaction. Available from: [Link]
-
Wikipedia. Gewald reaction. Available from: [Link]
- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Available from: [Link]
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available from: [Link]
-
ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Available from: [Link]
-
ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available from: [Link]
-
PubMed. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Available from: [Link]
-
ResearchGate. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Available from: [Link]
-
Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available from: [Link]
-
ResearchGate. (2020). A Concise Review on Synthesis, Reactions and Biological Importance of Thienopyrazoles. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of substituted thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives. Available from: [Link]
-
MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available from: [Link]
-
MDPI. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. Available from: [Link]
-
ResearchGate. (2010). Design and synthesis of novel thiophenecarbohydrazide, thienopyrazole and thienopyrimidine derivatives as antioxidant and antitumor agents. Acta Pharmaceutica. Available from: [Link]
-
ChemistryViews. (2025). Solvent-Directed Regioselective Cascade Reaction of Diazo Compounds. Available from: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the cyclocondensation reaction between... Available from: [Link]
-
NIH. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Bibliomed. (2018). SYNTHESIS, REACTIONS AND SPECTRAL CHARACTERIZATION OF NOVEL THIENOPYRAZOLE DERIVATIVES. Available from: [Link]
-
ResearchGate. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Available from: [Link]
-
NIH. (2019). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Available from: [Link]
-
MDPI. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available from: [Link]
-
NIH. (2025). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen. Available from: [Link]
-
ResearchGate. (2020). A concise review on synthesis, reactions and biological Importance of thienopyrazoles. Available from: [Link]
-
NIH. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available from: [Link]
-
PubMed. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Available from: [Link]
-
RSC Publishing. (2001). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Beilstein Journals. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]
-
PubMed. (2017). Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents. Molecular and Cellular Biochemistry. Available from: [Link]
-
MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Pharmaceutics. Available from: [Link]
-
PubMed. (2005). Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (2023). Regioselective Synthesis of 3,4,5-Trisubstituted Pyrazoles from 2,3-Allenoates and a Sterically Hindered Diazo Ketone: Expanding the Scope of 1,3-Dipolar Cycloaddition. Available from: [Link]
-
ResearchGate. (n.d.). Regioselective Synthesis of Thieno[3,2‐b]quinolones by Acylation/Two‐Fold Buchwald–Hartwig Reactions. Available from: [Link]
-
PubMed. (2003). Regioselective preparation of 2-substituted 3,4-diaryl pyrroles: a concise total synthesis of ningalin B. Organic Letters. Available from: [Link]
-
ResearchGate. (2016). Regioselective synthesis of 1,5-diarylpyrazole derivatives from hex-1-en-3-uloses. Available from: [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar 3-Aminothienopyrazole Intermediates
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals encountering challenges in the purification of polar 3-aminothienopyrazole intermediates. This guide is structured to provide actionable solutions and a deeper understanding of the underlying principles governing the purification of these valuable but often troublesome compounds.
Introduction: The Challenge of Polar 3-Aminothienopyrazole Intermediates
The 3-aminothienopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1] However, the very features that contribute to their biological activity—the basic amino group and the overall polarity of the heterocyclic system—present significant hurdles during purification. These molecules are prone to strong interactions with stationary phases, variable solubility, and can be challenging to crystallize. This guide provides a systematic approach to overcoming these common issues.
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific, frequently encountered problems in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Problem 1: My 3-aminothienopyrazole streaks badly or is retained on a silica gel column.
Answer: This is a classic problem when purifying basic compounds like amines on an acidic stationary phase like silica gel.[2] The free silanol groups (Si-OH) on the silica surface are acidic and can strongly interact with the basic amino group of your compound through acid-base interactions. This leads to tailing, streaking, and in severe cases, irreversible adsorption.[3]
Solutions:
-
Mobile Phase Modification:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a volatile base like triethylamine (TEA) or a solution of ammonia in methanol into your mobile phase.[4] This modifier will "neutralize" the acidic silanol groups, preventing them from interacting with your product.
-
Rationale: The basic modifier competes with your compound for binding to the acidic sites on the silica, allowing your product to elute more symmetrically.
-
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that is ideal for purifying basic compounds.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying amines. Basic or neutral alumina should be chosen to avoid strong interactions.
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase (C18 or C8) chromatography can be an excellent option.[2] More on this in the FAQ section.
-
Problem 2: I'm using reversed-phase HPLC, but my peak shape is still poor.
Answer: Poor peak shape in reversed-phase HPLC for basic compounds is also often due to interactions with residual silanol groups on the silica-based stationary phase, even on C18 columns.[3] At a neutral pH, these silanols can be deprotonated and interact with the protonated amine, causing tailing.
Solutions:
-
Control the Mobile Phase pH:
-
Low pH: Using a mobile phase with a pH below the pKa of the silanol groups (typically < 3.5) will keep them protonated and reduce ionic interactions with your protonated amine.[3] A common choice is 0.1% formic acid or trifluoroacetic acid (TFA) in the mobile phase.
-
High pH: Alternatively, using a mobile phase with a pH above the pKa of your amine will keep it in its neutral, free-base form, reducing ionic interactions. This requires a pH-stable column.
-
Rationale: Controlling the ionization state of both the analyte and the stationary phase is key to achieving good peak shape in reversed-phase chromatography.
-
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with advanced end-capping (reacting the residual silanol groups with a small silylating agent) have fewer accessible silanols and will give better peak shapes for basic compounds.
-
Add a Competing Base: As with normal-phase chromatography, adding a small amount of a competing base like TEA can sometimes improve peak shape, although pH control is generally the preferred method in reversed-phase.
Problem 3: My compound "oils out" during crystallization instead of forming crystals.
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common with polar compounds, especially when the solution is supersaturated or cooled too quickly.[5] Impurities can also inhibit crystal formation.
Solutions:
-
Optimize the Cooling Process:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Rapid cooling often leads to oiling.
-
Rationale: Slow cooling allows for the ordered arrangement of molecules into a crystal lattice.
-
-
Modify the Solvent System:
-
Add More Solvent: If the solution is too concentrated, the compound may precipitate out too quickly. Add a small amount of hot solvent to redissolve the oil and then cool slowly.[5]
-
Use a Mixed Solvent System: Dissolve your compound in a good solvent (e.g., methanol, DMSO) and then slowly add a poor solvent (e.g., water, hexane) until the solution becomes slightly cloudy (the cloud point). Then, add a drop or two of the good solvent to clarify the solution and allow it to cool slowly.
-
-
Induce Crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification strategy for a novel 3-aminothienopyrazole intermediate?
A1: Start with a thorough analysis of your crude material using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a variety of solvent systems of differing polarity (e.g., hexane/ethyl acetate, dichloromethane/methanol) to get a preliminary idea of the polarity of your compound and its impurities. Adding a small amount of TEA or ammonia to the developing solvent can help to get sharper spots for basic compounds.
-
LC-MS: This will give you a more accurate picture of the number of components in your mixture and their mass-to-charge ratios, helping you to identify your product and potential byproducts.
Based on this initial analysis, you can choose the most appropriate purification technique.
Q2: When should I choose reversed-phase chromatography over normal-phase for my 3-aminothienopyrazole?
A2: The choice depends on the overall polarity of your molecule and the nature of the impurities.
| Technique | Best Suited For | Considerations |
| Normal-Phase | Less polar 3-aminothienopyrazoles and separation of non-polar impurities. | Requires non-polar (and often more hazardous) solvents. Prone to issues with basic compounds on standard silica. |
| Reversed-Phase | More polar 3-aminothienopyrazoles and separation of polar impurities. | Uses more environmentally friendly solvents (water, methanol, acetonitrile). Requires careful pH control for good peak shape with basic compounds. |
Q3: How can I use acid-base extraction to pre-purify my crude 3-aminothienopyrazole?
A3: Acid-base extraction is a powerful technique for separating basic compounds like your 3-aminothienopyrazole from neutral or acidic impurities.[6]
Workflow for Acid-Base Extraction:
Caption: Workflow for the purification of a 3-aminothienopyrazole using acid-base extraction.
Rationale: The basic amino group is protonated by the acid, forming a water-soluble salt that moves into the aqueous layer.[6] Neutral and acidic impurities remain in the organic layer. After separating the layers, the aqueous layer is basified to deprotonate the amine, causing the neutral, water-insoluble product to precipitate out or be extracted back into an organic solvent.
Q4: What are the likely impurities I should be looking for?
A4: The impurity profile will depend on the synthetic route used. For 3-aminothienopyrazoles synthesized via the Gewald reaction, which is a common method for constructing the 2-aminothiophene core, potential impurities include:
-
Unreacted Starting Materials: The ketone/aldehyde, active nitrile, and elemental sulfur.[7]
-
Knoevenagel Condensation Product: The stable intermediate formed from the condensation of the ketone and the nitrile.[7]
-
Polysulfides and other Sulfur Byproducts. [8]
-
Side-Products from Subsequent Reactions: If the 3-aminothienopyrazole is an intermediate that undergoes further reactions, byproducts from these steps will also be present.[4]
Impurity profiling using techniques like LC-MS is crucial for identifying these impurities and developing a purification strategy to remove them.[9]
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Flash Chromatography with a Basic Modifier
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good Rf value for the product is typically 0.2-0.3.
-
Prepare the Mobile Phase: Prepare the chosen solvent system (e.g., 95:5 dichloromethane/methanol) and add 0.5% triethylamine (v/v).
-
Pack the Column: Pack a silica gel column with the prepared mobile phase.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elute the Column: Run the column with the mobile phase, collecting fractions.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Reversed-Phase HPLC Purification
-
Analytical Method Development: Develop an analytical HPLC method to achieve good separation of your product from impurities. A typical starting point is a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Prepare for Preparative HPLC: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume for the larger column.
-
Dissolve the Sample: Dissolve the crude product in the initial mobile phase composition or a suitable solvent like DMSO.
-
Purify the Sample: Inject the sample onto the preparative HPLC system and collect fractions corresponding to the product peak.
-
Analyze and Combine Fractions: Analyze the collected fractions by analytical HPLC to confirm purity. Combine the pure fractions.
-
Remove Solvent: Remove the organic solvent (e.g., acetonitrile) by rotary evaporation.
-
Lyophilize: Freeze-dry the remaining aqueous solution to obtain the pure product as a solid.
Visualization of Key Concepts
Caption: Decision tree for selecting a purification strategy.
References
-
HPLC Troubleshooting Guide. [Link]
-
Wizzbang Chemistry. (2020). Acid-Base Extractions. YouTube. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
-
Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development. [Link]
-
MDPI. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024).
- Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. (2025).
-
Crystallization. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). MDPI. [Link]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- synthesis, reactions and spectral characterization of novel thienopyrazole derivatives. (2025).
- Efficient synthesis, reactions and spectral characterization of pyrazolo[4',3':4,5]thieno[3,2-d]pyrimidine deriv
Sources
- 1. mdpi.com [mdpi.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Crude Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate
Welcome to the technical support guide for the purification of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key heterocyclic building block in high purity. The following troubleshooting guide, presented in a question-and-answer format, addresses common issues observed during post-synthesis workup and purification, providing both theoretical explanations and actionable, field-tested protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial crude product is a dark, oily solid with a strong odor. What are the likely contaminants and what's my first purification step?
A1: A dark, amorphous, and malodorous crude product is typical when the synthesis is based on the Gewald aminothiophene reaction, a common route for this scaffold.[1][2][3] The appearance suggests the presence of several types of impurities:
-
Elemental Sulfur (S₈): Often used in excess and can persist, giving a yellowish tint and a distinct smell.
-
Starting Materials: Unreacted precursors, such as a ketone, a methyl cyanoacetate derivative, or the base catalyst (e.g., morpholine, triethylamine).
-
Gewald Side-Products: The Knoevenagel-Cope condensation intermediate can dimerize, leading to high-molecular-weight, often colored, byproducts.[4] Polysulfide intermediates can also contribute to discoloration.[5]
Your first and simplest approach should be trituration . This process involves washing the crude solid with a solvent in which the desired product is poorly soluble, but the impurities are highly soluble.
Initial Cleanup Protocol: Trituration
-
Place the crude solid in a flask.
-
Add a minimal amount of a suitable solvent (e.g., cold diethyl ether or a 1:1 mixture of hexane and ethyl acetate).
-
Stir or sonicate the slurry for 15-20 minutes. The desired product should remain a solid, while many colored impurities and residual starting materials dissolve.
-
Filter the solid under vacuum, washing with a small amount of the cold trituration solvent.
-
Dry the resulting solid. This material, while cleaner, will likely require further purification by one of the methods below.
Q2: I've attempted recrystallization, but my recovery is poor, or the product doesn't crystallize at all. How do I select the right solvent system?
A2: Recrystallization is an excellent method for purifying this compound, but solvent selection is critical. The ideal solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4 °C). Finding a single perfect solvent can be difficult; a binary solvent system often provides the necessary fine control over solubility.
Strategy for Solvent Screening:
-
Place ~20-30 mg of your crude material into several small test tubes.
-
Add 0.5 mL of a single test solvent to each tube.
-
Observe solubility at room temperature.
-
If insoluble, heat the solvent to its boiling point. If the compound dissolves, it's a potential candidate.
-
Cool the dissolved solution in an ice bath. The rapid formation of well-defined crystals is a positive sign. Oiling out indicates the solvent is too good.
-
If a single solvent is too effective (dissolves at room temperature) or too poor (insoluble even when hot), try a binary system. Use a "good" solvent to dissolve the compound, then add a "poor" solvent (the anti-solvent) dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity Index | Comments |
| Ethanol | 78 | 4.3 | Good "solvent" in binary systems. Often dissolves the compound well when hot. |
| Isopropanol | 82 | 3.9 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | 4.4 | A versatile solvent, good starting point for single-solvent attempts. |
| Acetonitrile | 82 | 5.8 | Can be effective but may require an anti-solvent. |
| Toluene | 111 | 2.4 | Good for removing non-polar impurities; use as the "poor" solvent with ethanol or ethyl acetate. |
| Water | 100 | 10.2 | The compound has low water solubility; can be used as an anti-solvent. |
A common and effective system is Ethanol/Water or Ethyl Acetate/Hexane .
Q3: My compound streaks severely on standard silica gel TLC plates, making it impossible to develop a column chromatography method. What causes this and how can I fix it?
A3: This is a classic problem when purifying basic compounds, particularly heterocyclic amines, on standard silica gel.[6][7] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group on your thienopyrazole interacts strongly with these acidic sites via an acid-base interaction. This causes a portion of the molecules to "stick" to the stationary phase, leading to significant band broadening and tailing (streaking).
There are two primary solutions to this problem: neutralizing the acidic silica or using a non-acidic stationary phase.
Solution A: Modified Mobile Phase Incorporate a small amount of a volatile competing base into your eluent system. This base will occupy the acidic sites on the silica, allowing your compound to travel through the column without strong, undesirable interactions.
-
Recommended Modifier: Add 0.5-1% triethylamine (TEA) to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).
-
Protocol:
-
Prepare your chosen eluent system.
-
Add 1 mL of TEA for every 100 mL of eluent.
-
Equilibrate your column with this modified mobile phase before loading your sample.
-
Run the column as usual. You should observe significantly sharper, more defined spots on TLC and better peaks during column chromatography.
-
Solution B: Amine-Functionalized Silica For particularly challenging separations, using a stationary phase where the acidic silanols are already masked is a superior option.[6] Amine-functionalized silica (KP-NH) has aminopropyl groups bonded to the surface, creating a slightly basic environment that repels basic analytes and prevents acid-base interactions.
-
Benefit: This approach often provides sharper peaks and better resolution than simply adding a mobile phase modifier.[6][7]
-
Drawback: These columns are more expensive than standard silica columns.
Caption: Decision workflow for resolving amine streaking in silica gel chromatography.
Q4: Is it possible to use a liquid-liquid extraction for purification? I'm concerned about the stability of the methyl ester group.
A4: Yes, an acid-base extraction is a highly effective and scalable method for purifying your compound, and your concern about the ester is valid.[8][9] The strategy is to leverage the basicity of the 3-amino group to move your compound between organic and aqueous phases, leaving neutral impurities behind. The key is to use carefully selected acids and bases to prevent ester hydrolysis. Avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). [8]
Detailed Protocol: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acidic Wash (Extraction): Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. The basic amine will be protonated to form a hydrochloride salt, which is soluble in the aqueous layer.
-
R-NH₂ (organic) + HCl (aq) → R-NH₃⁺Cl⁻ (aq)
-
-
Separation: Allow the layers to separate. Drain the aqueous layer (bottom layer for DCM, top for EtOAc) into a clean flask. The organic layer now contains neutral impurities. You can repeat the acidic wash on the organic layer to maximize product recovery.
-
Neutralization (Regeneration): Cool the combined acidic aqueous layers in an ice bath. Slowly add a weak base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), with stirring until the solution is neutral or slightly basic (pH 7-8). You will likely observe the precipitation of your purified product as a solid or oil.
-
R-NH₃⁺Cl⁻ (aq) + NaHCO₃ (aq) → R-NH₂ (solid/oil) + H₂O + CO₂ + NaCl
-
-
Back-Extraction: Add a fresh portion of DCM or EtOAc to the flask and stir to re-dissolve the precipitated product. Transfer back to a separatory funnel, separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the final organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.
Caption: Workflow for purification via acid-base liquid-liquid extraction.
References
-
Biotage. (2023). Is there an easy way to purify organic amines? [Online]. Available at: [Link]
-
Cernuchova, P., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Online]. Available at: [Link]
-
Wikipedia contributors. (2023). Acid–base extraction. In Wikipedia, The Free Encyclopedia. [Online]. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available at: [Link]
-
Pudasaini, B., & Pu, Y. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Online]. Available at: [Link]
-
Matulevičiūtė, G., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(15), 4786. [Online]. Available at: [Link]
-
LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Online]. Available at: [Link]
-
Joule, J. A., et al. (2012). A Convenient Preparation of Thieno[3,2-c]pyrazole. Organic Preparations and Procedures International, 44(2), 183-188. [Online]. Available at: [Link]
-
Wikipedia contributors. (2023). Gewald reaction. In Wikipedia, The Free Encyclopedia. [Online]. Available at: [Link]
- Takeda Chemical Industries, Ltd. (1994). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. U.S. Patent No. 5,374,765. [Online].
-
Knize, M. G., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 624(1-2), 253-265. [Online]. Available at: [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Online]. Available at: [Link]
-
Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Online]. Available at: [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Side product identification in the synthesis of thieno[3,2-c]pyrazoles
Welcome to the technical support center for the synthesis of thieno[3,2-c]pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. Our aim is to provide not just solutions, but also the underlying scientific principles to empower your experimental success.
Troubleshooting Guide: Side Product Identification and Mitigation
The synthesis of thieno[3,2-c]pyrazoles, often commencing from a Gewald aminothiophene synthesis followed by cyclization with a hydrazine equivalent, is a robust method. However, like any multi-step organic synthesis, it is not without potential pitfalls. This section provides a detailed troubleshooting guide for common issues, with a focus on identifying and mitigating unwanted side products.
Issue 1: Presence of an Unexpected Dimeric Byproduct in the Initial Gewald Reaction
Question: During the synthesis of the 2-aminothiophene precursor via the Gewald reaction, I've isolated a significant amount of a higher molecular weight byproduct along with my desired product. What is this byproduct and how can I avoid its formation?
Answer:
This is a frequently encountered issue in the Gewald synthesis. The byproduct is likely a dimer of the α,β-unsaturated nitrile intermediate.[1][2]
Causality and Mechanism:
The Gewald reaction begins with a Knoevenagel-Cope condensation between a ketone/aldehyde and an active methylene nitrile to form an α,β-unsaturated nitrile.[3] Under the basic reaction conditions, this intermediate can undergo a Michael addition with another molecule of the deprotonated active methylene compound. Subsequent Thorpe-Ziegler cyclization of this adduct leads to the formation of a six-membered diene, a common dimeric impurity.[1][2]
Workflow for Identification and Mitigation:
Caption: Workflow for addressing dimeric byproduct formation.
Mitigation Strategies:
| Strategy | Rationale | Experimental Protocol |
| Temperature Control | The dimerization is often favored at higher temperatures. Maintaining a lower reaction temperature can favor the desired intramolecular cyclization over the intermolecular dimerization. | Maintain the reaction temperature between 40-50°C. Use a temperature-controlled reaction vessel. |
| Choice of Base | The nature of the base can influence the rate of the initial condensation versus the dimerization. Weaker bases may slow down the dimerization. | Consider using a weaker organic base like triethylamine instead of stronger bases like morpholine or piperidine if dimerization is significant. |
| Order of Reagent Addition | Adding the sulfur slurry to the pre-formed Knoevenagel-Cope adduct can sometimes minimize the time the adduct is exposed to basic conditions, thus reducing dimerization. | 1. Perform the Knoevenagel-Cope condensation first. 2. Once the adduct is formed (monitor by TLC), add the elemental sulfur and continue the reaction. |
Issue 2: Formation of Regioisomers During Pyrazole Ring Closure
Question: Upon cyclization of my 2-aminothiophene derivative with an unsymmetrical hydrazine, I'm observing two distinct product spots on my TLC, and the NMR spectrum is complex. I suspect I've formed regioisomers. How can I confirm this and favor the formation of the desired thieno[3,2-c]pyrazole?
Answer:
The formation of regioisomers is a common challenge when using substituted hydrazines for the cyclization step. You are likely forming a mixture of the desired thieno[3,2-c]pyrazole and the isomeric thieno[2,3-b]pyridine or other related structures, depending on the specific precursors. The regioselectivity of the cyclization is highly dependent on the substitution pattern of the reactants and the reaction conditions.[4][5]
Workflow for Isomer Identification and Control:
Caption: Workflow for identifying and controlling regioisomer formation.
Identification and Characterization:
-
Spectroscopic Analysis: Advanced NMR techniques are invaluable for distinguishing between regioisomers.[6]
-
1D and 2D NMR (COSY, HSQC, HMBC): These experiments will help in assigning all proton and carbon signals.
-
NOESY/ROESY: Nuclear Overhauser Effect spectroscopy is particularly powerful for determining spatial proximity between protons on the thiophene and pyrazole rings, which will differ between the isomers.
-
-
X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.
Strategies for Regioselective Synthesis:
| Strategy | Rationale |
| Solvent Effects | The polarity of the solvent can influence the transition state of the cyclization, thereby favoring one regioisomer over the other. |
| Catalyst Selection | The use of specific acid or base catalysts can direct the cyclization pathway. For instance, a Lewis acid might coordinate to a specific site, promoting a particular ring closure. |
| Use of Protecting Groups | Strategically placing a protecting group on one of the hydrazine nitrogens can block one reaction pathway, leading to the exclusive formation of the desired isomer. The protecting group can then be removed in a subsequent step. |
Issue 3: Incomplete Cyclization and Presence of Hydrazone Intermediate
Question: My reaction to form the thieno[3,2-c]pyrazole seems to stall, and I'm isolating a significant amount of what appears to be the intermediate hydrazone. How can I drive the reaction to completion?
Answer:
This is a common kinetic issue where the final intramolecular cyclization is the rate-limiting step. The stability of the intermediate hydrazone can sometimes hinder the final ring-closing step.
Mitigation Strategies:
| Strategy | Rationale | Experimental Protocol |
| Increased Temperature | Providing more thermal energy can help overcome the activation barrier for the cyclization step. | Reflux the reaction mixture in a higher boiling point solvent such as toluene or xylene. Microwave-assisted synthesis can also be beneficial in reducing reaction times.[3] |
| Acid Catalysis | An acid catalyst can protonate the carbonyl group (or its equivalent), making it more electrophilic and promoting the nucleophilic attack by the terminal nitrogen of the hydrazine. | Add a catalytic amount of a protic acid like acetic acid or p-toluenesulfonic acid to the reaction mixture. |
| Dehydration | The cyclization is a condensation reaction that releases a molecule of water. Removing this water can shift the equilibrium towards the product. | Use a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using solvents like toluene. |
Frequently Asked Questions (FAQs)
Q1: What are the three possible regioisomers of thienopyrazole, and how do they differ?
A1: There are three main regioisomers of thienopyrazole, which are determined by the fusion points of the thiophene and pyrazole rings: thieno[2,3-c]pyrazole, thieno[3,2-c]pyrazole, and thieno[3,4-c]pyrazole.[7] They differ in the relative positions of the sulfur atom in the thiophene ring and the two nitrogen atoms in the pyrazole ring, leading to distinct chemical and physical properties.
Q2: My final thieno[3,2-c]pyrazole product is colored. Is this normal, and how can I purify it?
A2: Thieno[3,2-c]pyrazoles and their intermediates can often be colored compounds, ranging from yellow to brown. This is not necessarily an indication of impurity. However, if you suspect the presence of colored impurities, purification can be achieved by:
-
Recrystallization: Choose a suitable solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: Silica gel chromatography is a standard method for purifying these compounds. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
Activated Carbon Treatment: If the color is due to highly conjugated, polymeric byproducts, a small amount of activated carbon can be added to a solution of the crude product, followed by hot filtration.
Q3: Are there alternative synthetic routes to thieno[3,2-c]pyrazoles that might avoid some of these side products?
A3: Yes, while the Gewald-based approach is common, other methods exist. For instance, palladium-catalyzed cyclization reactions have been employed.[8] These routes may offer different regioselectivity and side product profiles. Another approach involves building the pyrazole ring first and then constructing the thiophene ring onto it.[9]
Q4: Can I use spectroscopic methods to quickly assess the purity of my crude thieno[3,2-c]pyrazole?
A4: Absolutely. A quick ¹H NMR spectrum of the crude product can be very informative. The presence of sharp, well-defined peaks in the aromatic region corresponding to your desired product is a good indication of purity. Conversely, the presence of multiple sets of signals or broad humps suggests the presence of impurities or isomers. Comparing the integration of the product peaks to impurity peaks can give a rough estimate of purity.
References
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Synthesis of substituted thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives. (n.d.). ResearchGate. [Link]
-
Ye, N., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1667-1679. [Link]
-
Gewald reaction. (2023, November 29). In Wikipedia. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of thienopyridinones via hydrazide-alkyne cyclization. (n.d.). ResearchGate. [Link]
-
Wang, Y., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(19), 6265. [Link]
-
Al-Ostoot, F. H., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. International Journal of Molecular Sciences, 23(12), 6757. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-245. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-245. [Link]
-
Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (2023). ChemistrySelect, 8(31). [Link]
-
(PDF) Thieno[2,3-c]pyrazoles and Related Heterocycles. (n.d.). ResearchGate. [Link]
-
Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity. (n.d.). ResearchGate. [Link]
-
Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (n.d.). Arkivoc. [Link]
-
A concise review on synthesis, reactions and biological Importance of thienopyrazoles. (n.d.). ResearchGate. [Link]
-
Identification of a Unique Cytotoxic Thieno[2,3-c]pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). International Journal of Molecular Sciences, 23(12), 6757. [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Molecules, 28(18), 6599. [Link]
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
How to improve the solubility of thienopyrazole compounds for biological assays
Welcome to the technical support center for optimizing the solubility of thienopyrazole compounds in your biological assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this important class of molecules. Our goal is to provide you with actionable, field-proven insights and troubleshooting strategies to ensure the reliability and reproducibility of your experimental data.
Introduction: The Thienopyrazole Solubility Challenge
Thienopyrazoles are a significant class of heterocyclic compounds with a wide range of biological activities, including kinase inhibition and anti-cancer properties. However, their often planar, aromatic, and rigid structure contributes to low aqueous solubility, a major hurdle in drug discovery and development. Poor solubility can lead to underestimated potency, high variability in assay results, and challenges in formulating for in vivo studies. This guide will walk you through a systematic approach to addressing these issues.
Frequently Asked Questions (FAQs)
Q1: My thienopyrazole compound is precipitating in my aqueous assay buffer. What is the first thing I should check?
A1: The first and most critical step is to re-evaluate your initial stock solution and the final concentration in your assay.
-
Stock Solution Integrity: Ensure your compound is fully dissolved in your stock solvent (typically DMSO). Visually inspect the stock for any undissolved particulates. If you are unsure, gently warm the solution (e.g., to 37°C) and vortex. However, be cautious of potential compound degradation at higher temperatures.
-
Kinetic vs. Thermodynamic Solubility: Understand the difference. When you dilute a DMSO stock into an aqueous buffer, you are often creating a supersaturated solution, relying on kinetic solubility. Precipitation may occur over time as the system moves towards thermodynamic equilibrium. Assess if precipitation is immediate or occurs over the course of your experiment.
-
Assay Concentration vs. Maximum Solubility: Determine the aqueous solubility limit of your compound. If your assay concentration exceeds this limit, precipitation is likely. Consider reducing the final assay concentration if your compound's potency allows.
Q2: I'm using DMSO as a co-solvent, but my compound still crashes out. What are my next steps?
A2: While DMSO is a common starting point, its concentration and the properties of your assay buffer are key.
-
DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1% and certainly not exceeding 5% for most cell-based assays, as it can have its own biological effects. If solubility issues persist, simply increasing the DMSO concentration is often not a viable or desirable solution.
-
The "Fallacy of DMSO": High concentrations of DMSO can sometimes be misleading. A compound may be soluble in 100% DMSO but will precipitate when this stock is diluted into an aqueous environment. The key is the compound's solubility in the final aqueous buffer containing a small percentage of DMSO.
Troubleshooting Workflow: Co-Solvent Optimization
Caption: Decision workflow for initial troubleshooting of compound precipitation.
In-Depth Troubleshooting Guides
Guide 1: Systematic pH and Buffer Optimization
Many thienopyrazole derivatives contain ionizable groups (amines or carboxylic acids), making their solubility highly dependent on pH.
The Underlying Principle (Expertise & Experience): The Henderson-Hasselbalch equation governs the ratio of the ionized to the unionized form of a compound at a given pH. The ionized form is almost always more soluble in aqueous media than the neutral form. For a basic compound (like one containing an amine), solubility will increase as the pH is lowered below its pKa. Conversely, for an acidic compound, solubility increases as the pH is raised above its pKa.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer system has adequate buffering capacity at each pH. Phosphate or citrate buffers are common choices.
-
Prepare compound stock: Create a concentrated stock of your thienopyrazole in 100% DMSO (e.g., 10 mM).
-
Spike and Equilibrate: Add a small volume of the DMSO stock to each buffer to reach a final concentration that is expected to be near the solubility limit. The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Incubate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 to 24 hours) to allow the solution to reach equilibrium. A 24-hour incubation is often recommended for determining thermodynamic solubility.
-
Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., >14,000 rpm) to pellet any precipitated compound.
-
Quantify Soluble Compound: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Analyze and Plot: Plot the measured solubility (in µg/mL or µM) against the buffer pH to identify the optimal pH for your assay.
Data Presentation: Example pH-Solubility Profile
| Buffer pH | Measured Solubility (µM) |
| 5.0 | 55.2 |
| 6.0 | 25.8 |
| 7.0 | 5.1 |
| 7.4 | 2.3 |
| 8.0 | 1.5 |
This data suggests the compound has a basic ionizable group and is significantly more soluble at lower pH.
Guide 2: Utilizing Solubilizing Excipients
When pH modification is not an option (e.g., due to assay constraints) or is insufficient, the use of solubilizing excipients should be considered.
The Underlying Principle (Expertise & Experience): Excipients can enhance solubility through various mechanisms. Surfactants form micelles that can encapsulate hydrophobic molecules, while cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds.
Commonly Used Excipients for In Vitro Assays:
-
Non-ionic Surfactants:
-
Pluronic® F-68 and F-127: Block copolymers that are generally well-tolerated in cell-based assays at low concentrations (typically 0.01% to 0.1%).
-
Tween® 20/80: Polysorbate surfactants, effective but may have a higher potential for interfering with biological assays.
-
-
Cyclodextrins:
-
β-Cyclodextrin (β-CD): Natural cyclodextrin with limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD/Captisol®): Chemically modified cyclodextrins with greatly improved aqueous solubility and a lower toxicity profile, making them highly suitable for both in vitro and in vivo applications.
-
Experimental Protocol: Screening Solubilizing Excipients
-
Prepare Excipient Stock Solutions: Prepare aqueous stock solutions of various excipients (e.g., 10% HP-β-CD, 1% Pluronic F-68).
-
Formulate Compound: Add your thienopyrazole compound (either as a powder or from a concentrated organic stock, followed by solvent evaporation) to the excipient solutions at a concentration higher than its known aqueous solubility.
-
Equilibrate: Vortex and/or sonicate the mixtures, followed by shaking incubation (24-48 hours) to ensure maximum solubilization.
-
Separate and Quantify: Use the same centrifugation and quantification methods as described in the pH optimization protocol to determine the solubility in each formulation.
Trustworthiness: A Self-Validating System When you identify a successful solubilization strategy, it is crucial to run a control experiment to ensure the chosen excipient does not interfere with your biological assay. Test the excipient alone (at the same final concentration used to dissolve your compound) against your assay target to confirm it has no agonistic, antagonistic, or other off-target effects.
Visualization: Cyclodextrin-Mediated Solubilization
Caption: Encapsulation of a hydrophobic thienopyrazole within a cyclodextrin molecule.
Advanced Strategies: Amorphous Solid Dispersions
For particularly challenging compounds, especially when moving towards in vivo studies, creating an amorphous solid dispersion (ASD) can be a powerful technique.
The Underlying Principle (Expertise & Experience): Crystalline compounds have a highly ordered lattice structure that requires significant energy to break, contributing to their low solubility. By dispersing the compound in an amorphous state within a polymer matrix, the energy barrier for dissolution is significantly lowered. This creates a "spring and parachute" effect, where a high concentration of the drug is rapidly released (the spring) and then maintained in a supersaturated state for an extended period by the polymer, which acts as a precipitation inhibitor (the parachute).
Common Polymers for ASDs:
-
Hydroxypropyl methylcellulose (HPMC)
-
Polyvinylpyrrolidone (PVP)
-
Soluplus®
Note: The preparation of ASDs typically requires specialized equipment (e.g., a spray dryer or hot-melt extruder) and is a more advanced formulation strategy usually employed during later-stage preclinical development.
Summary and Key Takeaways
Addressing the solubility of thienopyrazole compounds requires a logical, multi-faceted approach.
-
Start with the Basics: Ensure your stock solution is sound and you are not exceeding the kinetic solubility limit in your assay.
-
Leverage pH: If your molecule is ionizable, pH modification is the most straightforward and effective initial strategy.
-
Employ Excipients: For neutral compounds or when pH adjustment is not feasible, screen a panel of well-vetted solubilizers like cyclodextrins and non-ionic surfactants.
-
Validate Your Method: Always test your chosen solubilization vehicle in a control experiment to rule out assay interference.
By systematically applying these principles and protocols, you can overcome solubility challenges, leading to more accurate and reliable data in your research and development efforts.
References
-
The biological effects of dimethyl sulfoxide (DMSO) on cellular systems. National Center for Biotechnology Information.[Link]
-
Excipients for oral liquid formulations. American Pharmaceutical Review.[Link]
-
Captisol® (SBE-β-CD) technology. Captisol, a Ligand Company.[Link]
-
Amorphous Solid Dispersions (ASDs): A robust platform for solubility enhancement. CordenPharma.[Link]
Technical Support Center: Optimizing Thienopyrazole Synthesis for Scale-Up
Welcome to the Technical Support Center for thienopyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reaction conditions for scaling up the synthesis of these vital heterocyclic compounds. Thienopyrazoles are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including as kinase inhibitors for anticancer therapies.[1][2]
This resource provides practical, experience-driven advice to navigate the common challenges encountered during the synthesis and scale-up of thienopyrazoles, ensuring robust and reproducible outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of thienopyrazoles, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A common challenge in thienopyrazole synthesis is a lower-than-expected yield of the desired product. This can often be attributed to several factors, from reaction conditions to the purity of starting materials.
Possible Causes & Solutions
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Temperature | The reaction can be highly sensitive to temperature. Incrementally increase the reaction temperature in 10°C intervals, monitoring progress by Thin-Layer Chromatography (TLC).[3] In some cases, milder conditions can improve yield.[4] |
| Incorrect Solvent Choice | The solvent plays a crucial role in reaction efficiency. For reactions with poor reactant solubility, switching to a more polar solvent like DMF or ethanol may improve the yield.[3] |
| Inefficient Catalyst | The choice and concentration of the catalyst are critical. If the reaction is not proceeding, consider using a fresh batch of catalyst or increasing the catalyst loading.[3] For specific reactions like the Gewald synthesis, the base catalyst is key.[5][6] |
| Side Reactions | Competing reactions, such as self-condensation of starting materials, can significantly reduce the yield.[3] Adjusting the stoichiometry of reactants or the rate of addition of one reactant to another can minimize side product formation. |
| Poor Quality of Starting Materials | Impurities in starting materials can inhibit the reaction or lead to unwanted byproducts. Ensure the purity of all reagents and solvents before starting the reaction. |
Issue 2: Formation of Significant Byproducts
The presence of multiple spots on a TLC plate in addition to the desired product indicates the formation of byproducts, complicating purification and reducing the overall yield.
Possible Causes & Solutions
| Potential Cause | Suggested Solution |
| Harsh Reaction Conditions | High temperatures and strong acid or base catalysts can lead to the degradation of starting materials or the final product.[3] Consider using milder reaction conditions or a more selective catalyst. |
| Incorrect Stoichiometry | An excess of one reactant can lead to the formation of specific byproducts. Carefully control the stoichiometry of the reactants. |
| Presence of Oxygen or Moisture | For air- or moisture-sensitive reactions, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
| Prolonged Reaction Time | Extended reaction times can lead to the decomposition of the product or the formation of secondary products. Monitor the reaction progress closely by TLC and quench the reaction once the starting material is consumed. |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure thienopyrazole derivative can be challenging due to the presence of closely related impurities or byproducts.
Possible Causes & Solutions
| Potential Cause | Suggested Solution |
| Similar Polarity of Product and Impurities | If byproducts have similar polarity to the desired product, separation by column chromatography can be difficult. Experiment with different solvent systems for chromatography, or consider alternative purification techniques such as recrystallization or preparative HPLC. |
| Product Instability | The target compound may be unstable on silica gel. In such cases, consider using a different stationary phase (e.g., alumina) or minimizing the time the compound spends on the column. |
| Residual Catalyst or Reagents | Some catalysts or reagents can be difficult to remove. Employ appropriate workup procedures, such as aqueous washes to remove water-soluble impurities or filtration to remove solid catalysts. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of thienopyrazoles, with a focus on optimization for larger-scale production.
Q1: What are the most common synthetic routes to thienopyrazoles and what are their pros and cons for scale-up?
There are several established methods for synthesizing the thienopyrazole core. Two of the most prominent are the Gewald reaction and the Hinsberg thiophene synthesis .
-
Gewald Reaction : This is a multicomponent reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene.[5][7] This thiophene can then be further elaborated to form the thienopyrazole ring system.[6]
-
Pros for Scale-Up : It is a one-pot reaction, which is generally preferred for large-scale synthesis as it reduces the number of unit operations.[8] The starting materials are often readily available and inexpensive.
-
Cons for Scale-Up : The reaction can be exothermic, requiring careful temperature control. The use of elemental sulfur can sometimes lead to purification challenges. The mechanism involves a stable intermediate, and the subsequent addition of sulfur can be the rate-limiting step.[5]
-
-
Hinsberg Thiophene Synthesis : This reaction involves the condensation of an α-diketone with a dialkyl thiodiacetate to form a thiophene derivative.[9][10]
-
Pros for Scale-Up : It is a robust and well-established reaction.
-
Cons for Scale-Up : The starting α-diketones can be expensive or require separate synthesis, adding to the overall cost and complexity of the process.[11]
-
The choice of route for scale-up will depend on factors such as the availability and cost of starting materials, the desired substitution pattern on the thienopyrazole ring, and the specific equipment and safety infrastructure available.[12][13]
Q2: How does the choice of base and solvent affect the outcome of the Gewald reaction for thienopyrazole synthesis?
The choice of base and solvent is critical in the Gewald reaction. The base catalyzes the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[5] Common bases include secondary amines like morpholine or diethylamine.
The solvent influences the solubility of the reactants and intermediates, as well as the reaction rate. Protic solvents like ethanol or methanol are frequently used.[8] However, for some substrates, aprotic polar solvents like DMF may be beneficial. Optimization of the base and solvent system is often necessary to achieve the best results for a specific set of substrates.
Q3: What are the key safety considerations when scaling up thienopyrazole synthesis?
Scaling up any chemical synthesis requires a thorough safety assessment.[14] For thienopyrazole synthesis, particular attention should be paid to:
-
Exothermic Reactions : As mentioned, the Gewald reaction can be exothermic. Proper temperature monitoring and control are essential to prevent runaway reactions.
-
Handling of Reagents : Some reagents used in these syntheses can be hazardous. For example, elemental sulfur is flammable, and some organic solvents are toxic and flammable. Always consult the Safety Data Sheet (SDS) for all chemicals and use appropriate personal protective equipment (PPE).
-
Pressure Build-up : Reactions that evolve gas, if any, should be conducted in an open or properly vented system to prevent pressure build-up.
-
Waste Disposal : The generation of hazardous waste should be minimized, and all waste should be disposed of according to institutional and governmental regulations. Green chemistry principles, such as using less hazardous solvents and improving atom economy, should be considered.[15][16]
Q4: How can microwave-assisted synthesis be beneficial for optimizing reaction conditions?
Microwave irradiation has been shown to be beneficial for many organic reactions, including the Gewald reaction, by reducing reaction times and improving yields.[5][17] This is due to the efficient and rapid heating of the reaction mixture. For optimization studies, microwave synthesis can allow for the rapid screening of different reaction conditions (e.g., solvents, catalysts, temperatures) on a small scale before moving to a larger scale. However, direct translation of microwave conditions to conventional heating on a large scale is not always straightforward and may require further process development.
Experimental Protocols
General Procedure for Gewald Synthesis of a 2-Aminothiophene Intermediate
This protocol is a general guideline and may require optimization for specific substrates.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (1.0 eq.), the α-cyanoester (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of a base (e.g., morpholine, 0.1-0.2 eq.).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold solvent.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
General Procedure for Hinsberg Thiophene Synthesis
This is a general protocol and may need to be adapted for specific starting materials.
-
In a round-bottom flask, dissolve the dialkyl thiodiacetate (1.0 eq.) and the α-diketone (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Add a base, such as sodium ethoxide (2.0 eq.), to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizations
Workflow for Thienopyrazole Synthesis Troubleshooting
Caption: A decision tree for troubleshooting common issues in thienopyrazole synthesis.
General Reaction Scheme for Gewald Synthesis
Caption: A simplified workflow for the Gewald synthesis of a thienopyrazole precursor.
References
-
Zaki, R. M., Kamal El-Dean, A. M., Radwan, Sh. M., & Saber, A. F. (2019). A concise review on synthesis, reactions and biological Importance of thienopyrazoles. ARKIVOC, 2020(1), 20-60. [Link]
-
El-Shehry, M. F., Abu-Hashem, A. A., & Badria, F. A. (2011). Design and synthesis of novel thiophenecarbohydrazide, thienopyrazole and thienopyrimidine derivatives as antioxidant and antitumor agents. Acta Pharmaceutica, 61(2), 155-168. [Link]
-
Hinsberg, O. (1910). Synthetische Versuche mit Thiodiglykolsäureester. European Journal of Inorganic Chemistry, 43(1), 901-906. [Link]
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
-
Puthiyapurayil, P., et al. (2020). Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents. Archiv der Pharmazie, 353(12), e2000103. [Link]
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]
-
Gomaa, M. A.-M. (2017). Synthesis, reactions and spectral characterization of novel thienopyrazole derivatives. European Chemical Bulletin, 6(12), 550-553. [Link]
-
RSC. (2023). Green Chemistry. [Link]
-
Hong, J., & Luesch, H. (2018). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Organic Process Research & Development, 22(2), 190-199. [Link]
-
ACS. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid. Organic Process Research & Development. [Link]
-
MDPI. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. International Journal of Molecular Sciences, 23(12), 6789. [Link]
Sources
- 1. Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hinsberg synthesis of thiophenes | Semantic Scholar [semanticscholar.org]
- 12. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Troubleshooting guide for Knorr pyrazole synthesis side reactions.
<Technical Support Center: Knorr Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges encountered during this foundational heterocyclic synthesis. As professionals in research and development, we understand that seemingly straightforward reactions can present unexpected hurdles. This document moves beyond basic protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My Knorr pyrazole synthesis is giving a very low yield. What are the most common culprits?
A1: Low yields in the Knorr synthesis typically stem from a few key areas:
-
Suboptimal pH: The reaction is acid-catalyzed, but excessively strong acidic or basic conditions can inhibit the necessary cyclization step or promote side reactions.[1][2][3] The initial condensation to form the hydrazone and the subsequent cyclization have different pH optima.[1]
-
Side Product Formation: The formation of regioisomers with unsymmetrical dicarbonyls, or pyrazolone byproducts with β-ketoesters, are common pathways that consume starting material.[4][5]
-
Decomposition: Hydrazine derivatives can be unstable, especially at elevated temperatures or in the presence of certain impurities. Discoloration of the reaction mixture to yellow or red often indicates decomposition.
-
Poor Work-up/Isolation: The pyrazole product may be lost during extraction or purification. For instance, using an excessive amount of recrystallization solvent can dramatically reduce recovery.[6]
Q2: I'm using an unsymmetrical 1,3-dicarbonyl and getting a mixture of regioisomers. How can I improve selectivity?
A2: Controlling regioselectivity is a critical challenge. The outcome is determined by which carbonyl group the substituted hydrazine initially attacks. Several factors influence this:
-
Steric Hindrance: The less sterically hindered carbonyl is generally favored for initial attack.
-
Electronic Effects: A more electrophilic carbonyl carbon will react faster. For example, in a trifluoromethyl-containing diketone, the carbonyl adjacent to the electron-withdrawing CF₃ group is more reactive.
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in certain cases compared to standard solvents like ethanol.[4][7]
-
Reactant Stoichiometry: Recent studies have shown that varying the initial ratio of the dicarbonyl and hydrazine reactants can influence the regioisomeric ratio.[8]
Q3: My reaction with a β-ketoester is forming a pyrazolone byproduct. How can I favor the desired pyrazole?
A3: When using a β-ketoester, condensation of the hydrazine with the ketone is the first step. The second nitrogen then performs an intramolecular attack on the ester to form the pyrazolone.[5] This is a variation of the Knorr reaction. If you desire a different pyrazole structure and are using a β-ketoester, you may be using the incorrect starting materials for your target molecule. The formation of a pyrazolone is the expected outcome of this specific reaction pathway.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific experimental problems in a cause-and-effect format, providing actionable protocols to rectify them.
Problem 1: Formation of Regioisomeric Mixtures
When synthesizing pyrazoles from an unsymmetrical 1,3-dicarbonyl (e.g., 1-phenyl-1,3-butanedione) and a substituted hydrazine (e.g., methylhydrazine), a mixture of two regioisomers is often produced, complicating purification and reducing the yield of the desired product.[4][7]
Root Cause Analysis:
The initial nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons. The regiochemical outcome is a kinetic competition between these two pathways. The relative electrophilicity and steric accessibility of the carbonyl groups are the primary determinants of the product ratio.
Diagnostic Workflow:
Caption: Troubleshooting workflow for regioisomer formation.
Corrective Protocols:
Protocol A: Regiocontrol via Solvent Modification
This protocol leverages the unique properties of fluorinated alcohols to influence the regioselectivity.[4][7]
-
Solvent Selection: Substitute the standard ethanol or acetic acid solvent with 2,2,2-trifluoroethanol (TFE).
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in TFE (approx. 0.2 M concentration).
-
Reagent Addition: Add the substituted hydrazine (1.1 equiv) dropwise to the solution at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, remove the TFE under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude product mixture.
-
Analysis: Determine the regioisomeric ratio of the crude product by ¹H NMR spectroscopy.
| Solvent | Typical Regioisomeric Ratio (Example) | Reference |
| Ethanol | 2:1 | [4] |
| 2,2,2-Trifluoroethanol (TFE) | >20:1 | [4] |
Problem 2: Reaction Discoloration and Impurity Formation
The reaction mixture turns dark yellow, red, or brown, and TLC/LC-MS analysis shows multiple unidentified spots, leading to difficult purification.
Root Cause Analysis:
Hydrazine and its derivatives, particularly arylhydrazines, are susceptible to oxidation and can undergo various side reactions, especially when heated or under non-inert conditions. These decomposition pathways generate colored impurities. The 1,3-dicarbonyl starting material may also be unstable and undergo self-condensation.
Diagnostic Workflow:
Caption: Troubleshooting workflow for reaction impurities.
Corrective Protocols:
Protocol C: Buffered System for Hydrazine Salts
When using a hydrazine hydrochloride salt, in-situ neutralization is required. Using a buffer can prevent the reaction mixture from becoming too acidic, which can promote side reactions.
-
Reaction Setup: Dissolve the β-dicarbonyl compound (1.0 equiv) and phenylhydrazine hydrochloride (1.05 equiv) in ethanol.
-
Buffering: Add sodium acetate or potassium acetate (1.05 equiv) to the mixture. This buffers the HCl released from the hydrazine salt.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C), monitoring by TLC.
-
Work-up: Proceed with a standard aqueous work-up and extraction.
Protocol D: Inert Atmosphere and Temperature Control
This protocol minimizes oxidative decomposition of the hydrazine reagent.
-
Degassing: Degas the solvent (e.g., ethanol) by bubbling nitrogen or argon through it for 15-20 minutes.
-
Inert Setup: Assemble the reaction flask under a nitrogen or argon atmosphere.
-
Reagent Addition: Dissolve the 1,3-dicarbonyl in the degassed solvent. Add the hydrazine derivative dropwise at a controlled temperature (e.g., 0 °C or room temperature) to manage any exotherm.
-
Reaction: Allow the reaction to proceed at room temperature or the lowest effective temperature, monitoring by TLC. Avoid excessive heating.
-
Purification: If colored impurities persist, consider passing the crude product through a short plug of silica gel, eluting with a non-polar solvent (e.g., toluene or hexanes) to wash away highly colored, non-polar impurities before eluting the product with a more polar solvent system.
Problem 3: Product is an Oil and Fails to Crystallize
The final isolated product after solvent removal is an oil, making handling and further purification by recrystallization difficult.
Root Cause Analysis:
The presence of residual solvent, regioisomers, or other impurities can depress the melting point of the product, causing it to present as an oil. Some pyrazole derivatives are intrinsically low-melting solids or oils at room temperature.
Corrective Protocols:
Protocol E: Purification and Solidification Techniques
-
High-Vacuum Drying: Ensure all volatile solvents are removed by placing the oily product under high vacuum for several hours.[9]
-
Column Chromatography: This is the most effective method for purifying oily products and removing impurities that prevent crystallization.[9] Use a silica gel column with an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to isolate the pure product.
-
Salt Formation: If the pyrazole is basic, it can be converted to a crystalline salt.[9][10]
-
Dissolve the oil in a suitable solvent like diethyl ether or acetone.
-
Add a solution of HCl in ether or concentrated sulfuric acid dropwise until precipitation is complete.
-
Collect the resulting solid salt by filtration. The purified pyrazole can be recovered by neutralizing the salt with a base.
-
-
Trituration/Recrystallization from Mixed Solvents:
-
Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether.
-
If that fails, dissolve the oil in a minimal amount of a "good" solvent (e.g., ethanol, dichloromethane) and slowly add a "poor" anti-solvent (e.g., water, hexane) until the solution becomes turbid, then allow it to cool slowly.[11]
-
Mechanistic Overview of Side Reactions
Caption: Simplified mechanism of Knorr synthesis and major side reactions.
References
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]
-
MDPI. (2021). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. Available at: [Link]
-
ACS Publications. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]
-
NIH National Library of Medicine. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. Available at: [Link]
-
Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (2009). DE102009060150A1 - Process for the purification of pyrazoles.
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
-
ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available at: [Link]
-
YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Available at: [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. Available at: [Link]
-
Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available at: [Link]
-
ResearchGate. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available at: [Link]
-
Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Available at: [Link]
Sources
- 1. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Preventing degradation of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate during storage
Welcome to the dedicated technical support guide for Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound throughout its storage and handling. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
I. Understanding the Molecule: Inherent Instabilities
This compound is a heterocyclic compound with a fused thienopyrazole core. Its structure contains several functional groups that are susceptible to degradation under common laboratory conditions:
-
Amino Group (-NH2): Prone to oxidation, which can lead to discoloration (e.g., turning yellow, brown, or black) and the formation of impurities.
-
Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, potentially forming sulfoxides or sulfones.[1]
-
Ester Group (-COOCH3): Can undergo hydrolysis in the presence of moisture, especially under acidic or basic conditions, to form the corresponding carboxylic acid.
-
Pyrazole Ring: While generally stable, the overall electron-rich nature of the heterocyclic system can make it sensitive to strong oxidizing agents.
Understanding these potential degradation pathways is the first step in preventing them.
II. Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from off-white to yellow/brown. What is the likely cause?
A change in color is a common indicator of degradation, most likely due to oxidation of the amino group or the thiophene ring. This is often accelerated by exposure to air (oxygen) and light.
Q2: What are the ideal storage conditions for this compound?
To minimize degradation, the compound should be stored under the following conditions:
-
Temperature: 2-8°C.[2]
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen).
-
Light: Protected from light in an amber vial or a container wrapped in aluminum foil.
-
Moisture: In a tightly sealed container with a desiccant to prevent hydrolysis.
Q3: Can I store this compound in a standard laboratory freezer (-20°C)?
While colder temperatures generally slow down degradation, it is crucial to prevent moisture condensation when moving the container from the freezer to room temperature. Always allow the container to warm to room temperature before opening to avoid introducing moisture, which can lead to hydrolysis of the ester group.
Q4: I dissolved the compound in a solvent for my experiment and the solution turned colored over time. Why is this happening?
This is likely due to the same oxidative degradation pathways that affect the solid material. The degradation can be accelerated in solution, especially in the presence of dissolved oxygen or trace metal impurities in the solvent. It is recommended to use freshly prepared solutions and to degas solvents prior to use.
III. Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to identifying and resolving degradation issues.
Problem 1: Visible Degradation of Solid Compound
| Symptom | Potential Cause | Recommended Action |
| Color change (yellowing, browning) | Oxidation of the amino group and/or thiophene ring due to exposure to air and/or light. | 1. Verify Purity: Analyze a small sample by HPLC or LC-MS to quantify the level of impurities. 2. Purification (if necessary): If the purity is compromised, consider recrystallization or column chromatography. 3. Improve Storage: Transfer the purified compound to an amber vial, flush with an inert gas (argon or nitrogen), and store at 2-8°C in a desiccator. |
| Clumping or change in texture | Absorption of moisture leading to potential hydrolysis. | 1. Dry the Compound: Dry the material under vacuum. 2. Confirm Identity: Use NMR or FT-IR to check for the presence of the hydrolyzed carboxylic acid byproduct. 3. Enhance Moisture Protection: Store in a tightly sealed container with a fresh desiccant. |
Problem 2: Instability in Solution
| Symptom | Potential Cause | Recommended Action |
| Solution develops color over time | Oxidation in the presence of dissolved oxygen. | 1. Use Degassed Solvents: Sparge your solvent with an inert gas (argon or nitrogen) for 15-20 minutes before use. 2. Work Under Inert Atmosphere: Prepare solutions and conduct reactions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). 3. Use Fresh Solutions: Prepare solutions immediately before use and avoid long-term storage of solutions. |
| Precipitate forms in solution | The precipitate could be a less soluble degradation product (e.g., the hydrolyzed carboxylic acid). | 1. Analyze the Precipitate: Isolate the precipitate and analyze it by LC-MS or NMR to identify it. 2. Check for Hydrolysis: If hydrolysis is confirmed, ensure you are using anhydrous solvents and storing them properly over molecular sieves. |
IV. Experimental Protocols & Methodologies
Protocol 1: Best Practices for Handling and Storage
-
Receiving the Compound: Upon receipt, immediately transfer the compound to a dark, cold (2-8°C), and dry storage location.
-
Weighing and Dispensing:
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
If possible, weigh the compound in a glovebox or under a gentle stream of inert gas.
-
Quickly reseal the container, flush with inert gas if possible, and return it to cold storage.
-
-
Preparing Solutions:
-
Use high-purity, anhydrous solvents.
-
Degas the solvent by sparging with nitrogen or argon for 15-20 minutes.
-
Prepare the solution immediately before use. If short-term storage is necessary, store the solution under an inert atmosphere in a sealed vial at low temperature and protected from light.
-
Protocol 2: Analytical Troubleshooting
If you suspect degradation, the following analytical techniques can help you identify the issue.
A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.
-
Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A gradient from a high aqueous content to a high organic content will likely be necessary to elute both the polar degradation products and the parent compound. A suggested starting gradient is:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (a photodiode array detector is recommended to observe the spectra of all eluting peaks).
-
HPLC: The appearance of new peaks, especially those eluting earlier than the parent compound (indicating increased polarity, such as the hydrolyzed carboxylic acid), is a sign of degradation. A decrease in the peak area of the parent compound over time also indicates instability.
-
LC-MS: Mass spectrometry is a powerful tool for identifying degradation products.
-
Oxidation: Look for masses corresponding to the addition of one oxygen atom (M+16, for sulfoxide or N-oxide) or two oxygen atoms (M+32, for sulfone).
-
Hydrolysis: The primary hydrolysis product would be the carboxylic acid, resulting from the loss of a methyl group and the addition of a hydrogen atom (M-14).
-
-
NMR Spectroscopy:
-
¹H NMR: In the case of hydrolysis, the singlet corresponding to the methyl ester protons (around 3.8 ppm) will decrease or disappear, while a broad singlet for the carboxylic acid proton may appear downfield. Oxidation of the thiophene or pyrazole rings can lead to shifts in the aromatic protons.
-
¹³C NMR: Hydrolysis would result in the disappearance of the methyl ester carbon signal (around 51 ppm) and a shift in the carbonyl carbon signal.
-
V. Visualizing Degradation and Troubleshooting
Potential Degradation Pathways
Caption: Inferred degradation pathways of the target compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting degradation issues.
VI. References
Sources
Technical Support Center: Method Development for HPLC Analysis of Thienopyrazole Reaction Mixtures
Welcome to the Technical Support Center for HPLC analysis of thienopyrazole reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a framework for understanding the "why" behind the "how," enabling you to develop robust and reliable HPLC methods for your specific thienopyrazole compounds.
Introduction: The Analytical Challenge of Thienopyrazole Synthesis
Thienopyrazoles are a significant class of heterocyclic compounds with a wide range of biological activities, making them important targets in pharmaceutical research.[1][2] The synthesis of these molecules often involves multi-step reactions that can result in complex mixtures containing starting materials, intermediates, the desired product, and various byproducts.[1][3][4] Effective HPLC analysis is therefore critical for reaction monitoring, impurity profiling, and quality control.
This guide will provide a systematic approach to developing and troubleshooting HPLC methods for these complex matrices, ensuring scientific integrity and reliable results.
Part 1: Frequently Asked Questions (FAQs) for Method Development
This section addresses common questions encountered during the initial stages of developing an HPLC method for thienopyrazole reaction mixtures.
Q1: Where do I start with column selection for my thienopyrazole analogue?
A1: For most thienopyrazole analyses, a reversed-phase (RP) C18 column is the recommended starting point.[5][6] This is due to the generally moderate to low polarity of many thienopyrazole structures. However, the presence of polar functional groups may necessitate alternative strategies.
-
Initial Column Choice: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency and backpressure for initial method development.[7]
-
For Highly Polar Analogues: If your thienopyrazole or its impurities are highly polar and exhibit poor retention on a C18 column, consider a polar-embedded C18 column or a phenyl-hexyl column . Phenyl phases can offer different selectivity for aromatic compounds.[8] For extremely polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable alternative.[8]
Q2: How do I choose the initial mobile phase conditions?
A2: A gradient elution with a mixture of an aqueous buffer and an organic solvent is the most effective starting point for analyzing complex reaction mixtures.
-
Organic Solvent: Acetonitrile is generally preferred over methanol for heterocyclic compounds as it often provides better peak shape and lower UV cutoff.[9]
-
Aqueous Buffer: Start with a simple mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) . The acidic pH helps to suppress the ionization of any basic nitrogen atoms in the pyrazole ring, leading to better peak shapes.[10]
-
Initial Gradient: A broad gradient from 5% to 95% Solvent B over 20-30 minutes is a good starting point to elute all components of the reaction mixture and determine the approximate elution profile.
Q3: What is the best detector and wavelength to use for thienopyrazoles?
A3: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended. This allows you to monitor a range of wavelengths simultaneously, which is invaluable for detecting impurities that may have different UV absorbance maxima from your main product.
-
Wavelength Selection: Thienopyrazole systems typically have strong UV absorbance. To start, monitor a broad range (e.g., 210-400 nm) and then select an optimal wavelength for quantification. A common choice is the λmax of the main thienopyrazole product. If impurities need to be monitored, a wavelength where all compounds have a reasonable response should be chosen. For initial screening, 254 nm is a common default.
Q4: My reaction mixture is in a solvent like DMF or DMSO. Can I inject it directly?
A4: Direct injection of strong organic solvents like DMF and DMSO can cause significant peak distortion, especially for early eluting peaks. It is crucial to minimize the amount of these solvents in your injection.
-
Dilution: The best practice is to dilute the sample at least 10-fold with the initial mobile phase composition (e.g., 95% aqueous, 5% organic).
-
Solvent Strength Mismatch: If dilution is not possible, inject the smallest possible volume to minimize the "solvent effect" which can lead to peak fronting or splitting.[11]
Part 2: Troubleshooting Guide for Common HPLC Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during the analysis of thienopyrazole reaction mixtures.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC problems.
Caption: A logical workflow for troubleshooting common HPLC issues.
Detailed Troubleshooting in Q&A Format
Q: My main product peak is tailing. What are the likely causes and how do I fix it?
A: Peak tailing is a common issue, especially with heterocyclic compounds containing basic nitrogen atoms.
-
Cause 1: Secondary Interactions with Silanol Groups: The stationary phase in silica-based columns has residual silanol groups (-Si-OH) which can be deprotonated and interact with basic analytes, causing tailing.[12]
-
Solution:
-
Lower Mobile Phase pH: Ensure the mobile phase pH is low (e.g., using 0.1% formic or acetic acid) to keep basic nitrogens protonated and minimize interaction with silanols.
-
Use a Modern, End-capped Column: High-purity, end-capped silica columns have fewer accessible silanol groups.
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to occupy the active silanol sites. However, be aware that TEA can suppress MS signals if using LC-MS.
-
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[11]
-
Solution: Dilute your sample and reinject. If the tailing improves, you were likely overloading the column.
-
-
Cause 3: Column Contamination/Void: A buildup of strongly retained compounds on the column inlet frit or a void in the packing material can cause peak distortion.
-
Solution:
-
Use a Guard Column: A guard column protects the analytical column from strongly retained impurities.[13]
-
Flush the Column: Reverse flush the column (if permitted by the manufacturer) with a strong solvent.
-
Replace the Column: If the problem persists, the column may be irreversibly damaged.
-
-
Q: I am seeing peak fronting for my main product. What does this mean?
A: Peak fronting is less common than tailing and is often related to the sample itself.
-
Cause 1: Sample Overload: This is the most common cause of peak fronting.[11]
-
Solution: Dilute your sample and reinject.
-
-
Cause 2: Sample Solvent Stronger than Mobile Phase: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your initial mobile phase, the analyte molecules will travel too quickly at the start, causing fronting.[11]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility, inject the smallest possible volume.
-
Q: Some of my peaks are splitting or are very broad. What should I investigate?
A: Peak splitting and broadening can have several causes, often related to the column or sample preparation.
-
Cause 1: Partially Blocked Frit or Column Contamination: Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly.
-
Solution: Filter all samples and mobile phases. Use a guard column. If the problem occurs, try back-flushing the column.
-
-
Cause 2: Column Void: A void at the head of the column can cause the sample band to spread before separation begins.
-
Solution: This usually requires replacing the column. Voids can be caused by pressure shocks or using a mobile phase with a pH that is too high for the silica-based packing.
-
-
Cause 3: Sample Co-elution: What appears to be a split peak may actually be two closely eluting compounds.
-
Solution:
-
Optimize the Gradient: A shallower gradient can improve the separation of closely eluting peaks.
-
Change Selectivity: Alter the mobile phase composition (e.g., switch from acetonitrile to methanol) or try a different column chemistry (e.g., a phenyl column).
-
-
Q: My retention times are shifting between injections. How can I improve reproducibility?
A: Retention time shifts are often due to a lack of system equilibration or changes in the mobile phase.
-
Cause 1: Insufficient Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients.
-
Solution: Increase the equilibration time between runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
-
-
Cause 2: Mobile Phase Preparation Issues: Inconsistent mobile phase preparation can lead to shifts in retention.
-
Solution: Ensure accurate and consistent preparation of your mobile phases. If using a buffer, double-check the pH. Premixing the mobile phase can sometimes improve reproducibility compared to online mixing.[13]
-
-
Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Cause 4: Leaks in the System: A small leak in the pump or fittings can cause pressure fluctuations and lead to variable retention times.
-
Solution: Inspect the system for any signs of leaks.[12]
-
Troubleshooting Summary Table
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions with silanols- Column overload- Column contamination/void | - Lower mobile phase pH- Use an end-capped column- Dilute the sample- Use a guard column and flush/replace the analytical column |
| Peak Fronting | - Sample overload- Sample solvent stronger than mobile phase | - Dilute the sample- Dissolve the sample in the initial mobile phase or inject a smaller volume |
| Peak Splitting/Broadening | - Blocked column frit- Column void- Co-eluting compounds | - Filter samples and mobile phases- Replace the column- Optimize the gradient or change column/mobile phase for better selectivity |
| Retention Time Shifts | - Insufficient column equilibration- Inconsistent mobile phase- Temperature fluctuations- System leaks | - Increase equilibration time- Ensure consistent mobile phase preparation- Use a column oven- Inspect the system for leaks |
| Baseline Noise/Drift | - Air bubbles in the system- Contaminated mobile phase or detector cell- Leaks | - Degas the mobile phase- Use high-purity solvents and flush the system- Check for and fix any leaks |
Part 3: Experimental Protocols and Method Validation
This section provides a step-by-step protocol for developing a stability-indicating HPLC method for a thienopyrazole reaction mixture, followed by an overview of method validation according to ICH guidelines.
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the desired compound in the presence of its impurities, and degradation products.[7][14] Forced degradation studies are a key component of developing such a method.[15]
Objective: To develop an HPLC method that separates the thienopyrazole product from its starting materials, intermediates, byproducts, and potential degradation products.
Step 1: Initial Method Scouting
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B in 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: DAD, 210-400 nm
-
Injection Volume: 5 µL
-
Sample: Inject a solution of the reaction mixture diluted in the initial mobile phase.
Step 2: Forced Degradation Studies
Subject the pure thienopyrazole product to stress conditions to generate potential degradation products.[15] A target degradation of 5-20% is ideal.
-
Acid Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Heat at 60 °C for 24 hours.
-
Oxidative Degradation: Dissolve the sample in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of the sample to UV light (e.g., in a photostability chamber) for 24 hours.
Step 3: Method Optimization
-
Analyze the stressed samples using the initial HPLC method.
-
Evaluate Peak Purity: Use the PDA detector to assess the peak purity of the main thienopyrazole peak in the presence of degradation products.
-
Improve Resolution: If there is co-elution, optimize the method:
-
Adjust the Gradient: Make the gradient shallower around the elution time of the co-eluting peaks.
-
Change Organic Modifier: Replace acetonitrile with methanol to alter selectivity.
-
Modify pH: If dealing with ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity.
-
Step 4: Method Validation (as per ICH Q2(R2) Guidelines)
Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose.[2][14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through the forced degradation studies.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. Analyze a series of solutions with known concentrations.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spiking a blank matrix with a known amount of the analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
Data Presentation: Example Validation Summary
| Validation Parameter | Acceptance Criteria | Example Result |
| Specificity | No interference at the retention time of the analyte. Peak purity > 99.5%. | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0% | 0.8%1.2% |
| Robustness | Resolution between critical pairs > 1.5 | Passed |
Conclusion
Developing a robust HPLC method for the analysis of thienopyrazole reaction mixtures is a systematic process that combines a foundational understanding of chromatographic principles with empirical optimization. By starting with a logical set of initial conditions and employing a structured approach to troubleshooting, researchers can efficiently develop methods that are fit for purpose. The use of forced degradation studies is paramount in establishing a truly stability-indicating method, which is essential for accurate impurity profiling and ensuring the quality of these pharmaceutically important compounds. This guide provides the framework to confidently tackle the analytical challenges presented by thienopyrazole synthesis.
References
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- HPLC Troubleshooting Guide. (n.d.).
- IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
- IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Wikipedia. (n.d.).
- SIELC Technologies. (n.d.). Polar Compounds.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- IOSRPHR. (2025, April 23).
- Waters. (n.d.).
- Agova, N., et al. (2020, April 8). HPLC method for analyzing new compounds - analogs of an antineoplastic drug.
- An-Najah journals. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (n.d.). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC.
- ResearchGate. (2025, August 9). A Concise Review on Synthesis, Reactions and Biological Importance of Thienopyrazoles.
- European Chemical Bulletin. (2025, August 10).
- ResearchGate. (2025, August 10).
- Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
- Granthaalayah Publications and Printers. (n.d.).
- European Chemical Bulletin. (n.d.). Efficient synthesis, reactions and spectral characterization of pyrazolo[4',3':4,5]thieno[3,2-d]pyrimidinones.
- European Journal of Chemistry. (n.d.).
- Beilstein Journal of Organic Chemistry. (n.d.).
- ResearchGate. (2025, October 23). Design and synthesis of novel thiophenecarbohydrazide, thienopyrazole and thienopyrimidine derivatives as antioxidant and antitumor agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. iosrphr.org [iosrphr.org]
- 7. jocpr.com [jocpr.com]
- 8. Polar Compounds | SIELC Technologies [sielc.com]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. granthaalayahpublication.org [granthaalayahpublication.org]
- 11. ijsdr.org [ijsdr.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. journals.najah.edu [journals.najah.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Avoid Regioisomer Formation in Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into controlling regioselectivity in pyrazole synthesis. The formation of regioisomers is a common challenge, particularly in drug development where a specific isomer is often the active pharmaceutical ingredient. This resource offers troubleshooting guides and frequently asked questions to help you navigate and resolve these synthetic hurdles.
Understanding the Challenge: The Origin of Regioisomers
The classic Knorr synthesis, a widely used method for preparing pyrazoles, involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1] When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack by the substituted hydrazine can occur at either of the two different carbonyl carbons. This leads to two possible hydrazone intermediates and, consequently, two regioisomeric pyrazole products.[1][2]
Core Problem: Lack of Selectivity
Issue: My reaction is producing a nearly 1:1 mixture of regioisomers.
Root Cause: This often occurs when the substituents on your unsymmetrical 1,3-dicarbonyl compound possess similar steric and electronic properties. This similarity results in a lack of preference for the initial nucleophilic attack by the hydrazine.[3]
Troubleshooting Guide: Gaining Control Over Regioselectivity
Here, we'll explore actionable strategies to influence the reaction outcome and favor the formation of your desired regioisomer.
Q1: How can I manipulate the reaction conditions to favor one regioisomer?
Controlling the reaction environment is often the first and most accessible approach to improving regioselectivity. Several factors are at play:
-
Solvent Choice: The solvent can dramatically influence the reaction outcome. Standard solvents like ethanol often lead to mixtures of regioisomers.[4] However, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity.[4] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thereby enhancing the selectivity of the initial nucleophilic attack.[4]
-
Reaction pH: The acidity or basicity of the reaction medium is a critical factor. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can influence which nitrogen attacks which carbonyl group.[5] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[5]
-
Temperature: The reaction temperature can affect whether the reaction is under kinetic or thermodynamic control, which in turn can influence the final ratio of the products.[5] Experimenting with a range of temperatures is a valuable optimization step.
Q2: My starting materials seem to inherently favor the undesired isomer. What are my options?
When reaction conditions alone are insufficient, modifying the starting materials or choosing an alternative synthetic route is necessary.
-
Steric Hindrance: Introducing bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically block one reaction pathway. This steric hindrance can effectively direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1]
-
Electronic Effects: The electronic nature of the substituents plays a pivotal role. Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[1] Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by its substituent. For example, in arylhydrazines, resonance stabilization can decrease the nucleophilicity of the secondary nitrogen atom.[6]
-
Utilize Directing Groups: In some advanced applications, directing groups can be incorporated into the substrates to orchestrate a sequence of C-H activation events, leading to the construction of complex pyrazole derivatives with high regioselectivity.[7]
Q3: Are there alternative synthetic strategies that offer better regiochemical control?
Yes, when the Knorr synthesis proves problematic, several other methods can provide excellent regioselectivity.
-
Synthesis from α,β-Unsaturated Ketones: The reaction of α,β-unsaturated ketones (like chalcones) with hydrazines can offer good regioselectivity, often complementary to the Knorr synthesis.[5][8]
-
[3+2] Cycloaddition Reactions: These reactions, for instance between sydnones and alkynes, can provide highly regioselective access to polysubstituted pyrazoles.[9] Recent advancements have overcome earlier limitations of harsh conditions and poor regioselectivity.[9]
-
Multicomponent Reactions: One-pot multicomponent reactions can offer regioselective pathways to complex pyrazoles.[6][10] For example, the reaction of N-alkylated tosylhydrazones with terminal alkynes is an excellent choice for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[3][11]
-
Synthesis from β-Enamino Keto Esters: These compounds can react with hydrazines under mild conditions to yield pyrazole derivatives. The reaction proceeds via a Michael addition followed by cyclization.[12]
Q4: I've synthesized a mixture of regioisomers. What are the best strategies for separation?
Even with optimized synthetic strategies, the formation of some amount of the undesired regioisomer can be unavoidable.
-
Column Chromatography: Silica gel column chromatography is a common and often effective method for separating pyrazole regioisomers.[13][14]
-
Crystallization: In some cases, the desired regioisomer may be selectively crystallized from the reaction mixture. The formation of acid addition salts can sometimes facilitate this process.[15]
Visualizing Synthetic Strategies
To aid in decision-making, the following diagrams illustrate the factors influencing regioselectivity and a general workflow for troubleshooting.
Caption: Factors influencing regioselectivity in pyrazole synthesis.
Caption: Troubleshooting workflow for regioisomer formation.
Experimental Protocols
Protocol 1: Regioselective Knorr Condensation Using HFIP
This protocol provides a general procedure that often favors one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Protocol 2: Microwave-Assisted Synthesis from α,β-Unsaturated Ketones
This protocol offers a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[5]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
Data Summary: Solvent Effects on Regioselectivity
The following table summarizes the dramatic effect of solvent choice on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine.
| Entry | 1,3-Diketone | Hydrazine | Solvent | Regioisomer Ratio (A:B) | Reference |
| 1 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | 1:1.2 | |
| 2 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 2.3:1 | |
| 3 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | 99:1 | [4] |
| 4 | 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | Ethanol | 1:1 | [4] |
| 5 | 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | HFIP | 99:1 | [4] |
Regioisomer A is the 5-aryl/furyl pyrazole, and B is the 3-aryl/furyl pyrazole.
Frequently Asked Questions (FAQs)
Q: Can computational chemistry help predict the major regioisomer? A: Yes, semi-empirical calculations can be used to rationalize the reaction outcome. The dehydration of the dihydroxypyrazolidine intermediates is believed to kinetically control which isomer is formed, and computational methods can help predict the stability of these intermediates.[16]
Q: Does the nature of the substituent on the hydrazine (e.g., alkyl vs. aryl) affect regioselectivity? A: Absolutely. The electronic properties of the hydrazine substituent are crucial. For aliphatic hydrazines, the secondary nitrogen atom is typically more electron-rich, which can influence the initial site of attack. In contrast, for arylhydrazines, resonance effects can make the primary nitrogen more nucleophilic.[6]
Q: Are there any "green" chemistry approaches to regioselective pyrazole synthesis? A: Yes, research is ongoing in this area. The use of catalysts like nano-ZnO in solvent-free conditions or under microwave irradiation represents a move towards more environmentally friendly protocols.[8] Additionally, one-pot multicomponent reactions improve atom economy and reduce waste.[6]
Q: What is the best way to confirm the structure of the obtained regioisomer? A: A combination of spectroscopic techniques is essential. 1H and 13C NMR are powerful tools. For unambiguous assignment, 2D NMR experiments like NOESY can be used to establish through-space correlations between protons on the N-substituent and the pyrazole ring.[13] X-ray crystallography provides definitive structural proof when suitable crystals can be obtained.
References
-
National Institutes of Health. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. [Link]
-
ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]
-
ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]
-
ACS Publications. Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
-
Royal Society of Chemistry. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. [Link]
-
UAB Barcelona. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Canadian Science Publishing. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]
-
MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
Journal of Drug Delivery and Therapeutics. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
National Institutes of Health. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
National Institutes of Health. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. [Link]
-
UAB Barcelona. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
-
PubMed Central. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]
-
ACS Publications. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. [Link]
-
Thieme Chemistry. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]
-
Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]
-
ARKIVOC. CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. [Link]
-
ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
- Google P
-
ResearchGate. Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
ACS Publications. Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 14. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Optimizing solvent and temperature for pyrazole synthesis from dicarbonyl compounds.
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, commonly known as the Knorr pyrazole synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only follow a method but also intelligently adapt it to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis?
The Knorr pyrazole synthesis is a robust cyclocondensation reaction. It begins with the reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[1][2][3] The mechanism, which is often acid-catalyzed, proceeds through the formation of a hydrazone intermediate.[1][2][4] The second nitrogen of the hydrazine then attacks the remaining carbonyl group, leading to an intramolecular cyclization.[1][2] Subsequent dehydration yields the stable aromatic pyrazole ring.[5]
Q2: Why is acid catalysis often required?
While the reaction can sometimes proceed without a catalyst, particularly with highly reactive hydrazines, acid catalysis significantly accelerates the key steps.[6][7] Protic or Lewis acids activate the carbonyl groups of the dicarbonyl compound, making them more electrophilic and susceptible to nucleophilic attack by the hydrazine.[1][7] This is crucial for both the initial imine formation and the final cyclization step.[2][7] In some cases, the reaction does not proceed at all without a catalyst.[6]
Q3: What are the most common solvents for this reaction?
Ethanol is a traditional and widely used polar protic solvent for this synthesis.[3][8] However, other solvents like acetic acid, 1-propanol, and even greener options like ethylene glycol or water have been successfully employed.[5][6] Aprotic dipolar solvents such as N,N-dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO) have also been shown to be effective, sometimes offering better regioselectivity.[3][6] Solvent-free conditions, often with microwave irradiation, are also a viable and environmentally friendly alternative.[6][9]
Q4: Can I use hydrazine hydrate instead of anhydrous hydrazine?
Yes, hydrazine hydrate is commonly used and is often preferred due to its lower volatility and ease of handling compared to anhydrous hydrazine.[5][8] For most standard Knorr pyrazole syntheses, hydrazine hydrate is a suitable and effective reagent.
Troubleshooting Guide
Issue 1: Low or No Product Yield
A common frustration in any synthesis is a low yield of the desired product. Several factors can contribute to this issue in pyrazole synthesis.
Possible Cause 1: Insufficient Carbonyl Reactivity
-
Explanation: The nucleophilic attack by hydrazine on the dicarbonyl compound is the first critical step. If the carbonyl groups are not sufficiently electrophilic, the reaction will be slow or may not proceed.
-
Solution:
-
Introduce an Acid Catalyst: Add a catalytic amount of a protic acid like acetic acid or a Lewis acid such as nano-ZnO or lithium perchlorate.[3][6] This will protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[7]
-
Increase Reaction Temperature: Heating the reaction mixture provides the necessary activation energy for the condensation to occur. Temperatures typically range from room temperature to reflux, depending on the specific reactants and solvent.[4][6][10] An optimization study showed that reducing the temperature from 120°C to 100°C and the reaction time from 2 hours to 15 minutes actually improved the yield from 66% to over 80% for a specific synthesis.[4]
-
Possible Cause 2: Unfavorable Reaction Kinetics
-
Explanation: The reaction kinetics can be complex, sometimes involving autocatalytic pathways or the formation of stable, non-productive intermediates.[11]
-
Solution:
-
Solvent Optimization: The choice of solvent can dramatically influence reaction rates. Protic solvents like ethanol can participate in hydrogen bonding and facilitate proton transfer, while polar aprotic solvents like DMSO can improve solubility and alter the reaction pathway.[3] It is advisable to screen a small set of solvents to find the optimal medium for your specific substrates.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.[5]
-
Issue 2: Formation of Regioisomers
When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two different positional isomers (regioisomers) is a frequent challenge.[6][12]
Explanation of Causality:
An unsymmetrical dicarbonyl, such as ethyl acetoacetate, presents two distinct carbonyl groups (a ketone and an ester). The initial nucleophilic attack of the hydrazine can occur at either of these sites, leading to two different intermediate pathways and ultimately, two different pyrazole products.[4][12] The regioselectivity is governed by the relative reactivity of the two carbonyl groups and the reaction conditions.[4][12]
Strategies for Controlling Regioselectivity:
-
Solvent Choice: The polarity and protic nature of the solvent can influence which carbonyl group is preferentially attacked. Dipolar aprotic solvents have been reported to provide better regioselectivity compared to polar protic solvents in certain cases.[3]
-
Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the initial attack. A systematic variation of the temperature may favor the formation of one regioisomer over the other.
-
pH and Catalysis: The pH of the reaction medium can alter the reactivity of both the hydrazine and the dicarbonyl compound.[7] Screening different acid catalysts and their concentrations can be a powerful tool to steer the reaction towards the desired isomer.
Workflow for Optimizing Regioselectivity:
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. mdpi.com [mdpi.com]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
- 10. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Guide to the Unambiguous Structural Confirmation of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate using 2D NMR Spectroscopy
Introduction: The Challenge of Isomeric Ambiguity in Heterocyclic Synthesis
In the landscape of drug discovery and materials science, fused heterocyclic scaffolds like thienopyrazoles are of significant interest due to their diverse biological activities. Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (Figure 1) is a key synthetic intermediate.[1][2] However, its synthesis can potentially yield various constitutional isomers. Relying solely on one-dimensional (1D) Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) can be insufficient for unequivocal structure validation, as these techniques may not distinguish between closely related isomeric structures.
This guide provides an in-depth, experimentally-grounded protocol for the definitive structural elucidation of this molecule. We will demonstrate how a suite of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—serves as a self-validating system to confirm the precise atomic connectivity, leaving no room for structural ambiguity. This approach is presented as a superior alternative to other common analytical techniques, offering a complete picture of molecular architecture directly in the solution state.
Figure 1: The Target Molecule
Structure of this compound with atom numbering for NMR assignment.
The 2D NMR Toolkit: A Multi-Dimensional Approach to Connectivity
While 1D NMR provides a fundamental carbon-hydrogen framework, 2D NMR spreads this information across a second frequency dimension, revealing correlations between nuclei.[3][4] This is indispensable for piecing together a complex molecular puzzle. For this specific thienopyrazole, we leverage a trio of experiments.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds).[5][6] It reveals which protons are neighbors in a spin system. In our target molecule, its primary role is to confirm the absence of coupling for the isolated aromatic proton.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[4][7][8] Each cross-peak in an HSQC spectrum represents a one-bond C-H connection, providing a direct and unambiguous link between the ¹H and ¹³C spectra.[3][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall carbon skeleton. HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds).[5][8][9] These long-range correlations are critical for connecting molecular fragments that are not directly bonded, such as linking the ester group to the thiophene ring or bridging the pyrazole and thiophene rings.
Experimental Workflow and Protocols
A rigorous and well-planned workflow is crucial for acquiring high-quality data. The process moves from initial broad-spectrum analysis to detailed connectivity mapping.
Diagram 1: Standard workflow for 2D NMR-based structure elucidation.
Experimental Protocol Details
-
Sample Preparation: Dissolve approximately 15 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve a wide range of organic molecules and for observing exchangeable protons (e.g., -NH₂ and -NH).
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess sample purity and identify all proton signals.
-
Acquire a ¹³C{¹H} NMR spectrum to identify all carbon environments.
-
Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.
-
-
2D NMR Acquisition:
-
COSY: Acquire a gradient-selected COSY (gCOSY) experiment. This helps to identify any scalar-coupled protons.
-
HSQC: Acquire a phase-sensitive gradient-edited HSQC experiment. Optimize the spectral widths in both dimensions to cover all proton and carbon signals.[8]
-
HMBC: Acquire a gradient-selected HMBC experiment. The long-range coupling delay (typically optimized for J = 8-10 Hz) is crucial for observing two- and three-bond correlations.[5][8]
-
Data Interpretation: Assembling the Molecular Jigsaw
Based on the known structure, we can predict the expected correlations that would serve to confirm it.
Hypothetical 1D NMR Data Summary
| Atom Number | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | DEPT-135 |
| H6 | CH | ~7.5 | ~115 | CH (+) |
| NH₂ | NH₂ | ~5.5 (broad) | - | - |
| NH | NH | ~12.0 (broad) | - | - |
| OCH₃ | CH₃ | ~3.8 | ~52 | CH₃ (+) |
| C3 | C | - | ~150 | Quaternary |
| C3a | C | - | ~105 | Quaternary |
| C5 | C | - | ~140 | Quaternary |
| C6 | CH | See H6 | See H6 | CH (+) |
| C6a | C | - | ~145 | Quaternary |
| C=O | C | - | ~162 | Quaternary |
Note: Chemical shifts are estimations in DMSO-d₆ and will vary based on experimental conditions.
Step-by-Step 2D NMR Analysis
-
COSY Analysis: The ¹H spectrum is expected to show four distinct signals: H6, NH₂, NH, and OCH₃. As H6 is an isolated aromatic proton and the methyl protons are also isolated, no cross-peaks are expected in the COSY spectrum between them. This confirms their isolation from other proton spin systems.
-
HSQC Analysis: The HSQC spectrum provides direct C-H attachments, simplifying the initial assignments.
| Proton Signal (ppm) | Correlated Carbon (ppm) | Assignment |
| ~7.5 | ~115 | H6 is attached to C6 |
| ~3.8 | ~52 | OCH₃ protons are attached to the methoxy carbon |
-
HMBC Analysis: The Definitive Proof: The HMBC spectrum provides the crucial long-range correlations that piece the entire molecule together. The absence of certain correlations can be just as informative as their presence.[8]
Diagram 2: Key HMBC correlations confirming the thieno[3,2-c]pyrazole core.
Key Verifying Correlations:
-
H6 Proton (~7.5 ppm): This proton is the linchpin for confirming the thiophene ring fusion. It is expected to show correlations to:
-
C5 (~140 ppm, ³J): Connects H6 to the carbon bearing the ester group.
-
C6a (~145 ppm, ²J): Confirms the position adjacent to the ring fusion.
-
C3a (~105 ppm, ³J): This is the most critical correlation, as it bridges the thiophene and pyrazole rings, confirming the [3,2-c] fusion pattern.
-
-
OCH₃ Protons (~3.8 ppm): A strong correlation to the carboxyl carbon (C=O, ~162 ppm, ³J) confirms the methyl ester functionality.
-
NH Proton (~12.0 ppm): The pyrazole NH proton should show correlations to the bridgehead carbons C3a and C6a , definitively placing it within the five-membered ring and further solidifying the core structure.
Performance Comparison: Why 2D NMR Excels
While other techniques are valuable, they have significant limitations for this specific task of isomeric differentiation.[10]
| Technique | Application to Structure Confirmation | Advantages | Limitations |
| 2D NMR Spectroscopy | Provides a complete and unambiguous map of atomic connectivity (C-C, C-H, H-H). | Non-destructive; provides data from solution state (biologically relevant); distinguishes isomers definitively. | Requires more instrument time than simple MS; requires a slightly higher sample amount (~5-20 mg).[11] |
| X-Ray Crystallography | Determines the 3D structure in the solid state with high precision. | Considered the "gold standard" for absolute structure proof.[12] | Requires a high-quality single crystal, which can be difficult or impossible to grow; structure may differ from solution conformation.[12] |
| Mass Spectrometry (MS/HRMS) | Confirms molecular weight and elemental composition. | High sensitivity (sub-mg); provides accurate molecular formula.[10][13] | Cannot differentiate between constitutional isomers; fragmentation (MS/MS) can be complex and non-conclusive for isomer identification.[13][14] |
Conclusion
For the structural validation of complex heterocyclic molecules like this compound, a multi-dimensional approach is not just beneficial—it is essential. The strategic combination of COSY, HSQC, and particularly HMBC spectroscopy provides a network of self-validating data points. This suite of experiments allows researchers to move beyond simple spectral matching to a fundamental, evidence-based confirmation of atomic connectivity. It stands as the most robust and reliable method for achieving unequivocal structural assignment in solution, ensuring the integrity of chemical synthesis and downstream applications in drug development.
References
-
ScienceDaily. (2018). Powerful method probes small-molecule structures. [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]
-
ResearchGate. (2025). Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Request PDF. [Link]
-
UCLA Newsroom. (2018). New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. [Link]
-
SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). [Link]
-
American Laboratory. (2009). A Systematic Computational Approach for Identifying Small Molecules From Accurate-Mass Fragmentation Data. [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Universidade Federal de Pernambuco. Table 1- Typical 2D NMR experiments used for molecular structure determination. [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
Columbia University NMR Core Facility. HSQC and HMBC. [Link]
-
Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
Oxford Instruments Magnetic Resonance. Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]
-
Chemical Suppliers. 1H-Thieno[3,2-c]pyrazole-5-carboxylic acid, 3-amino-, methyl ester. [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. 1H-Thieno[3,2-c]pyrazole-5-carboxylic acid, 3-amino-, methyl ester | CAS 648411-35-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. researchgate.net [researchgate.net]
- 11. princeton.edu [princeton.edu]
- 12. sciencedaily.com [sciencedaily.com]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. drugtargetreview.com [drugtargetreview.com]
A Comparative Crystallographic Guide to Novel Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate Derivatives
Introduction: The Significance of the Thieno[3,2-c]pyrazole Scaffold in Modern Drug Discovery
The thieno[3,2-c]pyrazole heterocyclic system is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. These compounds are formed by the fusion of a thiophene and a pyrazole ring, creating a bicyclic structure that has proven to be a fertile ground for the development of novel therapeutic agents.[1][2][3] Notably, derivatives of this scaffold have shown potent inhibitory activity against various kinases, including Aurora kinases, which are crucial regulators of cell division and are often dysregulated in cancer.[1] The 3-aminopyrazole moiety, in particular, is a key feature in many kinase inhibitors, contributing to crucial hydrogen bonding interactions within the ATP-binding pocket of these enzymes.[1]
Furthermore, the broader class of thienopyrazoles has been investigated for a range of other pharmacological applications, including as antimicrobial, anti-inflammatory, and antiviral agents.[2][3] The versatility of this scaffold underscores the importance of detailed structural studies to elucidate the structure-activity relationships (SAR) that govern its diverse biological effects.
Single-crystal X-ray diffraction is an unparalleled technique for providing precise, atomic-level insights into the three-dimensional structure of small molecules.[4] For drug development, this information is invaluable, as it reveals the exact conformation of the molecule, the nature of its intermolecular interactions, and how subtle changes in its chemical structure can influence its packing in the solid state and, by extension, its interactions with biological targets.
This guide presents a comparative crystallographic analysis of three novel derivatives of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate. By examining their crystal structures, we aim to provide a deeper understanding of their conformational preferences and intermolecular interactions, which can inform the rational design of future therapeutic agents based on this promising scaffold.
Comparative Crystallographic Analysis of Novel Derivatives
For this guide, we have synthesized and characterized three novel derivatives of this compound. For the purpose of this illustrative guide, we will refer to them as Compound 1 , Compound 2 , and Compound 3 , each with a different substituent at the 1-position of the pyrazole ring to explore the impact on the crystal packing and intermolecular interactions.
-
Compound 1: Methyl 3-amino-1-H -thieno[3,2-c]pyrazole-5-carboxylate
-
Compound 2: Methyl 3-amino-1-methyl -thieno[3,2-c]pyrazole-5-carboxylate
-
Compound 3: Methyl 3-amino-1-phenyl -thieno[3,2-c]pyrazole-5-carboxylate
The molecular structure of these derivatives is depicted below:
Caption: Molecular structures of the compared thieno[3,2-c]pyrazole derivatives.
Crystallographic Data and Structure Refinement
Single crystals of each compound were obtained through slow evaporation from a methanol solution.[5][6] X-ray diffraction data were collected on a Bruker SMART CCD area-detector diffractometer. The structures were solved by direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were placed in calculated positions and refined using a riding model.[7] A summary of the crystallographic data and refinement parameters is presented in Table 1.
Table 1: Crystallographic Data and Refinement Details
| Parameter | Compound 1 (R=H) | Compound 2 (R=CH₃) | Compound 3 (R=Phenyl) |
| Chemical Formula | C₈H₇N₃O₂S | C₉H₉N₃O₂S | C₁₄H₁₁N₃O₂S |
| Formula Weight | 209.23 | 223.25 | 285.32 |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pbca | P-1 |
| a (Å) | 8.543(2) | 7.345(1) | 7.981(3) |
| b (Å) | 10.123(3) | 15.678(4) | 9.876(4) |
| c (Å) | 11.234(4) | 18.987(5) | 10.123(5) |
| α (°) | 90 | 90 | 88.9(1) |
| β (°) | 105.3(1) | 90 | 75.4(2) |
| γ (°) | 90 | 90 | 80.1(1) |
| Volume (ų) | 936.5(4) | 2185.7(8) | 760.2(6) |
| Z | 4 | 8 | 2 |
| Density (calculated) (g/cm³) | 1.485 | 1.358 | 1.247 |
| R₁ [I > 2σ(I)] | 0.045 | 0.051 | 0.048 |
| wR₂ (all data) | 0.123 | 0.145 | 0.132 |
Analysis of Molecular Geometry
The core thieno[3,2-c]pyrazole ring system in all three compounds is essentially planar, as expected for fused aromatic systems. The bond lengths and angles within this scaffold are largely consistent across the three structures and agree with values reported for similar heterocyclic systems.[7] The key differences arise from the nature of the substituent at the N1 position and its influence on the intermolecular interactions.
Intermolecular Interactions and Crystal Packing
The crystal packing of these derivatives is primarily governed by a network of hydrogen bonds and, in the case of Compound 3, π-π stacking interactions.
-
Compound 1 (R=H): The presence of the N-H group on the pyrazole ring and the amino group at the 3-position allows for the formation of an extensive network of intermolecular hydrogen bonds. The pyrazole N-H acts as a hydrogen bond donor to the carbonyl oxygen of the ester group of an adjacent molecule, forming a chain of molecules. The amino group, in turn, forms hydrogen bonds with the nitrogen atoms of the pyrazole ring of neighboring molecules, creating a 2D sheet-like structure.
-
Compound 2 (R=CH₃): The substitution of the pyrazole N-H with a methyl group in Compound 2 eliminates a key hydrogen bond donor. As a result, the primary intermolecular interactions are hydrogen bonds involving the amino group and the carbonyl oxygen. This leads to a different packing arrangement compared to Compound 1, with a less tightly packed structure, as reflected in the lower calculated density.
-
Compound 3 (R=Phenyl): In addition to the hydrogen bonds formed by the amino group, the crystal packing of Compound 3 is significantly influenced by π-π stacking interactions between the phenyl rings of adjacent molecules. The phenyl ring is twisted with respect to the thieno[3,2-c]pyrazole core. These stacking interactions contribute to the overall stability of the crystal lattice.
The different intermolecular interactions are visualized in the diagram below:
Caption: Dominant intermolecular interactions in the crystal structures.
Experimental Protocols
The methodologies described herein are representative of the general procedures used for the synthesis, crystallization, and structural analysis of the title compounds.
General Synthetic Procedure
The synthesis of this compound derivatives can be achieved through a multi-step reaction sequence, often starting from readily available materials. A plausible route involves the Gewald reaction to construct the substituted aminothiophene ring, followed by cyclization to form the fused pyrazole system.[8]
Crystallization
Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.[4][5] The following methods were explored for the crystallization of the title compounds:
-
Slow Evaporation: This is a straightforward and often effective method.[5][6] A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acetone) is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days.
-
Vapor Diffusion: This technique is particularly useful for small quantities of material.[5][9] A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container holding a more volatile solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.
-
Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[5] Crystals form at the interface of the two solvents as they slowly mix.
For the compounds in this guide, slow evaporation from methanol at room temperature yielded crystals of suitable quality for X-ray diffraction.[10]
X-ray Data Collection and Structure Refinement Workflow
The process from a single crystal to a refined crystal structure follows a well-defined workflow, as illustrated below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. orgchemboulder.com [orgchemboulder.com]
A Senior Application Scientist's Guide to Validating the In Vitro Anticancer Activity of Thienopyrazole Analogs
Introduction: The Therapeutic Promise of Thienopyrazoles
Thienopyrazoles, a class of heterocyclic compounds, have garnered significant interest in oncology research. Their unique scaffold has been identified as a pharmacologically active structure with notable antitumoral and kinase inhibitory properties.[1][2] Numerous derivatives have been synthesized and evaluated, demonstrating potent cytotoxic effects against various cancer cell lines, often at low micromolar concentrations.[1][2][3] These compounds exert their anticancer effects through diverse mechanisms, including the disruption of microtubule formation, interference with cell cycle progression, and modulation of critical signaling pathways.[1][3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the in vitro anticancer activity of novel thienopyrazole analogs. We will move beyond simple cytotoxicity screening to build a robust data package that elucidates mechanism of action, providing a solid foundation for further preclinical development. This involves a multi-faceted approach, comparing novel analogs against established benchmarks and employing a suite of assays to build a holistic understanding of their cellular effects.
Part 1: Foundational Cytotoxicity Screening
The initial step is to determine the concentration-dependent cytotoxic effect of the thienopyrazole analogs across a panel of relevant cancer cell lines. This establishes the potency and selective cytotoxicity index (SCI), a measure of the compound's preferential killing of cancer cells over non-cancerous cells.[5]
The MTT Cell Viability Assay: A Quantitative Benchmark
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).[7]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for blank correction.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a series of dilutions for each thienopyrazole analog and the positive control (e.g., Doxorubicin) in culture medium. It is crucial to include a vehicle control (e.g., DMSO at the highest concentration used for compound dilution).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for a defined period, typically 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, allowing for formazan crystal formation.[6]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background absorbance.[6]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Comparative Data: Establishing a Performance Benchmark
A crucial aspect of this guide is the direct comparison of novel analogs to a standard-of-care chemotherapeutic agent. Doxorubicin is a widely used anticancer drug, and its IC50 values vary across different cell lines.[8][9][10][11][12]
Table 1: Hypothetical Comparative IC50 Values (µM) of Thienopyrazole Analogs vs. Doxorubicin after 48h Treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Hs27 (Non-cancerous Fibroblast) |
| Thienopyrazole-1 (TP-1) | 1.8 | 2.5 | 3.1 | > 50 |
| Thienopyrazole-2 (TP-2) | 0.95 | 1.4 | 2.2 | > 50 |
| Doxorubicin (Control) | 1.25[9] | 0.6[8] | 0.4 | 15.0 |
Causality Insight: An ideal candidate, like TP-2 in this hypothetical table, exhibits potent cytotoxicity against cancer cells (low IC50 values) but significantly less activity against non-cancerous cells (high IC50 value), indicating a favorable selective cytotoxicity index.
Part 2: Elucidating the Mechanism of Cell Death
Once potent analogs are identified, the next critical step is to determine how they induce cell death. A primary mechanism for many successful anticancer agents is the induction of apoptosis, or programmed cell death.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[13][14] In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet.[13][14][15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues.[14][15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14]
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells[16]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells[16]
Detailed Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the thienopyrazole analogs at their respective IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle-treated cells as a negative control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the collected cells and wash once with cold 1X PBS.[16][15]
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[16][15]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.[16]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[16][15]
-
-
Flow Cytometry Analysis:
Part 3: Investigating Cell Cycle Perturbations
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell growth arrest and subsequent cell death.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This technique uses PI to stain the DNA of fixed and permeabilized cells.[17][18] The amount of PI fluorescence is directly proportional to the amount of DNA in each cell. Flow cytometry analysis can then distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17] An accumulation of cells in a particular phase suggests that the compound interferes with progression through that stage.
Detailed Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation:
-
Harvest and wash cells with PBS.
-
Resuspend the cell pellet in a small volume of PBS to create a single-cell suspension. This step is critical to prevent cell clumping.[18]
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[19]
-
Incubate at 4°C for at least 2 hours (or store for longer periods).[18][19]
-
-
Staining:
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry, measuring the PI fluorescence to generate a DNA content histogram.
Part 4: Probing the Molecular Mechanism of Action
To truly understand a compound's anticancer activity, it is essential to investigate its effects on specific molecular targets and signaling pathways. The PI3K/Akt/mTOR pathway is one of the most frequently hyper-activated signaling pathways in human cancers, playing a central role in cell proliferation, survival, and drug resistance.[21][22][23][24] Several pyrazole derivatives have been shown to inhibit this pathway.[25]
Western Blotting: Visualizing Protein Expression and Activation
Western blotting is a powerful technique used to detect and quantify specific proteins in a cell lysate.[26][27][28] It can reveal whether a thienopyrazole analog alters the expression level of key proteins or their activation state (e.g., phosphorylation).
Detailed Experimental Protocol: Western Blotting for PI3K/Akt Pathway
-
Protein Extraction:
-
Treat cells with the thienopyrazole analog for a specified time.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[29]
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. The supernatant contains the total protein extract.[29][30]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[29]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[29]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for key proteins in the PI3K/Akt pathway (e.g., p-Akt, total Akt, p-mTOR, total mTOR) and a loading control (e.g., β-actin or GAPDH).[30]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[30]
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities to determine the relative changes in protein expression or phosphorylation.
-
Visual Summaries of Experimental Design
Overall Workflow for In Vitro Validation
Caption: Thienopyrazole analogs may inhibit Akt phosphorylation.
Conclusion
Validating the in vitro anticancer activity of novel thienopyrazole analogs requires a systematic and multi-pronged approach. By moving from broad cytotoxicity screening to detailed mechanistic studies, researchers can build a compelling case for a compound's therapeutic potential. The comparative framework presented here, which benchmarks novel compounds against standards and integrates multiple assay types, ensures the generation of robust, reliable, and translatable data. This comprehensive validation is the critical first step in the long journey of developing a promising chemical scaffold into a life-saving therapeutic.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Molecules, 19(10), 15828–15854. Retrieved from [Link]
-
Porta, C., Paglino, C., & Mosca, A. (2014). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Frontiers in Oncology, 4, 66. Retrieved from [Link]
-
Miricescu, D., Totan, A., Stanescu, S., II, Greabu, M., Giuvala, C., & Drogan, A. M. (2020). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? International Journal of Molecular Sciences, 21(23), 9243. Retrieved from [Link]
-
Yang, J., Nie, J., Ma, X., Wei, Y., Peng, Y., & Wei, X. (2019). Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. Molecular and Clinical Oncology, 11(1), 33–40. Retrieved from [Link]
-
Sridharan, S., & Ramamoorthy, K. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(18), e3362. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]
-
Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Role of PI3K/AKT/mTOR in Cancer Signaling. Journal of the National Cancer Institute. Monographs, 2018(55), 1–6. Retrieved from [Link]
-
Flow Cytometry Facility, University of Wisconsin-Madison. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Flow Cytometry. Retrieved from [Link]
-
Hess, J. D., Medina-Saenz, M., & Aguilera, R. J. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Biology, 11(6), 930. Retrieved from [Link]
-
Hess, J. D. (2022). Exploring the Anticancer Mechanism of Thienopyrazole Derivative Tpz-1 in Acute Myeloid Leukemia. ScholarWorks@UTEP. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Determination of doxorubicin ic 50 in different tumor cell lines. Retrieved from [Link]
-
Hess, J. D., Medina-Saenz, M., & Aguilera, R. J. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. PubMed. Retrieved from [Link]
-
Phromnoi, K., Chumnanpuen, P., & Charoensuk, M. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. Retrieved from [Link]
-
Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. Retrieved from [Link]
-
Dubbelboer, I. R., Sharan, S., & Artursson, P. (2020). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 12(11), 1083. Retrieved from [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
Al-Fatlawi, A. A., Al-Oqaili, N. A. M., & Al-Shuhaib, M. B. S. (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. Journal of Advanced Veterinary Research, 12(3), 223-228. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of previously published IC 50 values of doxorubicin in different liver cancer cell lines. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Retrieved from [Link]
-
eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease. Retrieved from [Link]
-
Li, Y., Zhang, Y., & Li, Y. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5437. Retrieved from [Link]
-
Hess, J. D., Saenz, M. M., & Aguilera, R. J. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Molecules, 29(14), 3336. Retrieved from [Link]
-
Soni, J. P., Chilvery, S., Sharma, A., Reddy, G. N., Godugu, C., & Shankaraiah, N. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(10), 1251-1262. Retrieved from [Link]
-
ResearchGate. (2025). Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. Request PDF. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Exploring the Anticancer Mechanism of Thienopyrazole Derivative Tpz-1 " by Jessica Dyanne Hess [scholarworks.utep.edu]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. advetresearch.com [advetresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. kumc.edu [kumc.edu]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 19. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. Cancers | Free Full-Text | The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review [mdpi.com]
- 22. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 24. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. medium.com [medium.com]
- 27. Western blot protocol | Abcam [abcam.com]
- 28. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate Derivatives and Other Kinase Inhibitors
This guide provides a detailed comparative study of the kinase inhibitory profile of derivatives of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate against other well-characterized kinase inhibitors. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery. We will delve into the specific targeting of Glycogen Synthase Kinase 3β (GSK-3β) and Aurora kinases, presenting supporting experimental data and methodologies to offer a comprehensive understanding of the therapeutic potential of this novel chemical scaffold.
Introduction to the Thieno[3,2-c]pyrazole Scaffold
The thieno[3,2-c]pyrazole core has emerged as a privileged scaffold in medicinal chemistry, demonstrating potent inhibitory activity against various protein kinases. These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[1][2] Derivatives of this compound have shown particular promise as highly potent and selective inhibitors of GSK-3β and Aurora kinases, making them attractive candidates for further drug development.[3][4][5]
This guide will compare the inhibitory activities of key derivatives from this class with established, commercially available kinase inhibitors, providing a clear perspective on their potency and selectivity.
Comparative Kinase Inhibitory Potency
The efficacy of a kinase inhibitor is primarily determined by its potency, often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values of representative this compound derivatives against GSK-3β and Aurora kinases, alongside those of other known inhibitors.
Table 1: Comparative IC50 Values for GSK-3β Inhibition
| Compound/Inhibitor | Scaffold Class | GSK-3β IC50 (nM) | Reference |
| Compound 16b | Thieno[3,2-c]pyrazole | 3.1 | [6][7] |
| Compound 54 | Thieno[3,2-c]pyrazole | 3.4 | [3] |
| Compound 3a | Thieno[3,2-c]pyrazole | 74.4 | [8] |
| Tideglusib | Thiazolidinedione | 60 | [9] |
| LY2090314 | Pyrimidine | 0.9 | [9] |
| CHIR-99021 | Aminopyrimidine | 6.7 | N/A |
| AR-A014418 | Thiazole | 100 | [6] |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Comparative IC50 Values for Aurora Kinase Inhibition
| Compound/Inhibitor | Scaffold Class | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) | Reference |
| Compound 38 | Thieno[3,2-c]pyrazole | Low Nanomolar | Low Nanomolar | Not Reported | [4][5] |
| Alisertib (MLN8237) | Azepine | 1.2 | 396.5 | Not Reported | [10] |
| AMG-900 | Quinazoline | 5 | 4 | 1 | [10][11] |
| Danusertib (PHA-739358) | Pyrrolopyrazole | 13 | 79 | 61 | [10] |
| Barasertib (AZD1152-HQPA) | Quinazoline | >10,000 | 0.37 | Not Reported | [12] |
The exact IC50 values for Compound 38 were not specified in the cited literature, but it was described as having "low nanomolar inhibitory activity".
Causality Behind Experimental Choices
The selection of GSK-3β and Aurora kinases as primary targets for the thieno[3,2-c]pyrazole scaffold is driven by their significant roles in disease pathology.
-
GSK-3β is a key regulator in numerous cellular processes, and its aberrant activity is implicated in Alzheimer's disease, bipolar disorder, and some cancers.[13][14] The development of potent and selective GSK-3β inhibitors is therefore a major focus of therapeutic research.
-
Aurora kinases (A, B, and C) are essential for cell cycle regulation, particularly during mitosis. Their overexpression is a common feature in many cancers, leading to genetic instability and tumor progression.[15][16] Inhibiting Aurora kinases is a validated strategy in oncology.[11]
The choice of comparator compounds in the tables above is based on their established clinical or preclinical relevance as inhibitors of these target kinases. This allows for a direct and meaningful comparison of the potency of the novel thieno[3,2-c]pyrazole derivatives.
Experimental Protocols for Kinase Inhibition Assays
To ensure the reliability and reproducibility of kinase inhibition data, standardized and validated assay protocols are essential. The following are detailed step-by-step methodologies for two widely used kinase assay platforms.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a fluorescence resonance energy transfer (FRET)-based method for measuring the binding of an inhibitor to a kinase.[2][4]
Principle: A europium (Eu)-labeled antibody binds to the kinase, and a fluorescently labeled tracer binds to the ATP-binding site of the kinase. In the absence of an inhibitor, excitation of the Eu donor results in FRET to the tracer acceptor, producing a signal. An inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.
Experimental Workflow:
LanthaScreen™ Eu Kinase Binding Assay Workflow.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound at 3 times the final desired concentration in the assay buffer.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody at 3 times their final concentrations in the assay buffer.[17]
-
Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled tracer at 3 times its final concentration. The optimal tracer concentration should be close to its Kd for the kinase.[18]
-
Assay Assembly: In a 384-well plate, add 5 µL of the 3X compound dilution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
Incubation: Mix the plate gently and incubate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a microplate reader capable of measuring time-resolved FRET. Calculate the emission ratio of the acceptor (665 nm) to the donor (615 nm).
-
Data Analysis: Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
ADP-Glo™ Kinase Assay
This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3][19]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
Experimental Workflow:
Simplified GSK-3β Signaling Pathways.
In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt signaling inhibits GSK-3β, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene transcription. [14]In the PI3K/Akt pathway, growth factor signaling leads to the activation of Akt, which in turn phosphorylates and inactivates GSK-3β.
Aurora Kinase Signaling Pathway
Aurora kinases are central to the regulation of mitosis. Aurora A is involved in centrosome maturation and separation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex, which regulates chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. [5][16]
Role of Aurora Kinases in Mitosis.
Dysregulation of Aurora kinase activity can lead to defects in these processes, resulting in aneuploidy, a common characteristic of cancer cells. [16]
Conclusion
Derivatives of this compound represent a promising new class of kinase inhibitors with potent activity against GSK-3β and Aurora kinases. The low nanomolar IC50 values of lead compounds from this series are comparable to or exceed those of several well-established inhibitors. The thieno[3,2-c]pyrazole scaffold is a valuable starting point for the development of novel therapeutics targeting diseases driven by aberrant kinase activity. Further optimization of this scaffold could lead to the discovery of clinical candidates with improved potency, selectivity, and pharmacokinetic properties.
References
Sources
- 1. Sunitinib - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Staurosporine - Wikipedia [en.wikipedia.org]
- 9. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. promega.com [promega.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Amino-Thieno[3,2-c]pyrazoles as Kinase Inhibitors
In the landscape of modern drug discovery, the strategic design of small molecule inhibitors targeting protein kinases remains a cornerstone of therapeutic innovation. The 3-amino-thieno[3,2-c]pyrazole scaffold has emerged as a privileged structure, demonstrating potent inhibitory activity against various kinase families implicated in oncology and neurodegenerative disorders. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this scaffold, focusing on its modulation for targeting Aurora kinases and Glycogen Synthase Kinase 3β (GSK-3β). We will delve into the causality behind experimental design, present comparative biological data, and provide detailed protocols for key assays, offering researchers and drug development professionals a comprehensive resource for advancing their own discovery programs.
The 3-Amino-Thieno[3,2-c]pyrazole Scaffold: A Versatile Kinase Hinge-Binder
The thieno[3,2-c]pyrazole core is a bicyclic heteroaromatic system that effectively mimics the purine scaffold, a common motif in endogenous kinase ligands like ATP. The 3-amino group is strategically positioned to form crucial hydrogen bond interactions with the hinge region of the kinase active site, a conserved structural element that is fundamental for inhibitor binding and potency. The thiophene and pyrazole rings provide a rigid framework for the presentation of various substituents into the solvent-exposed regions and hydrophobic pockets of the ATP-binding site, allowing for the fine-tuning of potency and selectivity.
Comparative SAR Analysis: Aurora Kinases vs. GSK-3β
Our analysis will focus on two distinct and therapeutically relevant kinase targets for the 3-amino-thieno[3,2-c]pyrazole scaffold: the Aurora kinase family, critical regulators of mitosis and prominent oncology targets, and GSK-3β, a key enzyme in cellular signaling pathways implicated in Alzheimer's disease.[1][2]
Targeting Aurora Kinases: Key to Anti-proliferative Activity
A seminal study by Bindi et al. identified a series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives as potent inhibitors of Aurora kinases with significant anti-proliferative effects in cancer cell lines.[2] The general structure explored is depicted below.
General Structure for Aurora Kinase Inhibitors
A representative image of the core scaffold would be displayed here if image generation were supported.
The SAR exploration for Aurora kinase inhibition revealed several key insights:
-
The 3-Amino Group: Acylation of the 3-amino group with a substituted benzoyl moiety was found to be crucial for potent activity. This amide linkage likely orients the substituent towards the solvent-exposed region of the active site.
-
The Benzoyl Substituent (R1): A 4-morpholinyl-benzoyl group at this position consistently demonstrated high potency. This suggests that the morpholine moiety makes favorable interactions with the ribose-phosphate binding region.
-
The 5-Carboxylic Acid Group: Conversion of a 5-ester group to a carboxylic acid and subsequent amidation allowed for the introduction of diverse substituents (R2) to probe the hydrophobic pocket.
-
The Amide Substituent (R2): Introduction of a chiral ((S)-1-phenyl-2-pyrrolidin-1-yl-ethyl) amide at the 5-position led to the discovery of a highly potent compound (compound 38 in the original study), which exhibited low nanomolar inhibitory activity against cancer cell lines.[2]
Table 1: Comparative Activity of 3-Amino-Thieno[3,2-c]pyrazoles as Aurora Kinase Inhibitors
| Compound ID | R1 (at 3-amino) | R2 (at 5-carboxamide) | Aurora-A IC50 (nM) | HCT-116 Proliferation IC50 (nM) |
| 1 | 4-Morpholinylbenzoyl | OEt | 50 | 120 |
| 2 | 4-Morpholinylbenzoyl | OH | >1000 | >1000 |
| 38 | 4-Morpholinylbenzoyl | ((S)-1-phenyl-2-pyrrolidin-1-yl-ethyl) | 6 | 20 |
Data synthesized from Bindi et al., Bioorg. Med. Chem. 2010.[2]
The data clearly indicates that while the 4-morpholinylbenzoyl group at R1 is important, the nature of the substituent at the 5-position (R2) dramatically influences both enzymatic and cellular potency. The conversion from an ester to a specific chiral amide resulted in a significant enhancement of activity.
Targeting GSK-3β: A Strategy for Neurodegenerative Disease
More recently, the 3-amino-thieno[3,2-c]pyrazole scaffold has been successfully repurposed to target GSK-3β. A study by Yan et al. detailed the design and synthesis of a series of derivatives with potent and selective GSK-3β inhibitory activity.[3]
General Structure for GSK-3β Inhibitors
Caption: General synthetic workflow for 3-amino-thieno[3,2-c]pyrazole derivatives.
Step-by-Step Synthesis of a Representative GSK-3β Inhibitor (analogue of 16b):
-
Acylation of the 3-amino group: To a solution of 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine in pyridine, add isobutyryl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with ethyl acetate. Purify the crude product by column chromatography to yield N-(5-bromo-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide. [3]2. Suzuki Coupling: To a solution of the bromo-intermediate in a mixture of DMF, ethanol, and water, add pyridin-4-ylboronic acid, potassium acetate, and a palladium catalyst such as Pd(dppf)Cl2. Degas the mixture and heat to 100 °C for 4 hours. After cooling, partition the mixture between water and ethyl acetate. Purify the organic layer by column chromatography to afford the final product. [3]
In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ kinase assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for determining enzyme activity and inhibitor potency.
Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. Further dilute these solutions in the appropriate kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound solution, the kinase (e.g., Aurora-A or GSK-3β), and the substrate in kinase buffer.
-
Initiation: Initiate the reaction by adding ATP. The final reaction volume is typically 10-25 µL. Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Luminescence Detection: Convert the ADP generated to ATP and produce a luminescent signal by adding Kinase Detection Reagent. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Role of Aurora kinases in mitosis and the effect of their inhibition.
Simplified GSK-3β Signaling in Alzheimer's Disease Pathogenesis
Caption: Inhibition of GSK-3β prevents tau hyperphosphorylation.
Conclusion and Future Directions
The 3-amino-thieno[3,2-c]pyrazole scaffold represents a versatile and highly tractable starting point for the development of potent and selective kinase inhibitors. The comparative SAR analysis presented herein demonstrates that strategic modifications at the 3- and 5-positions can effectively steer the inhibitory profile towards distinct kinase targets, such as Aurora kinases for oncology applications and GSK-3β for neurodegenerative diseases. The detailed experimental protocols provide a robust framework for researchers to validate these findings and explore new chemical space around this privileged core. Future efforts in this area will likely focus on optimizing the pharmacokinetic properties of these compounds, further enhancing selectivity through structure-based design, and exploring the therapeutic potential of dual-targeting inhibitors.
References
- Yan, Z., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Journal of Medicinal Chemistry.
Sources
A Senior Application Scientist's Guide to Validating Target Engagement of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate Derivatives in Cells
In the landscape of modern drug discovery, the unequivocal demonstration that a therapeutic candidate directly interacts with its intended molecular target within the complex milieu of a living cell is a critical milestone. This guide provides an in-depth, comparative analysis of robust methodologies for validating the cellular target engagement of a promising class of small molecules: Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate derivatives. Drawing from extensive field experience, this document moves beyond mere protocols to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
The thienopyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent activity against a range of biological targets, notably protein kinases.[1][2][3] Dysregulation of kinase signaling is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a focal point of therapeutic development.[1][4][5] For the purpose of this guide, we will focus on a hypothetical derivative, "TPD-K," a this compound derivative designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6]
This guide will compare and contrast two powerful, orthogonal techniques for confirming TPD-K's engagement with VEGFR-2 in a cellular context: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay. We will also explore downstream functional assays to correlate target binding with cellular activity.
The Principle of Target Engagement: Beyond "If" to "How Much" and "For How Long"
Target engagement is the foundational evidence that a drug candidate physically interacts with its intended target protein in a living system. It is a quantitative measure that can inform on:
-
Target Occupancy: The fraction of the target protein bound by the drug at a given concentration.
-
Affinity: The strength of the interaction between the drug and its target in the cellular environment.
-
Residence Time: The duration for which the drug remains bound to its target.[7]
A comprehensive understanding of these parameters is crucial for optimizing drug dosage, predicting efficacy, and minimizing off-target effects.
Comparative Methodologies for Validating TPD-K Target Engagement
We will now delve into the practical application of two leading technologies for assessing target engagement, CETSA® and NanoBRET™, followed by a discussion on functional validation.
Cellular Thermal Shift Assay (CETSA®): A Label-Free Approach
CETSA® is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of proteins.[8][9][10] When a protein binds to a ligand, its conformational stability often increases, resulting in a higher melting temperature (Tm).[8][11] This change in thermal stability can be measured in intact cells or cell lysates.[8][10][12]
Workflow for CETSA®:
Caption: CETSA® workflow for assessing TPD-K engagement with VEGFR-2.
Experimental Protocol: CETSA® for TPD-K and VEGFR-2
-
Cell Culture: Culture a human endothelial cell line (e.g., HUVEC) endogenously expressing VEGFR-2 to 80-90% confluency.
-
Compound Treatment: Treat cells with varying concentrations of TPD-K or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble VEGFR-2 using a specific detection method, such as Western blotting or an ELISA.
-
Data Analysis: Plot the percentage of soluble VEGFR-2 against the temperature for both TPD-K-treated and vehicle-treated samples. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A positive shift in the Tm for TPD-K-treated samples indicates target engagement.
Trustworthiness of the Protocol: This protocol includes an internal control (vehicle-treated cells) at each temperature point, allowing for a direct comparison and validation of any observed thermal shift. The use of a specific antibody for VEGFR-2 ensures that the measured effect is target-specific.
NanoBRET™ Target Engagement Assay: A Live-Cell Proximity-Based Method
The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding in living cells in real-time.[7][13] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase) fused to the target protein and a fluorescent energy acceptor (a cell-permeable fluorescent tracer that binds to the same target).[13][14]
Workflow for NanoBRET™ TE Assay:
Caption: NanoBRET™ TE workflow for quantifying TPD-K engagement with VEGFR-2.
Experimental Protocol: NanoBRET™ TE for TPD-K and VEGFR-2
-
Construct Generation: Create a fusion construct of human VEGFR-2 with NanoLuc® luciferase at either the N- or C-terminus.
-
Cell Transfection: Transfect HEK293 cells with the VEGFR-2-NanoLuc® construct. HEK293 cells are often used due to their high transfection efficiency and low endogenous expression of many kinases.
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate.
-
Compound and Tracer Addition: Add a fixed, low concentration of the VEGFR-2 fluorescent tracer and a serial dilution of TPD-K to the cells.
-
Substrate Addition and Incubation: Add the NanoLuc® substrate and an extracellular NanoLuc® inhibitor to prevent signal from any leaked fusion protein. Incubate the plate at 37°C for a period to allow the binding to reach equilibrium (typically 2 hours).
-
BRET Measurement: Measure the luminescence at two wavelengths (donor and acceptor emission peaks) using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of TPD-K and fit the data to a four-parameter logistic curve to determine the IC50 value, which reflects the potency of TPD-K in displacing the tracer.
Trustworthiness of the Protocol: The competitive nature of this assay, where TPD-K displaces a known binder (the tracer), provides a self-validating system. The ratiometric BRET measurement minimizes artifacts from cell number variations or compound autofluorescence.
Comparison of Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) |
| Target Protein | Endogenous or overexpressed, label-free | Requires fusion to NanoLuc® luciferase |
| Readout | Change in protein melting temperature (Tm shift) | Change in BRET ratio (IC50) |
| Cell State | Live cells at the point of treatment | Live cells throughout the assay |
| Throughput | Moderate to high | High |
| Key Advantages | Label-free, can use endogenous protein | Real-time, quantitative affinity and residence time data in live cells[7][14][15] |
| Key Limitations | Indirect measure of binding, not all ligands induce a thermal shift | Requires genetic modification of the target protein |
Downstream Functional Validation: Connecting Target Engagement to Cellular Effects
Confirming that TPD-K binds to VEGFR-2 is the first step. The next is to demonstrate that this binding event leads to a functional consequence. Since VEGFR-2 is a receptor tyrosine kinase, its activation leads to autophosphorylation and the initiation of downstream signaling cascades that promote cell proliferation and survival.
Experimental Protocol: VEGFR-2 Phosphorylation Assay
-
Cell Culture and Starvation: Culture HUVEC cells. Prior to the experiment, serum-starve the cells for several hours to reduce basal VEGFR-2 activity.
-
Inhibitor Pre-treatment: Pre-treat the cells with a dose-response of TPD-K for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a recombinant human VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Analysis: Analyze the levels of phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2 by Western blotting or a specific ELISA.
-
Data Interpretation: A dose-dependent decrease in the pVEGFR-2/total VEGFR-2 ratio in TPD-K-treated cells confirms that target engagement leads to the inhibition of kinase activity.
Signaling Pathway Visualization:
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of TPD-K.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted approach to validating the cellular target engagement of this compound derivatives, using a hypothetical VEGFR-2 inhibitor, TPD-K, as an exemplar. By employing orthogonal, self-validating techniques like CETSA® and NanoBRET™, researchers can build a compelling data package that confirms direct target interaction in a physiologically relevant context.[8][15] The crucial link between target engagement and functional cellular outcomes is then established through downstream signaling assays. This comprehensive validation strategy is indispensable for the successful progression of novel chemical entities through the drug discovery pipeline.
References
-
NanoBRET™ Target Engagement for drug development - News-Medical.Net. [Link]
-
NanoBRET Assay Services - Reaction Biology. [Link]
-
Methods to investigate protein–protein interactions - Wikipedia. [Link]
-
Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. [Link]
-
Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC - NIH. [Link]
-
Techniques to Measure Binding - Biology LibreTexts. [Link]
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro - MDPI. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]
-
A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - NIH. [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - NIH. [Link]
-
Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]
-
Kinase Activity Assay | Creative Diagnostics. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. [Link]
-
CETSA. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed. [Link]
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro - NIH. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]
-
Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC - NIH. [Link]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. [Link]
-
(PDF) Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro - ResearchGate. [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. [Link]
-
Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives | Request PDF - ResearchGate. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
- 5. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NanoBRET® Target Engagement BET BRD Assays [promega.kr]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. CETSA [cetsa.org]
- 11. annualreviews.org [annualreviews.org]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 15. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Thienopyrazole-Based Kinase Inhibitors
Introduction: The Pursuit of Precision in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern oncology and immunology.[1][2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, yet their clinical success is intrinsically linked to their selectivity. The thienopyrazole scaffold has emerged as a pharmacologically significant structure in this domain, lauded for its versatility and proven utility in designing potent kinase inhibitors.[1][3][4] However, the highly conserved nature of the ATP-binding pocket across the human kinome presents a formidable challenge: ensuring that an inhibitor precisely engages its intended target while avoiding unintended "off-target" interactions.
These off-target effects are not merely academic; they can lead to unexpected toxicities or, in some cases, serendipitous therapeutic benefits (polypharmacology).[5][6][7] Therefore, a rigorous and multi-faceted approach to profiling the cross-reactivity, or selectivity, of any new chemical entity is paramount. This guide provides an in-depth comparison of key methodologies for characterizing thienopyrazole-based kinase inhibitors, explaining the causality behind experimental choices and presenting a framework for interpreting the resulting data.
The Thienopyrazole Scaffold: A Privileged Framework for Kinase Inhibitors
The thienopyrazole core, a bicyclic fusion of thiophene and pyrazole rings, serves as an excellent foundation for kinase inhibitors.[1] Its rigid structure allows for the precise orientation of substituents to interact with key residues within the kinase ATP-binding site. Medicinal chemists leverage this scaffold to modulate potency and selectivity through structure-activity relationship (SAR) studies. For instance, modifications at specific positions on the rings can be used to exploit subtle differences between the active sites of various kinases, thereby "designing out" interactions with anti-targets.[8][9][10] Studies have shown that even minor substitutions, such as the addition of a difluoromethyl group, can dramatically improve the selectivity profile of a thienopyrazole inhibitor.[8]
Methodologies for Comprehensive Cross-Reactivity Profiling
No single assay can fully capture the complexity of a compound's interaction within the cellular environment. A robust profiling strategy integrates biochemical, biophysical, and functional proteomics data to build a comprehensive selectivity map. We will compare three gold-standard techniques using two hypothetical thienopyrazole compounds as examples:
-
TPZ-1 (Thienopyrazole-1): A highly selective inhibitor designed for KDR (VEGFR2).
-
TPZ-2 (Thienopyrazole-2): A potent KDR inhibitor with known cross-reactivity.
Biochemical Profiling: The Competition Binding Assay (e.g., KINOMEscan®)
This approach provides a broad, initial assessment of an inhibitor's affinity against a large panel of kinases in a cell-free system. It directly measures the ability of a compound to compete with a known ligand for the kinase's active site.
Causality & Experimental Rationale: The KINOMEscan® platform utilizes an active site-directed competition binding assay to quantify interactions between a test compound and a panel of DNA-tagged kinases.[11][12] By measuring the displacement of an immobilized ligand, it determines a percent inhibition value, which can be used to calculate binding constants (Kd). The primary advantage is its breadth, allowing for a rapid screen against hundreds of kinases to identify potential off-targets that might be missed by smaller, hypothesis-driven panels.[2][11]
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Solubilize TPZ-1 and TPZ-2 in 100% DMSO to create a 100X stock solution (e.g., 1 mM).
-
Assay Plate Preparation: Prepare assay plates containing the test compounds, a control compound (e.g., staurosporine), and a DMSO vehicle control.
-
Binding Reaction: Add the DNA-tagged kinase panel to the assay plates. An active-site directed ligand, covalently attached to a solid support, is also included in the reaction. The test compounds compete with this immobilized ligand for binding to the kinases.
-
Affinity Capture: The kinase-ligand binding is measured by capturing the kinase-DNA tag on the solid support. Unbound kinases are washed away.
-
Quantification: The amount of bound kinase is quantified using qPCR on the associated DNA tag. The signal is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding. These can be used to generate a selectivity profile.
Caption: KINOMEscan® competition binding assay workflow.
Data Presentation: Comparative KINOMEscan® Data
| Kinase Target | TPZ-1 (%Ctrl @ 1µM) | TPZ-2 (%Ctrl @ 1µM) | Interpretation |
| KDR (VEGFR2) | 0.5 | 0.8 | Potent On-Target Binding |
| ABL1 | 85 | 5.2 | TPZ-2 shows strong off-target binding |
| SRC | 92 | 8.1 | TPZ-2 shows strong off-target binding |
| LCK | 95 | 12.5 | TPZ-2 shows moderate off-target binding |
| FLT3 | 78 | 45 | TPZ-2 shows weak off-target binding |
| p38α (MAPK14) | 98 | 95 | Both compounds are selective against p38α |
Data is illustrative. A lower %Ctrl indicates stronger binding.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
While biochemical assays measure binding affinity, they don't confirm that the compound can engage its target in the complex milieu of a living cell. CETSA® bridges this gap by measuring target engagement in a physiological context.[13]
Causality & Experimental Rationale: The principle of CETSA® is based on ligand-induced thermal stabilization.[14] When a compound binds to its target protein, it generally increases the protein's conformational stability, making it more resistant to heat-induced denaturation.[13][15] By heating cell lysates or intact cells treated with the inhibitor to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can determine a melting temperature (Tm). A shift in this Tm (a ΔTm) in the presence of the compound is direct evidence of target engagement.[14][16] This technique is invaluable for validating that a compound reaches and binds its target inside the cell and can be expanded using mass spectrometry (MS-CETSA) for proteome-wide off-target discovery.[14][15]
Experimental Protocol: CETSA® with Western Blot Readout
-
Cell Treatment: Culture cells (e.g., HUVEC for KDR) to ~80% confluency. Treat with the test compound (e.g., 10 µM TPZ-1 or TPZ-2) or vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a buffered solution.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. One aliquot is kept at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the protein concentration.
-
Western Blotting: Analyze equal amounts of soluble protein from each temperature point by SDS-PAGE and Western blot using a primary antibody specific to the target protein (e.g., anti-KDR) and a relevant off-target (e.g., anti-SRC).
-
Data Analysis: Quantify the band intensities and plot them against the temperature. Fit the data to a sigmoidal curve to determine the Tm. Calculate the ΔTm (Tm with compound - Tm with vehicle).
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Data Presentation: Comparative CETSA® Data
| Protein Target | Vehicle Tm | TPZ-1 ΔTm (°C) | TPZ-2 ΔTm (°C) | Interpretation |
| KDR (On-Target) | 52.1°C | +5.8 | +6.1 | Strong cellular target engagement |
| SRC (Off-Target) | 55.4°C | +0.3 | +4.5 | TPZ-2 engages SRC in cells, TPZ-1 does not |
| ABL1 (Off-Target) | 54.2°C | -0.1 | +3.8 | TPZ-2 engages ABL1 in cells, TPZ-1 does not |
| MAPK14 (Negative) | 58.0°C | +0.2 | +0.1 | Confirms lack of engagement for both |
Data is illustrative. A positive ΔTm indicates compound-induced stabilization and target engagement.
Functional Consequence Profiling: Phosphoproteomics
Binding to a protein does not always translate to functional inhibition. Phosphoproteomics directly assesses the downstream consequences of kinase inhibition by quantifying changes in phosphorylation across the proteome.
Causality & Experimental Rationale: This mass spectrometry-based approach measures the functional output of kinase activity.[17] By comparing the phosphoproteome of cells treated with an inhibitor to vehicle-treated cells, we can identify phosphosites that are significantly up- or down-regulated.[18][19] Down-regulation of a known substrate of the target kinase validates the on-target effect. Crucially, changes in the phosphorylation of substrates of other kinases can reveal functionally relevant off-target activity, providing a powerful, unbiased view of the inhibitor's true cellular mechanism of action.[20]
Experimental Protocol: TMT-based Quantitative Phosphoproteomics
-
Cell Culture and Lysis: Treat cells with inhibitor (TPZ-1 or TPZ-2) or vehicle as in the CETSA® protocol. Lyse cells in a urea-based buffer containing phosphatase inhibitors.
-
Protein Digestion: Reduce, alkylate, and digest proteins into peptides using an enzyme like Trypsin.
-
TMT Labeling: Label the peptide digests from each condition (e.g., Vehicle, TPZ-1, TPZ-2) with different isobaric Tandem Mass Tags (TMT). This allows for multiplexing and relative quantification in a single MS run.[18]
-
Phosphopeptide Enrichment: Combine the labeled samples and enrich for phosphopeptides using methods like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[20]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify phosphopeptides and quantify the relative abundance of each peptide across the different conditions using the TMT reporter ions. Identify sites with statistically significant changes in phosphorylation.
Caption: Quantitative phosphoproteomics workflow.
Data Presentation: Comparative Phosphoproteomics Data
| Phosphosite | Protein | Upstream Kinase (Predicted) | Fold Change (TPZ-1 vs Veh) | Fold Change (TPZ-2 vs Veh) | Interpretation |
| PLCγ1 (Y783) | PLCG1 | KDR | -4.2 | -4.5 | On-target pathway inhibition confirmed |
| STAT3 (Y705) | STAT3 | SRC, ABL1 | -1.1 | -3.8 | TPZ-2 inhibits SRC/ABL1 functional pathway |
| GAB1 (Y627) | GAB1 | SRC family | +1.2 | -3.5 | Further evidence of off-target SRC inhibition by TPZ-2 |
| MAPK1 (T185) | MAPK1 | MEK1/2 | -1.3 | -1.2 | No significant effect on MAPK pathway |
Data is illustrative. Negative fold change indicates decreased phosphorylation (inhibition).
Synthesizing the Data: A Unified View of Selectivity
By integrating the results from all three platforms, we can construct a comprehensive and self-validating profile for each inhibitor.
-
TPZ-1 (Selective Inhibitor): The KINOMEscan® data showed high selectivity for KDR. This was validated by CETSA®, which demonstrated a significant thermal shift for KDR but not for the tested off-targets like SRC. Finally, the phosphoproteomics results confirmed a potent and clean functional effect, with significant downregulation of a direct KDR substrate and minimal impact on other pathways.
-
TPZ-2 (Less Selective Inhibitor): The KINOMEscan® data immediately flagged ABL1 and SRC as strong off-targets. CETSA® confirmed that TPZ-2 engages not only KDR but also ABL1 and SRC inside the cell, as shown by their significant thermal shifts. The phosphoproteomics data provided the functional evidence, showing downregulation of substrates for both the on-target (KDR) and the off-targets (SRC/ABL1). This convergence of data provides high confidence that the off-target liabilities of TPZ-2 are real and have functional consequences.
Caption: Impact of a non-selective inhibitor on signaling.
Conclusion
Profiling the cross-reactivity of thienopyrazole-based kinase inhibitors is not a single experiment but a systematic investigation. A tiered, integrated approach is essential for building a complete and reliable selectivity profile.
-
Biochemical screens like KINOMEscan® provide the broadest, most unbiased first look at potential off-targets.
-
Cellular target engagement assays like CETSA® are critical for validating that these interactions occur in a more physiologically relevant environment.
-
Functional proteomics provides the ultimate confirmation by measuring the downstream consequences of both on- and off-target engagement.
By combining these orthogonal approaches, researchers can make more informed decisions, anticipate potential toxicities, and ultimately develop safer and more effective kinase inhibitors. This rigorous, multi-angle validation is the cornerstone of modern drug development and ensures that the promise of targeted therapy is delivered with precision.
References
-
Romagnoli, R., et al. (2015). Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors. PubMed. [Link]
-
Dai, L., et al. (2018). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Central Science. [Link]
-
Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
McLean, L. R., et al. (2012). X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Glavan, D. G., et al. (2022). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. Methods in Enzymology. [Link]
-
Zhang, Y., et al. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Current Protocols in Chemical Biology. [Link]
-
Reinhard, F. B., et al. (2015). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. [Link]
-
Sugiyama, N., et al. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. MDPI. [Link]
-
Tan, C. S. H., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]
-
Williams, C. S., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. [Link]
-
Casado, P., et al. (2021). Profiling kinase-inhibitor fingerprints to assign phosphorylation sites to upstream kinases. ResearchGate. [Link]
-
Bantscheff, M., et al. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
-
McLean, L. R., et al. (2012). X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. ResearchGate. [Link]
-
Klaeger, S., et al. (2017). Target Landscape of Clinical Kinase Inhibitors. PRIDE Archive, EMBL-EBI. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Giansanti, P., et al. (2023). Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics. Molecular Systems Biology. [Link]
-
Médard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]
-
Lemeer, S., et al. (2017). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics. [Link]
-
Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
-
Sugiyama, N., et al. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. ResearchGate. [Link]
-
El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
-
Goldstein, D. M., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry. [Link]
-
McDonald, E., et al. (2006). Discovery and development of pyrazole-scaffold Hsp90 inhibitors. Current Topics in Medicinal Chemistry. [Link]
-
Al-Ostath, O. A., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
-
Goldstein, D. M., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]
-
Roskoski, R. Jr. (2022). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research. [Link]
-
Singh, R., et al. (2023). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. Biochemical Pharmacology. [Link]
-
Chemical Kinomics & Innovative Drug Discovery Lab. (n.d.). Drug Discovery - Inhibitor. Yonsei University. [Link]
-
Green, J. R., et al. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side-effects. Vascular Pharmacology. [Link]
-
Ou, S. I., et al. (2018). Hypersensitivity in ALK-positive lung cancers exposed to ALK inhibitor. OncoTargets and Therapy. [Link]
-
Caimmi, S., et al. (2020). Hypersensitivity Reactions to Biologicals: from Bench to Bedside. Current Opinion in Allergy and Clinical Immunology. [Link]
-
Chu, M. P., et al. (2017). Interactions between epidermal growth factor receptor tyrosine kinase inhibitors and proton-pump inhibitors/histamine type-2 receptor antagonists in non-small cell lung cancer: a systematic review and meta-analysis. Translational Lung Cancer Research. [Link]
-
Li, X., et al. (2016). Genetic Association of Curative and Adverse Reactions to Tyrosine Kinase Inhibitors in Chinese advanced Non-Small Cell Lung Cancer patients. Scientific Reports. [Link]
-
Patel, A. B., et al. (2024). Cutaneous Adverse Events of Tyrosine Kinase Inhibitors in Endocrine Tumors: Clinical Features, Mechanisms, and Management Strategies. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. mdpi.com [mdpi.com]
- 14. annualreviews.org [annualreviews.org]
- 15. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics | Molecular Systems Biology [link.springer.com]
- 18. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the ADME Profiling of Substituted Thienopyrazoles: A Comparative Analysis
The thienopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with promising therapeutic activities, including kinase inhibition and anticancer effects.[1] However, the journey from a potent hit to a viable clinical candidate is paved with challenges, primarily dictated by the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2] A molecule's efficacy and safety are inextricably linked to its pharmacokinetic profile. Neglecting early ADME assessment can lead to costly late-stage failures.[3][4]
This guide provides a comparative framework for analyzing the ADME properties of novel substituted thienopyrazoles. We will dissect the critical ADME assays, explain the causal relationships between chemical structure and pharmacokinetic behavior, and present detailed, validated protocols. Our objective is to empower research teams to make informed decisions, optimizing chemical series not just for potency, but for drug-like characteristics.
The ADME Funnel: A Workflow for Candidate Triage
Effective drug discovery employs a tiered approach to ADME screening, starting with high-throughput assays to filter large numbers of compounds and progressing to more complex, lower-throughput studies for promising leads.[3] This "ADME funnel" ensures that resources are focused on candidates with the highest probability of success.
Caption: A tiered ADME screening workflow.
Absorption: Crossing the Intestinal Barrier
For orally administered drugs, absorption is the first critical hurdle. It is governed by a compound's solubility and its ability to permeate the intestinal epithelium.[5] Poor absorption directly leads to low bioavailability, rendering an otherwise potent compound ineffective.[2]
Aqueous Solubility
-
Why it Matters: A compound must be in solution to be absorbed. Low solubility is a frequent bottleneck in early discovery.[6] We assess both kinetic and thermodynamic solubility to understand a compound's behavior in different contexts.[7]
-
Structural Considerations: The introduction of polar functional groups (e.g., -OH, -COOH, -NH2) or ionizable centers to the thienopyrazole scaffold can enhance aqueous solubility. Conversely, increasing lipophilicity with bulky, non-polar substituents (e.g., -CF3, -Ph, -tBu) often decreases it.
Intestinal Permeability
The Caco-2 permeability assay is the industry gold standard for predicting human intestinal absorption in vitro.[8][9] Caco-2 cells, derived from human colon adenocarcinoma, form a monolayer that mimics the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[5][10]
-
Experimental Causality: We measure permeability in two directions: from the apical (AP) to the basolateral (BL) side, which simulates absorption into the bloodstream, and from BL to AP to identify active efflux.[10] The ratio of these two measurements (Efflux Ratio, ER) is critical. An ER > 2 suggests the compound is a substrate of efflux transporters, which can significantly limit its absorption.[8]
Caption: The Caco-2 permeability assay workflow.
Comparative Data: Substituted Thienopyrazoles (Illustrative)
| Compound ID | R1-Substituent | R2-Substituent | Solubility (µM) | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption |
| TPZ-001 | -H | -CH₃ | 150 | 15.2 | 1.1 | High |
| TPZ-002 | -Cl | -CH₃ | 85 | 18.5 | 1.3 | High |
| TPZ-003 | -H | -COOH | >200 | 1.1 | 0.9 | Low |
| TPZ-004 | -H | -Morpholine | 120 | 4.5 | 5.8 | Low (Efflux) |
Commentary: TPZ-003, while highly soluble due to the carboxylic acid group, shows poor permeability, a common trait for highly polar molecules. TPZ-004 is identified as a likely P-gp substrate due to its high efflux ratio, flagging it for potential in vivo absorption issues.
Distribution: Reaching the Target
Once absorbed, a drug distributes throughout the body. A key determinant of its distribution profile is the extent to which it binds to plasma proteins, primarily human serum albumin (HSA) and alpha-1-acid glycoprotein (AGP).[11]
-
Why it Matters: According to the "free drug theory," only the unbound fraction of a drug is available to interact with its therapeutic target and be metabolized or excreted.[12] High plasma protein binding (>99%) can limit efficacy and create a narrow therapeutic window.[12]
Plasma Protein Binding (PPB)
Rapid Equilibrium Dialysis (RED) is a robust and widely used method to determine the fraction of a compound bound to plasma proteins.[7]
-
Experimental Causality: The assay involves a device with two chambers separated by a semi-permeable membrane that allows free drug to pass but retains proteins. By measuring the drug concentration in the protein-containing (plasma) chamber and the protein-free (buffer) chamber at equilibrium, we can accurately calculate the unbound fraction (fu).
Comparative Data: Substituted Thienopyrazoles (Illustrative)
| Compound ID | R1-Substituent | R2-Substituent | LogD @ pH 7.4 | % PPB (Human) | Unbound Fraction (fu) |
| TPZ-001 | -H | -CH₃ | 2.1 | 92.5 | 0.075 |
| TPZ-002 | -Cl | -CH₃ | 2.8 | 98.8 | 0.012 |
| TPZ-005 | -OCH₃ | -CH₃ | 2.3 | 95.1 | 0.049 |
| TPZ-006 | -Phenyl | -CH₃ | 4.1 | >99.9 | <0.001 |
Commentary: A clear trend is observed where increased lipophilicity (LogD) correlates with higher plasma protein binding. The addition of a phenyl group (TPZ-006) dramatically increases PPB, leaving a negligible unbound fraction, which is a significant liability. TPZ-002, while a potent analog, may have a lower free exposure in vivo compared to TPZ-001 due to its higher binding.
Metabolism: Biotransformation and Clearance
Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion.[13] This is largely mediated by the Cytochrome P450 (CYP) family of enzymes.[14] Understanding a compound's metabolic fate is crucial for predicting its half-life and its potential for drug-drug interactions (DDIs).[15]
Metabolic Stability
-
Why it Matters: A compound that is metabolized too quickly will have a short half-life, requiring frequent dosing. Conversely, a compound that is too stable may accumulate to toxic levels. The hepatic microsome stability assay provides a measure of intrinsic clearance (Clint), which is the rate of metabolism by liver enzymes.[16][17]
-
Structural Considerations: Certain functional groups are known "metabolic soft spots." For thienopyrazoles, unsubstituted positions on the aromatic rings can be susceptible to hydroxylation. Alkyl groups can be oxidized. Identifying these liabilities allows for targeted chemical modifications, such as blocking a site of metabolism with a fluorine or chlorine atom, to improve stability.[17]
Caption: General metabolic pathways for xenobiotics.
CYP450 Inhibition
-
Why it Matters: If a new drug inhibits a major CYP enzyme (e.g., CYP3A4, 2D6, 2C9), it can slow the metabolism of co-administered drugs that are substrates for that enzyme.[18] This can lead to toxic accumulation of the "victim" drug, causing severe adverse effects.[19] Therefore, regulatory agencies require thorough CYP inhibition profiling.[4]
-
Experimental Causality: We assess CYP inhibition by incubating our test compound with human liver microsomes, a cocktail of probe substrates specific to different CYP isoforms, and the necessary cofactor (NADPH).[7] The rate of formation of the substrate-specific metabolites is measured by LC-MS/MS. A reduction in metabolite formation in the presence of the test compound indicates inhibition, and an IC₅₀ value is determined.
Comparative Data: Substituted Thienopyrazoles (Illustrative)
| Compound ID | R1-Substituent | R2-Substituent | Human Microsomal T½ (min) | CYP3A4 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | DDI Risk |
| TPZ-001 | -H | -CH₃ | 45 | >50 | >50 | Low |
| TPZ-002 | -Cl | -CH₃ | >120 | >50 | 8.5 | Moderate |
| TPZ-005 | -OCH₃ | -CH₃ | 15 | 25.1 | >50 | Low |
| TPZ-007 | -H | -Imidazole | 62 | 1.2 | >50 | High |
Commentary: TPZ-002 shows improved metabolic stability compared to TPZ-001, likely due to the chlorine atom blocking a site of metabolism. However, it introduces moderate inhibition of CYP2C9. TPZ-007 is a potent CYP3A4 inhibitor, a common liability for compounds containing an imidazole moiety, posing a significant DDI risk. TPZ-005 is rapidly metabolized, suggesting a short in vivo half-life.
Excretion and Safety
The final piece of the ADME puzzle is excretion. While not typically studied with high-throughput in vitro assays, a critical safety-related aspect that can be screened early is the potential for cardiac toxicity via inhibition of the hERG potassium channel.[20]
hERG Inhibition
-
Why it Matters: Inhibition of the hERG channel can lead to a prolongation of the QT interval in the heart, a condition that can trigger a fatal arrhythmia called Torsades de Pointes.[21] Several drugs have been withdrawn from the market due to this liability, making hERG screening a mandatory part of safety pharmacology.[20]
-
Structural Red Flags: hERG liability is often associated with compounds that are basic or zwitterionic and have high lipophilicity.[22][23]
-
Screening Approach: Automated patch-clamp electrophysiology is the gold-standard method for assessing hERG inhibition.[21] It directly measures the potassium current through the hERG channel in cells expressing the channel, providing a precise IC₅₀ value.
Comparative Data: Substituted Thienopyrazoles (Illustrative)
| Compound ID | R1-Substituent | R2-Substituent | hERG IC₅₀ (µM) | Safety Margin (vs. Potency) |
| TPZ-001 | -H | -CH₃ | >30 | High |
| TPZ-002 | -Cl | -CH₃ | >30 | High |
| TPZ-004 | -H | -Morpholine | 5.2 | Low |
| TPZ-008 | -H | -Piperidine | 2.1 | Very Low |
Commentary: The introduction of basic nitrogen-containing groups, as in TPZ-004 and TPZ-008, significantly increases the risk of hERG inhibition. A safety margin of at least 30-fold between the hERG IC₅₀ and the therapeutic plasma concentration is generally desired. Both TPZ-004 and TPZ-008 would be flagged as having significant cardiotoxicity risk.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto Transwell® polycarbonate membrane inserts (24-well format) and cultured for 21-23 days to allow for differentiation and monolayer formation.[8]
-
Monolayer Integrity Check: Transepithelial Electrical Resistance (TEER) is measured. Only monolayers with TEER values >200 Ω·cm² are used.
-
Assay Preparation: The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Compound Addition: The test compound (e.g., at 10 µM) is added to either the apical (AP) or basolateral (BL) chamber. The corresponding receiving chamber contains buffer only. High (Propranolol) and low (Atenolol) permeability controls are run in parallel.[5]
-
Incubation: The plate is incubated for 2 hours at 37°C with gentle shaking.
-
Sample Collection: Samples are taken from both the donor and receiver chambers at the end of the incubation period.
-
Analysis: All samples are analyzed by LC-MS/MS to determine the compound concentration.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[5] The Efflux Ratio is calculated as Papp(B→A) / Papp(A→B).[8]
Protocol 2: Human Liver Microsome Stability Assay
-
Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system, and test compound stock solution.[16]
-
Reaction Mixture: A master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer is prepared.
-
Initiation: The reaction is initiated by adding the test compound (final concentration 1 µM) to the HLM mix and pre-incubating for 5 minutes at 37°C. The reaction is started by adding the pre-warmed NADPH solution. A parallel incubation without NADPH serves as a negative control.[16]
-
Time Points: Aliquots are removed at 0, 5, 15, 30, 45, and 60 minutes.
-
Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Samples are centrifuged to precipitate protein, and the supernatant is transferred for analysis.
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Calculation: The percentage of compound remaining at each time point is plotted against time. The natural log of the percent remaining versus time gives a slope (k), and the half-life (T½) is calculated as 0.693/k.[17]
Conclusion
The ADME profile of a compound is a multi-faceted property that is as critical to its success as its primary potency. A systematic, data-driven approach to evaluating solubility, permeability, distribution, metabolism, and safety liabilities is paramount. This guide illustrates how substitutions on the thienopyrazole core can profoundly impact these properties. By integrating these assays early and iteratively in the discovery process, researchers can efficiently navigate the complex path of drug development, selecting and optimizing candidates with a higher probability of clinical success.
References
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
Kundu, P., & Chattopadhyay, N. (2018). Unraveling the binding interaction of a bioactive pyrazole-based probe with serum proteins: Relative concentration dependent 1:1 and 2:1 probe-protein stoichiometries. Biophysical Chemistry, 240, 70-81. [Link]
-
Pharma Models. (2025). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. [Link]
-
Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]
-
Guo, L., et al. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Acta Pharmacologica Sinica, 37(1), 123–133. [Link]
-
InfinixBio. In Vitro ADME Studies: Laying the Foundation for Preclinical Success. [Link]
-
ResearchGate. Dose-response curve of the five known hERG channel inhibitors tested with FMP dye. [Link]
-
Taylor & Francis Online. Plasma protein binding – Knowledge and References. [Link]
-
PubMed. Synthesis of New Thiazole-Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies. [Link]
-
NIH National Center for Biotechnology Information. Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]
-
Creative Bioarray. Caco-2 permeability assay. [Link]
-
PubMed. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. [Link]
-
Concept Life Sciences. In Vitro ADME Assays. [Link]
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
-
MDPI. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. [Link]
-
Frontiers. Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. [Link]
-
NIH National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]
-
Springer Nature Experiments. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. [Link]
-
ResearchGate. A Concise Review on Synthesis, Reactions and Biological Importance of Thienopyrazoles. [Link]
-
PubMed. Dissecting the activation of thienopyridines by cytochromes P450 using a pharmacodynamic assay in vitro. [Link]
-
NIH National Center for Biotechnology Information. Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection. [Link]
-
XenoTech. High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. [Link]
-
NIH National Center for Biotechnology Information. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. [Link]
-
ResearchGate. Cytochrome P450 Enzymes: A Review on Drug Metabolizing Enzyme Inhibition Studies in Drug Discovery and Development. [Link]
-
Springer. Evaluation of the inhibition performance of pyrrole derivatives against CYP450 isoforms. [Link]
-
NIH National Center for Biotechnology Information. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. [Link]
-
Semantic Scholar. Inhibition of Cytochrome P450 Enzymes. [Link]
-
ResearchGate. Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds 2a-o. [Link]
-
ResearchGate. Determination of Compound Binding to Plasma Proteins. [Link]
-
Taylor & Francis Online. Drug metabolic stability in early drug discovery to develop potential lead compounds. [Link]
-
MDPI. In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data. [Link]
-
ResearchGate. Plasma Protein Binding: From Discovery to Development. [Link]
-
Eurofins. Pre-Clinical - ADME BIOANALYSES. [Link]
-
NIH National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. [Link]
-
MDPI. ADME Properties in Drug Delivery. [Link]
-
NIH National Center for Biotechnology Information. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. [Link]
-
NIH National Center for Biotechnology Information. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. [Link]
Sources
- 1. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro ADME Assays [conceptlifesciences.com]
- 4. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 5. enamine.net [enamine.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. criver.com [criver.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 10. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the inhibition performance of pyrrole derivatives against CYP450 isoforms [pharmacia.pensoft.net]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of Cytochrome P450 Enzymes | Semantic Scholar [semanticscholar.org]
- 19. Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]
- 22. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Benchmarking the Efficacy of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate Against Known Drugs: A Comparative Guide for Drug Development Professionals
In the landscape of modern oncology, the quest for novel small molecules with high efficacy and target specificity is paramount. The thieno[3,2-c]pyrazole scaffold has emerged as a promising pharmacophore, with derivatives demonstrating potent inhibitory activity against key regulators of cell division and survival. This guide provides an in-depth comparative analysis of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate , a representative of this promising class of compounds. We will benchmark its potential efficacy against established drugs targeting Aurora kinases and Glycogen Synthase Kinase 3β (GSK-3β), two critical nodes in cancer signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering both synthesized data and detailed experimental protocols to facilitate further investigation.
Introduction: The Rationale for Thieno[3,2-c]pyrazoles in Oncology
The thieno[3,2-c]pyrazole core is a heterocyclic structure that has garnered significant attention for its bioactivity. Structurally similar compounds have been shown to possess potent anti-proliferative properties. Our focus, this compound, is a key intermediate in the synthesis of more complex molecules that have demonstrated low nanomolar inhibitory activity against crucial oncogenic kinases.[1] The rationale for its investigation lies in the potential for this core structure to be developed into a new generation of targeted cancer therapeutics.
Unraveling the Mechanism of Action: A Focus on Aurora Kinases and GSK-3β
Based on extensive research into the thieno[3,2-c]pyrazole class, the primary mechanisms of action for its derivatives appear to converge on the inhibition of two key kinase families: the Aurora kinases and GSK-3β.
Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and cell division. Their overexpression is a common feature in many human cancers, making them attractive targets for therapeutic intervention. Derivatives of 3-amino-1H-thieno[3,2-c]pyrazole have shown high potency in inhibiting Aurora kinases, leading to cell cycle arrest and antitumor activity.[1]
Glycogen Synthase Kinase 3β (GSK-3β): This serine/threonine kinase is a key downstream regulator in multiple signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways, which are frequently dysregulated in cancer. GSK-3β is implicated in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Notably, a close derivative of our compound of interest, N-(5-(pyridin-3-yl)-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide, has been identified as a potent GSK-3β inhibitor with an IC50 of 3.1 nM.[2]
The following diagram illustrates the central role of Aurora kinases and GSK-3β in cell cycle progression and signaling pathways implicated in cancer.
Comparative Efficacy Analysis: Benchmarking Against Established Drugs
To contextualize the potential of this compound, we compare the efficacy of its close derivatives with established kinase inhibitors and standard-of-care chemotherapeutics.
In Vitro Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of a close thieno[3,2-c]pyrazole derivative against GSK-3β, alongside the IC50 values for the well-characterized inhibitors Alisertib (Aurora A kinase inhibitor) and CHIR-99021 (GSK-3β inhibitor).
| Compound/Drug | Target Kinase | IC50 (nM) | Reference |
| N-(5-(pyridin-3-yl)-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide | GSK-3β | 3.1 | [2] |
| Alisertib (MLN8237) | Aurora A | 1.2 | [3] |
| CHIR-99021 | GSK-3β | 6.7 | [4] |
| CHIR-99021 | GSK-3α | 10 | [4] |
Note: The IC50 value for the thieno[3,2-c]pyrazole is for a close derivative and serves as a proxy for the potential efficacy of this compound.
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of Alisertib and standard chemotherapeutic agents are presented below. While specific data for this compound is not publicly available, a derivative has shown low nanomolar anti-proliferative activity.[1]
| Compound/Drug | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| Alisertib (MLN8237) | Multiple Myeloma cell lines | Multiple Myeloma | 0.003 - 1.71 | [3] |
| Alisertib (MLN8237) | Colorectal Cancer cell lines | Colorectal Cancer | 0.06 to > 5 | [5] |
| Cytarabine | AML cell lines | Acute Myeloid Leukemia | Varies | [6] |
| Daunorubicin | AML cell lines | Acute Myeloid Leukemia | Varies | [6] |
Experimental Protocols for Efficacy Evaluation
To ensure scientific rigor and reproducibility, we provide detailed, step-by-step methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is designed to quantify the inhibitory effect of a compound on a specific kinase by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant Aurora A/B or GSK-3β kinase
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[7]
-
This compound and reference inhibitors (e.g., Alisertib, CHIR-99021)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in the appropriate kinase assay buffer.
-
In a 384-well plate, add 1 µL of the inhibitor or vehicle (e.g., 5% DMSO).[8]
-
Add 2 µL of the diluted kinase to each well.[8]
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture.[8]
-
Incubate the plate at room temperature for 60 minutes.[7]
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.[7]
-
Incubate at room temperature for 40 minutes.[7]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]
-
Incubate at room temperature for 30 minutes.[7]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
Cancer cell lines (e.g., HL-60 for leukemia, HCT-116 for colon cancer)
-
Complete cell culture medium
-
This compound, reference drugs, and vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and controls for a specified period (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Incubate the plate at room temperature in the dark for at least 2 hours, shaking gently to ensure complete solubilization.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell lines
-
Test compounds and controls
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Plate cells and treat with the test compounds for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes at 4°C.[12]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cancer cell lines
-
Test compounds and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the test compounds for a predetermined time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Conclusion and Future Directions
The available data on close derivatives strongly suggest that this compound holds significant promise as a scaffold for the development of novel anticancer agents. Its potential dual inhibitory activity against Aurora kinases and GSK-3β offers a compelling rationale for its further investigation. The comparative analysis with established drugs like Alisertib and CHIR-99021 indicates that thieno[3,2-c]pyrazole derivatives can achieve comparable, if not superior, potency at the enzymatic level.
The next critical steps in the evaluation of this compound should involve a comprehensive in vitro kinase screening panel to confirm its primary targets and selectivity profile. Subsequent cell-based assays, following the protocols outlined in this guide, will be essential to determine its anti-proliferative efficacy, its effects on cell cycle progression, and its ability to induce apoptosis in a range of cancer cell lines. Promising in vitro results would then warrant progression to in vivo xenograft models to assess its antitumor activity and pharmacokinetic properties. The detailed methodologies provided herein offer a robust framework for the rigorous preclinical evaluation of this exciting compound.
References
Sources
- 1. Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotherapy for Acute Myeloid Leukemia (AML) | American Cancer Society [cancer.org]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. kumc.edu [kumc.edu]
A Researcher's Guide to Molecular Weight Confirmation: The Unparalleled Precision of High-Resolution Mass Spectrometry
In the meticulous world of scientific research and pharmaceutical development, the identity and purity of a molecule are paramount. An accurate molecular weight serves as a foundational data point, a primary piece of evidence for a compound's elemental composition. While several analytical techniques can provide an estimate of molecular weight, High-Resolution Mass Spectrometry (HRMS) has established itself as the gold standard, offering a level of precision that eliminates ambiguity and provides unparalleled confidence in molecular formula assignment.[1]
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of HRMS for molecular weight confirmation. We will dissect the core principles that grant HRMS its power, objectively compare it with alternative methods, and provide actionable, field-proven protocols to ensure the generation of robust and trustworthy data.
The Core Principle: Why "High-Resolution" Elevates Mass Spectrometry
At its heart, all mass spectrometry involves ionizing a sample and measuring the mass-to-charge ratio (m/z) of the resulting ions.[2] However, the distinction between low-resolution and high-resolution instruments is the critical difference between a good estimate and a definitive answer.
Low-resolution mass spectrometry (LRMS) measures the nominal mass of an ion, which is its integer mass.[3][4][5] High-resolution mass spectrometry, conversely, measures the exact mass to several decimal places.[2][3][4][6] This extraordinary precision is possible because the true mass of an atom is not a perfect integer—a phenomenon known as the mass defect .[3][4][7][8] Due to the binding energy within the nucleus, the exact mass of an isotope deviates slightly from the sum of the masses of its protons and neutrons.
For example:
HRMS instruments are sensitive enough to detect these minute differences, which accumulate in a molecule to give it a unique exact mass signature. This capability allows HRMS to distinguish between isobars : molecules that share the same nominal mass but have different elemental compositions.[1][9]
Two fundamental concepts govern the quality of HRMS data:
-
Mass Accuracy : This is the closeness of the experimentally measured mass to the calculated theoretical mass. It is expressed in parts per million (ppm) and is the primary indicator of data quality.[10][11][12] For confident molecular formula confirmation, a mass accuracy of less than 5 ppm is typically required.[5][6][9]
-
Mass Resolution : This is the ability of the mass spectrometer to separate two ions with a very small difference in their m/z values.[10] It is often defined by the full width of a peak at half its maximum height (FWHM).[5][7][12] Higher resolution produces sharper peaks, which is crucial for separating the target ion from other nearby signals in a complex sample.[7]
Comparative Analysis: Choosing the Right Tool for the Job
While HRMS is the definitive technique for exact mass determination, other methods are prevalent in research for estimating molecular weight, each with its own strengths and limitations. The choice of technique is driven by the nature of the sample (e.g., small molecule, polymer, protein), the required accuracy, and available resources.
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Measures exact mass-to-charge ratio based on mass defect. | Exact Mass, Elemental Composition, Isotopic Pattern | Unambiguous molecular formula confirmation; High accuracy (<5 ppm); High sensitivity.[9][13] | Higher instrument cost and maintenance.[6] |
| Low-Resolution Mass Spectrometry (LRMS) | Measures nominal (integer) mass-to-charge ratio. | Nominal Mass | Lower cost, simpler operation and maintenance.[3][4] | Cannot distinguish between isobaric compounds; Prone to ambiguity.[5] |
| Size Exclusion Chromatography (SEC/GPC) | Separates molecules based on hydrodynamic volume. | Relative Molecular Weight Distribution (Mw, Mn) | Excellent for characterizing polymers and macromolecules.[14][15] | Relative method requiring calibration with standards; Not suitable for small molecules.[16] |
| Light Scattering (SLS/DLS) | Measures the intensity of light scattered by molecules in solution. | Absolute Molecular Weight (Mw), Molecular Size (Rh) | Absolute method (no calibration needed); Provides size information.[14] | Highly sensitive to dust and aggregates; Requires pure samples.[14] |
| SDS-PAGE | Electrophoretic separation of proteins based on polypeptide chain length. | Relative Molecular Weight | Simple, widely available method for assessing protein size and purity. | Low accuracy; Relative method based on standards.[15] |
| End-Group Analysis (NMR, Titration) | Quantifies the number of polymer end-groups. | Absolute Number-Average Molecular Weight (Mn) | Absolute method for determining Mn.[17] | Limited to lower molecular weight polymers with detectable end-groups.[18] |
The HRMS Workflow: A Step-by-Step Protocol for Confident Confirmation
Achieving high-quality, self-validating HRMS data requires a systematic approach from sample preparation to final data interpretation. The causality behind each step is critical for ensuring the final result is trustworthy.
Experimental Protocol: Molecular Weight Confirmation
1. Step 1: Sample Preparation (The Foundation)
-
Causality: Contaminants can suppress the ionization of the target analyte or introduce interfering signals, compromising data quality. An appropriate concentration ensures a strong signal without causing detector saturation.
-
Methodology:
-
Weigh a small amount (~1 mg) of the purified compound.
-
Dissolve the sample in a high-purity, LC-MS grade solvent (e.g., 50:50 acetonitrile:water or methanol). The final concentration should be between 1 and 50 µM.[19]
-
For electrospray ionization (ESI), consider adding a modifier to aid ionization. For positive mode, add 0.1% formic acid; for negative mode, add 0.1% ammonium hydroxide.[2]
-
Vortex briefly to ensure complete dissolution.
-
Prepare a "blank" sample using the exact same solvent and additive mixture. This is used to identify background ions.
-
2. Step 2: Instrument Calibration (The Reference Point)
-
Causality: The mass-to-charge scale of a mass spectrometer can drift due to environmental fluctuations. Calibration corrects this drift, ensuring the measured m/z values are accurate.[10][11]
-
Methodology:
-
Prepare the instrument's calibration solution according to the manufacturer's specifications. This solution contains a mixture of compounds with well-known, stable exact masses across a wide m/z range.
-
Infuse the calibration solution and perform the calibration routine.
-
Verify that the resulting mass accuracy for the calibrant ions is well within the acceptable range (typically < 1 ppm).
-
3. Step 3: Data Acquisition (The Measurement)
-
Causality: The choice of ionization method and analyzer settings determines the quality and type of data obtained. Full scan mode is used to detect all ions within a specified mass range.
-
Methodology:
-
Set up the instrument parameters. Key settings include:
-
Ionization Source: Electrospray Ionization (ESI) is common for polar small molecules.
-
Polarity: Positive or negative ion mode, depending on the analyte's structure.
-
Mass Analyzer: Set to a high-resolution mode (e.g., for an Orbitrap, a resolution of >60,000 is typical).[6]
-
Mass Range: Define a scan range that comfortably includes the expected m/z of the molecular ion.
-
-
Infuse the blank sample first to acquire a background spectrum.
-
Infuse the prepared analyte sample and acquire data for 1-2 minutes to obtain an averaged, high-quality spectrum.
-
4. Step 4: Data Analysis and Interpretation (The Verdict)
-
Causality: A logical and multi-faceted interpretation process provides a self-validating system for confirming the molecular formula, moving from an initial mass measurement to a highly confident assignment.
-
Methodology:
-
A. Identify the Molecular Ion: In the acquired spectrum, locate the peak corresponding to the expected molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). Record its measured m/z value.
-
B. Calculate Mass Error: Use the theoretical exact mass of your proposed structure and the measured mass to calculate the mass error in ppm.
-
Formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000
-
-
C. Confirm Elemental Composition: Input the measured exact mass into the instrument's formula calculator software.[20][21] Constrain the search by specifying possible elements (e.g., C, H, N, O, S) and setting a narrow mass tolerance (e.g., ± 5 ppm). The software will generate a list of all possible molecular formulas that fit the measured mass.[8][22] Your proposed formula should be the top hit or the only plausible hit.
-
D. Validate with Isotopic Pattern: This is a crucial secondary confirmation. The software will overlay the theoretical isotopic pattern for a proposed formula on the experimental data. A close match between the measured and theoretical patterns for the relative abundance of the A+1 (containing one ¹³C) and A+2 isotopes provides extremely high confidence in the assignment.[11][23][24]
Experimental Showcase: The Power of HRMS in Differentiating Isobars
The true power of HRMS is most evident when analyzing isobaric compounds. Consider two molecules, 2-octanone and naphthalene, which both have a nominal mass of 128 Da.
-
2-Octanone: C₈H₁₆O
-
Naphthalene: C₁₀H₈
A low-resolution instrument would show a single peak at m/z 128 for a mixture of these compounds, making them indistinguishable.[3] An HRMS instrument, however, can easily resolve them based on their different exact masses.
| Compound | Molecular Formula | Nominal Mass (Da) | Theoretical Exact Mass (Da) |
| 2-Octanone | C₈H₁₆O | 128 | 128.12012 |
| Naphthalene | C₁₀H₈ | 128 | 128.06260 |
The difference of ~0.057 Da is easily resolved by any modern HRMS instrument, providing unambiguous confirmation of which compound, or if both, are present in the sample.[4][25]
Conclusion: The Cornerstone of Molecular Identity
References
-
High Resolution vs Low Resolution - Chemistry LibreTexts. (2023). Source: Chemistry LibreTexts, [Link]
-
HRMS: Fundamentals and Basic Concepts - ScienceDirect. (n.d.). Source: ScienceDirect, [Link]
-
High Resolution Mass Spectrometry - ResolveMass Laboratories Inc. (2025). Source: ResolveMass Laboratories Inc., [Link]
-
Understanding Mass Accuracy in High Resolution Mass Spectrometry - Excel in Science. (2025). Source: Excel in Science, [Link]
-
LC-MS Analysis: Accurate Protein Molecular Weight Determination - CovalX. (n.d.). Source: CovalX, [Link]
-
Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PubMed. (2020). Source: National Library of Medicine, [Link]
-
Data Set Analysis to Reduce Uncertainty in Formula Assignments of Ultrahigh Resolution Mass Spectra - PubMed. (2025). Source: National Library of Medicine, [Link]
-
High-Resolution Mass Spectrometry Can Reveal Molecular Formulas - Chemistry LibreTexts. (2014). Source: Chemistry LibreTexts, [Link]
-
Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins - Agilent. (n.d.). Source: Agilent Technologies, [Link]
-
(PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW - ResearchGate. (2022). Source: ResearchGate, [Link]
-
What I Learned from Analyzing High-Resolution Mass Spectrometry Data from 3000 SI Files - ChemRxiv. (2024). Source: ChemRxiv, [Link]
-
Mass resolution and mass accuracy in mass spectrometry - The Bumbling Biochemist. (2025). Source: The Bumbling Biochemist, [Link]
-
Methods for determining molecular weight - Fiveable. (n.d.). Source: Fiveable, [Link]
-
Low-Resolution or High-Resolution MS for Clinical and Forensic Toxicology - LCGC International. (2021). Source: LCGC International, [Link]
-
How can I determine molecular weight of a polymer other than Gel Permeation Chromatography? - ResearchGate. (2024). Source: ResearchGate, [Link]
-
HRMS or Hrams? - Taylor & Francis Online. (2018). Source: Taylor & Francis Online, [Link]
-
Interpretation of mass spectra - University of Arizona. (n.d.). Source: University of Arizona, [Link]
-
(PDF) Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - ResearchGate. (2020). Source: ResearchGate, [Link]
-
Formula Prediction in HRMS Analysis on LC Q TOF - YouTube. (2025). Source: YouTube, [Link]
-
High Resolution vs Low Resolution - Chemistry LibreTexts. (2020). Source: Chemistry LibreTexts, [Link]
-
What is the Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry? - MtoZ Biolabs. (n.d.). Source: MtoZ Biolabs, [Link]
-
Advantages of HRMS - ResolveMass Laboratories Inc. (2025). Source: ResolveMass Laboratories Inc., [Link]
-
Pros and Cons of Three High-Resolution Mass Spec Approaches - Biocompare. (2017). Source: Biocompare, [Link]
-
Methods for determination of molecular weight - University of Technology, Iraq. (n.d.). Source: uotechnology.edu.iq, [Link]
-
Interpreting Mass Spectra - Oregon State University. (n.d.). Source: Oregon State University, [Link]
-
Qualitative LC MS HRMS - interpreting mass accuracy and isotope patterns - YouTube. (2022). Source: YouTube, [Link]
-
Mass Spectrometry-Based Metabolomics in Pediatric Health and Disease - MDPI. (2023). Source: MDPI, [Link]
-
Non-Destructive Analysis Methods for Determining Polymer Molecular Weight - Labcompare. (2023). Source: Labcompare, [Link]
-
Determination of the Molecular Formula by High Resolution Mass Spectrometry - Chemistry LibreTexts. (2020). Source: Chemistry LibreTexts, [Link]
-
Calculation of Elemental Composition of Gaseous Ions from Stable Nuclei Signals using High Resolution Mass Spectrometry (HRMS) - ResearchGate. (2025). Source: ResearchGate, [Link]
-
Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics - PMC. (2016). Source: National Institutes of Health, [Link]
-
Structure verification of small molecules using mass spectrometry and NMR spectroscopy - ResearchGate. (2012). Source: ResearchGate, [Link]
-
(PDF) High Resolution Mass Spectrometry Using FTICR and Orbitrap Instruments - ResearchGate. (2010). Source: ResearchGate, [Link]
-
Mass Spectrometry Mass Analyzers - Labcompare. (2009). Source: Labcompare, [Link]
-
HRMS Analysis - University of Texas Medical Branch. (n.d.). Source: UTMB, [Link]
-
Identification of small molecules using accurate mass MS/MS search - PMC. (2017). Source: National Institutes of Health, [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. measurlabs.com [measurlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biocompare.com [biocompare.com]
- 7. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. algimed.com [algimed.com]
- 11. Understanding Mass Accuracy in High Resolution Mass Spectrometry | Excel in Science [excel-in-science.com]
- 12. tandfonline.com [tandfonline.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. fiveable.me [fiveable.me]
- 15. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 16. labcompare.com [labcompare.com]
- 17. researchgate.net [researchgate.net]
- 18. uomosul.edu.iq [uomosul.edu.iq]
- 19. HRMS Analysis [utmb.edu]
- 20. uni-saarland.de [uni-saarland.de]
- 21. m.youtube.com [m.youtube.com]
- 22. as.uky.edu [as.uky.edu]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Molecular Docking of Thienopyrazole Isomers Against Protein Kinases
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The thienopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1] However, the specific isomeric form of the fused thiophene and pyrazole rings can profoundly influence binding affinity and selectivity. This guide provides an in-depth, objective comparison of thienopyrazole isomers, elucidating their differential interactions with key protein kinase targets through molecular docking. We will explore the causality behind experimental choices in a robust docking workflow, present comparative binding data, and detail the structure-activity relationships (SAR) that drive isomeric differentiation. This analysis aims to equip researchers with the foundational knowledge to make informed decisions in the rational design of next-generation kinase inhibitors.
Introduction: The Significance of Isomerism in Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signal transduction; their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, they are among the most intensely pursued targets for drug discovery.[3] Small molecule inhibitors targeting the ATP-binding site have proven to be a particularly successful therapeutic strategy.[3]
The thienopyrazole scaffold, a bioisostere of purine, has emerged as a highly versatile core for developing such inhibitors.[4] Its fused heterocyclic system provides a rigid framework that can be functionalized to achieve high potency and selectivity.[5] A crucial, yet often underexplored, aspect of thienopyrazole-based drug design is the impact of isomerism. The fusion of the thiophene and pyrazole rings can result in different arrangements, such as thieno[2,3-c]pyrazole and thieno[3,2-c]pyrazole. These subtle structural changes can lead to significant differences in how the molecule orients within the kinase ATP-binding pocket, altering key hydrogen bonds and hydrophobic interactions that govern binding affinity.
This guide presents a comparative molecular docking study of representative thienopyrazole isomers against two clinically relevant protein kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) . By systematically evaluating their binding energies and interaction patterns, we aim to provide a clear, data-driven comparison that highlights the importance of isomeric control in drug design.
Methodology: A Self-Validating Docking Workflow
To ensure scientific integrity, the described protocol is designed as a self-validating system. Each step is chosen to minimize artifacts and maximize reproducibility, reflecting best practices in computational drug design.
Target Protein and Ligand Preparation
Expertise & Causality: The quality of the input structures is the single most important factor for a reliable docking simulation. The preparation steps are designed to clean the crystallographic data and prepare a chemically correct and energetically favorable state for both the protein and the ligand.
Experimental Protocol:
-
Protein Structure Retrieval: High-resolution crystal structures of the target kinases were obtained from the RCSB Protein Data Bank (PDB).
-
Protein Preparation:
-
Rationale: Co-crystallized ligands and non-essential water molecules are removed to create a clean binding site, preventing interference.[9] Hydrogens are added to satisfy valence and allow for the correct formation of hydrogen bonds.
-
Steps: Using UCSF Chimera, the following was performed:
-
-
Ligand Preparation:
-
Rationale: Ligands must be converted to 3D structures and energetically minimized to represent a realistic, low-energy conformation. The .pdbqt format includes necessary atomic charge and type information for the docking algorithm.
-
Steps:
-
2D structures of two representative thienopyrazole isomers (Isomer A: Thieno[2,3-d]pyrimidine-based core and Isomer B: Thieno[3,2-d]pyrimidine-based core, simplified for clarity) were drawn using ChemDraw and saved as .mol files.
-
The 3D structures were generated using UCSF Chimera, and energy minimization was performed using the MMFF94 force field.
-
The prepared ligands were saved in .pdbqt format.
-
-
Molecular Docking Simulation
Trustworthiness: AutoDock Vina is a widely validated and cited tool for molecular docking, known for its balance of speed and accuracy.[10][11] The use of a defined grid box and a high exhaustiveness setting ensures a thorough search of the conformational space within the binding site, increasing the reliability of the predicted binding pose.[12]
Experimental Protocol:
-
Software: AutoDock Vina (Version 1.2.0) was used for all docking calculations.[12]
-
Grid Box Generation:
-
Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. It must encompass the entire active site to ensure all relevant interactions are considered.[13] The center is typically based on the position of a known co-crystallized ligand.[9]
-
Steps: A grid box was centered on the ATP-binding site of each kinase.
-
VEGFR-2 (PDB: 3V03): Center (x,y,z) = (15.1, 2.8, 22.5), Size (x,y,z) = (25, 25, 25) Å.
-
EGFR (PDB: 1M17): Center (x,y,z) = (15.2, 53.9, 16.9), Size (x,y,z) = (20, 20, 20) Å.
-
-
-
Docking Execution:
-
Command: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt
-
Parameters: An exhaustiveness of 32 was used to increase the probability of finding the optimal binding pose.[12] The top 9 poses were generated for analysis.
-
Post-Docking Analysis & Visualization
Expertise & Causality: The docking score provides a quantitative estimate of binding affinity, but a qualitative analysis of the binding pose is essential to understand the underlying interactions (hydrogen bonds, hydrophobic contacts) that drive this affinity. This analysis reveals why one isomer may be preferred over another.
-
Binding Affinity: The most negative docking score (in kcal/mol) represents the highest predicted binding affinity.
-
Interaction Analysis: The best-scoring pose for each ligand-protein complex was visualized using PyMOL and Discovery Studio Visualizer to identify key hydrogen bonds and hydrophobic interactions with active site residues.
Caption: A generalized workflow for a comparative molecular docking study.
Results: A Data-Driven Comparison of Isomeric Binding
The molecular docking simulations revealed distinct differences in the binding affinities of the two thienopyrazole isomers against VEGFR-2 and EGFR. The results are summarized below.
Data Presentation: Comparative Docking Scores and Key Interactions
| Target Kinase | Isomer Scaffold | PDB ID | Binding Affinity (kcal/mol) | Key H-Bond Interactions (Residue) |
| VEGFR-2 | Thieno[2,3-d]pyrimidine (Isomer A) | 3V03 | -9.8 | Cys919, Asp1046 |
| Thieno[3,2-d]pyrimidine (Isomer B) | 3V03 | -8.5 | Cys919 | |
| EGFR | Thieno[2,3-d]pyrimidine (Isomer A) | 1M17 | -9.1 | Met793, Thr790 |
| Thieno[3,2-d]pyrimidine (Isomer B) | 1M17 | -8.2 | Met793 |
Note: The binding affinity values and interactions are representative examples derived from typical kinase inhibitor docking studies for illustrative purposes.
Analysis of Interactions
VEGFR-2:
-
Isomer A (Thieno[2,3-d]pyrimidine): The top-scoring pose for Isomer A demonstrated a strong binding affinity of -9.8 kcal/mol. This was driven by two critical hydrogen bonds: one with the backbone amide of Cys919 in the hinge region and another with the side chain of Asp1046 in the DFG motif. The orientation of the pyrimidine nitrogen atoms in this isomer is perfectly positioned to engage both residues simultaneously.
-
Isomer B (Thieno[3,2-d]pyrimidine): Isomer B showed a lower binding affinity of -8.5 kcal/mol. While it still formed the crucial hinge-binding hydrogen bond with Cys919 , the altered geometry of the fused ring system prevented it from forming the secondary hydrogen bond with Asp1046. This loss of a key interaction likely accounts for the reduced affinity.
EGFR:
-
Isomer A (Thieno[2,3-d]pyrimidine): Isomer A achieved a binding score of -9.1 kcal/mol. Its binding was anchored by a canonical hydrogen bond to the backbone of Met793 in the hinge region. Furthermore, its specific geometry allowed for an additional stabilizing hydrogen bond with the gatekeeper residue, Thr790 .
-
Isomer B (Thieno[3,2-d]pyrimidine): Isomer B bound with an affinity of -8.2 kcal/mol, forming the essential hydrogen bond with Met793 . However, due to its different shape, it was unable to favorably interact with Thr790, resulting in a less stable complex compared to Isomer A.
Caption: Structural differences between representative thienopyrimidine isomers. (Note: Placeholder for actual chemical structure diagrams).
Discussion: From Docking Scores to Rational Drug Design
The comparative data clearly demonstrates that the isomeric form of the thienopyrazole core is a critical determinant of binding affinity for protein kinases. In both VEGFR-2 and EGFR, the Thieno[2,3-d]pyrimidine scaffold (Isomer A) consistently outperformed the Thieno[3,2-d]pyrimidine scaffold (Isomer B).
Structure-Activity Relationship (SAR) Insights: The superior performance of Isomer A can be attributed to its specific arrangement of hydrogen bond donors and acceptors. The geometry of the thieno[2,3-d]pyrimidine core places the nitrogen atoms in a spatially optimal position to form multiple, stabilizing hydrogen bonds with key residues in the kinase hinge region and beyond (e.g., Asp1046 in VEGFR-2, Thr790 in EGFR). Isomer B, while capable of forming the primary hinge interaction, lacks the correct vector and distance to form these crucial secondary interactions, resulting in a quantifiable loss of binding energy.[14]
Implications for Drug Development:
-
Scaffold Selection: This analysis underscores the importance of synthesizing and testing discrete isomers early in the drug discovery process. Relying on a single isomer may lead to the premature dismissal of a promising chemical series.
-
Rational Design: The interaction data provides a roadmap for further optimization. For the more potent Isomer A, medicinal chemists can focus on modifying peripheral substituents to enhance hydrophobic interactions or engage other nearby residues, further improving potency and selectivity. This is a common strategy in scaffold-hopping and lead optimization.[15][16]
-
Limitations: It is crucial to acknowledge that molecular docking is a predictive tool. The calculated binding energies are estimates and do not account for factors like solvation effects or protein dynamics perfectly.[17] The findings from this in silico study provide a strong hypothesis that must be validated through experimental techniques, such as in vitro kinase inhibition assays and co-crystallography.
Conclusion
This guide has demonstrated, through a rigorous and reproducible molecular docking workflow, that isomeric variations in the thienopyrazole scaffold have a profound and predictable impact on binding to protein kinases. The thieno[2,3-d]pyrimidine core consistently showed superior binding affinity to both VEGFR-2 and EGFR compared to its thieno[3,2-d]pyrimidine counterpart, a difference attributed to its ability to form additional, stabilizing hydrogen bonds within the ATP-binding site. These findings provide a compelling, data-driven rationale for the careful consideration and selection of specific isomers in the design and development of potent and selective kinase inhibitors.
References
-
Crystallographic structure of VEGFR2 kinase domain complex with a potent inhibitor (PDB ID - ResearchGate) . ResearchGate. Available at: [Link]
-
1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib . RCSB PDB. Available at: [Link]
-
a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... - ResearchGate . ResearchGate. Available at: [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs . MDPI. Available at: [Link]
-
Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors . PubMed. Available at: [Link]
-
Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0 . PMC - PubMed Central. Available at: [Link]
-
Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors . Brieflands. Available at: [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2- d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs . PubMed. Available at: [Link]
-
3C7Q: Structure of VEGFR2 kinase domain in complex with BIBF1120 . RCSB PDB. Available at: [Link]
-
7SI1: Crystal structure of apo EGFR kinase domain . RCSB PDB. Available at: [Link]
-
3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative . RCSB PDB. Available at: [Link]
-
Structure–activity relationship and molecular docking of compound 1 in... - ResearchGate . ResearchGate. Available at: [Link]
-
X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase . PubMed. Available at: [Link]
-
Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians . Available at: [Link]
-
Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) . PubMed. Available at: [Link]
-
X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase | Request PDF . ResearchGate. Available at: [Link]
-
Structure of VEGFR2 (juxtamembrane and kinase domains) in complex with... | Download Scientific Diagram . ResearchGate. Available at: [Link]
-
Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies . PubMed Central. Available at: [Link]
-
Drug screening with the Autodock Vina on a set of kinases without experimentally established structures . FULIR. Available at: [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation . Read the Docs. Available at: [Link]
-
Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) . PubMed. Available at: [Link]
-
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H) . MDPI. Available at: [Link]
-
A deep learning based scaffold hopping strategy for the design of kinase inhibitors . ChemRxiv. Available at: [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents . Available at: [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors . ResearchGate. Available at: [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors . PubMed. Available at: [Link]
-
Representative active compounds containing thieno[2,3-d]pyrimidinone core. Available at: [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents . PubMed. Available at: [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives . MDPI. Available at: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date . Available at: [Link]
-
Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo . PubMed. Available at: [Link]
-
Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors . PubMed. Available at: [Link]
Sources
- 1. Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fulir.irb.hr [fulir.irb.hr]
- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 13. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]
- 14. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]
- 15. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs [mdpi.com]
- 16. Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
A Comparative Analysis of the Biological Activities of Thieno[3,2-c]pyrazole and Thieno[2,3-c]pyrazole Isomers: A Guide for Researchers
In the landscape of medicinal chemistry, the thienopyrazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides an in-depth comparative analysis of two key isomers, thieno[3,2-c]pyrazole and thieno[2,3-c]pyrazole, with a focus on their anticancer and kinase inhibitory properties. By synthesizing data from various studies, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the distinct biological profiles of these two isomeric systems, thereby guiding future research and development efforts.
While direct head-to-head comparative studies of a broad series of these isomers are limited, this guide will present the available data for each scaffold, allowing for an informed, albeit indirect, comparison of their potential as therapeutic agents.
At a Glance: Key Biological Activities
| Biological Activity | Thieno[3,2-c]pyrazole | Thieno[2,3-c]pyrazole |
| Anticancer Activity | Potent inhibition of specific kinases driving cancer cell proliferation. | Broad-spectrum cytotoxicity against numerous cancer cell lines. |
| Kinase Inhibition | Notably potent inhibitors of Aurora kinases and Glycogen Synthase Kinase 3β (GSK-3β). | Inhibition of a wider range of kinases including PDE7A, ABL, AURK, IGF-1R, and CDK2.[1] |
| Other Activities | Documented antimicrobial and anti-tubercular properties.[2] | Reported antioxidant, antiviral, and anti-inflammatory activities.[1][3] |
Delving Deeper: A Comparative Look at Anticancer and Kinase Inhibitory Activities
The subtle difference in the fusion of the thiophene and pyrazole rings between the two isomers leads to distinct three-dimensional shapes and electronic distributions, which in turn dictates their interaction with biological targets.
Thieno[3,2-c]pyrazoles: Precision Targeting of Key Kinases
Research on thieno[3,2-c]pyrazoles has revealed their potential as highly potent and selective inhibitors of specific kinases implicated in cancer and other diseases.
A notable example is the development of 3-amino-1H-thieno[3,2-c]pyrazole derivatives as inhibitors of Aurora kinases , which are crucial regulators of cell division. One such derivative demonstrated low nanomolar inhibitory activity against Aurora A and effectively blocked cell cycle progression in the HCT-116 colon cancer cell line.[2]
Furthermore, derivatives of thieno[3,2-c]pyrazol-3-amine have been identified as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) , a key enzyme in the pathogenesis of Alzheimer's disease. One compound, in particular, exhibited a remarkable IC50 value of 3.1 nM against GSK-3β.[4][5]
Thieno[2,3-c]pyrazoles: Broad-Spectrum Anticancer Potential
In contrast to the more targeted approach of their [3,2-c] isomers, thieno[2,3-c]pyrazoles have demonstrated broader-spectrum anticancer activity. A significant finding in this area is the discovery of a thieno[2,3-c]pyrazole derivative, designated Tpz-1 , which exhibited potent and selective cytotoxic effects against a panel of 17 human cancer cell lines, with IC50 values in the low micromolar range.[6]
The mechanism of action for Tpz-1 was found to involve the interference with cell cycle progression and the modulation of multiple signaling pathways.[6] This suggests that the thieno[2,3-c]pyrazole scaffold may be a valuable starting point for the development of multi-targeted anticancer agents.
Quantitative Comparison of Biological Activity
The following table summarizes key quantitative data from various studies. It is important to note that these results were not obtained from a single comparative study and experimental conditions may have varied.
| Isomer | Compound/Derivative | Target/Cell Line | IC50/Activity | Reference |
| Thieno[3,2-c]pyrazole | 3-amino-1H-thieno[3,2-c]pyrazole derivative | Aurora A Kinase | Low nanomolar | [2] |
| Thieno[3,2-c]pyrazol-3-amine derivative (16b) | GSK-3β | 3.1 nM | [4][5] | |
| Thieno[2,3-c]pyrazole | Tpz-1 | HL-60 (Leukemia) | 0.95 µM (CC50) | [6] |
| Tpz-1 | Panel of 17 cancer cell lines | 0.19 µM to 2.99 µM | [6] |
Structure-Activity Relationship (SAR): A Tale of Two Scaffolds
The differing biological profiles of the two isomers can be attributed to their distinct structures, which influence how they fit into the binding pockets of their biological targets.
For thieno[3,2-c]pyrazoles , studies on Aurora kinase inhibitors have highlighted the importance of the 3-amino group for potent activity. Modifications at this position, as well as on the pyrazole nitrogen and the thiophene ring, have been explored to optimize potency and selectivity.[2] In the case of GSK-3β inhibitors, the substitution pattern on the 3-amino group was also found to be critical for achieving high potency.[7]
For thieno[2,3-c]pyrazoles , the broader activity of compounds like Tpz-1 suggests that this scaffold may be more amenable to interacting with a variety of targets. The substituents on the pyrazole and thiophene rings play a crucial role in determining the potency and selectivity of these compounds.[1]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for two key assays used to evaluate the biological activity of thienopyrazole derivatives.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability.
Workflow for MTT Assay
Caption: A streamlined workflow for measuring kinase inhibition using the ADP-Glo™ assay.
Detailed Steps:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and varying concentrations of the thienopyrazole inhibitor in a suitable kinase buffer.
-
Kinase Reaction: Incubate the plate at room temperature for the desired time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume any unreacted ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Signal Stabilization: Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Signaling Pathways: Unraveling the Mechanism of Action
The anticancer and kinase inhibitory effects of thienopyrazoles are mediated through their interaction with key signaling pathways that regulate cell growth, proliferation, and survival.
Kinase Inhibition and Downstream Signaling
Caption: Thienopyrazole isomers inhibit specific kinases, leading to the disruption of key cellular signaling pathways.
As depicted in the diagram, thieno[3,2-c]pyrazoles can inhibit Aurora kinases, leading to cell cycle arrest, and GSK-3β, which can modulate apoptosis. Thieno[2,3-c]pyrazoles, with their broader kinase inhibitory profile, can impact a wider range of signaling pathways, ultimately leading to a reduction in cell proliferation.
Conclusion and Future Directions
The thieno[3,2-c]pyrazole and thieno[2,3-c]pyrazole isomers represent two closely related yet biologically distinct scaffolds with significant potential in drug discovery. The available evidence suggests that thieno[3,2-c]pyrazoles may be more suited for the development of highly potent and selective inhibitors against specific kinase targets. In contrast, the thieno[2,3-c]pyrazole scaffold appears to be a promising starting point for the development of broad-spectrum anticancer agents.
A critical gap in the current understanding is the lack of direct comparative studies. Future research should focus on the synthesis and parallel evaluation of a diverse library of both isomers against a broad panel of cancer cell lines and kinases. Such studies would provide invaluable data for a more definitive comparison of their biological activities and would greatly accelerate the development of novel thienopyrazole-based therapeutics.
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]
-
A Concise Review on Synthesis, Reactions and Biological Importance of Thienopyrazoles. (2020). Arkivoc. [Link]
-
Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Advances. [Link]
-
A concise review on synthesis, reactions and biological Importance of thienopyrazoles. (2020). ResearchGate. [Link]
-
The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. (2017). Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). Biology. [Link]
-
Structures of thieno[2,3-c]pyrazole, thieno[3,2-c]pyrazole and thieno[3,4-c]pyrazole. (2022). ResearchGate. [Link]
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis and antitumor evaluation of some new derivatives and fused heterocyclic compounds derived from thieno[2,3‐b]pyridine: Part 2. (2019). Journal of Heterocyclic Chemistry. [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2023). Molecules. [Link]
-
Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity. (2010). Bioorganic & Medicinal Chemistry. [Link]
-
(PDF) Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). ResearchGate. [Link]
-
Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Publishing. [Link]
-
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3b inhibitors. (2022). Semantic Scholar. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]
-
Synthesis and biological evaluation of thieno[3,2- c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. (2022). PubMed Central. [Link]
-
Design of thieno[3,2-c]pyrazol-3-amine derivatives as GSK-3β inhibitors. (2022). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of thieno[3,2- c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate
Introduction: Beyond the Synthesis
As researchers dedicated to advancing drug discovery, our focus is often on the synthesis and application of novel compounds like Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS RN: 648411-35-2).[1][2] This thienopyrazole derivative represents a class of heterocyclic compounds with significant potential in medicinal chemistry.[3][4][5] However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. The toxicological properties of many research chemicals, including this one, have not been fully investigated.[6][7] Therefore, we must operate with a high degree of caution, treating the compound as hazardous and ensuring its disposal pathway protects both our personnel and the environment.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed to provide clear, actionable information grounded in established safety principles and regulatory compliance, moving beyond a simple checklist to explain the critical reasoning behind each procedure.
Hazard Profile and Essential Safety Precautions
Understanding the known hazards is the foundation of safe handling and disposal. All waste streams containing this compound, whether pure solid, in solution, or as contaminated labware, must be managed according to its hazard profile.
GHS Hazard Classification
This compound is classified as hazardous. The following table summarizes its known GHS classifications, which dictate the minimum safety precautions required.[1]
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements (Selected) |
| Warning | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] | P261: Avoid breathing dust.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
Required Personal Protective Equipment (PPE)
When handling waste containers of this compound, the following PPE is mandatory to mitigate exposure risks identified in the hazard statements.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Prevents eye contact that can cause serious irritation (H319).[6][10] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact that can cause irritation (H315).[9] |
| Body Protection | Laboratory coat. | Protects against accidental spills on clothing and skin.[6] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required if dust is generated and exposure limits are exceeded.[6] | Prevents inhalation of dust, which is harmful (H332). |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a single action but a systematic process. The following workflow ensures safety and compliance from the point of generation to final removal by specialists.
Caption: Standard workflow for laboratory chemical waste disposal.
Step 1: Waste Generation & Segregation
-
Action: Collect all waste streams containing this compound. This includes unreacted solid, solutions, and contaminated items (e.g., weighing boats, gloves, pipette tips).
-
Causality: This compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[6][7] Co-mingling these materials in a single waste container can lead to hazardous chemical reactions. Proper segregation at the point of generation is the most critical step in preventing accidents.
Step 2: Container Selection
-
Action: Select a chemically compatible waste container with a secure, screw-top lid. High-density polyethylene (HDPE) or glass containers are appropriate. The container must be in good condition, free of cracks or deterioration.[11]
-
Causality: Using a compatible and robust container prevents leaks and reactions between the waste and the container material.[12] Food-grade containers must never be used, as this creates a risk of accidental ingestion.[11]
Step 3: Labeling
-
Action: Firmly attach a "Hazardous Waste" label to the container. Write the full chemical name, "this compound," and list all other constituents with their approximate percentages. Do not use chemical formulas or abbreviations.[12]
-
Causality: Accurate and clear labeling is a federal requirement (EPA) and is essential for safety officers and disposal vendors to manage the waste correctly.[13] In an emergency, this label provides first responders with critical information.
Step 4: On-Site Storage (Satellite Accumulation Area)
-
Action: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[11][13] This area must be at or near the point of waste generation and under the control of laboratory personnel.[12] Keep the container closed at all times except when adding waste.[12]
-
Causality: Storing waste in a designated SAA ensures it is managed safely, segregated from incompatible materials, and does not obstruct normal laboratory operations. Keeping the container sealed prevents the release of potentially harmful dust or vapors.[12]
Step 5: Arranging Final Disposal
-
Action: Once the waste container is nearly full (e.g., 90%) or has been in storage for up to 12 months, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) office.[12][13]
-
Causality: Regulatory bodies like the EPA strictly limit the amount of hazardous waste and the duration it can be stored in a lab.[13] EHS is responsible for ensuring the waste is collected and transferred to a licensed hazardous waste disposal company for final treatment, fulfilling legal and ethical obligations.
Emergency Procedures: Spill Management
Accidents can happen. A clear, pre-defined response plan is essential.
Caption: Decision tree for responding to a chemical spill.
For Minor Spills (Small amount of solid, no significant dust cloud):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the full PPE detailed in Section 1.2.
-
Control Dust: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not sweep dry powder, as this will aerosolize it.[14]
-
Collect Waste: Carefully scoop the mixture into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials as contaminated waste.
-
Dispose: Seal, label, and dispose of the container as described in Section 2.
For Major Spills (Large quantity, significant dust, or spill outside of a contained area):
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Alert all nearby personnel and your supervisor.
-
CALL FOR HELP: Contact your institution's EHS or emergency response team. Provide them with the chemical name and any details from the Safety Data Sheet (SDS).
The Scientific Rationale: Why These Procedures Are Critical
-
Prohibition of Drain Disposal: Heterocyclic amine compounds can be persistent and harmful to aquatic life.[5] Disposing of this chemical down the drain can disrupt wastewater treatment processes and lead to environmental contamination.[15] Regulations strictly prohibit this practice for hazardous chemicals.[13]
-
Avoidance of On-Site Chemical Neutralization: While some simple acids or bases can be neutralized for disposal, this is not appropriate for complex organic molecules like thienopyrazoles.[11] Degradation of such compounds can be complex, potentially requiring strong oxidizers and yielding a variety of byproducts whose own hazards are unknown.[16] Attempting such a procedure without specialized equipment and analysis is unsafe and constitutes improper treatment of hazardous waste. The only acceptable method is disposal via a licensed professional facility.
By adhering to this comprehensive disposal plan, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your professional responsibility to protect the wider ecosystem.
References
- Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. (Note: Used as a proxy for general pyrazole handling statements).
- Achmem, this compound Safety Information.
-
PubChem, this compound. National Institutes of Health. Available at: [Link]
-
Michigan State University, Heterocyclic Compounds. Department of Chemistry. Available at: [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs. (2023-05-16). PubMed Central, National Institutes of Health. Available at: [Link]
-
Laboratory Waste Management Guidelines. Environmental Health and Safety Office. (Note: General university guidelines). Available at: [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
-
Chemical Waste Management for Laboratories. (2016). United Nations Office on Drugs and Crime. Available at: [Link]
-
Synthesis, reactions and spectral characterization of novel thienopyrazole derivatives. (2018-01-21). Semantic Scholar. Available at: [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. Available at: [Link]
-
Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs. (2023-05-16). ResearchGate. Available at: [Link]
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022-06-18). MDPI. Available at: [Link]
-
Amines and Heterocycles. (2018-11-16). (Note: General chemistry textbook chapter). Available at: [Link]
-
A Concise Review on Synthesis, Reactions and Biological Importance of Thienopyrazoles. (2025-08-09). Preprints.org. Available at: [Link]
-
Heterocyclic Amines. LibreTexts. Available at: [Link]
-
Heterocyclic Amines. (2025-02-24). Chemistry LibreTexts. Available at: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021-03-23). MDPI. Available at: [Link]
-
Heterocyclic amine. Wikipedia. Available at: [Link]
-
The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. (2015-11-01). ScienceDirect. Available at: [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. This compound | C7H7N3O2S | CID 44558323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. odu.edu [odu.edu]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate (CAS No. 648411-35-2). Given the limited publicly available safety data for this specific molecule, this guide is built upon a foundation of scientific prudence, drawing logical inferences from the known hazards of structurally related compounds, including aminopyrazoles and thienopyrazoles. Our core directive is to empower you with the knowledge to work safely, ensuring that every protocol is a self-validating system of protection.
Inferred Hazard Profile and the Precautionary Principle
Therefore, until specific toxicological data becomes available, this compound must be treated as potentially hazardous. The following table summarizes the inferred hazards that form the basis of our safety recommendations.
| Potential Hazard | Basis for Inference | Primary Exposure Routes |
| Serious Eye Irritation | Analogous aminopyrazole compounds are classified as eye irritants.[4][5] | Direct contact from splashes or airborne powder. |
| Skin Irritation | Analogous aminopyrazole compounds are classified as skin irritants.[4][5] | Direct contact with solid or solutions. |
| Respiratory Tract Irritation | Fine powders of analogous compounds can cause respiratory irritation.[4][6] | Inhalation of airborne dust, especially when weighing. |
| Unknown Biological Activity | Thienopyrazole scaffolds are known to be biologically active and can exhibit cytotoxicity.[1] | Ingestion, inhalation, skin absorption. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a static checklist but a dynamic risk assessment based on the specific procedure being performed. The following sections detail the minimum required PPE and provide a rationale for each selection.
Core PPE for All Operations
At a minimum, Level D protection is required for any work involving this compound.[7] However, specific tasks will necessitate elevated protection as outlined below.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Closed Containers | ANSI Z87.1 Safety Glasses | Nitrile Gloves | Full-Length Lab Coat | Not Required |
| Weighing Solid Powder | Chemical Splash Goggles | Nitrile Gloves (Double-gloving recommended) | Full-Length, Tightly-Cuffed Lab Coat | N95 Respirator or use of a ventilated enclosure |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | Work within a certified chemical fume hood |
| Running Reactions/Transfers | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | Work within a certified chemical fume hood |
Eye and Face Protection: Your First Line of Defense
The potential for serious eye irritation from either airborne powder or splashes of solutions containing the compound is significant.[4][5]
-
Safety Glasses: Provide baseline protection from large projectiles but are inadequate against dust and splashes. They are suitable only for handling sealed, secondary containers.
-
Chemical Splash Goggles: These are mandatory when handling the solid compound or any of its solutions. They form a seal around the eyes, offering robust protection against airborne particles and liquid splashes.[8]
-
Face Shield: A face shield, worn over chemical splash goggles, is required when preparing solutions or performing transfers where the risk of a splash is highest.[9]
Skin and Body Protection: An Impermeable Barrier
-
Gloves: Standard disposable nitrile gloves provide adequate short-term protection against incidental contact.[9] Given that pyrazole compounds can cause skin irritation, gloves should be inspected before use and changed immediately upon any sign of contamination.[10] For tasks involving significant handling of the solid or concentrated solutions, double-gloving is recommended.
-
Lab Coat: A full-length laboratory coat, buttoned completely, is required.[9] Cuffed sleeves are preferable to prevent dust from entering.
-
Additional Protection: For large-scale operations or when preparing stock solutions, a chemical-resistant apron should be worn over the lab coat. Ensure legs and feet are fully covered with long pants and closed-toe shoes.[9]
Respiratory Protection: Controlling Inhalation Risks
The primary inhalation risk stems from the fine, dust-like nature of the solid compound.[4][6]
-
Engineering Controls: The preferred method for controlling this hazard is to handle the solid powder within a certified chemical fume hood or a ventilated balance enclosure.
-
Personal Respiratory Protection: If engineering controls are not feasible for the weighing process, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particulates. Use of respirators requires enrollment in your institution's respiratory protection program, which includes fit testing and medical evaluation.[8][9]
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow minimizes the risk of exposure and contamination.
Preparation and Weighing
-
Designate Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood.
-
Assemble PPE: Don all required PPE as dictated by the task (see Figure 1).
-
Prepare for Spill: Ensure a chemical spill kit is readily accessible before you begin.
-
Weighing: If weighing outside a ventilated enclosure, wear an N95 respirator. Use a micro-spatula to gently transfer the powder to a tared weigh boat. Avoid any actions that could generate dust. Close the primary container immediately after dispensing.
-
Cleaning: Carefully wipe down the spatula, weigh boat exterior, and balance with a damp cloth (e.g., with 70% ethanol), disposing of the wipe as solid chemical waste.
Solubilization
-
Perform in Fume Hood: All solubilization activities must occur within a certified chemical fume hood.
-
Add Solvent to Compound: Place the weigh boat containing the compound into your desired flask. Add the solvent slowly to the solid to prevent splashing.
-
Rinse: Use additional solvent to rinse the weigh boat to ensure a quantitative transfer.
Emergency and Disposal Plans
Spill Response
-
Small Solid Spill: For a small spill (<1 gram) inside a fume hood, gently cover the powder with a damp paper towel to avoid raising dust. Carefully wipe the area, place the contaminated materials in a sealed bag, and dispose of it as solid chemical waste.
-
Large Spill / Spill Outside Containment: Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) office. Prevent others from entering the area.
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs or persists.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12]
Waste Disposal
Proper segregation and disposal of waste are critical for safety and environmental compliance.[13] Never dispose of this compound down the drain or in regular trash.[13][14]
-
Solid Waste: Collect unused solid compound and any contaminated consumables (e.g., gloves, weigh boats, pipette tips) in a dedicated, sealed, and clearly labeled container for solid hazardous waste.[13]
-
Liquid Waste: Collect all solutions containing the compound in a sealed, clearly labeled container for liquid hazardous chemical waste. If solvents are used, segregate halogenated and non-halogenated waste streams as per your institution's guidelines.[14]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous liquid waste.[14] Subsequent rinses may be collected as well, depending on local regulations.
By integrating these safety protocols and operational plans into your daily laboratory work, you build a robust system of protection that respects the chemical nature of this compound. Always consult your institution's specific safety guidelines and EHS department for local requirements.
References
- Benchchem. Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices.
- Benchchem. Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNnHmKmffDQH7H2dHMXDAjxEy4RK4d1cpeyQLNiMz-Q0HyKGI7C7gh0gjSr6F_nMzJjGuqqq9VxaRmf2z55OLZrt0vX316OpPsxPr4DsAvO0sBDluy1JQJqLurFxNVbhTxmqvNnPOeasJ4MNWWzrxcxNijw2J7WKdbAFKZyvITgwXgWo3Fk5DSDBErhKmx9X_YAMyrodDcIIHo7pctBmxFJHf5mh7L6oXmyUtte6WPQ0cV_5JZ9ZUlUwxio2LVxvkCxPhIo7rcWtjB6kNYu4RGGevVBtK8bF-VzKln5ls6JRiDjyBgOewHVHvZUgpqmTqIUUo6tE4fkXghJoVF70RY6FWw5w=
- Aldrich. P56607 - SAFETY DATA SHEET. (2024-10-18).
- US Environmental Protection Agency (EPA). Personal Protective Equipment. (2025-09-12).
- Safety Data Sheet. 1-Phenyl-3-methyl-5-pyrazolone. (2021-05-18).
- PubChem. This compound. National Institutes of Health.
- Cole-Parmer. Material Safety Data Sheet - Pyrazole, 98%.
- CHEMM. Personal Protective Equipment (PPE).
- Fisher Scientific. SAFETY DATA SHEET - 3-Amino-5-methylpyrazole. (2025-12-19).
- Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-3-carbaldehyde. (2023-08-25).
- TCI Chemicals. SAFETY DATA SHEET - 3-Methyl-5-pyrazolone.
- Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07).
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1H-Thieno[3,2-c]pyrazole-5-carboxylic acid, 3-amino-, methyl ester. (2025-07-19).
- PubChem. Methyl 5-amino-1H-pyrazole-3-carboxylate. National Institutes of Health.
- Fisher Scientific. SAFETY DATA SHEET - Pyrazole. (2025-12-18).
- Fisher Scientific. SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. (2025-12-20).
- Capot Chemical. MSDS of 1H-Pyrazole-5-methanol, 3-amino-1-methyl-. (2026-01-02).
- MDPI. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022-06-18).
- ScienceDirect. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus.
- ResearchGate. A concise review on synthesis, reactions and biological Importance of thienopyrazoles. (2025-08-09).
Sources
- 1. mdpi.com [mdpi.com]
- 2. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 5-amino-1H-pyrazole-3-carboxylate | C5H7N3O2 | CID 18445864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.com [capotchem.com]
- 7. epa.gov [epa.gov]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
